Adrogolide Hydrochloride
Description
Properties
CAS No. |
166591-11-3 |
|---|---|
Molecular Formula |
C22H26ClNO4S |
Molecular Weight |
436.0 g/mol |
IUPAC Name |
[(1S,10R)-4-acetyloxy-15-propyl-14-thia-11-azatetracyclo[8.7.0.02,7.013,17]heptadeca-2,4,6,13(17),15-pentaen-5-yl] acetate;hydrochloride |
InChI |
InChI=1S/C22H25NO4S.ClH/c1-4-5-15-9-17-21(28-15)11-23-18-7-6-14-8-19(26-12(2)24)20(27-13(3)25)10-16(14)22(17)18;/h8-10,18,22-23H,4-7,11H2,1-3H3;1H/t18-,22+;/m1./s1 |
InChI Key |
NPEZSCRKHFTLPE-MYXGOWFTSA-N |
Isomeric SMILES |
CCCC1=CC2=C(S1)CN[C@H]3[C@H]2C4=CC(=C(C=C4CC3)OC(=O)C)OC(=O)C.Cl |
Canonical SMILES |
CCCC1=CC2=C(S1)CNC3C2C4=CC(=C(C=C4CC3)OC(=O)C)OC(=O)C.Cl |
Appearance |
Solid Powder |
Purity |
> 95% |
quantity |
Milligrams-Grams |
Synonyms |
A-86929; 9,10-Dihydroxy-2-propyl-4,5,5a(R),6,7,11b(S)-hexahydrobenzo[f]thieno[2,3-c]quinoline |
Origin of Product |
United States |
Foundational & Exploratory
The Prodrug Adrogolide Hydrochloride: A Technical Guide to its Conversion to the Potent Dopamine D1 Agonist A-86929
For Researchers, Scientists, and Drug Development Professionals
Abstract
Adrogolide Hydrochloride (ABT-431) is a diacetyl ester prodrug of A-86929, a potent and selective dopamine (B1211576) D1 receptor full agonist. Developed to enhance chemical stability and improve bioavailability, Adrogolide undergoes rapid biotransformation in plasma to its active metabolite, A-86929. This technical guide provides an in-depth overview of this conversion, detailing the pharmacological profiles of both the prodrug and its active form, summarizing key quantitative data, and outlining the experimental methodologies used in their characterization. The guide also visualizes the relevant biological pathways and experimental workflows to provide a comprehensive resource for researchers in the field of neuroscience and drug development.
Introduction
A-86929 is a potent and selective agonist for the dopamine D1 receptor, a key target in the treatment of neurological and psychiatric disorders, most notably Parkinson's disease.[1] However, the catechol moiety in A-86929's structure presents challenges in terms of chemical stability and oral bioavailability. To overcome these limitations, the diacetyl prodrug, this compound (ABT-431), was developed.[1] This strategy involves masking the reactive hydroxyl groups of the catechol with acetyl groups, rendering the molecule more stable for administration. Following administration, Adrogolide is designed to be rapidly hydrolyzed by plasma esterases, releasing the active A-86929 in systemic circulation.[1] This guide will explore the critical aspects of this prodrug-to-drug conversion.
Chemical Structures
The chemical structures of this compound and its active metabolite A-86929 are presented below.
This compound (ABT-431)
-
Chemical Formula: C₂₂H₂₆ClNO₄S[2]
-
Molecular Weight: 435.96 g/mol [2]
-
IUPAC Name: (5aR,11bS)-2-propyl-4,5,5a,6,7,11b-hexahydrobenzo[f]thieno[2,3-c]quinoline-9,10-diol diacetate hydrochloride[2]
A-86929
-
Chemical Formula: C₁₈H₂₁NO₂S[3]
-
Molecular Weight: 315.43 g/mol [3]
-
IUPAC Name: (5aR,11bS)-2-propyl-4,5,5a,6,7,11b-hexahydrobenzo[f]thieno[2,3-c]quinoline-9,10-diol[3]
Biotransformation of Adrogolide to A-86929
The conversion of the prodrug Adrogolide to its active form, A-86929, is a rapid and efficient process that occurs primarily in the plasma. This biotransformation is a critical step in the drug's mechanism of action.
Mechanism of Conversion
The conversion is a hydrolysis reaction catalyzed by esterase enzymes present in the blood plasma. The two acetyl ester groups on the catechol ring of Adrogolide are cleaved, yielding the free catechol structure of A-86929 and two molecules of acetic acid.
In Vitro Plasma Stability and Conversion Rate
Studies have demonstrated that Adrogolide is rapidly converted to A-86929 in plasma, with a reported half-life of less than one minute.[1] This rapid conversion ensures that the active drug is quickly made available to target receptors.
Table 1: In Vitro Conversion of Adrogolide to A-86929
| Parameter | Value | Species | Reference |
| Conversion Half-life | < 1 min | Human Plasma (in vitro) | [1] |
Pharmacological Profile of A-86929
A-86929 is a potent and selective full agonist at the dopamine D1 receptor. Its pharmacological activity is central to the therapeutic potential of Adrogolide.
Dopamine D1 Receptor Selectivity
In vitro studies have established the high selectivity of A-86929 for the dopamine D1 receptor over the D2 receptor.
Table 2: In Vitro Receptor Binding and Functional Selectivity of A-86929
| Assay Type | D1 Receptor | D2 Receptor | Selectivity (D1 vs. D2) | Reference |
| Binding Affinity (Ki) | ~20-fold higher affinity for D1 | Lower affinity | ~20-fold | [1] |
| Functional Potency (in vitro assays) | High Potency | Low Potency | >400-fold | [1] |
Dopamine D1 Receptor Signaling Pathway
Upon binding to the D1 receptor, A-86929 initiates a cascade of intracellular signaling events. The D1 receptor is a G-protein coupled receptor (GPCR) that is primarily coupled to the Gαs/olf stimulatory G-protein.
References
The Prodrug Adrogolide Hydrochloride: A Technical Guide to its Conversion to the Potent Dopamine D1 Agonist A-86929
For Researchers, Scientists, and Drug Development Professionals
Abstract
Adrogolide Hydrochloride (ABT-431) is a diacetyl ester prodrug of A-86929, a potent and selective dopamine D1 receptor full agonist. Developed to enhance chemical stability and improve bioavailability, Adrogolide undergoes rapid biotransformation in plasma to its active metabolite, A-86929. This technical guide provides an in-depth overview of this conversion, detailing the pharmacological profiles of both the prodrug and its active form, summarizing key quantitative data, and outlining the experimental methodologies used in their characterization. The guide also visualizes the relevant biological pathways and experimental workflows to provide a comprehensive resource for researchers in the field of neuroscience and drug development.
Introduction
A-86929 is a potent and selective agonist for the dopamine D1 receptor, a key target in the treatment of neurological and psychiatric disorders, most notably Parkinson's disease.[1] However, the catechol moiety in A-86929's structure presents challenges in terms of chemical stability and oral bioavailability. To overcome these limitations, the diacetyl prodrug, this compound (ABT-431), was developed.[1] This strategy involves masking the reactive hydroxyl groups of the catechol with acetyl groups, rendering the molecule more stable for administration. Following administration, Adrogolide is designed to be rapidly hydrolyzed by plasma esterases, releasing the active A-86929 in systemic circulation.[1] This guide will explore the critical aspects of this prodrug-to-drug conversion.
Chemical Structures
The chemical structures of this compound and its active metabolite A-86929 are presented below.
This compound (ABT-431)
-
Chemical Formula: C₂₂H₂₆ClNO₄S[2]
-
Molecular Weight: 435.96 g/mol [2]
-
IUPAC Name: (5aR,11bS)-2-propyl-4,5,5a,6,7,11b-hexahydrobenzo[f]thieno[2,3-c]quinoline-9,10-diol diacetate hydrochloride[2]
A-86929
-
Chemical Formula: C₁₈H₂₁NO₂S[3]
-
Molecular Weight: 315.43 g/mol [3]
-
IUPAC Name: (5aR,11bS)-2-propyl-4,5,5a,6,7,11b-hexahydrobenzo[f]thieno[2,3-c]quinoline-9,10-diol[3]
Biotransformation of Adrogolide to A-86929
The conversion of the prodrug Adrogolide to its active form, A-86929, is a rapid and efficient process that occurs primarily in the plasma. This biotransformation is a critical step in the drug's mechanism of action.
Mechanism of Conversion
The conversion is a hydrolysis reaction catalyzed by esterase enzymes present in the blood plasma. The two acetyl ester groups on the catechol ring of Adrogolide are cleaved, yielding the free catechol structure of A-86929 and two molecules of acetic acid.
In Vitro Plasma Stability and Conversion Rate
Studies have demonstrated that Adrogolide is rapidly converted to A-86929 in plasma, with a reported half-life of less than one minute.[1] This rapid conversion ensures that the active drug is quickly made available to target receptors.
Table 1: In Vitro Conversion of Adrogolide to A-86929
| Parameter | Value | Species | Reference |
| Conversion Half-life | < 1 min | Human Plasma (in vitro) | [1] |
Pharmacological Profile of A-86929
A-86929 is a potent and selective full agonist at the dopamine D1 receptor. Its pharmacological activity is central to the therapeutic potential of Adrogolide.
Dopamine D1 Receptor Selectivity
In vitro studies have established the high selectivity of A-86929 for the dopamine D1 receptor over the D2 receptor.
Table 2: In Vitro Receptor Binding and Functional Selectivity of A-86929
| Assay Type | D1 Receptor | D2 Receptor | Selectivity (D1 vs. D2) | Reference |
| Binding Affinity (Ki) | ~20-fold higher affinity for D1 | Lower affinity | ~20-fold | [1] |
| Functional Potency (in vitro assays) | High Potency | Low Potency | >400-fold | [1] |
Dopamine D1 Receptor Signaling Pathway
Upon binding to the D1 receptor, A-86929 initiates a cascade of intracellular signaling events. The D1 receptor is a G-protein coupled receptor (GPCR) that is primarily coupled to the Gαs/olf stimulatory G-protein.
References
Adrogolide Hydrochloride: A Technical Guide to its Dopamine D1 Receptor Selectivity
For Researchers, Scientists, and Drug Development Professionals
Introduction
Adrogolide Hydrochloride (formerly ABT-431 or DAS-431) is a prodrug that undergoes rapid conversion in plasma (less than one minute) to its active metabolite, A-86929.[1][2][3] This active compound is a potent, full agonist of the dopamine (B1211576) D1 receptor.[1][2][3] Its high selectivity for the D1 receptor over the D2 receptor subtype has made it a significant tool in neuroscience research and a candidate for therapeutic development in conditions such as Parkinson's disease and cocaine addiction.[1][2][4] This technical guide provides an in-depth analysis of the dopamine D1 receptor selectivity of Adrogolide's active metabolite, A-86929, presenting key quantitative data, detailed experimental methodologies, and visual representations of the underlying molecular mechanisms.
Quantitative Data on Receptor Selectivity
The selectivity of A-86929 for the dopamine D1 receptor is a critical aspect of its pharmacological profile. This selectivity has been quantified through both receptor binding and functional assays, which reveal a significant distinction between its affinity for different dopamine receptor subtypes.
| Receptor Subtype | Binding Affinity (Ki) | Functional Potency (EC50) | Selectivity Ratio (D2/D1) |
| Dopamine D1 | ~50 nM (pKi = 7.3)[5][6] | Not explicitly stated | Binding: ~20-fold[3] |
| Dopamine D2 | Low micromolar range[1] | Not explicitly stated | Functional: >400-fold[1][2][3] |
Note: The binding affinity for the D2 receptor is described as being in the low micromolar range, indicating a significantly lower affinity compared to the D1 receptor. This difference in affinity is even more pronounced in functional assays, highlighting the compound's strong functional selectivity for the D1 receptor.
Experimental Protocols
The determination of Adrogolide's (A-86929) receptor selectivity relies on established in vitro pharmacological assays. The following are detailed methodologies for the key experiments cited.
Radioligand Binding Assay for D1 and D2 Receptors
This assay quantifies the affinity of a compound for a specific receptor by measuring its ability to displace a radiolabeled ligand.
Objective: To determine the binding affinity (Ki) of A-86929 for the dopamine D1 and D2 receptors.
Materials:
-
Cell membranes prepared from cells expressing human dopamine D1 or D2 receptors.
-
Radioligand for D1 receptor: [³H]SCH23390.
-
Radioligand for D2 receptor: [³H]Spiperone.
-
A-86929 (unlabeled test compound).
-
Assay Buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂).
-
Wash Buffer (e.g., ice-cold 50 mM Tris-HCl).
-
Glass fiber filters.
-
Scintillation fluid.
-
Liquid scintillation counter.
Procedure:
-
Membrane Preparation: Homogenize cells expressing the target receptor and isolate the membrane fraction through centrifugation. Resuspend the membrane pellet in the assay buffer.
-
Assay Setup: In a 96-well plate, combine the cell membrane preparation, the radioligand at a concentration near its Kd, and varying concentrations of A-86929.
-
Incubation: Incubate the mixture at room temperature for a sufficient time to reach equilibrium (e.g., 60-90 minutes).
-
Filtration: Rapidly filter the incubation mixture through glass fiber filters to separate bound from unbound radioligand.
-
Washing: Wash the filters with ice-cold wash buffer to remove non-specifically bound radioligand.
-
Scintillation Counting: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a liquid scintillation counter.
-
Data Analysis: Determine the concentration of A-86929 that inhibits 50% of the specific binding of the radioligand (IC50). Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Adenylyl Cyclase Functional Assay
This assay measures the ability of an agonist to stimulate the production of cyclic AMP (cAMP), a key second messenger in the D1 receptor signaling pathway.
Objective: To determine the functional potency (EC50) and efficacy of A-86929 at the dopamine D1 receptor.
Materials:
-
Intact cells expressing the human dopamine D1 receptor.
-
A-86929 (test agonist).
-
Assay medium (e.g., DMEM with a phosphodiesterase inhibitor like IBMX to prevent cAMP degradation).
-
cAMP assay kit (e.g., ELISA, HTRF, or fluorescence-based).
Procedure:
-
Cell Culture: Plate the cells in a 96-well plate and allow them to adhere.
-
Agonist Stimulation: Replace the culture medium with the assay medium containing varying concentrations of A-86929.
-
Incubation: Incubate the cells for a defined period (e.g., 15-30 minutes) at 37°C to allow for cAMP production.
-
Cell Lysis: Lyse the cells to release the intracellular cAMP.
-
cAMP Measurement: Quantify the amount of cAMP in the cell lysates using a suitable cAMP assay kit according to the manufacturer's instructions.
-
Data Analysis: Plot the cAMP concentration against the log concentration of A-86929 to generate a dose-response curve. Determine the EC50 value, which is the concentration of A-86929 that produces 50% of the maximal response.
Visualizing Molecular Interactions and Workflows
Dopamine D1 Receptor Signaling Pathway
Activation of the D1 receptor by an agonist like A-86929 initiates a cascade of intracellular events, primarily through the canonical Gs protein-coupled pathway.
Caption: Canonical Dopamine D1 Receptor Signaling Pathway Activated by A-86929.
Experimental Workflow for Determining D1/D2 Selectivity
The process of determining the receptor selectivity of a compound like A-86929 involves a series of integrated experimental steps.
References
- 1. Approaches to Assess Functional Selectivity in GPCRs: Evaluating G Protein Signaling in an Endogenous Environment - PMC [pmc.ncbi.nlm.nih.gov]
- 2. giffordbioscience.com [giffordbioscience.com]
- 3. drugtargetreview.com [drugtargetreview.com]
- 4. indigobiosciences.com [indigobiosciences.com]
- 5. cdn-links.lww.com [cdn-links.lww.com]
- 6. innoprot.com [innoprot.com]
Adrogolide Hydrochloride: A Technical Guide to its Dopamine D1 Receptor Selectivity
For Researchers, Scientists, and Drug Development Professionals
Introduction
Adrogolide Hydrochloride (formerly ABT-431 or DAS-431) is a prodrug that undergoes rapid conversion in plasma (less than one minute) to its active metabolite, A-86929.[1][2][3] This active compound is a potent, full agonist of the dopamine D1 receptor.[1][2][3] Its high selectivity for the D1 receptor over the D2 receptor subtype has made it a significant tool in neuroscience research and a candidate for therapeutic development in conditions such as Parkinson's disease and cocaine addiction.[1][2][4] This technical guide provides an in-depth analysis of the dopamine D1 receptor selectivity of Adrogolide's active metabolite, A-86929, presenting key quantitative data, detailed experimental methodologies, and visual representations of the underlying molecular mechanisms.
Quantitative Data on Receptor Selectivity
The selectivity of A-86929 for the dopamine D1 receptor is a critical aspect of its pharmacological profile. This selectivity has been quantified through both receptor binding and functional assays, which reveal a significant distinction between its affinity for different dopamine receptor subtypes.
| Receptor Subtype | Binding Affinity (Ki) | Functional Potency (EC50) | Selectivity Ratio (D2/D1) |
| Dopamine D1 | ~50 nM (pKi = 7.3)[5][6] | Not explicitly stated | Binding: ~20-fold[3] |
| Dopamine D2 | Low micromolar range[1] | Not explicitly stated | Functional: >400-fold[1][2][3] |
Note: The binding affinity for the D2 receptor is described as being in the low micromolar range, indicating a significantly lower affinity compared to the D1 receptor. This difference in affinity is even more pronounced in functional assays, highlighting the compound's strong functional selectivity for the D1 receptor.
Experimental Protocols
The determination of Adrogolide's (A-86929) receptor selectivity relies on established in vitro pharmacological assays. The following are detailed methodologies for the key experiments cited.
Radioligand Binding Assay for D1 and D2 Receptors
This assay quantifies the affinity of a compound for a specific receptor by measuring its ability to displace a radiolabeled ligand.
Objective: To determine the binding affinity (Ki) of A-86929 for the dopamine D1 and D2 receptors.
Materials:
-
Cell membranes prepared from cells expressing human dopamine D1 or D2 receptors.
-
Radioligand for D1 receptor: [³H]SCH23390.
-
Radioligand for D2 receptor: [³H]Spiperone.
-
A-86929 (unlabeled test compound).
-
Assay Buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂).
-
Wash Buffer (e.g., ice-cold 50 mM Tris-HCl).
-
Glass fiber filters.
-
Scintillation fluid.
-
Liquid scintillation counter.
Procedure:
-
Membrane Preparation: Homogenize cells expressing the target receptor and isolate the membrane fraction through centrifugation. Resuspend the membrane pellet in the assay buffer.
-
Assay Setup: In a 96-well plate, combine the cell membrane preparation, the radioligand at a concentration near its Kd, and varying concentrations of A-86929.
-
Incubation: Incubate the mixture at room temperature for a sufficient time to reach equilibrium (e.g., 60-90 minutes).
-
Filtration: Rapidly filter the incubation mixture through glass fiber filters to separate bound from unbound radioligand.
-
Washing: Wash the filters with ice-cold wash buffer to remove non-specifically bound radioligand.
-
Scintillation Counting: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a liquid scintillation counter.
-
Data Analysis: Determine the concentration of A-86929 that inhibits 50% of the specific binding of the radioligand (IC50). Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Adenylyl Cyclase Functional Assay
This assay measures the ability of an agonist to stimulate the production of cyclic AMP (cAMP), a key second messenger in the D1 receptor signaling pathway.
Objective: To determine the functional potency (EC50) and efficacy of A-86929 at the dopamine D1 receptor.
Materials:
-
Intact cells expressing the human dopamine D1 receptor.
-
A-86929 (test agonist).
-
Assay medium (e.g., DMEM with a phosphodiesterase inhibitor like IBMX to prevent cAMP degradation).
-
cAMP assay kit (e.g., ELISA, HTRF, or fluorescence-based).
Procedure:
-
Cell Culture: Plate the cells in a 96-well plate and allow them to adhere.
-
Agonist Stimulation: Replace the culture medium with the assay medium containing varying concentrations of A-86929.
-
Incubation: Incubate the cells for a defined period (e.g., 15-30 minutes) at 37°C to allow for cAMP production.
-
Cell Lysis: Lyse the cells to release the intracellular cAMP.
-
cAMP Measurement: Quantify the amount of cAMP in the cell lysates using a suitable cAMP assay kit according to the manufacturer's instructions.
-
Data Analysis: Plot the cAMP concentration against the log concentration of A-86929 to generate a dose-response curve. Determine the EC50 value, which is the concentration of A-86929 that produces 50% of the maximal response.
Visualizing Molecular Interactions and Workflows
Dopamine D1 Receptor Signaling Pathway
Activation of the D1 receptor by an agonist like A-86929 initiates a cascade of intracellular events, primarily through the canonical Gs protein-coupled pathway.
Caption: Canonical Dopamine D1 Receptor Signaling Pathway Activated by A-86929.
Experimental Workflow for Determining D1/D2 Selectivity
The process of determining the receptor selectivity of a compound like A-86929 involves a series of integrated experimental steps.
References
- 1. Approaches to Assess Functional Selectivity in GPCRs: Evaluating G Protein Signaling in an Endogenous Environment - PMC [pmc.ncbi.nlm.nih.gov]
- 2. giffordbioscience.com [giffordbioscience.com]
- 3. drugtargetreview.com [drugtargetreview.com]
- 4. indigobiosciences.com [indigobiosciences.com]
- 5. cdn-links.lww.com [cdn-links.lww.com]
- 6. innoprot.com [innoprot.com]
Adrogolide Hydrochloride: A Technical Guide for Drug Development Professionals
For Research Use Only. Not for human or veterinary use.
Introduction
Adrogolide hydrochloride, also known as ABT-431, is a prodrug that is rapidly converted in vivo to its active metabolite, A-86929. A-86929 is a potent and selective full agonist of the dopamine (B1211576) D1 receptor.[1][2] This technical guide provides a comprehensive overview of the chemical structure, properties, and pharmacological profile of this compound, intended for researchers, scientists, and professionals in drug development. The compound has been investigated for its therapeutic potential in conditions such as Parkinson's disease and cocaine addiction.[1][3]
Chemical Structure and Properties
This compound is the diacetate ester prodrug of A-86929. This chemical modification enhances its stability.[2]
Chemical Structure:
-
IUPAC Name: Benzo(f)thieno(2,3-c)quinoline-9,10-diol, 4,5,5a,6,7,11b-hexahydro-2-propyl-, diacetate (ester), hydrochloride, (5aR-trans)-[3]
-
CAS Number: 166591-11-3[4]
-
Molecular Formula: C22H26ClNO4S[3]
-
Molecular Weight: 435.96 g/mol [3]
Physicochemical Properties:
| Property | Value | Source |
| Appearance | White to off-white solid powder | [3][5] |
| Purity | >98% (lot-specific) | [3][5] |
| Solubility | Soluble in DMSO, not in water. | [3] |
| Optical Rotation | -218.1° (C=1.25 g/100ml , MeOH, 25°C, 589nm) | [5] |
Synthesis
A synthetic route to this compound (ABT-431) has been described. The process involves several steps, starting from 6,7-dimethoxy-1-tetralone. Key stages of the synthesis include the reduction of the tetralone, dehydration, nitration, and condensation with N-tert-butyl-5-propylthiophene-2-carboxamide. The resulting intermediate undergoes reduction and cyclization. The enantiomerically pure active compound, A-86929, is obtained through chiral chromatography. The final steps involve demethylation and subsequent acetylation to yield the diacetate ester, followed by treatment with ethereal HCl to form the hydrochloride salt.[6] A more recent enantioselective synthesis of the active metabolite A-86929 has also been reported, starting from 4-bromo-2-propylthiophene (B1609895) and involving a key condensation step with a chiral butyramide (B146194) derivative.[6]
Analytical Methods
High-Performance Liquid Chromatography (HPLC):
A validated HPLC method is crucial for the purity assessment and quantification of this compound. While a specific validated method for this compound is not publicly available in the provided search results, a general approach to developing and validating such a method would follow ICH guidelines. Key parameters to consider include:
-
Column: A reverse-phase column, such as a C18, is typically suitable for this type of molecule.
-
Mobile Phase: A mixture of an aqueous buffer (e.g., phosphate (B84403) buffer) and an organic solvent (e.g., acetonitrile (B52724) or methanol) would be optimized for separation.
-
Detection: UV detection at a wavelength of maximum absorbance for this compound.
-
Validation Parameters: The method should be validated for specificity, linearity, accuracy, precision (repeatability and intermediate precision), limit of detection (LOD), limit of quantification (LOQ), and robustness.[7][8][9]
Pharmacology
This compound is a prodrug that is rapidly hydrolyzed in plasma (half-life < 1 minute) to its active form, A-86929.[2] A-86929 is a potent and highly selective full agonist for the dopamine D1 receptor. In in vitro functional assays, A-86929 has been shown to be over 400 times more selective for the D1 receptor than the D2 receptor.[1][10]
Mechanism of Action & Signaling Pathway:
Activation of the dopamine D1 receptor by A-86929 initiates a downstream signaling cascade. The D1 receptor is a G-protein coupled receptor (GPCR) that is primarily coupled to the Gαs/olf subunit. This leads to the activation of adenylyl cyclase, which in turn catalyzes the conversion of ATP to cyclic AMP (cAMP). The subsequent increase in intracellular cAMP levels activates Protein Kinase A (PKA). A key substrate of PKA in dopaminoceptive neurons is the phosphoprotein DARPP-32 (Dopamine- and cAMP-Regulated Phosphoprotein, 32 kDa). Phosphorylation of DARPP-32 by PKA converts it into a potent inhibitor of Protein Phosphatase-1 (PP1). The inhibition of PP1 leads to an increased phosphorylation state of various downstream effector proteins, ultimately modulating neuronal excitability and gene expression.
Experimental Protocols
Radioligand Binding Assay for Dopamine D1 Receptor
This protocol provides a general framework for a competitive radioligand binding assay to determine the affinity of A-86929 for the dopamine D1 receptor.
Materials:
-
Cell membranes prepared from a cell line stably expressing the human dopamine D1 receptor (e.g., CHO-K1 or HEK293 cells).
-
Radioligand: e.g., [3H]-SCH23390 (a D1-selective antagonist).
-
Unlabeled ligand: A-86929.
-
Non-specific binding control: e.g., (+)Butaclamol or a high concentration of unlabeled SCH23390.
-
Binding buffer: e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4.
-
Wash buffer: Ice-cold binding buffer.
-
96-well plates.
-
Glass fiber filters (e.g., GF/C) pre-soaked in a solution like 0.3% polyethylenimine (PEI).
-
Scintillation cocktail.
-
Scintillation counter.
Procedure:
-
Membrane Preparation: Homogenize cells expressing the D1 receptor in a cold lysis buffer and pellet the membranes by centrifugation. Wash the pellet and resuspend in binding buffer. Determine the protein concentration using a suitable method (e.g., BCA assay).
-
Assay Setup: In a 96-well plate, add the following to each well in a final volume of 250 µL:
-
150 µL of the membrane preparation (typically 3-20 µg of protein).
-
50 µL of competing test compound (A-86929 at various concentrations) or buffer for total binding.
-
50 µL of a non-specific binding control for determining non-specific binding.
-
50 µL of the radioligand at a concentration near its Kd.
-
-
Incubation: Incubate the plate for a defined period (e.g., 60-90 minutes) at a specific temperature (e.g., 30°C) with gentle agitation to reach equilibrium.
-
Filtration: Rapidly terminate the binding reaction by vacuum filtration through the glass fiber filters using a cell harvester.
-
Washing: Wash the filters multiple times (e.g., 4 times) with ice-cold wash buffer to remove unbound radioligand.
-
Counting: Dry the filters, add scintillation cocktail, and measure the radioactivity using a scintillation counter.
-
Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Analyze the competition binding data using non-linear regression to determine the IC50 value of A-86929. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[11][12][13]
cAMP Accumulation Functional Assay
This protocol outlines a method to measure the functional activity of A-86929 at the dopamine D1 receptor by quantifying cAMP accumulation in whole cells.
Materials:
-
A cell line stably expressing the human dopamine D1 receptor (e.g., HEK293 or CHO cells).
-
Cell culture medium.
-
Stimulation buffer (e.g., HBSS with 5 mM HEPES, 0.1% BSA, and a phosphodiesterase inhibitor like 0.5 mM IBMX).
-
A-86929 at various concentrations.
-
A cAMP detection kit (e.g., HTRF, AlphaScreen, or GloSensor-based assays).
-
384-well white opaque plates.
Procedure:
-
Cell Culture and Plating: Culture the D1 receptor-expressing cells to an appropriate confluency. Harvest the cells and resuspend them in stimulation buffer at a determined concentration. Dispense the cell suspension into the wells of the 384-well plate.
-
Compound Addition: Add varying concentrations of A-86929 to the wells. Include a vehicle control (for basal cAMP levels) and a positive control (e.g., a known D1 agonist or forskolin (B1673556) to directly stimulate adenylyl cyclase).
-
Incubation: Incubate the plate for a specific time (e.g., 30 minutes) at room temperature or 37°C to allow for cAMP production.
-
Cell Lysis and Detection: Add the lysis buffer and detection reagents from the cAMP assay kit to each well.
-
Signal Measurement: After an appropriate incubation period as per the kit instructions, measure the signal (e.g., fluorescence, luminescence, or time-resolved fluorescence) using a plate reader.
-
Data Analysis: Generate a standard curve using known concentrations of cAMP. Convert the raw data from the experimental wells to cAMP concentrations. Plot the cAMP concentration against the log concentration of A-86929 and fit the data to a sigmoidal dose-response curve to determine the EC50 and Emax values.[14][15][16]
Preclinical and Clinical Overview
Preclinical Studies:
In rodent and primate models of Parkinson's disease, this compound (administered as its active form A-86929) has demonstrated efficacy in improving motor deficits.[1][2] For instance, in rats with unilateral 6-hydroxydopamine lesions, it induced contralateral rotations, a standard behavioral measure of dopaminergic activity.[2] In MPTP-lesioned marmosets, it improved disability scores and locomotor activity.[1]
Clinical Studies:
In clinical trials involving patients with Parkinson's disease, intravenous administration of this compound has shown antiparkinsonian efficacy comparable to that of L-DOPA.[1][10] Some studies suggested a reduced propensity to induce dyskinesia compared to L-DOPA.[10] However, the oral bioavailability of this compound is low (approximately 4%) due to extensive first-pass metabolism.[1]
Conclusion
This compound, as a prodrug for the potent and selective dopamine D1 receptor agonist A-86929, represents a significant tool for investigating the therapeutic potential of D1 receptor modulation. This guide has provided an in-depth overview of its chemical properties, synthesis, analytical methods, and pharmacological profile, including its mechanism of action and relevant experimental protocols. This information is intended to support further research and development efforts in the field of dopaminergic therapeutics.
References
- 1. Adrogolide HCl (ABT-431; DAS-431), a prodrug of the dopamine D1 receptor agonist, A-86929: preclinical pharmacology and clinical data - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. ABT-431: the diacetyl prodrug of A-86929, a potent and selective dopamine D1 receptor agonist: in vitro characterization and effects in animal models of Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medkoo.com [medkoo.com]
- 4. This compound | C22H26ClNO4S | CID 6918298 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. file.medchemexpress.eu [file.medchemexpress.eu]
- 6. This compound, DAS-431, A-93431.1, ABT-431-药物合成数据库 [drugfuture.com]
- 7. discovery.researcher.life [discovery.researcher.life]
- 8. wjpmr.com [wjpmr.com]
- 9. ijarsct.co.in [ijarsct.co.in]
- 10. researchgate.net [researchgate.net]
- 11. giffordbioscience.com [giffordbioscience.com]
- 12. Radioligand Binding Studies | Springer Nature Experiments [experiments.springernature.com]
- 13. Radioligand binding methods: practical guide and tips - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. cAMP Accumulation Assay - Creative BioMart [creativebiomart.net]
- 15. resources.revvity.com [resources.revvity.com]
- 16. Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs) - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Adrogolide Hydrochloride: A Technical Guide for Drug Development Professionals
For Research Use Only. Not for human or veterinary use.
Introduction
Adrogolide hydrochloride, also known as ABT-431, is a prodrug that is rapidly converted in vivo to its active metabolite, A-86929. A-86929 is a potent and selective full agonist of the dopamine D1 receptor.[1][2] This technical guide provides a comprehensive overview of the chemical structure, properties, and pharmacological profile of this compound, intended for researchers, scientists, and professionals in drug development. The compound has been investigated for its therapeutic potential in conditions such as Parkinson's disease and cocaine addiction.[1][3]
Chemical Structure and Properties
This compound is the diacetate ester prodrug of A-86929. This chemical modification enhances its stability.[2]
Chemical Structure:
-
IUPAC Name: Benzo(f)thieno(2,3-c)quinoline-9,10-diol, 4,5,5a,6,7,11b-hexahydro-2-propyl-, diacetate (ester), hydrochloride, (5aR-trans)-[3]
-
CAS Number: 166591-11-3[4]
-
Molecular Formula: C22H26ClNO4S[3]
-
Molecular Weight: 435.96 g/mol [3]
Physicochemical Properties:
| Property | Value | Source |
| Appearance | White to off-white solid powder | [3][5] |
| Purity | >98% (lot-specific) | [3][5] |
| Solubility | Soluble in DMSO, not in water. | [3] |
| Optical Rotation | -218.1° (C=1.25 g/100ml , MeOH, 25°C, 589nm) | [5] |
Synthesis
A synthetic route to this compound (ABT-431) has been described. The process involves several steps, starting from 6,7-dimethoxy-1-tetralone. Key stages of the synthesis include the reduction of the tetralone, dehydration, nitration, and condensation with N-tert-butyl-5-propylthiophene-2-carboxamide. The resulting intermediate undergoes reduction and cyclization. The enantiomerically pure active compound, A-86929, is obtained through chiral chromatography. The final steps involve demethylation and subsequent acetylation to yield the diacetate ester, followed by treatment with ethereal HCl to form the hydrochloride salt.[6] A more recent enantioselective synthesis of the active metabolite A-86929 has also been reported, starting from 4-bromo-2-propylthiophene and involving a key condensation step with a chiral butyramide derivative.[6]
Analytical Methods
High-Performance Liquid Chromatography (HPLC):
A validated HPLC method is crucial for the purity assessment and quantification of this compound. While a specific validated method for this compound is not publicly available in the provided search results, a general approach to developing and validating such a method would follow ICH guidelines. Key parameters to consider include:
-
Column: A reverse-phase column, such as a C18, is typically suitable for this type of molecule.
-
Mobile Phase: A mixture of an aqueous buffer (e.g., phosphate buffer) and an organic solvent (e.g., acetonitrile or methanol) would be optimized for separation.
-
Detection: UV detection at a wavelength of maximum absorbance for this compound.
-
Validation Parameters: The method should be validated for specificity, linearity, accuracy, precision (repeatability and intermediate precision), limit of detection (LOD), limit of quantification (LOQ), and robustness.[7][8][9]
Pharmacology
This compound is a prodrug that is rapidly hydrolyzed in plasma (half-life < 1 minute) to its active form, A-86929.[2] A-86929 is a potent and highly selective full agonist for the dopamine D1 receptor. In in vitro functional assays, A-86929 has been shown to be over 400 times more selective for the D1 receptor than the D2 receptor.[1][10]
Mechanism of Action & Signaling Pathway:
Activation of the dopamine D1 receptor by A-86929 initiates a downstream signaling cascade. The D1 receptor is a G-protein coupled receptor (GPCR) that is primarily coupled to the Gαs/olf subunit. This leads to the activation of adenylyl cyclase, which in turn catalyzes the conversion of ATP to cyclic AMP (cAMP). The subsequent increase in intracellular cAMP levels activates Protein Kinase A (PKA). A key substrate of PKA in dopaminoceptive neurons is the phosphoprotein DARPP-32 (Dopamine- and cAMP-Regulated Phosphoprotein, 32 kDa). Phosphorylation of DARPP-32 by PKA converts it into a potent inhibitor of Protein Phosphatase-1 (PP1). The inhibition of PP1 leads to an increased phosphorylation state of various downstream effector proteins, ultimately modulating neuronal excitability and gene expression.
Experimental Protocols
Radioligand Binding Assay for Dopamine D1 Receptor
This protocol provides a general framework for a competitive radioligand binding assay to determine the affinity of A-86929 for the dopamine D1 receptor.
Materials:
-
Cell membranes prepared from a cell line stably expressing the human dopamine D1 receptor (e.g., CHO-K1 or HEK293 cells).
-
Radioligand: e.g., [3H]-SCH23390 (a D1-selective antagonist).
-
Unlabeled ligand: A-86929.
-
Non-specific binding control: e.g., (+)Butaclamol or a high concentration of unlabeled SCH23390.
-
Binding buffer: e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4.
-
Wash buffer: Ice-cold binding buffer.
-
96-well plates.
-
Glass fiber filters (e.g., GF/C) pre-soaked in a solution like 0.3% polyethylenimine (PEI).
-
Scintillation cocktail.
-
Scintillation counter.
Procedure:
-
Membrane Preparation: Homogenize cells expressing the D1 receptor in a cold lysis buffer and pellet the membranes by centrifugation. Wash the pellet and resuspend in binding buffer. Determine the protein concentration using a suitable method (e.g., BCA assay).
-
Assay Setup: In a 96-well plate, add the following to each well in a final volume of 250 µL:
-
150 µL of the membrane preparation (typically 3-20 µg of protein).
-
50 µL of competing test compound (A-86929 at various concentrations) or buffer for total binding.
-
50 µL of a non-specific binding control for determining non-specific binding.
-
50 µL of the radioligand at a concentration near its Kd.
-
-
Incubation: Incubate the plate for a defined period (e.g., 60-90 minutes) at a specific temperature (e.g., 30°C) with gentle agitation to reach equilibrium.
-
Filtration: Rapidly terminate the binding reaction by vacuum filtration through the glass fiber filters using a cell harvester.
-
Washing: Wash the filters multiple times (e.g., 4 times) with ice-cold wash buffer to remove unbound radioligand.
-
Counting: Dry the filters, add scintillation cocktail, and measure the radioactivity using a scintillation counter.
-
Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Analyze the competition binding data using non-linear regression to determine the IC50 value of A-86929. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[11][12][13]
cAMP Accumulation Functional Assay
This protocol outlines a method to measure the functional activity of A-86929 at the dopamine D1 receptor by quantifying cAMP accumulation in whole cells.
Materials:
-
A cell line stably expressing the human dopamine D1 receptor (e.g., HEK293 or CHO cells).
-
Cell culture medium.
-
Stimulation buffer (e.g., HBSS with 5 mM HEPES, 0.1% BSA, and a phosphodiesterase inhibitor like 0.5 mM IBMX).
-
A-86929 at various concentrations.
-
A cAMP detection kit (e.g., HTRF, AlphaScreen, or GloSensor-based assays).
-
384-well white opaque plates.
Procedure:
-
Cell Culture and Plating: Culture the D1 receptor-expressing cells to an appropriate confluency. Harvest the cells and resuspend them in stimulation buffer at a determined concentration. Dispense the cell suspension into the wells of the 384-well plate.
-
Compound Addition: Add varying concentrations of A-86929 to the wells. Include a vehicle control (for basal cAMP levels) and a positive control (e.g., a known D1 agonist or forskolin to directly stimulate adenylyl cyclase).
-
Incubation: Incubate the plate for a specific time (e.g., 30 minutes) at room temperature or 37°C to allow for cAMP production.
-
Cell Lysis and Detection: Add the lysis buffer and detection reagents from the cAMP assay kit to each well.
-
Signal Measurement: After an appropriate incubation period as per the kit instructions, measure the signal (e.g., fluorescence, luminescence, or time-resolved fluorescence) using a plate reader.
-
Data Analysis: Generate a standard curve using known concentrations of cAMP. Convert the raw data from the experimental wells to cAMP concentrations. Plot the cAMP concentration against the log concentration of A-86929 and fit the data to a sigmoidal dose-response curve to determine the EC50 and Emax values.[14][15][16]
Preclinical and Clinical Overview
Preclinical Studies:
In rodent and primate models of Parkinson's disease, this compound (administered as its active form A-86929) has demonstrated efficacy in improving motor deficits.[1][2] For instance, in rats with unilateral 6-hydroxydopamine lesions, it induced contralateral rotations, a standard behavioral measure of dopaminergic activity.[2] In MPTP-lesioned marmosets, it improved disability scores and locomotor activity.[1]
Clinical Studies:
In clinical trials involving patients with Parkinson's disease, intravenous administration of this compound has shown antiparkinsonian efficacy comparable to that of L-DOPA.[1][10] Some studies suggested a reduced propensity to induce dyskinesia compared to L-DOPA.[10] However, the oral bioavailability of this compound is low (approximately 4%) due to extensive first-pass metabolism.[1]
Conclusion
This compound, as a prodrug for the potent and selective dopamine D1 receptor agonist A-86929, represents a significant tool for investigating the therapeutic potential of D1 receptor modulation. This guide has provided an in-depth overview of its chemical properties, synthesis, analytical methods, and pharmacological profile, including its mechanism of action and relevant experimental protocols. This information is intended to support further research and development efforts in the field of dopaminergic therapeutics.
References
- 1. Adrogolide HCl (ABT-431; DAS-431), a prodrug of the dopamine D1 receptor agonist, A-86929: preclinical pharmacology and clinical data - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. ABT-431: the diacetyl prodrug of A-86929, a potent and selective dopamine D1 receptor agonist: in vitro characterization and effects in animal models of Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medkoo.com [medkoo.com]
- 4. This compound | C22H26ClNO4S | CID 6918298 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. file.medchemexpress.eu [file.medchemexpress.eu]
- 6. This compound, DAS-431, A-93431.1, ABT-431-药物合成数据库 [drugfuture.com]
- 7. discovery.researcher.life [discovery.researcher.life]
- 8. wjpmr.com [wjpmr.com]
- 9. ijarsct.co.in [ijarsct.co.in]
- 10. researchgate.net [researchgate.net]
- 11. giffordbioscience.com [giffordbioscience.com]
- 12. Radioligand Binding Studies | Springer Nature Experiments [experiments.springernature.com]
- 13. Radioligand binding methods: practical guide and tips - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. cAMP Accumulation Assay - Creative BioMart [creativebiomart.net]
- 15. resources.revvity.com [resources.revvity.com]
- 16. Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs) - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
An In-depth Technical Guide to Adrogolide Hydrochloride (CAS: 166591-11-3)
For Researchers, Scientists, and Drug Development Professionals
Abstract
Adrogolide Hydrochloride, also known as ASP9521 or ABT-431, is a fascinating small molecule that has been the subject of investigation for two distinct and significant therapeutic applications. Initially explored as a potent dopamine (B1211576) D1 receptor agonist for the treatment of Parkinson's disease and cocaine addiction, it was later identified as a selective inhibitor of 17β-hydroxysteroid dehydrogenase type 5 (17βHSD5), also known as aldo-keto reductase 1C3 (AKR1C3), a key enzyme in androgen biosynthesis implicated in castration-resistant prostate cancer. This dual-action profile makes this compound a compound of considerable interest in both neuroscience and oncology. This technical guide provides a comprehensive overview of its chemical properties, synthesis, mechanisms of action, and the experimental methodologies used in its preclinical and clinical evaluation.
Physicochemical and Pharmacokinetic Properties
This compound is the hydrochloride salt of the diacetate ester prodrug of A-86929, the active dopamine D1 receptor agonist.[1][2] As ASP9521, it has been characterized as a potent, selective, and orally bioavailable inhibitor of AKR1C3.[3]
| Property | Value | Reference(s) |
| CAS Number | 166591-11-3 | [2] |
| Molecular Formula | C22H26ClNO4S | [2] |
| Molecular Weight | 435.96 g/mol | [2] |
| Synonyms | ASP9521, ABT-431, DAS-431 | [3][4] |
| Appearance | White to off-white crystalline powder | [5] |
| Solubility | Soluble in water and various organic solvents | [5] |
| Oral Bioavailability (as ASP9521) | Rats: 35%, Dogs: 78%, Monkeys: 58% | [6] |
| Half-life (t1/2) in Humans (as ASP9521) | 16 to 35 hours | [1] |
| Active Metabolite (as a dopamine agonist) | A-86929 | [4] |
| Conversion to Active Metabolite | Rapidly converted in plasma (<1 min) | [4] |
Synthesis
The synthesis of this compound involves the preparation of its active core, A-86929, followed by diacetylation and salt formation. The asymmetric synthesis of A-86929 has been achieved through a five-step process with an overall yield of 56% and 95% enantiomeric excess.[7][8] The key steps include a catalytic enantioselective one-pot aziridination, followed by a Friedel–Crafts cyclization and a mild Pictet–Spengler cyclization.[7][8]
Mechanism of Action and Signaling Pathways
This compound exhibits two distinct mechanisms of action depending on the therapeutic context.
Dopamine D1 Receptor Agonism
As a prodrug, this compound (ABT-431) is rapidly converted in plasma to its active metabolite, A-86929.[4] A-86929 is a potent and selective full agonist of the dopamine D1 receptor.[4] The activation of D1 receptors, which are Gs-coupled, leads to the stimulation of adenylyl cyclase, an increase in intracellular cyclic AMP (cAMP), and the activation of protein kinase A (PKA). This signaling cascade is crucial for motor control, motivation, and cognition.
References
- 1. Safety, tolerability and anti-tumour activity of the androgen biosynthesis inhibitor ASP9521 in patients with metastatic castration-resistant prostate cancer: multi-centre phase I/II study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medkoo.com [medkoo.com]
- 3. Facebook [cancer.gov]
- 4. Adrogolide HCl (ABT-431; DAS-431), a prodrug of the dopamine D1 receptor agonist, A-86929: preclinical pharmacology and clinical data - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. CAS 166591-11-3: this compound | CymitQuimica [cymitquimica.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Catalytic enantioselective synthesis of A-86929, a dopamine D1 agonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Catalytic enantioselective synthesis of A-86929, a dopamine D1 agonist - Chemical Communications (RSC Publishing) [pubs.rsc.org]
An In-depth Technical Guide to Adrogolide Hydrochloride (CAS: 166591-11-3)
For Researchers, Scientists, and Drug Development Professionals
Abstract
Adrogolide Hydrochloride, also known as ASP9521 or ABT-431, is a fascinating small molecule that has been the subject of investigation for two distinct and significant therapeutic applications. Initially explored as a potent dopamine D1 receptor agonist for the treatment of Parkinson's disease and cocaine addiction, it was later identified as a selective inhibitor of 17β-hydroxysteroid dehydrogenase type 5 (17βHSD5), also known as aldo-keto reductase 1C3 (AKR1C3), a key enzyme in androgen biosynthesis implicated in castration-resistant prostate cancer. This dual-action profile makes this compound a compound of considerable interest in both neuroscience and oncology. This technical guide provides a comprehensive overview of its chemical properties, synthesis, mechanisms of action, and the experimental methodologies used in its preclinical and clinical evaluation.
Physicochemical and Pharmacokinetic Properties
This compound is the hydrochloride salt of the diacetate ester prodrug of A-86929, the active dopamine D1 receptor agonist.[1][2] As ASP9521, it has been characterized as a potent, selective, and orally bioavailable inhibitor of AKR1C3.[3]
| Property | Value | Reference(s) |
| CAS Number | 166591-11-3 | [2] |
| Molecular Formula | C22H26ClNO4S | [2] |
| Molecular Weight | 435.96 g/mol | [2] |
| Synonyms | ASP9521, ABT-431, DAS-431 | [3][4] |
| Appearance | White to off-white crystalline powder | [5] |
| Solubility | Soluble in water and various organic solvents | [5] |
| Oral Bioavailability (as ASP9521) | Rats: 35%, Dogs: 78%, Monkeys: 58% | [6] |
| Half-life (t1/2) in Humans (as ASP9521) | 16 to 35 hours | [1] |
| Active Metabolite (as a dopamine agonist) | A-86929 | [4] |
| Conversion to Active Metabolite | Rapidly converted in plasma (<1 min) | [4] |
Synthesis
The synthesis of this compound involves the preparation of its active core, A-86929, followed by diacetylation and salt formation. The asymmetric synthesis of A-86929 has been achieved through a five-step process with an overall yield of 56% and 95% enantiomeric excess.[7][8] The key steps include a catalytic enantioselective one-pot aziridination, followed by a Friedel–Crafts cyclization and a mild Pictet–Spengler cyclization.[7][8]
Mechanism of Action and Signaling Pathways
This compound exhibits two distinct mechanisms of action depending on the therapeutic context.
Dopamine D1 Receptor Agonism
As a prodrug, this compound (ABT-431) is rapidly converted in plasma to its active metabolite, A-86929.[4] A-86929 is a potent and selective full agonist of the dopamine D1 receptor.[4] The activation of D1 receptors, which are Gs-coupled, leads to the stimulation of adenylyl cyclase, an increase in intracellular cyclic AMP (cAMP), and the activation of protein kinase A (PKA). This signaling cascade is crucial for motor control, motivation, and cognition.
References
- 1. Safety, tolerability and anti-tumour activity of the androgen biosynthesis inhibitor ASP9521 in patients with metastatic castration-resistant prostate cancer: multi-centre phase I/II study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medkoo.com [medkoo.com]
- 3. Facebook [cancer.gov]
- 4. Adrogolide HCl (ABT-431; DAS-431), a prodrug of the dopamine D1 receptor agonist, A-86929: preclinical pharmacology and clinical data - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. CAS 166591-11-3: this compound | CymitQuimica [cymitquimica.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Catalytic enantioselective synthesis of A-86929, a dopamine D1 agonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Catalytic enantioselective synthesis of A-86929, a dopamine D1 agonist - Chemical Communications (RSC Publishing) [pubs.rsc.org]
Preclinical Pharmacology of Adrogolide Hydrochloride: An In-Depth Technical Review
For Researchers, Scientists, and Drug Development Professionals
Introduction
Adrogolide Hydrochloride (formerly known as ABT-431) is a prodrug that is rapidly converted in vivo to its active metabolite, A-86929.[1][2][3] A-86929 is a potent and selective full agonist of the dopamine (B1211576) D1 receptor.[1][2][4] Developed as a potential therapeutic agent for neurological and psychiatric disorders, particularly Parkinson's disease and cocaine addiction, its preclinical evaluation has provided significant insights into the role of D1 receptor agonism in these conditions.[1][5] This technical guide provides a comprehensive review of the preclinical pharmacology of this compound, summarizing key quantitative data, detailing experimental methodologies, and visualizing critical pathways and workflows.
Mechanism of Action & In Vitro Pharmacology
This compound is chemically more stable than its active metabolite, A-86929.[2] In plasma, it undergoes rapid conversion to A-86929, with a half-life of less than one minute.[1][2] A-86929 exhibits high affinity and selectivity for the dopamine D1 receptor.
Receptor Binding and Functional Activity
The in vitro pharmacological profile of A-86929 has been characterized through receptor binding and functional assays.
Table 1: In Vitro Receptor Binding and Functional Activity of A-86929
| Parameter | Value | Species/System | Reference |
| Receptor Binding | |||
| D1 Receptor Affinity (pKi) | 7.3 | Rat Caudate Homogenate | [4] |
| D1 vs. D2 Receptor Selectivity (Binding) | ~20-fold | Not Specified | [2] |
| Functional Activity | |||
| D1 vs. D2 Receptor Selectivity (Functional Assay) | >400-fold | In vitro functional assays | [1][2][3] |
| D1 Receptor Agonist Activity | Full Agonist | In vitro functional assays | [1][2] |
Experimental Protocols:
-
Receptor Binding Assays: The affinity of A-86929 for the D1 receptor was determined using homogenized rat caudate tissue. The assay measured the competition of A-86929 with a radiolabeled D1-selective antagonist, [¹²⁵I]SCH23982, for binding to the receptors. The pKi value was calculated from the concentration of A-86929 required to displace 50% of the radioligand.[4]
-
Functional Assays: The functional selectivity of A-86929 was assessed in vitro. While the specific functional assay is not detailed in the provided search results, such assays typically involve measuring the downstream signaling effects of receptor activation, such as changes in cyclic AMP (cAMP) levels in cells expressing the target receptor. The greater than 400-fold selectivity for D1 over D2 receptors was determined by comparing the relative potencies of A-86929 in these functional assays.[1][2][6]
In Vivo Pharmacology & Efficacy Models
The therapeutic potential of this compound has been evaluated in several well-established animal models of neurological disorders.
Parkinson's Disease Models
-
6-Hydroxydopamine (6-OHDA)-Lesioned Rat Model: This model mimics the dopamine depletion seen in Parkinson's disease by inducing a unilateral lesion of the nigrostriatal pathway. A-86929 and its prodrug, this compound, have been shown to induce contralateral rotations in these animals, a behavioral response indicative of dopamine receptor stimulation in the denervated striatum.[2]
-
MPTP-Lesioned Primate Model: The neurotoxin 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (B15802) (MPTP) is used to create a primate model that closely recapitulates the motor symptoms of Parkinson's disease. In MPTP-lesioned marmosets, this compound improved behavioral disability and locomotor activity scores.[1][3] Notably, in preclinical studies, it was as effective as levodopa (B1675098) in alleviating motor signs but with a reduced propensity for inducing dyskinesia.[7]
Table 2: In Vivo Efficacy of this compound and A-86929 in Parkinson's Disease Models
| Model | Species | Compound | Endpoint | Result | Reference |
| 6-OHDA Lesion | Rat | A-86929 | Contralateral Rotation | ED₅₀ = 0.24 µmol/kg s.c. | [2] |
| 6-OHDA Lesion | Rat | Adrogolide HCl | Contralateral Rotation | ED₅₀ = 0.54 µmol/kg s.c. | [2] |
| MPTP Lesion | Marmoset | Adrogolide HCl | Behavioral Disability & Locomotor Activity | Dose-dependent improvement; Minimum effective dose = 0.10 µmol/kg s.c. | [2] |
Experimental Protocols:
-
6-OHDA-Lesioned Rat Model: Adult male rats receive a unilateral injection of 6-hydroxydopamine into the medial forebrain bundle or the substantia nigra to selectively destroy dopamine neurons on one side of the brain. After a recovery period, the animals are administered the test compound, and the number of full contralateral (away from the lesioned side) rotations is counted over a specified time period as a measure of dopaminergic activity.
-
MPTP-Lesioned Primate Model: Marmosets or other non-human primates are treated with MPTP, which selectively destroys dopaminergic neurons in the substantia nigra, leading to the development of parkinsonian symptoms. Behavioral assessments, including locomotor activity and disability scores, are used to evaluate the efficacy of therapeutic interventions.
Other CNS Disorders
-
Cocaine Addiction Models: In a rodent model of cocaine craving and relapse, this compound was found to attenuate cocaine-seeking behavior without inducing this behavior on its own.[1][3]
-
Cognitive Deficit Models: this compound has been shown to reverse haloperidol-induced cognitive deficits in monkeys, suggesting a potential therapeutic role in treating cognitive dysfunction.[1]
Pharmacokinetics
The pharmacokinetic profile of this compound is characterized by its rapid conversion to the active metabolite A-86929 and its route-dependent bioavailability.
Table 3: Pharmacokinetic Parameters of this compound
| Parameter | Species | Route | Value | Reference |
| Conversion to A-86929 | In vitro (plasma) | - | t½ < 1 minute | [1][2] |
| Oral Bioavailability | Human | Oral | ~4% | [1][3] |
| Cmax (Aerosol) | Dog (tracheostomized) | Tracheal | 13.3 ± 0.9 ng/mL (5 mg dose) | [8] |
| AUC₀₋₂₄ (Aerosol) | Dog (tracheostomized) | Tracheal | 33.2 ± 10.6 h·ng/mL (5 mg dose) | [8] |
| Lung Bioavailability (Aerosol) | Dog | Tracheal | 34% (compared to IV) | [8] |
| Lung Bioavailability (Solution) | Dog | Intratracheal | ~75% | [8] |
The low oral bioavailability of this compound is attributed to extensive first-pass metabolism in the liver.[1][3] To overcome this limitation, alternative delivery routes such as oral inhalation have been explored, which significantly increase its bioavailability.[1][8]
Safety Pharmacology and Toxicology
A comprehensive evaluation of the safety profile of a new chemical entity is a critical component of preclinical development. This includes safety pharmacology studies to assess effects on vital organ systems and toxicology studies to identify potential target organ toxicities.
Safety Pharmacology
The core battery of safety pharmacology studies investigates the potential adverse effects on the central nervous, cardiovascular, and respiratory systems.
-
Central Nervous System (CNS): CNS safety is typically evaluated using a Functional Observational Battery (FOB) or a modified Irwin test in rodents. These assessments monitor for changes in behavior, coordination, sensory and motor reflex responses, and body temperature.[9]
-
Cardiovascular System: Cardiovascular safety is assessed in conscious, unrestrained animals, often dogs or non-human primates, using telemetry to continuously monitor electrocardiogram (ECG), heart rate, and blood pressure.[10] An in vitro hERG assay is also a standard component to evaluate the potential for QT interval prolongation.[10]
-
Respiratory System: Respiratory function, including respiratory rate and tidal volume, is typically evaluated in conscious rodents using whole-body plethysmography.[10][11]
Toxicology
-
Repeat-Dose Toxicity: These studies are conducted in both a rodent and a non-rodent species to identify potential target organs of toxicity following repeated administration of the drug over various durations.
-
Genotoxicity: A battery of tests is performed to assess the potential of the compound to cause genetic damage. This typically includes an Ames test for bacterial mutagenicity, an in vitro chromosomal aberration assay in mammalian cells, and an in vivo micronucleus test in rodents.
-
Reproductive Toxicology: These studies evaluate the potential effects of the drug on fertility and early embryonic development, embryo-fetal development, and pre- and postnatal development.
Visualizations
Signaling Pathway
Caption: Dopamine D1 Receptor Signaling Pathway Activated by A-86929.
Experimental Workflow
Caption: General Preclinical Pharmacology Workflow for this compound.
Conclusion
The preclinical data for this compound and its active metabolite, A-86929, demonstrate a profile of a potent and selective D1 receptor full agonist. The in vitro studies confirm its mechanism of action and high selectivity, while the in vivo efficacy studies in relevant animal models of Parkinson's disease, cocaine addiction, and cognitive impairment highlight its therapeutic potential. The pharmacokinetic profile, characterized by rapid prodrug conversion and low oral bioavailability, has necessitated the exploration of alternative delivery methods. While specific safety and toxicology data are limited in the public domain, the progression of this compound to clinical trials suggests an acceptable safety profile was established in preclinical species. This comprehensive preclinical package has been instrumental in understanding the therapeutic possibilities and challenges of targeting the dopamine D1 receptor.
References
- 1. researchgate.net [researchgate.net]
- 2. ABT-431: the diacetyl prodrug of A-86929, a potent and selective dopamine D1 receptor agonist: in vitro characterization and effects in animal models of Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Adrogolide HCl (ABT-431; DAS-431), a prodrug of the dopamine D1 receptor agonist, A-86929: preclinical pharmacology and clinical data - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The Discovery of Novel Selective D1 Dopaminergic Agonists: A-68930, A-77636, A-86929, and ABT-413 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A-86929 - Wikipedia [en.wikipedia.org]
- 6. biorxiv.org [biorxiv.org]
- 7. | BioWorld [bioworld.com]
- 8. Pulmonary delivery of a dopamine D-1 agonist, ABT-431, in dogs and humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. attentivescience.com [attentivescience.com]
- 10. altasciences.com [altasciences.com]
- 11. Nonclinical Safety Pharmacology - ITR Laboratories Canada Inc. [itrlab.com]
Preclinical Pharmacology of Adrogolide Hydrochloride: An In-Depth Technical Review
For Researchers, Scientists, and Drug Development Professionals
Introduction
Adrogolide Hydrochloride (formerly known as ABT-431) is a prodrug that is rapidly converted in vivo to its active metabolite, A-86929.[1][2][3] A-86929 is a potent and selective full agonist of the dopamine D1 receptor.[1][2][4] Developed as a potential therapeutic agent for neurological and psychiatric disorders, particularly Parkinson's disease and cocaine addiction, its preclinical evaluation has provided significant insights into the role of D1 receptor agonism in these conditions.[1][5] This technical guide provides a comprehensive review of the preclinical pharmacology of this compound, summarizing key quantitative data, detailing experimental methodologies, and visualizing critical pathways and workflows.
Mechanism of Action & In Vitro Pharmacology
This compound is chemically more stable than its active metabolite, A-86929.[2] In plasma, it undergoes rapid conversion to A-86929, with a half-life of less than one minute.[1][2] A-86929 exhibits high affinity and selectivity for the dopamine D1 receptor.
Receptor Binding and Functional Activity
The in vitro pharmacological profile of A-86929 has been characterized through receptor binding and functional assays.
Table 1: In Vitro Receptor Binding and Functional Activity of A-86929
| Parameter | Value | Species/System | Reference |
| Receptor Binding | |||
| D1 Receptor Affinity (pKi) | 7.3 | Rat Caudate Homogenate | [4] |
| D1 vs. D2 Receptor Selectivity (Binding) | ~20-fold | Not Specified | [2] |
| Functional Activity | |||
| D1 vs. D2 Receptor Selectivity (Functional Assay) | >400-fold | In vitro functional assays | [1][2][3] |
| D1 Receptor Agonist Activity | Full Agonist | In vitro functional assays | [1][2] |
Experimental Protocols:
-
Receptor Binding Assays: The affinity of A-86929 for the D1 receptor was determined using homogenized rat caudate tissue. The assay measured the competition of A-86929 with a radiolabeled D1-selective antagonist, [¹²⁵I]SCH23982, for binding to the receptors. The pKi value was calculated from the concentration of A-86929 required to displace 50% of the radioligand.[4]
-
Functional Assays: The functional selectivity of A-86929 was assessed in vitro. While the specific functional assay is not detailed in the provided search results, such assays typically involve measuring the downstream signaling effects of receptor activation, such as changes in cyclic AMP (cAMP) levels in cells expressing the target receptor. The greater than 400-fold selectivity for D1 over D2 receptors was determined by comparing the relative potencies of A-86929 in these functional assays.[1][2][6]
In Vivo Pharmacology & Efficacy Models
The therapeutic potential of this compound has been evaluated in several well-established animal models of neurological disorders.
Parkinson's Disease Models
-
6-Hydroxydopamine (6-OHDA)-Lesioned Rat Model: This model mimics the dopamine depletion seen in Parkinson's disease by inducing a unilateral lesion of the nigrostriatal pathway. A-86929 and its prodrug, this compound, have been shown to induce contralateral rotations in these animals, a behavioral response indicative of dopamine receptor stimulation in the denervated striatum.[2]
-
MPTP-Lesioned Primate Model: The neurotoxin 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP) is used to create a primate model that closely recapitulates the motor symptoms of Parkinson's disease. In MPTP-lesioned marmosets, this compound improved behavioral disability and locomotor activity scores.[1][3] Notably, in preclinical studies, it was as effective as levodopa in alleviating motor signs but with a reduced propensity for inducing dyskinesia.[7]
Table 2: In Vivo Efficacy of this compound and A-86929 in Parkinson's Disease Models
| Model | Species | Compound | Endpoint | Result | Reference |
| 6-OHDA Lesion | Rat | A-86929 | Contralateral Rotation | ED₅₀ = 0.24 µmol/kg s.c. | [2] |
| 6-OHDA Lesion | Rat | Adrogolide HCl | Contralateral Rotation | ED₅₀ = 0.54 µmol/kg s.c. | [2] |
| MPTP Lesion | Marmoset | Adrogolide HCl | Behavioral Disability & Locomotor Activity | Dose-dependent improvement; Minimum effective dose = 0.10 µmol/kg s.c. | [2] |
Experimental Protocols:
-
6-OHDA-Lesioned Rat Model: Adult male rats receive a unilateral injection of 6-hydroxydopamine into the medial forebrain bundle or the substantia nigra to selectively destroy dopamine neurons on one side of the brain. After a recovery period, the animals are administered the test compound, and the number of full contralateral (away from the lesioned side) rotations is counted over a specified time period as a measure of dopaminergic activity.
-
MPTP-Lesioned Primate Model: Marmosets or other non-human primates are treated with MPTP, which selectively destroys dopaminergic neurons in the substantia nigra, leading to the development of parkinsonian symptoms. Behavioral assessments, including locomotor activity and disability scores, are used to evaluate the efficacy of therapeutic interventions.
Other CNS Disorders
-
Cocaine Addiction Models: In a rodent model of cocaine craving and relapse, this compound was found to attenuate cocaine-seeking behavior without inducing this behavior on its own.[1][3]
-
Cognitive Deficit Models: this compound has been shown to reverse haloperidol-induced cognitive deficits in monkeys, suggesting a potential therapeutic role in treating cognitive dysfunction.[1]
Pharmacokinetics
The pharmacokinetic profile of this compound is characterized by its rapid conversion to the active metabolite A-86929 and its route-dependent bioavailability.
Table 3: Pharmacokinetic Parameters of this compound
| Parameter | Species | Route | Value | Reference |
| Conversion to A-86929 | In vitro (plasma) | - | t½ < 1 minute | [1][2] |
| Oral Bioavailability | Human | Oral | ~4% | [1][3] |
| Cmax (Aerosol) | Dog (tracheostomized) | Tracheal | 13.3 ± 0.9 ng/mL (5 mg dose) | [8] |
| AUC₀₋₂₄ (Aerosol) | Dog (tracheostomized) | Tracheal | 33.2 ± 10.6 h·ng/mL (5 mg dose) | [8] |
| Lung Bioavailability (Aerosol) | Dog | Tracheal | 34% (compared to IV) | [8] |
| Lung Bioavailability (Solution) | Dog | Intratracheal | ~75% | [8] |
The low oral bioavailability of this compound is attributed to extensive first-pass metabolism in the liver.[1][3] To overcome this limitation, alternative delivery routes such as oral inhalation have been explored, which significantly increase its bioavailability.[1][8]
Safety Pharmacology and Toxicology
A comprehensive evaluation of the safety profile of a new chemical entity is a critical component of preclinical development. This includes safety pharmacology studies to assess effects on vital organ systems and toxicology studies to identify potential target organ toxicities.
Safety Pharmacology
The core battery of safety pharmacology studies investigates the potential adverse effects on the central nervous, cardiovascular, and respiratory systems.
-
Central Nervous System (CNS): CNS safety is typically evaluated using a Functional Observational Battery (FOB) or a modified Irwin test in rodents. These assessments monitor for changes in behavior, coordination, sensory and motor reflex responses, and body temperature.[9]
-
Cardiovascular System: Cardiovascular safety is assessed in conscious, unrestrained animals, often dogs or non-human primates, using telemetry to continuously monitor electrocardiogram (ECG), heart rate, and blood pressure.[10] An in vitro hERG assay is also a standard component to evaluate the potential for QT interval prolongation.[10]
-
Respiratory System: Respiratory function, including respiratory rate and tidal volume, is typically evaluated in conscious rodents using whole-body plethysmography.[10][11]
Toxicology
-
Repeat-Dose Toxicity: These studies are conducted in both a rodent and a non-rodent species to identify potential target organs of toxicity following repeated administration of the drug over various durations.
-
Genotoxicity: A battery of tests is performed to assess the potential of the compound to cause genetic damage. This typically includes an Ames test for bacterial mutagenicity, an in vitro chromosomal aberration assay in mammalian cells, and an in vivo micronucleus test in rodents.
-
Reproductive Toxicology: These studies evaluate the potential effects of the drug on fertility and early embryonic development, embryo-fetal development, and pre- and postnatal development.
Visualizations
Signaling Pathway
Caption: Dopamine D1 Receptor Signaling Pathway Activated by A-86929.
Experimental Workflow
Caption: General Preclinical Pharmacology Workflow for this compound.
Conclusion
The preclinical data for this compound and its active metabolite, A-86929, demonstrate a profile of a potent and selective D1 receptor full agonist. The in vitro studies confirm its mechanism of action and high selectivity, while the in vivo efficacy studies in relevant animal models of Parkinson's disease, cocaine addiction, and cognitive impairment highlight its therapeutic potential. The pharmacokinetic profile, characterized by rapid prodrug conversion and low oral bioavailability, has necessitated the exploration of alternative delivery methods. While specific safety and toxicology data are limited in the public domain, the progression of this compound to clinical trials suggests an acceptable safety profile was established in preclinical species. This comprehensive preclinical package has been instrumental in understanding the therapeutic possibilities and challenges of targeting the dopamine D1 receptor.
References
- 1. researchgate.net [researchgate.net]
- 2. ABT-431: the diacetyl prodrug of A-86929, a potent and selective dopamine D1 receptor agonist: in vitro characterization and effects in animal models of Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Adrogolide HCl (ABT-431; DAS-431), a prodrug of the dopamine D1 receptor agonist, A-86929: preclinical pharmacology and clinical data - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The Discovery of Novel Selective D1 Dopaminergic Agonists: A-68930, A-77636, A-86929, and ABT-413 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A-86929 - Wikipedia [en.wikipedia.org]
- 6. biorxiv.org [biorxiv.org]
- 7. | BioWorld [bioworld.com]
- 8. Pulmonary delivery of a dopamine D-1 agonist, ABT-431, in dogs and humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. attentivescience.com [attentivescience.com]
- 10. altasciences.com [altasciences.com]
- 11. Nonclinical Safety Pharmacology - ITR Laboratories Canada Inc. [itrlab.com]
A-86929: A Technical Guide to its Dopamine D1 Receptor Agonist Activity
For Researchers, Scientists, and Drug Development Professionals
Introduction
A-86929 is a potent and selective full agonist of the dopamine (B1211576) D1 receptor.[1] Developed initially as a potential therapeutic agent for Parkinson's disease, it has been extensively studied in preclinical models of neurological and substance use disorders. This technical guide provides a comprehensive overview of the pharmacological activity of A-86929, focusing on its receptor binding profile, functional efficacy, and the signaling pathways it modulates. Detailed experimental protocols for key assays are provided to facilitate further research and drug development efforts.
Core Pharmacological Data
The following tables summarize the key quantitative data regarding the binding affinity, selectivity, and functional potency of A-86929.
Table 1: Receptor Binding Affinity and Selectivity Profile of A-86929
| Receptor | Kᵢ (nM) | Selectivity vs. D1 | Reference |
| Dopamine D1 | ~50 (pKi = 7.3) | - | [1] |
| Dopamine D2 | > 1000 | >20-fold (binding) | [2] |
| Dopamine D3 | Not Reported | Not Reported | |
| Dopamine D4 | Not Reported | Not Reported | |
| Dopamine D5 | Not Reported | Not Reported |
Note: The pKi of 7.3 corresponds to a Ki of approximately 50 nM. The selectivity for D1 over D2 receptors is significantly higher in functional assays.
Table 2: In Vitro Functional Efficacy of A-86929
| Assay | Cell Line | Parameter | Value | Reference |
| Adenylyl Cyclase Activation | Not Specified | EC₅₀ | Not Reported | |
| cAMP Accumulation | HEK293 | EC₅₀ | 1.2 nM | [3] |
| cAMP Accumulation | HEK293 | Eₘₐₓ (% of Dopamine) | 105% | [3] |
| β-Arrestin Recruitment | HEK293 | EC₅₀ | 190 nM | [3] |
| β-Arrestin Recruitment | HEK293 | Eₘₐₓ (% of Dopamine) | 85% | [3] |
Note: Data from a bioRxiv preprint[3]. Further validation from peer-reviewed literature is recommended.
Table 3: In Vivo Efficacy of A-86929
| Animal Model | Effect | ED₅₀ / Effective Dose | Reference |
| 6-OHDA-lesioned Rat | Contralateral Rotations | 0.05 mg/kg, s.c. | |
| MPTP-treated Marmoset | Reversal of Parkinsonian symptoms | Not Reported | [1] |
Signaling Pathways
Activation of the dopamine D1 receptor by A-86929 initiates a cascade of intracellular signaling events. The primary and most well-characterized pathway involves the coupling of the receptor to the Gαs/olf subunit of the heterotrimeric G protein, leading to the activation of adenylyl cyclase and a subsequent increase in intracellular cyclic adenosine (B11128) monophosphate (cAMP).[4][5] cAMP, in turn, activates Protein Kinase A (PKA), which phosphorylates numerous downstream targets, including the Dopamine- and cAMP-regulated phosphoprotein 32 kDa (DARPP-32).
Recent evidence also suggests that the D1 receptor can couple to other G proteins, such as Gαq, to activate the phospholipase C (PLC) pathway, and can also signal through G protein-independent pathways involving β-arrestin.[2][6]
Caption: Dopamine D1 Receptor Signaling Pathways Activated by A-86929.
Experimental Protocols
Detailed methodologies for key in vitro and in vivo assays are provided below. These protocols are intended as a guide and may require optimization for specific experimental conditions.
Radioligand Binding Assay for Dopamine D1 Receptor
This protocol describes a method to determine the binding affinity (Kᵢ) of A-86929 for the dopamine D1 receptor using a competitive radioligand binding assay.
Caption: Workflow for a Dopamine D1 Receptor Radioligand Binding Assay.
Materials:
-
Tissue or cells expressing dopamine D1 receptors (e.g., rat striatum, HEK293-D1 cells)
-
Radioligand: [³H]SCH23390 (a D1-selective antagonist)
-
A-86929
-
Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4
-
Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4
-
Glass fiber filters (e.g., Whatman GF/B)
-
Scintillation fluid
-
Liquid scintillation counter
Procedure:
-
Membrane Preparation:
-
Homogenize the tissue or cells in ice-cold assay buffer.
-
Centrifuge the homogenate at low speed to remove nuclei and large debris.
-
Centrifuge the supernatant at high speed to pellet the membranes.
-
Wash the membrane pellet with fresh assay buffer and resuspend to a final protein concentration of 100-200 µg/mL.
-
-
Assay Setup:
-
Prepare serial dilutions of A-86929 in assay buffer.
-
In a series of microcentrifuge tubes, add:
-
100 µL of membrane preparation
-
50 µL of [³H]SCH23390 (at a final concentration close to its K₋)
-
50 µL of A-86929 dilution or buffer (for total binding) or a saturating concentration of a non-labeled D1 antagonist (e.g., 10 µM SCH23390) for non-specific binding.
-
-
-
Incubation:
-
Incubate the tubes at room temperature for 60-90 minutes to reach equilibrium.
-
-
Filtration and Washing:
-
Rapidly filter the contents of each tube through a glass fiber filter under vacuum.
-
Wash the filters three times with 4 mL of ice-cold wash buffer.
-
-
Scintillation Counting:
-
Place the filters in scintillation vials, add 4-5 mL of scintillation fluid, and vortex.
-
Allow the vials to sit for at least 4 hours before counting in a liquid scintillation counter.
-
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding as a function of the log concentration of A-86929.
-
Determine the IC₅₀ value (the concentration of A-86929 that inhibits 50% of specific binding) from the resulting sigmoidal curve.
-
Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/K₋), where [L] is the concentration of the radioligand and K₋ is its dissociation constant.
-
cAMP Accumulation Assay
This protocol outlines a method to measure the functional potency (EC₅₀) and efficacy (Eₘₐₓ) of A-86929 in stimulating cAMP production in cells expressing the dopamine D1 receptor.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 5. innoprot.com [innoprot.com]
- 6. Frontiers | Mechanisms for the Modulation of Dopamine D1 Receptor Signaling in Striatal Neurons [frontiersin.org]
A-86929: A Technical Guide to its Dopamine D1 Receptor Agonist Activity
For Researchers, Scientists, and Drug Development Professionals
Introduction
A-86929 is a potent and selective full agonist of the dopamine D1 receptor.[1] Developed initially as a potential therapeutic agent for Parkinson's disease, it has been extensively studied in preclinical models of neurological and substance use disorders. This technical guide provides a comprehensive overview of the pharmacological activity of A-86929, focusing on its receptor binding profile, functional efficacy, and the signaling pathways it modulates. Detailed experimental protocols for key assays are provided to facilitate further research and drug development efforts.
Core Pharmacological Data
The following tables summarize the key quantitative data regarding the binding affinity, selectivity, and functional potency of A-86929.
Table 1: Receptor Binding Affinity and Selectivity Profile of A-86929
| Receptor | Kᵢ (nM) | Selectivity vs. D1 | Reference |
| Dopamine D1 | ~50 (pKi = 7.3) | - | [1] |
| Dopamine D2 | > 1000 | >20-fold (binding) | [2] |
| Dopamine D3 | Not Reported | Not Reported | |
| Dopamine D4 | Not Reported | Not Reported | |
| Dopamine D5 | Not Reported | Not Reported |
Note: The pKi of 7.3 corresponds to a Ki of approximately 50 nM. The selectivity for D1 over D2 receptors is significantly higher in functional assays.
Table 2: In Vitro Functional Efficacy of A-86929
| Assay | Cell Line | Parameter | Value | Reference |
| Adenylyl Cyclase Activation | Not Specified | EC₅₀ | Not Reported | |
| cAMP Accumulation | HEK293 | EC₅₀ | 1.2 nM | [3] |
| cAMP Accumulation | HEK293 | Eₘₐₓ (% of Dopamine) | 105% | [3] |
| β-Arrestin Recruitment | HEK293 | EC₅₀ | 190 nM | [3] |
| β-Arrestin Recruitment | HEK293 | Eₘₐₓ (% of Dopamine) | 85% | [3] |
Note: Data from a bioRxiv preprint[3]. Further validation from peer-reviewed literature is recommended.
Table 3: In Vivo Efficacy of A-86929
| Animal Model | Effect | ED₅₀ / Effective Dose | Reference |
| 6-OHDA-lesioned Rat | Contralateral Rotations | 0.05 mg/kg, s.c. | |
| MPTP-treated Marmoset | Reversal of Parkinsonian symptoms | Not Reported | [1] |
Signaling Pathways
Activation of the dopamine D1 receptor by A-86929 initiates a cascade of intracellular signaling events. The primary and most well-characterized pathway involves the coupling of the receptor to the Gαs/olf subunit of the heterotrimeric G protein, leading to the activation of adenylyl cyclase and a subsequent increase in intracellular cyclic adenosine monophosphate (cAMP).[4][5] cAMP, in turn, activates Protein Kinase A (PKA), which phosphorylates numerous downstream targets, including the Dopamine- and cAMP-regulated phosphoprotein 32 kDa (DARPP-32).
Recent evidence also suggests that the D1 receptor can couple to other G proteins, such as Gαq, to activate the phospholipase C (PLC) pathway, and can also signal through G protein-independent pathways involving β-arrestin.[2][6]
Caption: Dopamine D1 Receptor Signaling Pathways Activated by A-86929.
Experimental Protocols
Detailed methodologies for key in vitro and in vivo assays are provided below. These protocols are intended as a guide and may require optimization for specific experimental conditions.
Radioligand Binding Assay for Dopamine D1 Receptor
This protocol describes a method to determine the binding affinity (Kᵢ) of A-86929 for the dopamine D1 receptor using a competitive radioligand binding assay.
Caption: Workflow for a Dopamine D1 Receptor Radioligand Binding Assay.
Materials:
-
Tissue or cells expressing dopamine D1 receptors (e.g., rat striatum, HEK293-D1 cells)
-
Radioligand: [³H]SCH23390 (a D1-selective antagonist)
-
A-86929
-
Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4
-
Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4
-
Glass fiber filters (e.g., Whatman GF/B)
-
Scintillation fluid
-
Liquid scintillation counter
Procedure:
-
Membrane Preparation:
-
Homogenize the tissue or cells in ice-cold assay buffer.
-
Centrifuge the homogenate at low speed to remove nuclei and large debris.
-
Centrifuge the supernatant at high speed to pellet the membranes.
-
Wash the membrane pellet with fresh assay buffer and resuspend to a final protein concentration of 100-200 µg/mL.
-
-
Assay Setup:
-
Prepare serial dilutions of A-86929 in assay buffer.
-
In a series of microcentrifuge tubes, add:
-
100 µL of membrane preparation
-
50 µL of [³H]SCH23390 (at a final concentration close to its K₋)
-
50 µL of A-86929 dilution or buffer (for total binding) or a saturating concentration of a non-labeled D1 antagonist (e.g., 10 µM SCH23390) for non-specific binding.
-
-
-
Incubation:
-
Incubate the tubes at room temperature for 60-90 minutes to reach equilibrium.
-
-
Filtration and Washing:
-
Rapidly filter the contents of each tube through a glass fiber filter under vacuum.
-
Wash the filters three times with 4 mL of ice-cold wash buffer.
-
-
Scintillation Counting:
-
Place the filters in scintillation vials, add 4-5 mL of scintillation fluid, and vortex.
-
Allow the vials to sit for at least 4 hours before counting in a liquid scintillation counter.
-
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding as a function of the log concentration of A-86929.
-
Determine the IC₅₀ value (the concentration of A-86929 that inhibits 50% of specific binding) from the resulting sigmoidal curve.
-
Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/K₋), where [L] is the concentration of the radioligand and K₋ is its dissociation constant.
-
cAMP Accumulation Assay
This protocol outlines a method to measure the functional potency (EC₅₀) and efficacy (Eₘₐₓ) of A-86929 in stimulating cAMP production in cells expressing the dopamine D1 receptor.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 5. innoprot.com [innoprot.com]
- 6. Frontiers | Mechanisms for the Modulation of Dopamine D1 Receptor Signaling in Striatal Neurons [frontiersin.org]
Adrogolide Hydrochloride: A Technical Guide for Parkinson's Disease Research
For Researchers, Scientists, and Drug Development Professionals
Abstract
Adrogolide Hydrochloride (formerly known as ABT-431 and DAS-431) is a prodrug of the potent and selective dopamine (B1211576) D1 receptor full agonist, A-86929. This technical guide provides an in-depth overview of this compound for researchers and drug development professionals investigating novel therapeutic strategies for Parkinson's disease. The document details the compound's mechanism of action, summarizes key preclinical and clinical findings, and presents detailed experimental methodologies for pivotal studies. Visualizations of the relevant signaling pathways and experimental workflows are provided to facilitate a comprehensive understanding of its pharmacological profile and therapeutic potential.
Introduction
Parkinson's disease (PD) is a progressive neurodegenerative disorder characterized by the loss of dopaminergic neurons in the substantia nigra, leading to motor symptoms such as bradykinesia, rigidity, and tremor.[1] While levodopa (B1675098) remains the gold standard for symptomatic treatment, long-term use is often associated with motor complications, including dyskinesia.[2] Dopamine agonists that directly stimulate dopamine receptors offer an alternative therapeutic approach.[3] Most currently approved dopamine agonists for PD primarily target the D2-like receptor family.[2] The selective activation of the D1/D5 receptor subtype presents a promising strategy that may offer robust motor benefits with a potentially different side-effect profile.[2][4]
This compound is a chemically stable prodrug that is rapidly converted in plasma to A-86929, a potent and highly selective full agonist of the dopamine D1 receptor.[5][6] This guide consolidates the available technical information on this compound to support its further investigation in the context of Parkinson's disease research.
Mechanism of Action
This compound itself is inactive but undergoes rapid conversion to its active metabolite, A-86929, in plasma with a half-life of less than one minute.[5][6] A-86929 exerts its therapeutic effects through the selective activation of dopamine D1 receptors, which are highly expressed in the striatum, a key brain region involved in motor control.[7]
Dopamine D1 Receptor Signaling
The binding of A-86929 to the D1 receptor, a Gs/olf-coupled G-protein coupled receptor (GPCR), initiates a canonical signaling cascade. This involves the activation of adenylyl cyclase (AC), leading to an increase in intracellular cyclic adenosine (B11128) monophosphate (cAMP).[7] Elevated cAMP levels activate Protein Kinase A (PKA), which in turn phosphorylates various downstream targets, including the Dopamine- and cAMP-regulated phosphoprotein of 32 kDa (DARPP-32).[7] Phosphorylated DARPP-32 inhibits protein phosphatase-1 (PP1), leading to a cascade of events that ultimately modulate neuronal excitability and gene expression in the striatonigral "direct" pathway of the basal ganglia.[7] Non-canonical D1 receptor signaling pathways involving Gq/phospholipase C (PLC) and Gβγ/Src have also been described.[7]
Quantitative Data
The following tables summarize the available quantitative data for this compound and its active metabolite, A-86929.
Table 1: Receptor Binding and Functional Activity
| Compound | Receptor | Assay Type | Value | Species | Reference |
| A-86929 | Dopamine D1 | Binding Affinity (pKi) | 7.3 | Not Specified | [8] |
| A-86929 | Dopamine D1 vs D2 | Functional Selectivity | >400-fold selective for D1 | Not Specified | [5][6] |
| A-86929 | Various | Binding Affinity (Ki) | > 1 µM for other monoaminergic and peptidergic receptors | Not Specified | [5] |
Table 2: Preclinical Efficacy in Animal Models of Parkinson's Disease
| Compound | Animal Model | Endpoint | Value (ED50 or MED) | Route | Reference |
| A-86929 | 6-OHDA Lesioned Rat | Contralateral Rotations | 0.24 µmol/kg | s.c. | [5] |
| Adrogolide HCl | 6-OHDA Lesioned Rat | Contralateral Rotations | 0.54 µmol/kg | s.c. | [5] |
| A-86929 | MPTP-Lesioned Marmoset | Improved Disability & Locomotion | 0.10 µmol/kg (MED) | s.c. | [5] |
| Adrogolide HCl | MPTP-Lesioned Marmoset | Improved Disability & Locomotion | 0.10 µmol/kg (MED) | s.c. | [5] |
Table 3: Pharmacokinetic Parameters
| Compound | Species | Parameter | Value | Route | Reference |
| Adrogolide HCl | Human | Oral Bioavailability | ~4% | Oral | [6] |
| Adrogolide HCl | Human | Plasma Half-life (conversion to A-86929) | < 1 minute | Not Specified | [5][6] |
| A-86929 | Human | Tmax (inhalation of Adrogolide) | 0.9 ± 0.6 to 11.5 ± 2.5 min | Inhalation | [9] |
Table 4: Human Clinical Trial Data (Rascol et al., 1999)
| Dose (intravenous) | Efficacy vs. Placebo (UPDRS Motor Score) | Dyskinesia |
| 5 mg | Not specified | Not specified |
| 10 mg | Significantly superior | Reduced in some patients vs. levodopa |
| 20 mg | Significantly superior | Reduced in some patients vs. levodopa |
| 30 mg | Significantly superior | Reduced in some patients vs. levodopa |
| 40 mg | Significantly superior | Reduced in some patients vs. levodopa |
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the literature for this compound and A-86929.
In Vitro Functional Assays
Objective: To determine the functional potency and selectivity of A-86929 at dopamine D1 and D2 receptors.
General Methodology (based on common practices for these assays):
-
cAMP Accumulation Assay (for D1 Receptor - Gs coupled):
-
Cell Line: CHO or HEK293 cells stably expressing the human dopamine D1 receptor.
-
Assay Principle: The GloSensor™ cAMP Assay is a common method. It utilizes a genetically engineered cyclic nucleotide-gated channel with a fused luciferase. Binding of cAMP to the channel causes a conformational change, leading to an increase in luminescence.
-
Protocol Outline:
-
Cells are plated in a multi-well plate and transfected with the GloSensor™ cAMP plasmid if not a stable cell line.
-
Cells are incubated with the GloSensor™ cAMP reagent.
-
A baseline luminescence reading is taken.
-
Cells are treated with various concentrations of A-86929 or a reference agonist (e.g., dopamine).
-
Luminescence is measured kinetically over time.
-
EC50 values are calculated from the dose-response curves.
-
-
-
β-Arrestin Recruitment Assay (for D1 and D2 Receptors):
-
Cell Line: HEK293 cells.
-
Assay Principle: Bioluminescence Resonance Energy Transfer (BRET) is a widely used technique. The receptor is fused to a BRET donor (e.g., Renilla luciferase, Rluc) and β-arrestin is fused to a BRET acceptor (e.g., Yellow Fluorescent Protein, YFP). Agonist-induced recruitment of β-arrestin to the receptor brings the donor and acceptor into close proximity, resulting in energy transfer and a detectable BRET signal.
-
Protocol Outline:
-
HEK293 cells are co-transfected with plasmids encoding the D1 or D2 receptor-Rluc fusion protein and the YFP-β-arrestin fusion protein.
-
Cells are plated in a multi-well plate.
-
The BRET substrate (e.g., coelenterazine (B1669285) h) is added.
-
A baseline BRET ratio is measured.
-
Cells are stimulated with various concentrations of A-86929.
-
The BRET ratio is measured again.
-
EC50 values are calculated from the dose-response curves.
-
-
6-Hydroxydopamine (6-OHDA) Rat Model of Parkinson's Disease
Objective: To evaluate the in vivo efficacy of Adrogolide and A-86929 in a rodent model of Parkinson's disease.
Methodology (based on Shiosaki et al., 1996 and general protocols):
-
Animals: Male Sprague-Dawley rats.
-
Unilateral Lesioning:
-
Rats are anesthetized and placed in a stereotaxic frame.
-
A solution of 6-OHDA is injected unilaterally into the medial forebrain bundle. Stereotaxic coordinates are determined based on a rat brain atlas (e.g., Paxinos and Watson).
-
To protect noradrenergic neurons, rats are pre-treated with desipramine.
-
-
Drug Administration:
-
Following a recovery period, rats receive subcutaneous (s.c.) injections of either vehicle, this compound, or A-86929.
-
-
Behavioral Assessment:
-
Drug-induced contralateral rotations (away from the lesioned side) are counted over a specified time period.
-
The number of rotations is used to determine the dose-response relationship and calculate the ED50 value.
-
MPTP-Lesioned Marmoset Model of Parkinson's Disease
Objective: To assess the anti-parkinsonian effects of Adrogolide and A-86929 in a non-human primate model of Parkinson's disease.
Methodology (based on Shiosaki et al., 1996 and general protocols):
-
Animals: Common marmosets (Callithrix jacchus).
-
MPTP Administration:
-
Marmosets are treated with 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (B15802) (MPTP) via subcutaneous or intraperitoneal injections over several days to induce a parkinsonian state. The dosing regimen is carefully titrated to achieve stable motor deficits.
-
-
Behavioral Scoring:
-
Parkinsonian disability is assessed using a standardized rating scale that may include measures of:
-
Locomotor activity: Assessed in an open field.
-
Bradykinesia: Slowness of movement.
-
Posture and balance.
-
Tremor.
-
-
A composite disability score is often used.
-
-
Drug Administration and Evaluation:
-
After establishing a stable parkinsonian phenotype, marmosets are treated with subcutaneous injections of vehicle, this compound, or A-86929.
-
Behavioral scores are recorded at multiple time points after drug administration to determine the minimum effective dose (MED) and duration of action.
-
Human Clinical Trial (Rascol et al., 1999)
Objective: To evaluate the safety and efficacy of intravenous this compound in patients with Parkinson's disease.
Study Design: A double-blind, placebo-controlled, randomized clinical trial.
Patient Population: 14 patients with levodopa-responsive Parkinson's disease.
Protocol:
-
Drug Administration:
-
Patients received five single intravenous doses of this compound (5, 10, 20, 30, and 40 mg) and one placebo infusion on separate occasions.
-
A 12-hour "levodopa holiday" was implemented before each infusion.
-
-
Efficacy Assessment:
-
Motor function was assessed using the motor subsection (Part III) of the Unified Parkinson's Disease Rating Scale (UPDRS).
-
Assessments were performed before and at regular intervals after the infusion.
-
-
Safety and Tolerability Assessment:
-
Dyskinesia was separately graded.
-
Adverse events were recorded throughout the study.
-
Summary and Future Directions
This compound, as a prodrug for the selective D1 receptor full agonist A-86929, has demonstrated significant anti-parkinsonian efficacy in preclinical models and early human trials.[5][6] Its mechanism of action, centered on the potentiation of the direct pathway of the basal ganglia, provides a strong rationale for its therapeutic potential in Parkinson's disease. The available data suggest an efficacy comparable to levodopa with a potential for a reduced propensity to induce dyskinesia.[6]
However, the development of Adrogolide was hampered by its low oral bioavailability.[6] Future research could explore alternative delivery methods, such as pulmonary inhalation, which has been shown to significantly increase its bioavailability.[9] Further studies are also warranted to fully characterize the long-term efficacy and safety profile of D1 receptor agonists in Parkinson's disease, including their impact on non-motor symptoms and the potential for inducing other adverse effects. The detailed methodologies and data presented in this guide provide a solid foundation for researchers to build upon in the continued exploration of D1 receptor agonism as a therapeutic strategy for Parkinson's disease.
References
- 1. danceforparkinsons.org [danceforparkinsons.org]
- 2. Unified Parkinson's disease rating scale - Wikipedia [en.wikipedia.org]
- 3. mdpi.com [mdpi.com]
- 4. Dopamine D1 Agonists: First Potential Treatment for Late-Stage Parkinson’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ABT-431: the diacetyl prodrug of A-86929, a potent and selective dopamine D1 receptor agonist: in vitro characterization and effects in animal models of Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Adrogolide HCl (ABT-431; DAS-431), a prodrug of the dopamine D1 receptor agonist, A-86929: preclinical pharmacology and clinical data - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Phase 1 Parkinson’s Disease Studies Show the Dopamine D1/D5 Agonist PF-06649751 is Safe and Well Tolerated - PMC [pmc.ncbi.nlm.nih.gov]
- 8. uwo.ca [uwo.ca]
- 9. Dopamine D1 Receptor Gs-Mediated cAMP Accumulation Assay [bio-protocol.org]
Adrogolide Hydrochloride: A Technical Guide for Parkinson's Disease Research
For Researchers, Scientists, and Drug Development Professionals
Abstract
Adrogolide Hydrochloride (formerly known as ABT-431 and DAS-431) is a prodrug of the potent and selective dopamine D1 receptor full agonist, A-86929. This technical guide provides an in-depth overview of this compound for researchers and drug development professionals investigating novel therapeutic strategies for Parkinson's disease. The document details the compound's mechanism of action, summarizes key preclinical and clinical findings, and presents detailed experimental methodologies for pivotal studies. Visualizations of the relevant signaling pathways and experimental workflows are provided to facilitate a comprehensive understanding of its pharmacological profile and therapeutic potential.
Introduction
Parkinson's disease (PD) is a progressive neurodegenerative disorder characterized by the loss of dopaminergic neurons in the substantia nigra, leading to motor symptoms such as bradykinesia, rigidity, and tremor.[1] While levodopa remains the gold standard for symptomatic treatment, long-term use is often associated with motor complications, including dyskinesia.[2] Dopamine agonists that directly stimulate dopamine receptors offer an alternative therapeutic approach.[3] Most currently approved dopamine agonists for PD primarily target the D2-like receptor family.[2] The selective activation of the D1/D5 receptor subtype presents a promising strategy that may offer robust motor benefits with a potentially different side-effect profile.[2][4]
This compound is a chemically stable prodrug that is rapidly converted in plasma to A-86929, a potent and highly selective full agonist of the dopamine D1 receptor.[5][6] This guide consolidates the available technical information on this compound to support its further investigation in the context of Parkinson's disease research.
Mechanism of Action
This compound itself is inactive but undergoes rapid conversion to its active metabolite, A-86929, in plasma with a half-life of less than one minute.[5][6] A-86929 exerts its therapeutic effects through the selective activation of dopamine D1 receptors, which are highly expressed in the striatum, a key brain region involved in motor control.[7]
Dopamine D1 Receptor Signaling
The binding of A-86929 to the D1 receptor, a Gs/olf-coupled G-protein coupled receptor (GPCR), initiates a canonical signaling cascade. This involves the activation of adenylyl cyclase (AC), leading to an increase in intracellular cyclic adenosine monophosphate (cAMP).[7] Elevated cAMP levels activate Protein Kinase A (PKA), which in turn phosphorylates various downstream targets, including the Dopamine- and cAMP-regulated phosphoprotein of 32 kDa (DARPP-32).[7] Phosphorylated DARPP-32 inhibits protein phosphatase-1 (PP1), leading to a cascade of events that ultimately modulate neuronal excitability and gene expression in the striatonigral "direct" pathway of the basal ganglia.[7] Non-canonical D1 receptor signaling pathways involving Gq/phospholipase C (PLC) and Gβγ/Src have also been described.[7]
Quantitative Data
The following tables summarize the available quantitative data for this compound and its active metabolite, A-86929.
Table 1: Receptor Binding and Functional Activity
| Compound | Receptor | Assay Type | Value | Species | Reference |
| A-86929 | Dopamine D1 | Binding Affinity (pKi) | 7.3 | Not Specified | [8] |
| A-86929 | Dopamine D1 vs D2 | Functional Selectivity | >400-fold selective for D1 | Not Specified | [5][6] |
| A-86929 | Various | Binding Affinity (Ki) | > 1 µM for other monoaminergic and peptidergic receptors | Not Specified | [5] |
Table 2: Preclinical Efficacy in Animal Models of Parkinson's Disease
| Compound | Animal Model | Endpoint | Value (ED50 or MED) | Route | Reference |
| A-86929 | 6-OHDA Lesioned Rat | Contralateral Rotations | 0.24 µmol/kg | s.c. | [5] |
| Adrogolide HCl | 6-OHDA Lesioned Rat | Contralateral Rotations | 0.54 µmol/kg | s.c. | [5] |
| A-86929 | MPTP-Lesioned Marmoset | Improved Disability & Locomotion | 0.10 µmol/kg (MED) | s.c. | [5] |
| Adrogolide HCl | MPTP-Lesioned Marmoset | Improved Disability & Locomotion | 0.10 µmol/kg (MED) | s.c. | [5] |
Table 3: Pharmacokinetic Parameters
| Compound | Species | Parameter | Value | Route | Reference |
| Adrogolide HCl | Human | Oral Bioavailability | ~4% | Oral | [6] |
| Adrogolide HCl | Human | Plasma Half-life (conversion to A-86929) | < 1 minute | Not Specified | [5][6] |
| A-86929 | Human | Tmax (inhalation of Adrogolide) | 0.9 ± 0.6 to 11.5 ± 2.5 min | Inhalation | [9] |
Table 4: Human Clinical Trial Data (Rascol et al., 1999)
| Dose (intravenous) | Efficacy vs. Placebo (UPDRS Motor Score) | Dyskinesia |
| 5 mg | Not specified | Not specified |
| 10 mg | Significantly superior | Reduced in some patients vs. levodopa |
| 20 mg | Significantly superior | Reduced in some patients vs. levodopa |
| 30 mg | Significantly superior | Reduced in some patients vs. levodopa |
| 40 mg | Significantly superior | Reduced in some patients vs. levodopa |
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the literature for this compound and A-86929.
In Vitro Functional Assays
Objective: To determine the functional potency and selectivity of A-86929 at dopamine D1 and D2 receptors.
General Methodology (based on common practices for these assays):
-
cAMP Accumulation Assay (for D1 Receptor - Gs coupled):
-
Cell Line: CHO or HEK293 cells stably expressing the human dopamine D1 receptor.
-
Assay Principle: The GloSensor™ cAMP Assay is a common method. It utilizes a genetically engineered cyclic nucleotide-gated channel with a fused luciferase. Binding of cAMP to the channel causes a conformational change, leading to an increase in luminescence.
-
Protocol Outline:
-
Cells are plated in a multi-well plate and transfected with the GloSensor™ cAMP plasmid if not a stable cell line.
-
Cells are incubated with the GloSensor™ cAMP reagent.
-
A baseline luminescence reading is taken.
-
Cells are treated with various concentrations of A-86929 or a reference agonist (e.g., dopamine).
-
Luminescence is measured kinetically over time.
-
EC50 values are calculated from the dose-response curves.
-
-
-
β-Arrestin Recruitment Assay (for D1 and D2 Receptors):
-
Cell Line: HEK293 cells.
-
Assay Principle: Bioluminescence Resonance Energy Transfer (BRET) is a widely used technique. The receptor is fused to a BRET donor (e.g., Renilla luciferase, Rluc) and β-arrestin is fused to a BRET acceptor (e.g., Yellow Fluorescent Protein, YFP). Agonist-induced recruitment of β-arrestin to the receptor brings the donor and acceptor into close proximity, resulting in energy transfer and a detectable BRET signal.
-
Protocol Outline:
-
HEK293 cells are co-transfected with plasmids encoding the D1 or D2 receptor-Rluc fusion protein and the YFP-β-arrestin fusion protein.
-
Cells are plated in a multi-well plate.
-
The BRET substrate (e.g., coelenterazine h) is added.
-
A baseline BRET ratio is measured.
-
Cells are stimulated with various concentrations of A-86929.
-
The BRET ratio is measured again.
-
EC50 values are calculated from the dose-response curves.
-
-
6-Hydroxydopamine (6-OHDA) Rat Model of Parkinson's Disease
Objective: To evaluate the in vivo efficacy of Adrogolide and A-86929 in a rodent model of Parkinson's disease.
Methodology (based on Shiosaki et al., 1996 and general protocols):
-
Animals: Male Sprague-Dawley rats.
-
Unilateral Lesioning:
-
Rats are anesthetized and placed in a stereotaxic frame.
-
A solution of 6-OHDA is injected unilaterally into the medial forebrain bundle. Stereotaxic coordinates are determined based on a rat brain atlas (e.g., Paxinos and Watson).
-
To protect noradrenergic neurons, rats are pre-treated with desipramine.
-
-
Drug Administration:
-
Following a recovery period, rats receive subcutaneous (s.c.) injections of either vehicle, this compound, or A-86929.
-
-
Behavioral Assessment:
-
Drug-induced contralateral rotations (away from the lesioned side) are counted over a specified time period.
-
The number of rotations is used to determine the dose-response relationship and calculate the ED50 value.
-
MPTP-Lesioned Marmoset Model of Parkinson's Disease
Objective: To assess the anti-parkinsonian effects of Adrogolide and A-86929 in a non-human primate model of Parkinson's disease.
Methodology (based on Shiosaki et al., 1996 and general protocols):
-
Animals: Common marmosets (Callithrix jacchus).
-
MPTP Administration:
-
Marmosets are treated with 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP) via subcutaneous or intraperitoneal injections over several days to induce a parkinsonian state. The dosing regimen is carefully titrated to achieve stable motor deficits.
-
-
Behavioral Scoring:
-
Parkinsonian disability is assessed using a standardized rating scale that may include measures of:
-
Locomotor activity: Assessed in an open field.
-
Bradykinesia: Slowness of movement.
-
Posture and balance.
-
Tremor.
-
-
A composite disability score is often used.
-
-
Drug Administration and Evaluation:
-
After establishing a stable parkinsonian phenotype, marmosets are treated with subcutaneous injections of vehicle, this compound, or A-86929.
-
Behavioral scores are recorded at multiple time points after drug administration to determine the minimum effective dose (MED) and duration of action.
-
Human Clinical Trial (Rascol et al., 1999)
Objective: To evaluate the safety and efficacy of intravenous this compound in patients with Parkinson's disease.
Study Design: A double-blind, placebo-controlled, randomized clinical trial.
Patient Population: 14 patients with levodopa-responsive Parkinson's disease.
Protocol:
-
Drug Administration:
-
Patients received five single intravenous doses of this compound (5, 10, 20, 30, and 40 mg) and one placebo infusion on separate occasions.
-
A 12-hour "levodopa holiday" was implemented before each infusion.
-
-
Efficacy Assessment:
-
Motor function was assessed using the motor subsection (Part III) of the Unified Parkinson's Disease Rating Scale (UPDRS).
-
Assessments were performed before and at regular intervals after the infusion.
-
-
Safety and Tolerability Assessment:
-
Dyskinesia was separately graded.
-
Adverse events were recorded throughout the study.
-
Summary and Future Directions
This compound, as a prodrug for the selective D1 receptor full agonist A-86929, has demonstrated significant anti-parkinsonian efficacy in preclinical models and early human trials.[5][6] Its mechanism of action, centered on the potentiation of the direct pathway of the basal ganglia, provides a strong rationale for its therapeutic potential in Parkinson's disease. The available data suggest an efficacy comparable to levodopa with a potential for a reduced propensity to induce dyskinesia.[6]
However, the development of Adrogolide was hampered by its low oral bioavailability.[6] Future research could explore alternative delivery methods, such as pulmonary inhalation, which has been shown to significantly increase its bioavailability.[9] Further studies are also warranted to fully characterize the long-term efficacy and safety profile of D1 receptor agonists in Parkinson's disease, including their impact on non-motor symptoms and the potential for inducing other adverse effects. The detailed methodologies and data presented in this guide provide a solid foundation for researchers to build upon in the continued exploration of D1 receptor agonism as a therapeutic strategy for Parkinson's disease.
References
- 1. danceforparkinsons.org [danceforparkinsons.org]
- 2. Unified Parkinson's disease rating scale - Wikipedia [en.wikipedia.org]
- 3. mdpi.com [mdpi.com]
- 4. Dopamine D1 Agonists: First Potential Treatment for Late-Stage Parkinson’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ABT-431: the diacetyl prodrug of A-86929, a potent and selective dopamine D1 receptor agonist: in vitro characterization and effects in animal models of Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Adrogolide HCl (ABT-431; DAS-431), a prodrug of the dopamine D1 receptor agonist, A-86929: preclinical pharmacology and clinical data - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Phase 1 Parkinson’s Disease Studies Show the Dopamine D1/D5 Agonist PF-06649751 is Safe and Well Tolerated - PMC [pmc.ncbi.nlm.nih.gov]
- 8. uwo.ca [uwo.ca]
- 9. Dopamine D1 Receptor Gs-Mediated cAMP Accumulation Assay [bio-protocol.org]
Adrogolide Hydrochloride: A Technical Guide to the Reversal of Cognitive Deficits
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of Adrogolide Hydrochloride (ABT-431), a prodrug for the potent and selective dopamine (B1211576) D1 receptor agonist, A-86929. The focus of this document is on the preclinical evidence demonstrating its capacity to reverse cognitive deficits, particularly working memory impairments induced by dopamine D2 receptor antagonists. This guide details the underlying signaling pathways, experimental methodologies, and quantitative outcomes from key primate studies.
Core Mechanism of Action
This compound is a chemically stable prodrug that undergoes rapid conversion (<1 minute) in plasma to its active metabolite, A-86929.[1][2][3] A-86929 is a full agonist at the dopamine D1 receptor, exhibiting over 400 times greater selectivity for the D1 receptor compared to the D2 receptor.[1][2][3]
The therapeutic hypothesis for cognitive enhancement centers on the critical role of D1 receptor signaling in the prefrontal cortex (PFC), a brain region essential for executive functions, including working memory.[4] Chronic blockade of D2 receptors by antipsychotic drugs like haloperidol (B65202) can lead to a downregulation of D1 receptors in the PFC, resulting in severe working memory impairments.[5] Adrogolide, via its active metabolite A-86929, directly stimulates these D1 receptors, aiming to restore normal signaling and reverse the associated cognitive deficits.[5]
Signaling Pathway
Activation of the D1 receptor by A-86929 initiates a well-characterized intracellular signaling cascade. This pathway is crucial for modulating neuronal excitability and synaptic plasticity, which are cellular correlates of learning and memory.
Preclinical Evidence: Reversal of Antipsychotic-Induced Deficits
The primary evidence for Adrogolide's efficacy in reversing cognitive deficits comes from a key study in a non-human primate model. This research demonstrated that short-term administration of Adrogolide could produce a profound and long-lasting restoration of working memory function that had been impaired by chronic antipsychotic treatment.[5]
Experimental Protocol: Haloperidol-Induced Working Memory Deficit
The following protocol outlines the methodology used to induce and subsequently reverse cognitive deficits in monkeys.[5]
1. Subjects:
-
Species: Rhesus monkeys (Macaca mulatta).
-
Group: Young adult female monkeys.
-
Housing: Maintained in accordance with institutional and national guidelines for animal care.
2. Cognitive Assessment:
-
Task: Delayed Response Task (DRT), a benchmark test for spatial working memory function subserved by the prefrontal cortex.
-
Apparatus: Wisconsin General Testing Apparatus (WGTA).
-
Procedure: Monkeys observed the baiting of one of two food wells. An opaque screen was then lowered for a variable delay period (5 to 30 seconds). After the delay, the screen was raised, and the monkey was required to choose the correct, baited well to receive a food reward. A session consisted of 30 trials.
3. Experimental Phases:
-
Phase I: Baseline Performance: Monkeys were trained on the DRT to a stable, high level of performance (e.g., ~90% accuracy).
-
Phase II: Induction of Cognitive Deficit:
-
Drug: Haloperidol.
-
Dosage: Administered daily. Doses were gradually increased over several months (e.g., starting at 0.07 mg/kg and increasing to 0.14 mg/kg).
-
Duration: Chronic treatment for 6 months or longer, until a stable and significant impairment in DRT performance was observed.
-
-
Phase III: Reversal of Deficit:
-
Drug: this compound (ABT-431) was co-administered with the maintenance dose of haloperidol.
-
Dosage: Intermittent, very low ("trace") doses of 0.00001 mg/kg or 0.0001 mg/kg were used.[4][6][7]
-
Administration: Administered three times per week on non-consecutive days.
-
Duration: Short-term treatment period (e.g., 6 weeks).
-
-
Phase IV: Long-Term Follow-up:
-
All drug treatments (Haloperidol and Adrogolide) were discontinued.
-
DRT performance was monitored for an extended period (over 1 year) to assess the durability of the cognitive recovery.[5]
-
Quantitative Data Presentation
The following tables summarize the quantitative outcomes of the key primate study, demonstrating the induction of a working memory deficit by haloperidol and its subsequent reversal by Adrogolide HCl.
Table 1: Working Memory Performance (Percent Correct on DRT)
| Experimental Phase | Treatment | Mean Performance (% Correct) | Change from Baseline |
| Phase I: Pre-Drug Baseline | None | ~90% | - |
| Phase II: Chronic Haloperidol | Haloperidol Daily | ~55-60% | ▼ ~30-35% |
| Phase III: Adrogolide Co-administration | Haloperidol + Adrogolide (intermittent) | ~85-90% | ▲ ~25-35% (Return to Baseline) |
| Phase IV: Post-Drug Follow-up (>1 Year) | None (Washout) | ~85-90% | Sustained Recovery |
Note: The numerical values are derived from descriptions in the source literature and represent approximate performance levels.[5]
Table 2: this compound (ABT-431) Dosing Regimen
| Parameter | Specification |
| Drug | This compound (ABT-431) |
| Dose Range | 0.00001 mg/kg - 0.0001 mg/kg |
| Route of Administration | Systemic (e.g., Intramuscular or Subcutaneous) |
| Frequency | Intermittent (3 times per week) |
| Duration of Treatment | 6 weeks |
Source: Data extrapolated from Castner et al., 2000 and related publications.[4][5][6][7]
Discussion and Implications
The preclinical data for this compound present a compelling case for the therapeutic potential of D1 receptor agonism in treating cognitive deficits, particularly those associated with dopamine dysregulation. The key findings from the primate studies are twofold:
-
Efficacy of Reversal: Extremely low, intermittent doses of Adrogolide were sufficient to completely reverse a severe, pharmacologically-induced working memory deficit, restoring performance to pre-drug baseline levels.[5]
-
Durability of Effect: The cognitive restoration was remarkably durable, persisting for over a year after the cessation of all drug treatments. This suggests that short-term D1 agonist therapy may "reset" the underlying neural circuitry, producing long-lasting functional changes rather than merely providing transient symptomatic relief.[5]
These findings indicate that pharmacological modulation of the D1 signaling pathway can produce profound and lasting changes in the functional circuits that underlie working memory. This "resetting" mechanism may provide a valuable strategy for therapeutic intervention in conditions characterized by dopamine dysfunction and cognitive impairment, such as schizophrenia and potentially other neurological and psychiatric disorders.[5] Despite these promising preclinical results, the development of Adrogolide was not pursued for cognitive indications, in part due to its low oral bioavailability (~4%) resulting from high first-pass metabolism.[1][2][3] However, the principles demonstrated in these studies continue to inform the development of new-generation D1 agonists with improved pharmacokinetic profiles for the treatment of cognitive disorders.
References
- 1. Dopamine, Cognitive Impairments and Second-Generation Antipsychotics: From Mechanistic Advances to More Personalized Treatments - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Adrogolide HCl (ABT-431; DAS-431), a prodrug of the dopamine D1 receptor agonist, A-86929: preclinical pharmacology and clinical data - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Novel Dopamine Therapeutics for Cognitive Deficits in Schizophrenia - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Reversal of antipsychotic-induced working memory deficits by short-term dopamine D1 receptor stimulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. jneurosci.org [jneurosci.org]
- 7. Enhancement of Working Memory in Aged Monkeys by a Sensitizing Regimen of Dopamine D1 Receptor Stimulation - PMC [pmc.ncbi.nlm.nih.gov]
Adrogolide Hydrochloride: A Technical Guide to the Reversal of Cognitive Deficits
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of Adrogolide Hydrochloride (ABT-431), a prodrug for the potent and selective dopamine D1 receptor agonist, A-86929. The focus of this document is on the preclinical evidence demonstrating its capacity to reverse cognitive deficits, particularly working memory impairments induced by dopamine D2 receptor antagonists. This guide details the underlying signaling pathways, experimental methodologies, and quantitative outcomes from key primate studies.
Core Mechanism of Action
This compound is a chemically stable prodrug that undergoes rapid conversion (<1 minute) in plasma to its active metabolite, A-86929.[1][2][3] A-86929 is a full agonist at the dopamine D1 receptor, exhibiting over 400 times greater selectivity for the D1 receptor compared to the D2 receptor.[1][2][3]
The therapeutic hypothesis for cognitive enhancement centers on the critical role of D1 receptor signaling in the prefrontal cortex (PFC), a brain region essential for executive functions, including working memory.[4] Chronic blockade of D2 receptors by antipsychotic drugs like haloperidol can lead to a downregulation of D1 receptors in the PFC, resulting in severe working memory impairments.[5] Adrogolide, via its active metabolite A-86929, directly stimulates these D1 receptors, aiming to restore normal signaling and reverse the associated cognitive deficits.[5]
Signaling Pathway
Activation of the D1 receptor by A-86929 initiates a well-characterized intracellular signaling cascade. This pathway is crucial for modulating neuronal excitability and synaptic plasticity, which are cellular correlates of learning and memory.
Preclinical Evidence: Reversal of Antipsychotic-Induced Deficits
The primary evidence for Adrogolide's efficacy in reversing cognitive deficits comes from a key study in a non-human primate model. This research demonstrated that short-term administration of Adrogolide could produce a profound and long-lasting restoration of working memory function that had been impaired by chronic antipsychotic treatment.[5]
Experimental Protocol: Haloperidol-Induced Working Memory Deficit
The following protocol outlines the methodology used to induce and subsequently reverse cognitive deficits in monkeys.[5]
1. Subjects:
-
Species: Rhesus monkeys (Macaca mulatta).
-
Group: Young adult female monkeys.
-
Housing: Maintained in accordance with institutional and national guidelines for animal care.
2. Cognitive Assessment:
-
Task: Delayed Response Task (DRT), a benchmark test for spatial working memory function subserved by the prefrontal cortex.
-
Apparatus: Wisconsin General Testing Apparatus (WGTA).
-
Procedure: Monkeys observed the baiting of one of two food wells. An opaque screen was then lowered for a variable delay period (5 to 30 seconds). After the delay, the screen was raised, and the monkey was required to choose the correct, baited well to receive a food reward. A session consisted of 30 trials.
3. Experimental Phases:
-
Phase I: Baseline Performance: Monkeys were trained on the DRT to a stable, high level of performance (e.g., ~90% accuracy).
-
Phase II: Induction of Cognitive Deficit:
-
Drug: Haloperidol.
-
Dosage: Administered daily. Doses were gradually increased over several months (e.g., starting at 0.07 mg/kg and increasing to 0.14 mg/kg).
-
Duration: Chronic treatment for 6 months or longer, until a stable and significant impairment in DRT performance was observed.
-
-
Phase III: Reversal of Deficit:
-
Drug: this compound (ABT-431) was co-administered with the maintenance dose of haloperidol.
-
Dosage: Intermittent, very low ("trace") doses of 0.00001 mg/kg or 0.0001 mg/kg were used.[4][6][7]
-
Administration: Administered three times per week on non-consecutive days.
-
Duration: Short-term treatment period (e.g., 6 weeks).
-
-
Phase IV: Long-Term Follow-up:
-
All drug treatments (Haloperidol and Adrogolide) were discontinued.
-
DRT performance was monitored for an extended period (over 1 year) to assess the durability of the cognitive recovery.[5]
-
Quantitative Data Presentation
The following tables summarize the quantitative outcomes of the key primate study, demonstrating the induction of a working memory deficit by haloperidol and its subsequent reversal by Adrogolide HCl.
Table 1: Working Memory Performance (Percent Correct on DRT)
| Experimental Phase | Treatment | Mean Performance (% Correct) | Change from Baseline |
| Phase I: Pre-Drug Baseline | None | ~90% | - |
| Phase II: Chronic Haloperidol | Haloperidol Daily | ~55-60% | ▼ ~30-35% |
| Phase III: Adrogolide Co-administration | Haloperidol + Adrogolide (intermittent) | ~85-90% | ▲ ~25-35% (Return to Baseline) |
| Phase IV: Post-Drug Follow-up (>1 Year) | None (Washout) | ~85-90% | Sustained Recovery |
Note: The numerical values are derived from descriptions in the source literature and represent approximate performance levels.[5]
Table 2: this compound (ABT-431) Dosing Regimen
| Parameter | Specification |
| Drug | This compound (ABT-431) |
| Dose Range | 0.00001 mg/kg - 0.0001 mg/kg |
| Route of Administration | Systemic (e.g., Intramuscular or Subcutaneous) |
| Frequency | Intermittent (3 times per week) |
| Duration of Treatment | 6 weeks |
Source: Data extrapolated from Castner et al., 2000 and related publications.[4][5][6][7]
Discussion and Implications
The preclinical data for this compound present a compelling case for the therapeutic potential of D1 receptor agonism in treating cognitive deficits, particularly those associated with dopamine dysregulation. The key findings from the primate studies are twofold:
-
Efficacy of Reversal: Extremely low, intermittent doses of Adrogolide were sufficient to completely reverse a severe, pharmacologically-induced working memory deficit, restoring performance to pre-drug baseline levels.[5]
-
Durability of Effect: The cognitive restoration was remarkably durable, persisting for over a year after the cessation of all drug treatments. This suggests that short-term D1 agonist therapy may "reset" the underlying neural circuitry, producing long-lasting functional changes rather than merely providing transient symptomatic relief.[5]
These findings indicate that pharmacological modulation of the D1 signaling pathway can produce profound and lasting changes in the functional circuits that underlie working memory. This "resetting" mechanism may provide a valuable strategy for therapeutic intervention in conditions characterized by dopamine dysfunction and cognitive impairment, such as schizophrenia and potentially other neurological and psychiatric disorders.[5] Despite these promising preclinical results, the development of Adrogolide was not pursued for cognitive indications, in part due to its low oral bioavailability (~4%) resulting from high first-pass metabolism.[1][2][3] However, the principles demonstrated in these studies continue to inform the development of new-generation D1 agonists with improved pharmacokinetic profiles for the treatment of cognitive disorders.
References
- 1. Dopamine, Cognitive Impairments and Second-Generation Antipsychotics: From Mechanistic Advances to More Personalized Treatments - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Adrogolide HCl (ABT-431; DAS-431), a prodrug of the dopamine D1 receptor agonist, A-86929: preclinical pharmacology and clinical data - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Novel Dopamine Therapeutics for Cognitive Deficits in Schizophrenia - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Reversal of antipsychotic-induced working memory deficits by short-term dopamine D1 receptor stimulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. jneurosci.org [jneurosci.org]
- 7. Enhancement of Working Memory in Aged Monkeys by a Sensitizing Regimen of Dopamine D1 Receptor Stimulation - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols: Synthesis of Adrogolide Hydrochloride and Enantioselective Methods
For Researchers, Scientists, and Drug Development Professionals
Introduction
Adrogolide Hydrochloride (ABT-431) is a diacetyl prodrug of A-86929, a potent and selective full agonist of the dopamine (B1211576) D1 receptor. As a chemically stable compound, this compound is rapidly converted to its active metabolite, A-86929, in plasma. A-86929 has demonstrated high selectivity for the D1 receptor over the D2 receptor. This selectivity has positioned Adrogolide as a significant investigational compound for understanding the therapeutic potential of D1 receptor agonists in conditions such as Parkinson's disease and cocaine addiction. This document provides detailed application notes and protocols for the synthesis of this compound, with a focus on enantioselective methods for its active metabolite, A-86929.
Data Presentation
Table 1: Enantioselective Synthesis of A-86929 - Key Performance Metrics
| Parameter | Value | Reference |
| Overall Yield | 56% | [1][2][3] |
| Enantiomeric Excess (ee) | 95% | [1][2][3] |
| Number of Steps | 5 | [1][2][3] |
Experimental Protocols
The enantioselective synthesis of A-86929, the active metabolite of Adrogolide, has been achieved in five steps with a notable overall yield and high enantiomeric excess. The key steps include a Suzuki coupling, a one-pot aziridination followed by Friedel-Crafts cyclization, deprotection, a mild Pictet-Spengler cyclization, and final demethylation[1][2][3]. The synthesis of this compound is completed by the subsequent diacetylation of A-86929.
Protocol 1: Enantioselective Synthesis of A-86929
This protocol is based on the work of Hajra and Bar (2011)[1][2][3].
Step 1: Suzuki Coupling for Styrene (B11656) Derivative Synthesis
-
A mixture of 3,4-dimethoxyphenylacetylene, catecholborane, and a palladium catalyst is heated to generate the corresponding vinylborane (B8500763) in situ.
-
2-propyl-4-bromothiophene is then added to the reaction mixture.
-
The reaction is stirred at a specified temperature until completion to yield the styrene derivative.
-
The product is purified using column chromatography.
Step 2: One-Pot Catalytic Enantioselective Aziridination and Friedel-Crafts Cyclization
-
The styrene derivative from Step 1 is dissolved in a suitable solvent (e.g., dichloromethane).
-
A chiral Box ligand and a copper(I) triflate catalyst are added to the solution.
-
An iminoiodinane is added, and the reaction is stirred at room temperature.
-
This one-pot reaction proceeds via an aziridination followed by an intramolecular Friedel-Crafts cyclization to yield the trans-2-amino-1-aryltetralin intermediate with high diastereoselectivity and enantioselectivity.
-
The intermediate is purified by column chromatography.
Step 3: Deprotection of the Amino Group
-
The protecting group on the nitrogen atom of the intermediate from Step 2 is removed under acidic conditions.
-
The deprotected amine is then carefully neutralized and extracted.
Step 4: Mild Pictet-Spengler Cyclization
-
The deprotected amine from Step 3 is reacted with formaldehyde (B43269) under mild acidic conditions.
-
This reaction facilitates the Pictet-Spengler cyclization to form the hexahydro-3-thia-5-aza-cyclopenta[c]phenanthrene core structure.
-
The product is purified by column chromatography.
Step 5: Demethylation to Yield A-86929
-
The methoxy (B1213986) groups on the aromatic ring of the product from Step 4 are demethylated using a strong Lewis acid such as boron tribromide (BBr3) at low temperature.
-
The reaction is quenched, and the product, A-86929, is isolated and purified.
Protocol 2: Synthesis of this compound from A-86929
Step 1: Diacetylation of A-86929
-
A-86929 is dissolved in a suitable solvent such as dichloromethane (B109758) or tetrahydrofuran.
-
An excess of acetyl chloride or acetic anhydride (B1165640) is added in the presence of a base (e.g., triethylamine (B128534) or pyridine) to catalyze the reaction.
-
The reaction mixture is stirred at room temperature until the diacetylation is complete, which can be monitored by thin-layer chromatography.
Step 2: Formation of the Hydrochloride Salt
-
The diacetylated product from Step 1 is dissolved in a suitable solvent (e.g., diethyl ether or ethyl acetate).
-
A solution of hydrochloric acid in a compatible solvent (e.g., ethereal HCl) is added dropwise to the solution of the diacetylated product with stirring.
-
This compound will precipitate out of the solution.
-
The precipitate is collected by filtration, washed with a cold solvent, and dried under vacuum to yield the final product.
Mandatory Visualizations
Dopamine D1 Receptor Signaling Pathway
The mechanism of action of A-86929, the active metabolite of Adrogolide, involves the activation of the dopamine D1 receptor, which is a G-protein coupled receptor (GPCR). The primary signaling cascade initiated by D1 receptor activation is the Gs/olf-adenylyl cyclase pathway.
Caption: Dopamine D1 Receptor Signaling Cascade.
Enantioselective Synthesis Workflow for A-86929
The following diagram illustrates the key transformations in the five-step enantioselective synthesis of A-86929.
Caption: A-86929 Enantioselective Synthesis Workflow.
References
Application Notes and Protocols: Synthesis of Adrogolide Hydrochloride and Enantioselective Methods
For Researchers, Scientists, and Drug Development Professionals
Introduction
Adrogolide Hydrochloride (ABT-431) is a diacetyl prodrug of A-86929, a potent and selective full agonist of the dopamine D1 receptor. As a chemically stable compound, this compound is rapidly converted to its active metabolite, A-86929, in plasma. A-86929 has demonstrated high selectivity for the D1 receptor over the D2 receptor. This selectivity has positioned Adrogolide as a significant investigational compound for understanding the therapeutic potential of D1 receptor agonists in conditions such as Parkinson's disease and cocaine addiction. This document provides detailed application notes and protocols for the synthesis of this compound, with a focus on enantioselective methods for its active metabolite, A-86929.
Data Presentation
Table 1: Enantioselective Synthesis of A-86929 - Key Performance Metrics
| Parameter | Value | Reference |
| Overall Yield | 56% | [1][2][3] |
| Enantiomeric Excess (ee) | 95% | [1][2][3] |
| Number of Steps | 5 | [1][2][3] |
Experimental Protocols
The enantioselective synthesis of A-86929, the active metabolite of Adrogolide, has been achieved in five steps with a notable overall yield and high enantiomeric excess. The key steps include a Suzuki coupling, a one-pot aziridination followed by Friedel-Crafts cyclization, deprotection, a mild Pictet-Spengler cyclization, and final demethylation[1][2][3]. The synthesis of this compound is completed by the subsequent diacetylation of A-86929.
Protocol 1: Enantioselective Synthesis of A-86929
This protocol is based on the work of Hajra and Bar (2011)[1][2][3].
Step 1: Suzuki Coupling for Styrene Derivative Synthesis
-
A mixture of 3,4-dimethoxyphenylacetylene, catecholborane, and a palladium catalyst is heated to generate the corresponding vinylborane in situ.
-
2-propyl-4-bromothiophene is then added to the reaction mixture.
-
The reaction is stirred at a specified temperature until completion to yield the styrene derivative.
-
The product is purified using column chromatography.
Step 2: One-Pot Catalytic Enantioselective Aziridination and Friedel-Crafts Cyclization
-
The styrene derivative from Step 1 is dissolved in a suitable solvent (e.g., dichloromethane).
-
A chiral Box ligand and a copper(I) triflate catalyst are added to the solution.
-
An iminoiodinane is added, and the reaction is stirred at room temperature.
-
This one-pot reaction proceeds via an aziridination followed by an intramolecular Friedel-Crafts cyclization to yield the trans-2-amino-1-aryltetralin intermediate with high diastereoselectivity and enantioselectivity.
-
The intermediate is purified by column chromatography.
Step 3: Deprotection of the Amino Group
-
The protecting group on the nitrogen atom of the intermediate from Step 2 is removed under acidic conditions.
-
The deprotected amine is then carefully neutralized and extracted.
Step 4: Mild Pictet-Spengler Cyclization
-
The deprotected amine from Step 3 is reacted with formaldehyde under mild acidic conditions.
-
This reaction facilitates the Pictet-Spengler cyclization to form the hexahydro-3-thia-5-aza-cyclopenta[c]phenanthrene core structure.
-
The product is purified by column chromatography.
Step 5: Demethylation to Yield A-86929
-
The methoxy groups on the aromatic ring of the product from Step 4 are demethylated using a strong Lewis acid such as boron tribromide (BBr3) at low temperature.
-
The reaction is quenched, and the product, A-86929, is isolated and purified.
Protocol 2: Synthesis of this compound from A-86929
Step 1: Diacetylation of A-86929
-
A-86929 is dissolved in a suitable solvent such as dichloromethane or tetrahydrofuran.
-
An excess of acetyl chloride or acetic anhydride is added in the presence of a base (e.g., triethylamine or pyridine) to catalyze the reaction.
-
The reaction mixture is stirred at room temperature until the diacetylation is complete, which can be monitored by thin-layer chromatography.
Step 2: Formation of the Hydrochloride Salt
-
The diacetylated product from Step 1 is dissolved in a suitable solvent (e.g., diethyl ether or ethyl acetate).
-
A solution of hydrochloric acid in a compatible solvent (e.g., ethereal HCl) is added dropwise to the solution of the diacetylated product with stirring.
-
This compound will precipitate out of the solution.
-
The precipitate is collected by filtration, washed with a cold solvent, and dried under vacuum to yield the final product.
Mandatory Visualizations
Dopamine D1 Receptor Signaling Pathway
The mechanism of action of A-86929, the active metabolite of Adrogolide, involves the activation of the dopamine D1 receptor, which is a G-protein coupled receptor (GPCR). The primary signaling cascade initiated by D1 receptor activation is the Gs/olf-adenylyl cyclase pathway.
Caption: Dopamine D1 Receptor Signaling Cascade.
Enantioselective Synthesis Workflow for A-86929
The following diagram illustrates the key transformations in the five-step enantioselective synthesis of A-86929.
Caption: A-86929 Enantioselective Synthesis Workflow.
References
Application Notes and Protocols: Adrogolide Hydrochloride In Vitro Functional Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Adrogolide Hydrochloride (also known as ABT-431) is a prodrug that is rapidly converted in plasma to its active metabolite, A-86929.[1][2] A-86929 is a potent and selective full agonist for the dopamine (B1211576) D1 receptor.[1][2] This document provides detailed protocols for key in vitro functional assays to characterize the activity of this compound and its active metabolite at the dopamine D1 receptor. The provided methodologies are based on established techniques for assessing G protein-coupled receptor (GPCR) function.
A-86929 demonstrates high selectivity for the D1 receptor over the D2 receptor.[1][2] Functional in vitro assays have indicated that A-86929 is over 400 times more selective for the dopamine D1 receptor than the D2 receptor.[1][2] The primary signaling pathway for the D1 receptor involves coupling to the Gαs protein, which stimulates adenylyl cyclase to increase intracellular cyclic AMP (cAMP). In addition to the canonical G protein-dependent pathway, signaling through β-arrestin recruitment can also be assessed.
Data Presentation
The following tables summarize the in vitro functional data for A-86929, the active metabolite of this compound.
Table 1: Receptor Binding Affinity of A-86929
| Ligand | Receptor | pKi |
| A-86929 | Dopamine D1 | 7.3 |
pKi is the negative logarithm of the inhibition constant (Ki).
Table 2: Functional Potency and Efficacy of A-86929 and Adrogolide (ABT-431) at the Dopamine D1 Receptor
| Compound | Assay | pEC50 | Emax (% of Dopamine) |
| (-)-A-86929 | Gαs (cAMP) | 9.0 | 100 |
| (-)-A-86929 | β-arrestin | 7.5 | 80 |
| (+)-A-86929 | Gαs (cAMP) | 7.0 | 100 |
| (+)-A-86929 | β-arrestin | < 6.0 | 50 |
| Adrogolide (ABT-431) | Gαs (cAMP) | 8.5 | 100 |
| Adrogolide (ABT-431) | β-arrestin | 6.5 | 60 |
pEC50 is the negative logarithm of the half-maximal effective concentration (EC50). Emax is the maximum response observed.
Signaling Pathway and Experimental Workflow
References
- 1. Adrogolide HCl (ABT-431; DAS-431), a prodrug of the dopamine D1 receptor agonist, A-86929: preclinical pharmacology and clinical data - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. ABT-431: the diacetyl prodrug of A-86929, a potent and selective dopamine D1 receptor agonist: in vitro characterization and effects in animal models of Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Adrogolide Hydrochloride In Vitro Functional Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Adrogolide Hydrochloride (also known as ABT-431) is a prodrug that is rapidly converted in plasma to its active metabolite, A-86929.[1][2] A-86929 is a potent and selective full agonist for the dopamine D1 receptor.[1][2] This document provides detailed protocols for key in vitro functional assays to characterize the activity of this compound and its active metabolite at the dopamine D1 receptor. The provided methodologies are based on established techniques for assessing G protein-coupled receptor (GPCR) function.
A-86929 demonstrates high selectivity for the D1 receptor over the D2 receptor.[1][2] Functional in vitro assays have indicated that A-86929 is over 400 times more selective for the dopamine D1 receptor than the D2 receptor.[1][2] The primary signaling pathway for the D1 receptor involves coupling to the Gαs protein, which stimulates adenylyl cyclase to increase intracellular cyclic AMP (cAMP). In addition to the canonical G protein-dependent pathway, signaling through β-arrestin recruitment can also be assessed.
Data Presentation
The following tables summarize the in vitro functional data for A-86929, the active metabolite of this compound.
Table 1: Receptor Binding Affinity of A-86929
| Ligand | Receptor | pKi |
| A-86929 | Dopamine D1 | 7.3 |
pKi is the negative logarithm of the inhibition constant (Ki).
Table 2: Functional Potency and Efficacy of A-86929 and Adrogolide (ABT-431) at the Dopamine D1 Receptor
| Compound | Assay | pEC50 | Emax (% of Dopamine) |
| (-)-A-86929 | Gαs (cAMP) | 9.0 | 100 |
| (-)-A-86929 | β-arrestin | 7.5 | 80 |
| (+)-A-86929 | Gαs (cAMP) | 7.0 | 100 |
| (+)-A-86929 | β-arrestin | < 6.0 | 50 |
| Adrogolide (ABT-431) | Gαs (cAMP) | 8.5 | 100 |
| Adrogolide (ABT-431) | β-arrestin | 6.5 | 60 |
pEC50 is the negative logarithm of the half-maximal effective concentration (EC50). Emax is the maximum response observed.
Signaling Pathway and Experimental Workflow
References
- 1. Adrogolide HCl (ABT-431; DAS-431), a prodrug of the dopamine D1 receptor agonist, A-86929: preclinical pharmacology and clinical data - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. ABT-431: the diacetyl prodrug of A-86929, a potent and selective dopamine D1 receptor agonist: in vitro characterization and effects in animal models of Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the MP-lesioned Marmoset Model with Adrogolide Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for utilizing the MPTP-lesioned common marmoset (Callithrix jacchus) model to evaluate the therapeutic potential of Adrogolide Hydrochloride for Parkinson's disease.
Introduction
Parkinson's disease (PD) is a progressive neurodegenerative disorder characterized by the loss of dopaminergic neurons in the substantia nigra, leading to motor symptoms such as bradykinesia, rigidity, and tremor. The 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP)-lesioned non-human primate model, particularly in the common marmoset, is a well-established and highly valued preclinical model that closely mimics the neuropathological and clinical features of human PD.[1]
This compound (ABT-431) is a prodrug that is rapidly converted in plasma to its active metabolite, A-86929, a potent and selective full agonist of the dopamine D1 receptor.[2] Studies have shown that this compound can improve behavioral disability and locomotor activity scores in the MPTP-lesioned marmoset model, suggesting its potential as a therapeutic agent for Parkinson's disease.[2] This document outlines the experimental protocols for inducing parkinsonism in marmosets using MPTP, administering this compound, and assessing its effects on motor function and neurochemical profiles.
Data Presentation
The following tables present illustrative quantitative data based on typical outcomes observed in studies with dopamine agonists in the MPTP-lesioned marmoset model. This data is intended for representational purposes to guide researchers in their experimental design and data analysis.
Table 1: Effect of this compound on Locomotor Activity
| Treatment Group | N | Pre-treatment Locomotor Activity (counts/hour, Mean ± SEM) | Post-treatment Locomotor Activity (counts/hour, Mean ± SEM) | % Change from Pre-treatment |
| Vehicle Control | 8 | 150 ± 25 | 145 ± 28 | -3.3% |
| Adrogolide HCl (0.5 mg/kg) | 8 | 148 ± 30 | 350 ± 45* | +136.5% |
| Adrogolide HCl (1.0 mg/kg) | 8 | 152 ± 27 | 550 ± 55 | +261.8% |
| Adrogolide HCl (2.0 mg/kg) | 8 | 155 ± 29 | 780 ± 60 | +403.2% |
*p<0.05, **p<0.01 compared to Vehicle Control (Illustrative Data)
Table 2: Effect of this compound on Parkinsonian Disability Scores
| Treatment Group | N | Baseline Disability Score (Mean ± SEM) | Disability Score after Treatment (Mean ± SEM) | % Improvement in Disability |
| Vehicle Control | 8 | 12.5 ± 1.5 | 12.2 ± 1.6 | 2.4% |
| Adrogolide HCl (0.5 mg/kg) | 8 | 12.8 ± 1.3 | 8.5 ± 1.1* | 33.6% |
| Adrogolide HCl (1.0 mg/kg) | 8 | 12.6 ± 1.4 | 5.2 ± 0.9 | 58.7% |
| Adrogolide HCl (2.0 mg/kg) | 8 | 12.9 ± 1.5 | 3.1 ± 0.7 | 76.0% |
*p<0.05, **p<0.01 compared to Vehicle Control (Illustrative Data)
Table 3: Striatal Dopamine and Metabolite Levels Post-mortem
| Treatment Group | N | Dopamine (ng/mg tissue, Mean ± SEM) | DOPAC (ng/mg tissue, Mean ± SEM) | HVA (ng/mg tissue, Mean ± SEM) |
| Sham Control | 6 | 15.2 ± 1.8 | 3.5 ± 0.4 | 2.8 ± 0.3 |
| MPTP + Vehicle | 8 | 2.1 ± 0.5 | 0.8 ± 0.2 | 1.1 ± 0.2 |
| MPTP + Adrogolide HCl (1.0 mg/kg) | 8 | 2.3 ± 0.6 | 0.9 ± 0.2 | 1.2 ± 0.3 |
(Illustrative Data)
Experimental Protocols
Protocol 1: MPTP Lesioning of Common Marmosets
Objective: To induce a stable parkinsonian phenotype in common marmosets.
Materials:
-
Common marmosets (Callithrix jacchus)
-
1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP) hydrochloride (Sigma-Aldrich)
-
Sterile 0.9% saline
-
Syringes and needles (27-gauge)
-
Personal Protective Equipment (PPE): lab coat, gloves, and respiratory protection. All procedures with MPTP must be conducted in a certified chemical fume hood.[3]
Procedure:
-
Acclimatization: Acclimate marmosets to the housing and handling conditions for at least two weeks prior to the start of the experiment.
-
Baseline Behavioral Assessment: Conduct baseline behavioral assessments (see Protocol 3) for one week before MPTP administration to establish pre-lesion motor function.
-
MPTP Preparation: On each day of injection, dissolve MPTP-HCl in sterile 0.9% saline to a final concentration of 2 mg/mL. Prepare the solution fresh and protect it from light.
-
MPTP Administration: Administer MPTP hydrochloride subcutaneously (s.c.) at a dose of 2.0 mg/kg once daily for five consecutive days.[1]
-
Post-Injection Monitoring: Closely monitor the animals for any adverse reactions, including changes in appetite, weight, and overall health. Provide supportive care as needed, which may include supplemental feeding of a high-calorie diet.[1]
-
Stabilization Period: Allow a stabilization period of 3-6 weeks after the final MPTP injection for the parkinsonian symptoms to develop and stabilize before initiating drug treatment studies.
Protocol 2: this compound Administration
Objective: To administer this compound to MPTP-lesioned marmosets.
Materials:
-
This compound
-
Sterile vehicle (e.g., sterile water or saline)
-
Syringes and needles (27-gauge)
Procedure:
-
Drug Preparation: On each day of administration, dissolve this compound in the sterile vehicle to the desired concentrations (e.g., 0.5, 1.0, and 2.0 mg/mL).
-
Administration: Administer the this compound solution or vehicle subcutaneously (s.c.). The volume of injection should be adjusted based on the animal's body weight.
-
Dosing Regimen: The specific dosing regimen can be acute (single dose) or chronic (e.g., once daily for 28 days) to assess both immediate and long-term effects, as well as the potential for tolerance.[2]
-
Behavioral Assessment Timing: Conduct behavioral assessments at time points relevant to the pharmacokinetic profile of this compound's active metabolite, A-86929. This may include assessments at 30, 60, 90, 120, and 180 minutes post-administration.
Protocol 3: Behavioral Assessment
Objective: To quantify the motor deficits and the therapeutic effects of this compound.
3.1 Locomotor Activity:
-
Apparatus: An automated activity monitoring system consisting of transparent cages equipped with infrared beams.
-
Procedure:
-
Place the marmoset in the activity cage.
-
Allow a 30-minute habituation period.
-
Record the total number of beam breaks over a defined period (e.g., 1-2 hours) to quantify locomotor activity.
-
3.2 Parkinsonian Disability Scale:
-
Procedure: A trained observer, blinded to the treatment conditions, should score the animals based on a standardized disability scale. The scale below is a modified version based on commonly used parameters.
| Feature | Score | Description |
| Posture | 0 | Normal |
| 1 | Stooped but mobile | |
| 2 | Severely stooped, immobile | |
| Gait | 0 | Normal |
| 1 | Slow, shuffling | |
| 2 | Difficulty initiating movement, freezing | |
| Bradykinesia | 0 | Normal speed of movement |
| 1 | Slowed movement | |
| 2 | Marked slowness and poverty of movement | |
| Tremor | 0 | Absent |
| 1 | Mild, intermittent | |
| 2 | Severe, persistent | |
| Balance | 0 | Normal |
| 1 | Unsteady, occasional falls | |
| 2 | Frequent falls, unable to maintain posture |
Protocol 4: Post-mortem Neurochemical Analysis
Objective: To measure striatal dopamine and metabolite levels.
Materials:
-
High-performance liquid chromatography (HPLC) system with electrochemical detection.
-
Dissection tools
-
Liquid nitrogen
-
Homogenization buffer
-
Centrifuge
Procedure:
-
Tissue Collection: At the end of the study, euthanize the marmosets and rapidly dissect the brains. Isolate the striatum from both hemispheres on an ice-cold surface.
-
Sample Preparation: Immediately freeze the striatal tissue in liquid nitrogen and store at -80°C until analysis.
-
Homogenization: On the day of analysis, weigh the frozen tissue and homogenize it in a suitable buffer (e.g., 0.1 M perchloric acid).
-
Centrifugation: Centrifuge the homogenates at high speed (e.g., 10,000 x g) for 10 minutes at 4°C.
-
HPLC Analysis: Filter the supernatant and inject a sample into the HPLC system to quantify the levels of dopamine, 3,4-dihydroxyphenylacetic acid (DOPAC), and homovanillic acid (HVA).[4][5]
Visualization of Pathways and Workflows
Caption: Experimental workflow for evaluating this compound.
Caption: A-86929/Dopamine D1 receptor signaling pathway.
References
- 1. Progressive loss of striatal dopamine terminals in MPTP-induced acute parkinsonism in cynomolgus monkeys using vesicular monoamine transporter type 2 PET imaging ([18F]AV-133) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Adrogolide HCl (ABT-431; DAS-431), a prodrug of the dopamine D1 receptor agonist, A-86929: preclinical pharmacology and clinical data - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Short- and long-term changes in striatal and extrastriatal dopamine uptake sites in the MPTP-treated common marmoset - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the MP-lesioned Marmoset Model with Adrogolide Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for utilizing the MPTP-lesioned common marmoset (Callithrix jacchus) model to evaluate the therapeutic potential of Adrogolide Hydrochloride for Parkinson's disease.
Introduction
Parkinson's disease (PD) is a progressive neurodegenerative disorder characterized by the loss of dopaminergic neurons in the substantia nigra, leading to motor symptoms such as bradykinesia, rigidity, and tremor. The 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (B15802) (MPTP)-lesioned non-human primate model, particularly in the common marmoset, is a well-established and highly valued preclinical model that closely mimics the neuropathological and clinical features of human PD.[1]
This compound (ABT-431) is a prodrug that is rapidly converted in plasma to its active metabolite, A-86929, a potent and selective full agonist of the dopamine (B1211576) D1 receptor.[2] Studies have shown that this compound can improve behavioral disability and locomotor activity scores in the MPTP-lesioned marmoset model, suggesting its potential as a therapeutic agent for Parkinson's disease.[2] This document outlines the experimental protocols for inducing parkinsonism in marmosets using MPTP, administering this compound, and assessing its effects on motor function and neurochemical profiles.
Data Presentation
The following tables present illustrative quantitative data based on typical outcomes observed in studies with dopamine agonists in the MPTP-lesioned marmoset model. This data is intended for representational purposes to guide researchers in their experimental design and data analysis.
Table 1: Effect of this compound on Locomotor Activity
| Treatment Group | N | Pre-treatment Locomotor Activity (counts/hour, Mean ± SEM) | Post-treatment Locomotor Activity (counts/hour, Mean ± SEM) | % Change from Pre-treatment |
| Vehicle Control | 8 | 150 ± 25 | 145 ± 28 | -3.3% |
| Adrogolide HCl (0.5 mg/kg) | 8 | 148 ± 30 | 350 ± 45* | +136.5% |
| Adrogolide HCl (1.0 mg/kg) | 8 | 152 ± 27 | 550 ± 55 | +261.8% |
| Adrogolide HCl (2.0 mg/kg) | 8 | 155 ± 29 | 780 ± 60 | +403.2% |
*p<0.05, **p<0.01 compared to Vehicle Control (Illustrative Data)
Table 2: Effect of this compound on Parkinsonian Disability Scores
| Treatment Group | N | Baseline Disability Score (Mean ± SEM) | Disability Score after Treatment (Mean ± SEM) | % Improvement in Disability |
| Vehicle Control | 8 | 12.5 ± 1.5 | 12.2 ± 1.6 | 2.4% |
| Adrogolide HCl (0.5 mg/kg) | 8 | 12.8 ± 1.3 | 8.5 ± 1.1* | 33.6% |
| Adrogolide HCl (1.0 mg/kg) | 8 | 12.6 ± 1.4 | 5.2 ± 0.9 | 58.7% |
| Adrogolide HCl (2.0 mg/kg) | 8 | 12.9 ± 1.5 | 3.1 ± 0.7 | 76.0% |
*p<0.05, **p<0.01 compared to Vehicle Control (Illustrative Data)
Table 3: Striatal Dopamine and Metabolite Levels Post-mortem
| Treatment Group | N | Dopamine (ng/mg tissue, Mean ± SEM) | DOPAC (ng/mg tissue, Mean ± SEM) | HVA (ng/mg tissue, Mean ± SEM) |
| Sham Control | 6 | 15.2 ± 1.8 | 3.5 ± 0.4 | 2.8 ± 0.3 |
| MPTP + Vehicle | 8 | 2.1 ± 0.5 | 0.8 ± 0.2 | 1.1 ± 0.2 |
| MPTP + Adrogolide HCl (1.0 mg/kg) | 8 | 2.3 ± 0.6 | 0.9 ± 0.2 | 1.2 ± 0.3 |
(Illustrative Data)
Experimental Protocols
Protocol 1: MPTP Lesioning of Common Marmosets
Objective: To induce a stable parkinsonian phenotype in common marmosets.
Materials:
-
Common marmosets (Callithrix jacchus)
-
1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP) hydrochloride (Sigma-Aldrich)
-
Sterile 0.9% saline
-
Syringes and needles (27-gauge)
-
Personal Protective Equipment (PPE): lab coat, gloves, and respiratory protection. All procedures with MPTP must be conducted in a certified chemical fume hood.[3]
Procedure:
-
Acclimatization: Acclimate marmosets to the housing and handling conditions for at least two weeks prior to the start of the experiment.
-
Baseline Behavioral Assessment: Conduct baseline behavioral assessments (see Protocol 3) for one week before MPTP administration to establish pre-lesion motor function.
-
MPTP Preparation: On each day of injection, dissolve MPTP-HCl in sterile 0.9% saline to a final concentration of 2 mg/mL. Prepare the solution fresh and protect it from light.
-
MPTP Administration: Administer MPTP hydrochloride subcutaneously (s.c.) at a dose of 2.0 mg/kg once daily for five consecutive days.[1]
-
Post-Injection Monitoring: Closely monitor the animals for any adverse reactions, including changes in appetite, weight, and overall health. Provide supportive care as needed, which may include supplemental feeding of a high-calorie diet.[1]
-
Stabilization Period: Allow a stabilization period of 3-6 weeks after the final MPTP injection for the parkinsonian symptoms to develop and stabilize before initiating drug treatment studies.
Protocol 2: this compound Administration
Objective: To administer this compound to MPTP-lesioned marmosets.
Materials:
-
This compound
-
Sterile vehicle (e.g., sterile water or saline)
-
Syringes and needles (27-gauge)
Procedure:
-
Drug Preparation: On each day of administration, dissolve this compound in the sterile vehicle to the desired concentrations (e.g., 0.5, 1.0, and 2.0 mg/mL).
-
Administration: Administer the this compound solution or vehicle subcutaneously (s.c.). The volume of injection should be adjusted based on the animal's body weight.
-
Dosing Regimen: The specific dosing regimen can be acute (single dose) or chronic (e.g., once daily for 28 days) to assess both immediate and long-term effects, as well as the potential for tolerance.[2]
-
Behavioral Assessment Timing: Conduct behavioral assessments at time points relevant to the pharmacokinetic profile of this compound's active metabolite, A-86929. This may include assessments at 30, 60, 90, 120, and 180 minutes post-administration.
Protocol 3: Behavioral Assessment
Objective: To quantify the motor deficits and the therapeutic effects of this compound.
3.1 Locomotor Activity:
-
Apparatus: An automated activity monitoring system consisting of transparent cages equipped with infrared beams.
-
Procedure:
-
Place the marmoset in the activity cage.
-
Allow a 30-minute habituation period.
-
Record the total number of beam breaks over a defined period (e.g., 1-2 hours) to quantify locomotor activity.
-
3.2 Parkinsonian Disability Scale:
-
Procedure: A trained observer, blinded to the treatment conditions, should score the animals based on a standardized disability scale. The scale below is a modified version based on commonly used parameters.
| Feature | Score | Description |
| Posture | 0 | Normal |
| 1 | Stooped but mobile | |
| 2 | Severely stooped, immobile | |
| Gait | 0 | Normal |
| 1 | Slow, shuffling | |
| 2 | Difficulty initiating movement, freezing | |
| Bradykinesia | 0 | Normal speed of movement |
| 1 | Slowed movement | |
| 2 | Marked slowness and poverty of movement | |
| Tremor | 0 | Absent |
| 1 | Mild, intermittent | |
| 2 | Severe, persistent | |
| Balance | 0 | Normal |
| 1 | Unsteady, occasional falls | |
| 2 | Frequent falls, unable to maintain posture |
Protocol 4: Post-mortem Neurochemical Analysis
Objective: To measure striatal dopamine and metabolite levels.
Materials:
-
High-performance liquid chromatography (HPLC) system with electrochemical detection.
-
Dissection tools
-
Liquid nitrogen
-
Homogenization buffer
-
Centrifuge
Procedure:
-
Tissue Collection: At the end of the study, euthanize the marmosets and rapidly dissect the brains. Isolate the striatum from both hemispheres on an ice-cold surface.
-
Sample Preparation: Immediately freeze the striatal tissue in liquid nitrogen and store at -80°C until analysis.
-
Homogenization: On the day of analysis, weigh the frozen tissue and homogenize it in a suitable buffer (e.g., 0.1 M perchloric acid).
-
Centrifugation: Centrifuge the homogenates at high speed (e.g., 10,000 x g) for 10 minutes at 4°C.
-
HPLC Analysis: Filter the supernatant and inject a sample into the HPLC system to quantify the levels of dopamine, 3,4-dihydroxyphenylacetic acid (DOPAC), and homovanillic acid (HVA).[4][5]
Visualization of Pathways and Workflows
Caption: Experimental workflow for evaluating this compound.
Caption: A-86929/Dopamine D1 receptor signaling pathway.
References
- 1. Progressive loss of striatal dopamine terminals in MPTP-induced acute parkinsonism in cynomolgus monkeys using vesicular monoamine transporter type 2 PET imaging ([18F]AV-133) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Adrogolide HCl (ABT-431; DAS-431), a prodrug of the dopamine D1 receptor agonist, A-86929: preclinical pharmacology and clinical data - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Short- and long-term changes in striatal and extrastriatal dopamine uptake sites in the MPTP-treated common marmoset - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Adrogolide Hydrochloride Administration in Rodent Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Adrogolide Hydrochloride (Adg-HCl), also known as ABT-431, is a prodrug that is rapidly converted in plasma to A-86929, a potent and selective full agonist of the dopamine (B1211576) D1 receptor.[1][2] A-86929 displays over 400-fold selectivity for D1 over D2 receptors in in-vitro functional assays.[1][2] Adrogolide has been investigated for its therapeutic potential in conditions such as Parkinson's disease and cocaine addiction.[1][2] In rodent models of Parkinson's disease, Adrogolide has been shown to produce contralateral rotations in rats with unilateral 6-hydroxydopamine lesions, a standard behavioral measure of dopamine agonist activity.[3]
These application notes provide a detailed protocol for the preparation and subcutaneous administration of this compound in rodent models, based on available preclinical data. The document also includes a summary of key quantitative data, a description of the dopamine D1 receptor signaling pathway, and an experimental workflow for a typical behavioral study.
Data Presentation
Quantitative Data Summary
The following table summarizes key quantitative data for this compound from preclinical rodent studies.
| Parameter | Value | Species | Model | Route of Administration | Source |
| ED50 (contralateral rotation) | 0.54 µmol/kg | Rat | Unilateral 6-hydroxydopamine lesion | Subcutaneous (s.c.) | [3] |
| No-Observed-Adverse-Effect Level (NOAEL) | 53 µg/kg/day | Rat | 4-week toxicology study | Inhalation |
Experimental Protocols
Preparation of this compound for Subcutaneous Administration
This compound is reported to be soluble in dimethyl sulfoxide (B87167) (DMSO) and not in water. Therefore, a co-solvent system is required for in vivo administration. The following protocol is a general guideline for preparing an injectable solution.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), sterile, injectable grade
-
Polyethylene glycol 300 (PEG300), sterile, injectable grade
-
Tween 80, sterile, injectable grade
-
Sterile saline (0.9% NaCl) or sterile water for injection
Procedure:
-
Stock Solution Preparation:
-
In a sterile environment (e.g., a laminar flow hood), weigh the desired amount of this compound powder.
-
Dissolve the powder in a minimal amount of DMSO to create a concentrated stock solution. For example, to prepare a 10 mg/mL stock solution, dissolve 10 mg of this compound in 1 mL of DMSO. Gently vortex or sonicate if necessary to ensure complete dissolution.
-
-
Vehicle Preparation (Co-solvent System):
-
A common vehicle for subcutaneous injection of compounds with low water solubility is a mixture of DMSO, PEG300, Tween 80, and saline. A suggested ratio is 10:40:5:45 (DMSO:PEG300:Tween 80:Saline).[4]
-
Important: The final concentration of DMSO should be kept as low as possible, ideally below 10% (v/v), to minimize potential vehicle-related toxicity.[5]
-
-
Final Formulation Preparation:
-
Calculate the required volume of the this compound stock solution based on the desired final concentration and total volume.
-
In a sterile tube, add the required volume of the DMSO stock solution.
-
Add the appropriate volumes of PEG300 and Tween 80, mixing thoroughly after each addition.
-
Finally, add the sterile saline or water for injection to reach the final desired volume and concentration.
-
Mix the final solution thoroughly by gentle inversion or vortexing. The final formulation should be a clear solution.
-
Example Calculation for a 1 mg/mL final solution:
To prepare 1 mL of a 1 mg/mL this compound solution using a 10% DMSO vehicle:
-
Prepare a 10 mg/mL stock solution in DMSO.
-
Take 100 µL of the 10 mg/mL stock solution (contains 1 mg of Adg-HCl).
-
Add 400 µL of PEG300.
-
Add 50 µL of Tween 80.
-
Add 450 µL of sterile saline.
-
The final volume is 1 mL, the final concentration of this compound is 1 mg/mL, and the final concentration of DMSO is 10%.
Subcutaneous Administration Protocol for Rats
Materials:
-
Prepared this compound solution
-
Sterile syringes (e.g., 1 mL)
-
Sterile needles (e.g., 25-27 gauge)
-
Appropriate animal restraint device
-
70% ethanol (B145695) for disinfection
Procedure:
-
Animal Preparation:
-
Weigh the rat to determine the correct injection volume based on its body weight and the desired dose.
-
Gently restrain the animal. For subcutaneous injections, the loose skin over the back, between the shoulder blades (interscapular region), is a common and well-tolerated site.
-
-
Injection Site Preparation:
-
Swab the injection site with 70% ethanol.
-
-
Administration:
-
Lift the loose skin to form a "tent."
-
Insert the needle at the base of the tented skin, parallel to the body surface. Be careful not to puncture through the other side of the skin fold.
-
Gently pull back on the syringe plunger to ensure the needle is not in a blood vessel (aspiration). If blood appears, withdraw the needle and select a new site.
-
Slowly inject the this compound solution. The maximum recommended volume for a single subcutaneous injection site in a rat is typically 5-10 mL/kg, but smaller volumes are generally better tolerated.
-
Withdraw the needle and gently massage the injection site to aid in the dispersal of the solution.
-
-
Post-injection Monitoring:
-
Return the animal to its cage and monitor for any signs of distress, injection site reactions (e.g., swelling, redness), or adverse effects.
-
Mandatory Visualizations
Dopamine D1 Receptor Signaling Pathway
Experimental Workflow for a Rodent Behavioral Study
References
- 1. Adrogolide HCl (ABT-431; DAS-431), a prodrug of the dopamine D1 receptor agonist, A-86929: preclinical pharmacology and clinical data - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. ABT-431: the diacetyl prodrug of A-86929, a potent and selective dopamine D1 receptor agonist: in vitro characterization and effects in animal models of Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Adrogolide HCl | dopamine receptor D1 agonist | CAS# 166591-11-3 | InvivoChem [invivochem.com]
- 5. iacuc.wsu.edu [iacuc.wsu.edu]
Application Notes and Protocols for Adrogolide Hydrochloride Administration in Rodent Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Adrogolide Hydrochloride (Adg-HCl), also known as ABT-431, is a prodrug that is rapidly converted in plasma to A-86929, a potent and selective full agonist of the dopamine D1 receptor.[1][2] A-86929 displays over 400-fold selectivity for D1 over D2 receptors in in-vitro functional assays.[1][2] Adrogolide has been investigated for its therapeutic potential in conditions such as Parkinson's disease and cocaine addiction.[1][2] In rodent models of Parkinson's disease, Adrogolide has been shown to produce contralateral rotations in rats with unilateral 6-hydroxydopamine lesions, a standard behavioral measure of dopamine agonist activity.[3]
These application notes provide a detailed protocol for the preparation and subcutaneous administration of this compound in rodent models, based on available preclinical data. The document also includes a summary of key quantitative data, a description of the dopamine D1 receptor signaling pathway, and an experimental workflow for a typical behavioral study.
Data Presentation
Quantitative Data Summary
The following table summarizes key quantitative data for this compound from preclinical rodent studies.
| Parameter | Value | Species | Model | Route of Administration | Source |
| ED50 (contralateral rotation) | 0.54 µmol/kg | Rat | Unilateral 6-hydroxydopamine lesion | Subcutaneous (s.c.) | [3] |
| No-Observed-Adverse-Effect Level (NOAEL) | 53 µg/kg/day | Rat | 4-week toxicology study | Inhalation |
Experimental Protocols
Preparation of this compound for Subcutaneous Administration
This compound is reported to be soluble in dimethyl sulfoxide (DMSO) and not in water. Therefore, a co-solvent system is required for in vivo administration. The following protocol is a general guideline for preparing an injectable solution.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), sterile, injectable grade
-
Polyethylene glycol 300 (PEG300), sterile, injectable grade
-
Tween 80, sterile, injectable grade
-
Sterile saline (0.9% NaCl) or sterile water for injection
Procedure:
-
Stock Solution Preparation:
-
In a sterile environment (e.g., a laminar flow hood), weigh the desired amount of this compound powder.
-
Dissolve the powder in a minimal amount of DMSO to create a concentrated stock solution. For example, to prepare a 10 mg/mL stock solution, dissolve 10 mg of this compound in 1 mL of DMSO. Gently vortex or sonicate if necessary to ensure complete dissolution.
-
-
Vehicle Preparation (Co-solvent System):
-
A common vehicle for subcutaneous injection of compounds with low water solubility is a mixture of DMSO, PEG300, Tween 80, and saline. A suggested ratio is 10:40:5:45 (DMSO:PEG300:Tween 80:Saline).[4]
-
Important: The final concentration of DMSO should be kept as low as possible, ideally below 10% (v/v), to minimize potential vehicle-related toxicity.[5]
-
-
Final Formulation Preparation:
-
Calculate the required volume of the this compound stock solution based on the desired final concentration and total volume.
-
In a sterile tube, add the required volume of the DMSO stock solution.
-
Add the appropriate volumes of PEG300 and Tween 80, mixing thoroughly after each addition.
-
Finally, add the sterile saline or water for injection to reach the final desired volume and concentration.
-
Mix the final solution thoroughly by gentle inversion or vortexing. The final formulation should be a clear solution.
-
Example Calculation for a 1 mg/mL final solution:
To prepare 1 mL of a 1 mg/mL this compound solution using a 10% DMSO vehicle:
-
Prepare a 10 mg/mL stock solution in DMSO.
-
Take 100 µL of the 10 mg/mL stock solution (contains 1 mg of Adg-HCl).
-
Add 400 µL of PEG300.
-
Add 50 µL of Tween 80.
-
Add 450 µL of sterile saline.
-
The final volume is 1 mL, the final concentration of this compound is 1 mg/mL, and the final concentration of DMSO is 10%.
Subcutaneous Administration Protocol for Rats
Materials:
-
Prepared this compound solution
-
Sterile syringes (e.g., 1 mL)
-
Sterile needles (e.g., 25-27 gauge)
-
Appropriate animal restraint device
-
70% ethanol for disinfection
Procedure:
-
Animal Preparation:
-
Weigh the rat to determine the correct injection volume based on its body weight and the desired dose.
-
Gently restrain the animal. For subcutaneous injections, the loose skin over the back, between the shoulder blades (interscapular region), is a common and well-tolerated site.
-
-
Injection Site Preparation:
-
Swab the injection site with 70% ethanol.
-
-
Administration:
-
Lift the loose skin to form a "tent."
-
Insert the needle at the base of the tented skin, parallel to the body surface. Be careful not to puncture through the other side of the skin fold.
-
Gently pull back on the syringe plunger to ensure the needle is not in a blood vessel (aspiration). If blood appears, withdraw the needle and select a new site.
-
Slowly inject the this compound solution. The maximum recommended volume for a single subcutaneous injection site in a rat is typically 5-10 mL/kg, but smaller volumes are generally better tolerated.
-
Withdraw the needle and gently massage the injection site to aid in the dispersal of the solution.
-
-
Post-injection Monitoring:
-
Return the animal to its cage and monitor for any signs of distress, injection site reactions (e.g., swelling, redness), or adverse effects.
-
Mandatory Visualizations
Dopamine D1 Receptor Signaling Pathway
Experimental Workflow for a Rodent Behavioral Study
References
- 1. Adrogolide HCl (ABT-431; DAS-431), a prodrug of the dopamine D1 receptor agonist, A-86929: preclinical pharmacology and clinical data - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. ABT-431: the diacetyl prodrug of A-86929, a potent and selective dopamine D1 receptor agonist: in vitro characterization and effects in animal models of Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Adrogolide HCl | dopamine receptor D1 agonist | CAS# 166591-11-3 | InvivoChem [invivochem.com]
- 5. iacuc.wsu.edu [iacuc.wsu.edu]
Adrogolide Hydrochloride: Solubility and Formulation in DMSO
Application Note and Protocols for Researchers
This document provides detailed information on the solubility and formulation of Adrogolide Hydrochloride in Dimethyl Sulfoxide (DMSO). It is intended for researchers, scientists, and drug development professionals working with this compound. This compound is a prodrug that is rapidly converted to A-86929, a potent and selective dopamine (B1211576) D1 receptor agonist.[1][2] Proper handling and formulation are crucial for accurate and reproducible experimental results.
Solubility Data
This compound exhibits good solubility in DMSO. The following table summarizes the quantitative solubility data. It is important to note that the hygroscopic nature of DMSO can impact solubility, and it is recommended to use newly opened DMSO for the preparation of solutions.[3]
| Solvent | Solubility | Molar Concentration (approx.) | Method |
| DMSO | 66.67 mg/mL | 152.93 mM | Ultrasonic and warming to 60°C may be required.[3] |
Experimental Protocols
Preparation of this compound Stock Solution in DMSO (10 mM)
This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO.
Materials:
-
This compound (powder)
-
Anhydrous/high-purity DMSO (newly opened)
-
Vortex mixer
-
Water bath or heat block
-
Sterile microcentrifuge tubes or vials
Procedure:
-
Calculate the required mass: Determine the mass of this compound needed to prepare the desired volume of a 10 mM stock solution. The molecular weight of this compound is 435.96 g/mol .
-
Weigh the compound: Carefully weigh the calculated amount of this compound powder in a sterile microcentrifuge tube or vial.
-
Add DMSO: Add the appropriate volume of fresh, anhydrous DMSO to the vial containing the this compound powder.
-
Dissolve the compound: Vortex the solution vigorously for 1-2 minutes. If the compound does not fully dissolve, warm the solution in a water bath or on a heat block at a temperature up to 60°C for 5-10 minutes.[3] Intermittently vortex the solution during warming to aid dissolution.
-
Visual Inspection: Once the solution is clear and free of visible particles, allow it to cool to room temperature.
-
Storage: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store the stock solution at -20°C or -80°C for long-term stability.
Protocol for In Vivo Formulation
For in vivo studies, a common practice is to prepare a formulation where the final concentration of DMSO is low to minimize toxicity. The following is an example of a formulation protocol using a 10% DMSO stock solution.
Materials:
-
This compound DMSO stock solution (e.g., 25 mg/mL)
-
PEG300 (Polyethylene glycol 300)
-
Tween-80 (Polysorbate 80)
-
Saline (0.9% NaCl)
-
Sterile tubes
Procedure for a 2.5 mg/mL Formulation:
-
Prepare the DMSO stock: Prepare a 25 mg/mL stock solution of this compound in DMSO as described in the previous protocol.
-
Mix Solvents: In a sterile tube, add the following solvents in the specified order, ensuring the solution is mixed thoroughly after each addition:
-
100 µL of the 25 mg/mL this compound DMSO stock solution.
-
400 µL of PEG300. Mix until the solution is clear.
-
50 µL of Tween-80. Mix until the solution is clear.
-
450 µL of Saline. Mix until the solution is clear.[3]
-
-
Final Concentration: This procedure yields a 1 mL solution with a final this compound concentration of 2.5 mg/mL in a vehicle of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline.[3]
-
Administration: The formulation should be administered to animals shortly after preparation.
Mechanism of Action and Signaling Pathway
This compound is a prodrug that is rapidly metabolized in plasma to its active form, A-86929.[1][2] A-86929 is a full and selective agonist of the dopamine D1 receptor.[1][2] The dopamine D1 receptor is a G protein-coupled receptor (GPCR) that, upon activation, stimulates the Gαs subunit. This leads to the activation of adenylyl cyclase, which in turn increases the intracellular concentration of cyclic AMP (cAMP). cAMP then activates Protein Kinase A (PKA), which phosphorylates various downstream targets, leading to the cellular response.
Caption: Mechanism of action of this compound.
Experimental Workflow
The following diagram illustrates a typical workflow for preparing and using this compound in a research setting.
Caption: Workflow for this compound formulation.
References
- 1. researchgate.net [researchgate.net]
- 2. Adrogolide HCl (ABT-431; DAS-431), a prodrug of the dopamine D1 receptor agonist, A-86929: preclinical pharmacology and clinical data - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Adrogolide HCl | dopamine receptor D1 agonist | CAS# 166591-11-3 | InvivoChem [invivochem.com]
Adrogolide Hydrochloride: Solubility and Formulation in DMSO
Application Note and Protocols for Researchers
This document provides detailed information on the solubility and formulation of Adrogolide Hydrochloride in Dimethyl Sulfoxide (DMSO). It is intended for researchers, scientists, and drug development professionals working with this compound. This compound is a prodrug that is rapidly converted to A-86929, a potent and selective dopamine D1 receptor agonist.[1][2] Proper handling and formulation are crucial for accurate and reproducible experimental results.
Solubility Data
This compound exhibits good solubility in DMSO. The following table summarizes the quantitative solubility data. It is important to note that the hygroscopic nature of DMSO can impact solubility, and it is recommended to use newly opened DMSO for the preparation of solutions.[3]
| Solvent | Solubility | Molar Concentration (approx.) | Method |
| DMSO | 66.67 mg/mL | 152.93 mM | Ultrasonic and warming to 60°C may be required.[3] |
Experimental Protocols
Preparation of this compound Stock Solution in DMSO (10 mM)
This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO.
Materials:
-
This compound (powder)
-
Anhydrous/high-purity DMSO (newly opened)
-
Vortex mixer
-
Water bath or heat block
-
Sterile microcentrifuge tubes or vials
Procedure:
-
Calculate the required mass: Determine the mass of this compound needed to prepare the desired volume of a 10 mM stock solution. The molecular weight of this compound is 435.96 g/mol .
-
Weigh the compound: Carefully weigh the calculated amount of this compound powder in a sterile microcentrifuge tube or vial.
-
Add DMSO: Add the appropriate volume of fresh, anhydrous DMSO to the vial containing the this compound powder.
-
Dissolve the compound: Vortex the solution vigorously for 1-2 minutes. If the compound does not fully dissolve, warm the solution in a water bath or on a heat block at a temperature up to 60°C for 5-10 minutes.[3] Intermittently vortex the solution during warming to aid dissolution.
-
Visual Inspection: Once the solution is clear and free of visible particles, allow it to cool to room temperature.
-
Storage: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store the stock solution at -20°C or -80°C for long-term stability.
Protocol for In Vivo Formulation
For in vivo studies, a common practice is to prepare a formulation where the final concentration of DMSO is low to minimize toxicity. The following is an example of a formulation protocol using a 10% DMSO stock solution.
Materials:
-
This compound DMSO stock solution (e.g., 25 mg/mL)
-
PEG300 (Polyethylene glycol 300)
-
Tween-80 (Polysorbate 80)
-
Saline (0.9% NaCl)
-
Sterile tubes
Procedure for a 2.5 mg/mL Formulation:
-
Prepare the DMSO stock: Prepare a 25 mg/mL stock solution of this compound in DMSO as described in the previous protocol.
-
Mix Solvents: In a sterile tube, add the following solvents in the specified order, ensuring the solution is mixed thoroughly after each addition:
-
100 µL of the 25 mg/mL this compound DMSO stock solution.
-
400 µL of PEG300. Mix until the solution is clear.
-
50 µL of Tween-80. Mix until the solution is clear.
-
450 µL of Saline. Mix until the solution is clear.[3]
-
-
Final Concentration: This procedure yields a 1 mL solution with a final this compound concentration of 2.5 mg/mL in a vehicle of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline.[3]
-
Administration: The formulation should be administered to animals shortly after preparation.
Mechanism of Action and Signaling Pathway
This compound is a prodrug that is rapidly metabolized in plasma to its active form, A-86929.[1][2] A-86929 is a full and selective agonist of the dopamine D1 receptor.[1][2] The dopamine D1 receptor is a G protein-coupled receptor (GPCR) that, upon activation, stimulates the Gαs subunit. This leads to the activation of adenylyl cyclase, which in turn increases the intracellular concentration of cyclic AMP (cAMP). cAMP then activates Protein Kinase A (PKA), which phosphorylates various downstream targets, leading to the cellular response.
Caption: Mechanism of action of this compound.
Experimental Workflow
The following diagram illustrates a typical workflow for preparing and using this compound in a research setting.
Caption: Workflow for this compound formulation.
References
- 1. researchgate.net [researchgate.net]
- 2. Adrogolide HCl (ABT-431; DAS-431), a prodrug of the dopamine D1 receptor agonist, A-86929: preclinical pharmacology and clinical data - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Adrogolide HCl | dopamine receptor D1 agonist | CAS# 166591-11-3 | InvivoChem [invivochem.com]
Application Notes and Protocols: Adrogolide Hydrochloride for Inducing Contralateral Rotations in Rats
For Researchers, Scientists, and Drug Development Professionals
Introduction
Adrogolide Hydrochloride (also known as ABT-431) is a prodrug that is rapidly converted in plasma to its active metabolite, A-86929.[1] A-86929 is a potent and selective full agonist for the dopamine (B1211576) D1 receptor. In animal models of Parkinson's disease, specifically rats with unilateral 6-hydroxydopamine (6-OHDA) lesions of the nigrostriatal pathway, this compound induces robust contralateral rotations. This rotational behavior is a well-established preclinical model for assessing the efficacy of dopaminergic therapies. The contralateral rotation is mediated by the stimulation of supersensitive D1 receptors in the dopamine-depleted striatum of the lesioned hemisphere.
These application notes provide detailed protocols for utilizing this compound to induce and quantify contralateral rotations in the 6-OHDA rat model of Parkinson's disease.
Data Presentation
The following tables summarize the quantitative data related to the efficacy of this compound and its active metabolite in inducing contralateral rotations in 6-OHDA lesioned rats.
| Compound | Administration Route | ED₅₀ (μmol/kg) | ED₅₀ (mg/kg) | Reference |
| This compound (ABT-431) | Subcutaneous (s.c.) | 0.54 | ~0.24 | [2] |
| A-86929 (Active Metabolite) | Subcutaneous (s.c.) | 0.24 | ~0.09 | [2] |
| Note: mg/kg values are approximated based on the molecular weights of the compounds. |
Experimental Protocols
Unilateral 6-Hydroxydopamine (6-OHDA) Lesion Rat Model of Parkinson's Disease
This protocol describes the surgical procedure to create a unilateral lesion of the nigrostriatal dopamine pathway in rats, a foundational step for studying the effects of this compound.
Materials:
-
Male Sprague-Dawley or Wistar rats (200-250 g)
-
Anesthesia: Isoflurane (B1672236) or Ketamine/Xylazine cocktail
-
Stereotaxic apparatus
-
Hamilton syringe (10 µL) with a 26-gauge needle
-
6-Hydroxydopamine (6-OHDA) hydrochloride
-
Ascorbic acid
-
Sterile saline (0.9%)
-
Suturing material or wound clips
-
Heating pad
Procedure:
-
Preparation of 6-OHDA Solution:
-
Prepare a fresh solution of 6-OHDA immediately before use, as it is susceptible to oxidation.
-
Dissolve 6-OHDA in sterile saline containing 0.02% (w/v) ascorbic acid to prevent oxidation. A typical concentration is 4-8 mg/mL.
-
Keep the solution on ice and protected from light.
-
-
Anesthesia and Stereotaxic Surgery:
-
Anesthetize the rat using isoflurane or an intraperitoneal injection of a ketamine/xylazine mixture.
-
Once deeply anesthetized (confirmed by lack of pedal withdrawal reflex), place the rat in the stereotaxic apparatus.
-
Make a midline incision on the scalp to expose the skull.
-
Clean the skull surface and identify bregma.
-
-
Injection of 6-OHDA:
-
Determine the stereotaxic coordinates for the medial forebrain bundle (MFB) or the substantia nigra pars compacta (SNc). Example coordinates for the MFB relative to bregma: Anteroposterior (AP): -2.2 mm; Mediolateral (ML): -1.5 mm; Dorsoventral (DV): -7.8 mm from the dura. These coordinates may need to be adjusted based on the rat strain and weight.
-
Drill a small burr hole in the skull at the determined coordinates.
-
Slowly lower the Hamilton syringe needle to the target depth.
-
Inject the 6-OHDA solution (typically 2-4 µL) at a slow and steady rate (e.g., 1 µL/min).
-
Leave the needle in place for an additional 5-10 minutes to allow for diffusion and to minimize backflow upon withdrawal.
-
Slowly retract the needle.
-
-
Post-Operative Care:
-
Suture the scalp incision.
-
Administer post-operative analgesics as required.
-
Place the rat in a clean cage on a heating pad to maintain body temperature during recovery.
-
Provide easy access to food and water.
-
Allow a recovery period of at least 2-3 weeks for the lesion to fully develop and for dopamine receptor supersensitivity to occur.
-
Formulation and Administration of this compound
Materials:
-
This compound powder
-
Vehicle for subcutaneous injection. One of the following can be used:
-
10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline
-
10% DMSO, 90% (20% SBE-β-CD in Saline)
-
10% DMSO, 90% Corn Oil
-
-
Sterile syringes and needles (25-27 gauge)
Procedure:
-
Preparation of Dosing Solution:
-
Dissolve the this compound powder in the chosen vehicle to the desired concentration. Sonication may be used to aid dissolution.
-
Prepare fresh on the day of the experiment.
-
-
Subcutaneous Administration:
-
Gently restrain the rat.
-
Lift the loose skin on the back of the neck or flank to form a tent.
-
Insert the needle into the subcutaneous space.
-
Inject the prepared this compound solution.
-
Record the dose and time of administration.
-
Quantification of Contralateral Rotational Behavior
Materials:
-
Automated rotometer system (e.g., circular test chambers with automated rotation sensors) or a video recording setup.
-
6-OHDA lesioned rats (at least 2-3 weeks post-surgery).
-
Prepared this compound solution.
Procedure:
-
Habituation:
-
Place the rat in the rotometer chamber for a period of habituation (e.g., 10-15 minutes) before drug administration.
-
-
Drug Administration and Recording:
-
Administer the prepared this compound solution subcutaneously.
-
Immediately place the rat back into the rotometer chamber.
-
Record the number of full 360° turns in the contralateral direction (away from the lesioned side) for a defined period, typically 60-90 minutes.
-
Automated systems will quantify both contralateral and ipsilateral rotations. For manual scoring from video, count only the full contralateral turns.
-
-
Data Analysis:
-
Express the data as net contralateral rotations per minute or total net contralateral rotations over the observation period.
-
Net rotations are calculated by subtracting the number of ipsilateral rotations from the number of contralateral rotations.
-
Visualization of Pathways and Workflows
Dopamine D1 Receptor Signaling Pathway
Caption: Dopamine D1 receptor signaling cascade initiated by Adrogolide's active metabolite.
Experimental Workflow
Caption: Workflow for assessing Adrogolide HCl-induced contralateral rotation.
Logical Relationship of Basal Ganglia Pathways in Contralateral Rotation
Caption: Basal ganglia circuitry imbalance leading to contralateral rotation.
References
- 1. Adrogolide HCl (ABT-431; DAS-431), a prodrug of the dopamine D1 receptor agonist, A-86929: preclinical pharmacology and clinical data - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Conditioned rotational behavior in rats with unilateral 6-hydroxydopamine lesions of the substantia nigra - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Adrogolide Hydrochloride for Inducing Contralateral Rotations in Rats
For Researchers, Scientists, and Drug Development Professionals
Introduction
Adrogolide Hydrochloride (also known as ABT-431) is a prodrug that is rapidly converted in plasma to its active metabolite, A-86929.[1] A-86929 is a potent and selective full agonist for the dopamine D1 receptor. In animal models of Parkinson's disease, specifically rats with unilateral 6-hydroxydopamine (6-OHDA) lesions of the nigrostriatal pathway, this compound induces robust contralateral rotations. This rotational behavior is a well-established preclinical model for assessing the efficacy of dopaminergic therapies. The contralateral rotation is mediated by the stimulation of supersensitive D1 receptors in the dopamine-depleted striatum of the lesioned hemisphere.
These application notes provide detailed protocols for utilizing this compound to induce and quantify contralateral rotations in the 6-OHDA rat model of Parkinson's disease.
Data Presentation
The following tables summarize the quantitative data related to the efficacy of this compound and its active metabolite in inducing contralateral rotations in 6-OHDA lesioned rats.
| Compound | Administration Route | ED₅₀ (μmol/kg) | ED₅₀ (mg/kg) | Reference |
| This compound (ABT-431) | Subcutaneous (s.c.) | 0.54 | ~0.24 | [2] |
| A-86929 (Active Metabolite) | Subcutaneous (s.c.) | 0.24 | ~0.09 | [2] |
| Note: mg/kg values are approximated based on the molecular weights of the compounds. |
Experimental Protocols
Unilateral 6-Hydroxydopamine (6-OHDA) Lesion Rat Model of Parkinson's Disease
This protocol describes the surgical procedure to create a unilateral lesion of the nigrostriatal dopamine pathway in rats, a foundational step for studying the effects of this compound.
Materials:
-
Male Sprague-Dawley or Wistar rats (200-250 g)
-
Anesthesia: Isoflurane or Ketamine/Xylazine cocktail
-
Stereotaxic apparatus
-
Hamilton syringe (10 µL) with a 26-gauge needle
-
6-Hydroxydopamine (6-OHDA) hydrochloride
-
Ascorbic acid
-
Sterile saline (0.9%)
-
Suturing material or wound clips
-
Heating pad
Procedure:
-
Preparation of 6-OHDA Solution:
-
Prepare a fresh solution of 6-OHDA immediately before use, as it is susceptible to oxidation.
-
Dissolve 6-OHDA in sterile saline containing 0.02% (w/v) ascorbic acid to prevent oxidation. A typical concentration is 4-8 mg/mL.
-
Keep the solution on ice and protected from light.
-
-
Anesthesia and Stereotaxic Surgery:
-
Anesthetize the rat using isoflurane or an intraperitoneal injection of a ketamine/xylazine mixture.
-
Once deeply anesthetized (confirmed by lack of pedal withdrawal reflex), place the rat in the stereotaxic apparatus.
-
Make a midline incision on the scalp to expose the skull.
-
Clean the skull surface and identify bregma.
-
-
Injection of 6-OHDA:
-
Determine the stereotaxic coordinates for the medial forebrain bundle (MFB) or the substantia nigra pars compacta (SNc). Example coordinates for the MFB relative to bregma: Anteroposterior (AP): -2.2 mm; Mediolateral (ML): -1.5 mm; Dorsoventral (DV): -7.8 mm from the dura. These coordinates may need to be adjusted based on the rat strain and weight.
-
Drill a small burr hole in the skull at the determined coordinates.
-
Slowly lower the Hamilton syringe needle to the target depth.
-
Inject the 6-OHDA solution (typically 2-4 µL) at a slow and steady rate (e.g., 1 µL/min).
-
Leave the needle in place for an additional 5-10 minutes to allow for diffusion and to minimize backflow upon withdrawal.
-
Slowly retract the needle.
-
-
Post-Operative Care:
-
Suture the scalp incision.
-
Administer post-operative analgesics as required.
-
Place the rat in a clean cage on a heating pad to maintain body temperature during recovery.
-
Provide easy access to food and water.
-
Allow a recovery period of at least 2-3 weeks for the lesion to fully develop and for dopamine receptor supersensitivity to occur.
-
Formulation and Administration of this compound
Materials:
-
This compound powder
-
Vehicle for subcutaneous injection. One of the following can be used:
-
10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline
-
10% DMSO, 90% (20% SBE-β-CD in Saline)
-
10% DMSO, 90% Corn Oil
-
-
Sterile syringes and needles (25-27 gauge)
Procedure:
-
Preparation of Dosing Solution:
-
Dissolve the this compound powder in the chosen vehicle to the desired concentration. Sonication may be used to aid dissolution.
-
Prepare fresh on the day of the experiment.
-
-
Subcutaneous Administration:
-
Gently restrain the rat.
-
Lift the loose skin on the back of the neck or flank to form a tent.
-
Insert the needle into the subcutaneous space.
-
Inject the prepared this compound solution.
-
Record the dose and time of administration.
-
Quantification of Contralateral Rotational Behavior
Materials:
-
Automated rotometer system (e.g., circular test chambers with automated rotation sensors) or a video recording setup.
-
6-OHDA lesioned rats (at least 2-3 weeks post-surgery).
-
Prepared this compound solution.
Procedure:
-
Habituation:
-
Place the rat in the rotometer chamber for a period of habituation (e.g., 10-15 minutes) before drug administration.
-
-
Drug Administration and Recording:
-
Administer the prepared this compound solution subcutaneously.
-
Immediately place the rat back into the rotometer chamber.
-
Record the number of full 360° turns in the contralateral direction (away from the lesioned side) for a defined period, typically 60-90 minutes.
-
Automated systems will quantify both contralateral and ipsilateral rotations. For manual scoring from video, count only the full contralateral turns.
-
-
Data Analysis:
-
Express the data as net contralateral rotations per minute or total net contralateral rotations over the observation period.
-
Net rotations are calculated by subtracting the number of ipsilateral rotations from the number of contralateral rotations.
-
Visualization of Pathways and Workflows
Dopamine D1 Receptor Signaling Pathway
Caption: Dopamine D1 receptor signaling cascade initiated by Adrogolide's active metabolite.
Experimental Workflow
Caption: Workflow for assessing Adrogolide HCl-induced contralateral rotation.
Logical Relationship of Basal Ganglia Pathways in Contralateral Rotation
Caption: Basal ganglia circuitry imbalance leading to contralateral rotation.
References
- 1. Adrogolide HCl (ABT-431; DAS-431), a prodrug of the dopamine D1 receptor agonist, A-86929: preclinical pharmacology and clinical data - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Conditioned rotational behavior in rats with unilateral 6-hydroxydopamine lesions of the substantia nigra - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Analytical Method Development of Adrogolide Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
Adrogolide Hydrochloride is a prodrug that is rapidly converted in plasma to its active metabolite, A-86929, a potent and selective dopamine (B1211576) D1 receptor agonist.[1][2] It has been investigated for the treatment of Parkinson's disease and cocaine addiction.[1] The rapid conversion of this compound to A-86929 in plasma necessitates that analytical methods for pharmacokinetic and bioavailability studies focus on the quantification of the active metabolite, A-86929.
These application notes provide a comprehensive overview of the key considerations and a representative protocol for the development of a robust and reliable bioanalytical method for the quantification of A-86929 in human plasma using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS).
Mechanism of Action and Signaling Pathway
This compound's therapeutic effects are mediated by its active metabolite, A-86929, which acts as a full agonist at the dopamine D1 receptor. The dopamine D1 receptor is a G-protein coupled receptor (GPCR) that, upon activation, primarily couples to the Gαs/olf G-protein, initiating a downstream signaling cascade.[3][4]
The activation of the D1 receptor by an agonist like A-86929 leads to the stimulation of adenylyl cyclase, which in turn increases the intracellular concentration of cyclic adenosine (B11128) monophosphate (cAMP).[4][5] Elevated cAMP levels activate Protein Kinase A (PKA), which then phosphorylates various downstream targets, including the Dopamine- and cAMP-regulated phosphoprotein of 32 kDa (DARPP-32).[3][6] Phosphorylated DARPP-32 inhibits protein phosphatase-1 (PP-1), leading to an amplification of the signaling cascade and ultimately modulating neuronal excitability and gene expression.[6] The D1 receptor can also signal through other pathways, including the activation of phospholipase C (PLC).[5][7]
Caption: Dopamine D1 Receptor Signaling Pathway activated by A-86929.
Representative Bioanalytical Method for A-86929 in Human Plasma
This section outlines a representative LC-MS/MS method for the quantitative analysis of A-86929 in human plasma. This protocol is based on established practices for the bioanalysis of small molecules and should be fully validated according to regulatory guidelines (e.g., FDA, EMA) before implementation.[8][9]
Sample Preparation
A robust sample preparation procedure is critical for removing interferences from the plasma matrix and ensuring accurate quantification.[5][10] Protein precipitation is a common and straightforward technique for this purpose.[8]
Protocol:
-
Thaw frozen human plasma samples at room temperature.
-
Vortex the plasma samples to ensure homogeneity.
-
To a 1.5 mL microcentrifuge tube, add 100 µL of plasma sample.
-
Add 20 µL of internal standard (IS) working solution (e.g., a stable isotope-labeled A-86929) and vortex briefly.
-
Add 400 µL of cold acetonitrile (B52724) (protein precipitating agent) to the plasma-IS mixture.
-
Vortex vigorously for 1 minute to ensure complete protein precipitation.
-
Centrifuge the samples at 14,000 rpm for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a clean 1.5 mL tube.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the dried residue in 100 µL of the mobile phase (e.g., 50:50 acetonitrile:water with 0.1% formic acid).
-
Vortex for 30 seconds and transfer to an autosampler vial for LC-MS/MS analysis.
LC-MS/MS Instrumentation and Conditions
The following are representative instrumental parameters. Optimization will be necessary for the specific LC-MS/MS system used.
Table 1: Representative LC-MS/MS Parameters
| Parameter | Representative Setting |
| LC System | |
| Column | C18 reverse-phase column (e.g., 50 x 2.1 mm, 3.5 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 10% B to 90% B over 3 minutes, hold for 1 minute, return to 10% B and equilibrate for 2 minutes |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | 40°C |
| MS/MS System | |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| Ion Source Temp. | 500°C |
| Ion Spray Voltage | 5500 V |
| Curtain Gas | 30 psi |
| Collision Gas | Medium |
| MRM Transitions | To be determined by infusion of A-86929 and IS standards |
| Dwell Time | 100 ms |
Method Validation
A comprehensive validation of the bioanalytical method is mandatory to ensure its reliability for regulatory submissions. The validation should assess the following parameters in accordance with regulatory guidelines.[11][12]
Table 2: Representative Performance Characteristics of a Validated Bioanalytical Method
| Validation Parameter | Acceptance Criteria | Representative Value |
| Linearity (r²) | ≥ 0.99 | 0.998 |
| Lower Limit of Quantification (LLOQ) | Signal-to-noise ratio ≥ 5; Accuracy and precision within ±20% | 0.1 ng/mL |
| Accuracy (% Bias) | Within ±15% of nominal concentration (±20% at LLOQ) | -5.2% to 8.5% |
| Precision (% CV) | ≤ 15% (≤ 20% at LLOQ) | 3.1% to 9.8% |
| Recovery | Consistent and reproducible | > 85% |
| Matrix Effect | CV of IS-normalized matrix factor ≤ 15% | 6.7% |
| Stability | ||
| Freeze-Thaw Stability (3 cycles) | Within ±15% of nominal concentration | -4.5% |
| Short-Term Stability (at room temp) | Within ±15% of nominal concentration | -2.1% |
| Long-Term Stability (at -80°C) | Within ±15% of nominal concentration | -7.8% |
| Post-Preparative Stability | Within ±15% of nominal concentration | -3.3% |
Note: The values presented in this table are representative and should be established for the specific method during validation.
Experimental Workflow
The overall workflow for the bioanalytical method is depicted in the following diagram.
References
- 1. jneonatalsurg.com [jneonatalsurg.com]
- 2. Biochemistry, Dopamine Receptors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. How to validate a bioanalytical LC-MS/MS method for PK studies? [synapse.patsnap.com]
- 4. researchgate.net [researchgate.net]
- 5. tecan.com [tecan.com]
- 6. Frontiers | Mechanisms for the Modulation of Dopamine D1 Receptor Signaling in Striatal Neurons [frontiersin.org]
- 7. Recommendations for Validation of LC-MS/MS Bioanalytical Methods for Protein Biotherapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 8. spectroscopyeurope.com [spectroscopyeurope.com]
- 9. fda.gov [fda.gov]
- 10. chromatographyonline.com [chromatographyonline.com]
- 11. resolian.com [resolian.com]
- 12. jchps.com [jchps.com]
Application Notes and Protocols for the Analytical Method Development of Adrogolide Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
Adrogolide Hydrochloride is a prodrug that is rapidly converted in plasma to its active metabolite, A-86929, a potent and selective dopamine D1 receptor agonist.[1][2] It has been investigated for the treatment of Parkinson's disease and cocaine addiction.[1] The rapid conversion of this compound to A-86929 in plasma necessitates that analytical methods for pharmacokinetic and bioavailability studies focus on the quantification of the active metabolite, A-86929.
These application notes provide a comprehensive overview of the key considerations and a representative protocol for the development of a robust and reliable bioanalytical method for the quantification of A-86929 in human plasma using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS).
Mechanism of Action and Signaling Pathway
This compound's therapeutic effects are mediated by its active metabolite, A-86929, which acts as a full agonist at the dopamine D1 receptor. The dopamine D1 receptor is a G-protein coupled receptor (GPCR) that, upon activation, primarily couples to the Gαs/olf G-protein, initiating a downstream signaling cascade.[3][4]
The activation of the D1 receptor by an agonist like A-86929 leads to the stimulation of adenylyl cyclase, which in turn increases the intracellular concentration of cyclic adenosine monophosphate (cAMP).[4][5] Elevated cAMP levels activate Protein Kinase A (PKA), which then phosphorylates various downstream targets, including the Dopamine- and cAMP-regulated phosphoprotein of 32 kDa (DARPP-32).[3][6] Phosphorylated DARPP-32 inhibits protein phosphatase-1 (PP-1), leading to an amplification of the signaling cascade and ultimately modulating neuronal excitability and gene expression.[6] The D1 receptor can also signal through other pathways, including the activation of phospholipase C (PLC).[5][7]
Caption: Dopamine D1 Receptor Signaling Pathway activated by A-86929.
Representative Bioanalytical Method for A-86929 in Human Plasma
This section outlines a representative LC-MS/MS method for the quantitative analysis of A-86929 in human plasma. This protocol is based on established practices for the bioanalysis of small molecules and should be fully validated according to regulatory guidelines (e.g., FDA, EMA) before implementation.[8][9]
Sample Preparation
A robust sample preparation procedure is critical for removing interferences from the plasma matrix and ensuring accurate quantification.[5][10] Protein precipitation is a common and straightforward technique for this purpose.[8]
Protocol:
-
Thaw frozen human plasma samples at room temperature.
-
Vortex the plasma samples to ensure homogeneity.
-
To a 1.5 mL microcentrifuge tube, add 100 µL of plasma sample.
-
Add 20 µL of internal standard (IS) working solution (e.g., a stable isotope-labeled A-86929) and vortex briefly.
-
Add 400 µL of cold acetonitrile (protein precipitating agent) to the plasma-IS mixture.
-
Vortex vigorously for 1 minute to ensure complete protein precipitation.
-
Centrifuge the samples at 14,000 rpm for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a clean 1.5 mL tube.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the dried residue in 100 µL of the mobile phase (e.g., 50:50 acetonitrile:water with 0.1% formic acid).
-
Vortex for 30 seconds and transfer to an autosampler vial for LC-MS/MS analysis.
LC-MS/MS Instrumentation and Conditions
The following are representative instrumental parameters. Optimization will be necessary for the specific LC-MS/MS system used.
Table 1: Representative LC-MS/MS Parameters
| Parameter | Representative Setting |
| LC System | |
| Column | C18 reverse-phase column (e.g., 50 x 2.1 mm, 3.5 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 10% B to 90% B over 3 minutes, hold for 1 minute, return to 10% B and equilibrate for 2 minutes |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | 40°C |
| MS/MS System | |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| Ion Source Temp. | 500°C |
| Ion Spray Voltage | 5500 V |
| Curtain Gas | 30 psi |
| Collision Gas | Medium |
| MRM Transitions | To be determined by infusion of A-86929 and IS standards |
| Dwell Time | 100 ms |
Method Validation
A comprehensive validation of the bioanalytical method is mandatory to ensure its reliability for regulatory submissions. The validation should assess the following parameters in accordance with regulatory guidelines.[11][12]
Table 2: Representative Performance Characteristics of a Validated Bioanalytical Method
| Validation Parameter | Acceptance Criteria | Representative Value |
| Linearity (r²) | ≥ 0.99 | 0.998 |
| Lower Limit of Quantification (LLOQ) | Signal-to-noise ratio ≥ 5; Accuracy and precision within ±20% | 0.1 ng/mL |
| Accuracy (% Bias) | Within ±15% of nominal concentration (±20% at LLOQ) | -5.2% to 8.5% |
| Precision (% CV) | ≤ 15% (≤ 20% at LLOQ) | 3.1% to 9.8% |
| Recovery | Consistent and reproducible | > 85% |
| Matrix Effect | CV of IS-normalized matrix factor ≤ 15% | 6.7% |
| Stability | ||
| Freeze-Thaw Stability (3 cycles) | Within ±15% of nominal concentration | -4.5% |
| Short-Term Stability (at room temp) | Within ±15% of nominal concentration | -2.1% |
| Long-Term Stability (at -80°C) | Within ±15% of nominal concentration | -7.8% |
| Post-Preparative Stability | Within ±15% of nominal concentration | -3.3% |
Note: The values presented in this table are representative and should be established for the specific method during validation.
Experimental Workflow
The overall workflow for the bioanalytical method is depicted in the following diagram.
References
- 1. jneonatalsurg.com [jneonatalsurg.com]
- 2. Biochemistry, Dopamine Receptors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. How to validate a bioanalytical LC-MS/MS method for PK studies? [synapse.patsnap.com]
- 4. researchgate.net [researchgate.net]
- 5. tecan.com [tecan.com]
- 6. Frontiers | Mechanisms for the Modulation of Dopamine D1 Receptor Signaling in Striatal Neurons [frontiersin.org]
- 7. Recommendations for Validation of LC-MS/MS Bioanalytical Methods for Protein Biotherapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 8. spectroscopyeurope.com [spectroscopyeurope.com]
- 9. fda.gov [fda.gov]
- 10. chromatographyonline.com [chromatographyonline.com]
- 11. resolian.com [resolian.com]
- 12. jchps.com [jchps.com]
Application Notes and Protocols for Studying Dopamine D1 Receptor Signaling with Adrogolide Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
Adrogolide Hydrochloride (ABT-431) is a prodrug that rapidly converts in plasma to its active metabolite, A-86929, a potent and selective full agonist of the dopamine (B1211576) D1 receptor.[1][2][3] This characteristic makes this compound a valuable pharmacological tool for investigating the intricacies of dopamine D1 receptor signaling pathways. The D1 receptor, a G protein-coupled receptor (GPCR), is predominantly coupled to the Gαs/olf subunit, which stimulates adenylyl cyclase to produce the second messenger cyclic AMP (cAMP).[4] This canonical pathway plays a crucial role in various physiological processes, including motor control, reward, and cognition.[5] Dysregulation of D1 receptor signaling is implicated in several neurological and psychiatric disorders, such as Parkinson's disease and schizophrenia.[5]
These application notes provide detailed protocols for utilizing this compound to study D1 receptor signaling, including methods for quantifying ligand binding and functional downstream effects.
Data Presentation
The following tables summarize the quantitative pharmacological data for A-86929, the active metabolite of this compound.
Table 1: Receptor Binding Affinity of A-86929
| Receptor | Radioligand | Preparation | Ki (nM) | pKi | Reference |
| Dopamine D1 | [125I]SCH23982 | Rat Caudate Homogenate | ~50 | 7.3 | [6][7] |
Table 2: Functional Potency and Selectivity of A-86929
| Assay | Cell Line/Tissue | Parameter | Value | Notes | Reference |
| cAMP Accumulation | Not Specified | Potency | Nanomolar range | Full agonist activity | [8] |
| Functional Selectivity | In vitro functional assays | D1 vs. D2 Receptors | >400-fold selective for D1 | Based on relative potencies | [1][2] |
Signaling Pathways and Experimental Workflow
Dopamine D1 Receptor Signaling Pathway
Activation of the dopamine D1 receptor by an agonist like A-86929 primarily initiates the Gαs/olf-cAMP signaling cascade. The binding of the agonist causes a conformational change in the receptor, leading to the activation of the associated G protein. The activated Gαs/olf subunit then stimulates adenylyl cyclase, an enzyme that catalyzes the conversion of ATP to cAMP. The subsequent increase in intracellular cAMP levels leads to the activation of Protein Kinase A (PKA), which in turn phosphorylates various downstream target proteins, resulting in a cellular response.
Experimental Workflow: From Compound to Data
The general workflow for characterizing the interaction of this compound with the dopamine D1 receptor involves two main experimental arms: assessing its binding affinity and quantifying its functional effect on downstream signaling.
References
- 1. ABT-431: the diacetyl prodrug of A-86929, a potent and selective dopamine D1 receptor agonist: in vitro characterization and effects in animal models of Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. medchemexpress.com [medchemexpress.com]
- 4. biorxiv.org [biorxiv.org]
- 5. Dopamine agonists in Parkinson’s disease: Impact of D1-like or D2-like dopamine receptor subtype selectivity and avenues for future treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. The Discovery of Novel Selective D1 Dopaminergic Agonists: A-68930, A-77636, A-86929, and ABT-413 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. biorxiv.org [biorxiv.org]
Application Notes and Protocols for Studying Dopamine D1 Receptor Signaling with Adrogolide Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
Adrogolide Hydrochloride (ABT-431) is a prodrug that rapidly converts in plasma to its active metabolite, A-86929, a potent and selective full agonist of the dopamine D1 receptor.[1][2][3] This characteristic makes this compound a valuable pharmacological tool for investigating the intricacies of dopamine D1 receptor signaling pathways. The D1 receptor, a G protein-coupled receptor (GPCR), is predominantly coupled to the Gαs/olf subunit, which stimulates adenylyl cyclase to produce the second messenger cyclic AMP (cAMP).[4] This canonical pathway plays a crucial role in various physiological processes, including motor control, reward, and cognition.[5] Dysregulation of D1 receptor signaling is implicated in several neurological and psychiatric disorders, such as Parkinson's disease and schizophrenia.[5]
These application notes provide detailed protocols for utilizing this compound to study D1 receptor signaling, including methods for quantifying ligand binding and functional downstream effects.
Data Presentation
The following tables summarize the quantitative pharmacological data for A-86929, the active metabolite of this compound.
Table 1: Receptor Binding Affinity of A-86929
| Receptor | Radioligand | Preparation | Ki (nM) | pKi | Reference |
| Dopamine D1 | [125I]SCH23982 | Rat Caudate Homogenate | ~50 | 7.3 | [6][7] |
Table 2: Functional Potency and Selectivity of A-86929
| Assay | Cell Line/Tissue | Parameter | Value | Notes | Reference |
| cAMP Accumulation | Not Specified | Potency | Nanomolar range | Full agonist activity | [8] |
| Functional Selectivity | In vitro functional assays | D1 vs. D2 Receptors | >400-fold selective for D1 | Based on relative potencies | [1][2] |
Signaling Pathways and Experimental Workflow
Dopamine D1 Receptor Signaling Pathway
Activation of the dopamine D1 receptor by an agonist like A-86929 primarily initiates the Gαs/olf-cAMP signaling cascade. The binding of the agonist causes a conformational change in the receptor, leading to the activation of the associated G protein. The activated Gαs/olf subunit then stimulates adenylyl cyclase, an enzyme that catalyzes the conversion of ATP to cAMP. The subsequent increase in intracellular cAMP levels leads to the activation of Protein Kinase A (PKA), which in turn phosphorylates various downstream target proteins, resulting in a cellular response.
Experimental Workflow: From Compound to Data
The general workflow for characterizing the interaction of this compound with the dopamine D1 receptor involves two main experimental arms: assessing its binding affinity and quantifying its functional effect on downstream signaling.
References
- 1. ABT-431: the diacetyl prodrug of A-86929, a potent and selective dopamine D1 receptor agonist: in vitro characterization and effects in animal models of Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. medchemexpress.com [medchemexpress.com]
- 4. biorxiv.org [biorxiv.org]
- 5. Dopamine agonists in Parkinson’s disease: Impact of D1-like or D2-like dopamine receptor subtype selectivity and avenues for future treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. The Discovery of Novel Selective D1 Dopaminergic Agonists: A-68930, A-77636, A-86929, and ABT-413 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. biorxiv.org [biorxiv.org]
Application Notes and Protocols: Adrogolide Hydrochloride in Neurodegenerative Disease Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of Adrogolide Hydrochloride (Adrogolide HCl), a prodrug of the potent and selective dopamine (B1211576) D1 receptor agonist A-86929, in preclinical models of neurodegenerative diseases. This document includes summaries of key quantitative data, detailed experimental protocols, and visualizations of relevant signaling pathways and workflows.
Introduction to this compound
This compound (also known as ABT-431 or DAS-431) is a chemically stable prodrug that is rapidly converted in plasma (half-life < 1 minute) to its active metabolite, A-86929.[1] A-86929 is a full agonist at the dopamine D1 receptor, exhibiting over 400-fold selectivity for D1 over D2 receptors in functional assays.[1] This high selectivity makes Adrogolide HCl a valuable tool for investigating the therapeutic potential of D1 receptor activation in various neurological and psychiatric disorders, including neurodegenerative diseases.
Mechanism of Action: Dopamine D1 Receptor Signaling
This compound exerts its effects through the activation of dopamine D1 receptors, which are primarily coupled to the Gαs/olf G-protein. This initiates a canonical signaling cascade that modulates neuronal excitability and gene expression.
Application in Parkinson's Disease Models
Adrogolide HCl and its active metabolite A-86929 have shown significant efficacy in rodent and primate models of Parkinson's disease (PD), primarily by improving motor function.
Data Summary
| Model | Species | Treatment | Dose (s.c.) | Outcome | Reference |
| 6-OHDA-induced unilateral lesion | Rat | A-86929 | 0.24 µmol/kg (ED50) | Contralateral rotations | [2] |
| 6-OHDA-induced unilateral lesion | Rat | Adrogolide HCl | 0.54 µmol/kg (ED50) | Contralateral rotations | [2] |
| MPTP-induced parkinsonism | Marmoset | A-86929 | 0.10 µmol/kg (MED) | Improved behavioral disability and locomotor activity | [2] |
| MPTP-induced parkinsonism | Marmoset | Adrogolide HCl | 0.10 µmol/kg (MED) | Improved behavioral disability and locomotor activity | [2] |
| L-dopa-primed MPTP-induced parkinsonism | Marmoset | A-86929 | 0.5 - 1.0 µmol/kg | Reversed akinesia with less intense dyskinesia than L-dopa | [3] |
ED50: Effective dose for 50% of the maximal response. MED: Minimum effective dose.
Experimental Protocols
This protocol describes the induction of a unilateral lesion of the nigrostriatal pathway in rats and the subsequent assessment of rotational behavior following administration of Adrogolide HCl.
Protocol Details:
-
Animal Model: Adult male Sprague-Dawley rats (200-250 g) are commonly used.
-
6-OHDA Lesion:
-
Anesthetize the rat and place it in a stereotaxic frame.
-
Perform a midline incision on the scalp to expose the skull.
-
Drill a small hole over the medial forebrain bundle (MFB) at specific stereotaxic coordinates.
-
Prepare a fresh solution of 6-OHDA (e.g., 2 mg/mL in sterile saline with 0.02% ascorbic acid).
-
Slowly infuse the 6-OHDA solution (e.g., 5 µL at 1 µL/minute) into the MFB.[4]
-
Leave the injection needle in place for 5 minutes before slowly retracting it.[4]
-
Suture the incision and provide post-operative care.
-
-
Treatment with Adrogolide HCl:
-
Allow the animals to recover for 10-14 days post-surgery.
-
Prepare Adrogolide HCl solution in a suitable vehicle (e.g., sterile saline).
-
Administer Adrogolide HCl via subcutaneous (s.c.) injection. Doses should be based on the reported ED50 value (0.54 µmol/kg) and a dose-response curve should be generated.[2]
-
-
Behavioral Assessment (Rotational Behavior):
-
Immediately after drug administration, place the rat in a cylindrical container equipped with an automated rotometer.
-
Record the number of full 360° contralateral (away from the lesioned side) rotations for a defined period (e.g., 60-90 minutes).
-
Analyze the data to determine the effect of Adrogolide HCl on rotational behavior compared to a vehicle control group.
-
This protocol outlines the induction of parkinsonism in common marmosets using MPTP and the subsequent evaluation of motor disability and locomotor activity following Adrogolide HCl administration.
Protocol Details:
-
Animal Model: Adult common marmosets (Callithrix jacchus) are a well-established non-human primate model for PD research.[5]
-
MPTP Administration:
-
Treatment with Adrogolide HCl:
-
Once stable parkinsonian deficits are established, administer Adrogolide HCl subcutaneously. The minimum effective dose has been reported as 0.10 µmol/kg.[2]
-
-
Behavioral Assessment:
-
Locomotor Activity: Measure locomotor activity in automated test cages.
-
Motor Disability: Score motor disability using a standardized rating scale that assesses posture, balance, and movement.
-
Observe and score the animals at regular intervals after drug administration to determine the onset, magnitude, and duration of the therapeutic effect.
-
Potential Application in Alzheimer's Disease Models
While direct studies of Adrogolide HCl in Alzheimer's disease (AD) models are lacking, evidence from studies with other dopamine D1 receptor agonists suggests a potential therapeutic role. Activation of D1 receptors has been shown to ameliorate cognitive deficits and neuroinflammation in a mouse model of AD induced by amyloid-beta (Aβ)1-42.
Rationale and Experimental Workflow
The proposed mechanism involves the D1 receptor-mediated modulation of neuroinflammatory pathways, such as the NLRP3 inflammasome, and the promotion of autophagy.
Proposed Protocol Outline:
-
Animal Model: Utilize a mouse model of AD, such as intracerebroventricular or hippocampal injection of Aβ1-42 oligomers.
-
Treatment: Administer Adrogolide HCl (e.g., intraperitoneally or subcutaneously) for a defined period.
-
Cognitive Assessment: Evaluate cognitive function using standard behavioral tests like the Morris water maze (spatial learning and memory) and the Y-maze (working memory).
-
Biochemical and Histological Analysis: Following behavioral testing, analyze brain tissue for markers of neuroinflammation (e.g., cytokines, microgliosis) and autophagy.
Potential Application in Huntington's Disease Models
The role of dopamine D1 receptors in Huntington's disease (HD) is complex. Some evidence suggests that over-activation of D1 receptors may contribute to excitotoxicity.[7] However, other studies have shown that D1 receptor agonists can rescue deficits in synaptic plasticity in HD mouse models, suggesting a potential to improve cognitive dysfunction.[7][8] For instance, the D1 agonist SKF38393 has been shown to restore impaired long-term potentiation (LTP) in the prefrontal cortex of R6/1 mice.[8]
Rationale for Investigation
Given these contrasting findings, the therapeutic potential of a selective D1 agonist like Adrogolide HCl in HD warrants careful investigation. The focus of such studies could be on cognitive enhancement at doses that do not exacerbate motor symptoms.
Proposed Experimental Approaches:
-
Model: Utilize transgenic mouse models of HD such as R6/1, R6/2, or YAC128.
-
Treatment: Administer Adrogolide HCl at various doses and assess both motor and cognitive outcomes.
-
Behavioral Assessment:
-
Motor Function: Use tests like the rotarod to assess motor coordination and balance.
-
Cognitive Function: Employ tasks that assess learning and memory, such as the novel object recognition test or fear conditioning.
-
-
Electrophysiology: Investigate the effects of Adrogolide HCl on synaptic plasticity (e.g., LTP) in brain slices from HD model mice.
Conclusion
This compound is a potent and selective dopamine D1 receptor agonist with demonstrated efficacy in preclinical models of Parkinson's disease. Its potential utility in Alzheimer's disease is supported by studies with similar compounds. The role of D1 receptor modulation in Huntington's disease is more complex and represents an area for further investigation. The protocols and data presented here provide a foundation for researchers to explore the therapeutic potential of Adrogolide HCl in various neurodegenerative conditions.
References
- 1. Adrogolide HCl (ABT-431; DAS-431), a prodrug of the dopamine D1 receptor agonist, A-86929: preclinical pharmacology and clinical data - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. conductscience.com [conductscience.com]
- 3. Actions of the D1 agonists A-77636 and A-86929 on locomotion and dyskinesia in MPTP-treated L-dopa-primed common marmosets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Modeling Parkinson’s Disease in Rats | Thermo Fisher Scientific - HK [thermofisher.com]
- 5. Modeling Parkinson's disease in the common marmoset (Callithrix jacchus): overview of models, methods, and animal care - PMC [pmc.ncbi.nlm.nih.gov]
- 6. youtube.com [youtube.com]
- 7. Frontiers | Dopamine imbalance in Huntington's disease: a mechanism for the lack of behavioral flexibility [frontiersin.org]
- 8. The Role of Dopamine in Huntington’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Adrogolide Hydrochloride in Neurodegenerative Disease Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of Adrogolide Hydrochloride (Adrogolide HCl), a prodrug of the potent and selective dopamine D1 receptor agonist A-86929, in preclinical models of neurodegenerative diseases. This document includes summaries of key quantitative data, detailed experimental protocols, and visualizations of relevant signaling pathways and workflows.
Introduction to this compound
This compound (also known as ABT-431 or DAS-431) is a chemically stable prodrug that is rapidly converted in plasma (half-life < 1 minute) to its active metabolite, A-86929.[1] A-86929 is a full agonist at the dopamine D1 receptor, exhibiting over 400-fold selectivity for D1 over D2 receptors in functional assays.[1] This high selectivity makes Adrogolide HCl a valuable tool for investigating the therapeutic potential of D1 receptor activation in various neurological and psychiatric disorders, including neurodegenerative diseases.
Mechanism of Action: Dopamine D1 Receptor Signaling
This compound exerts its effects through the activation of dopamine D1 receptors, which are primarily coupled to the Gαs/olf G-protein. This initiates a canonical signaling cascade that modulates neuronal excitability and gene expression.
Application in Parkinson's Disease Models
Adrogolide HCl and its active metabolite A-86929 have shown significant efficacy in rodent and primate models of Parkinson's disease (PD), primarily by improving motor function.
Data Summary
| Model | Species | Treatment | Dose (s.c.) | Outcome | Reference |
| 6-OHDA-induced unilateral lesion | Rat | A-86929 | 0.24 µmol/kg (ED50) | Contralateral rotations | [2] |
| 6-OHDA-induced unilateral lesion | Rat | Adrogolide HCl | 0.54 µmol/kg (ED50) | Contralateral rotations | [2] |
| MPTP-induced parkinsonism | Marmoset | A-86929 | 0.10 µmol/kg (MED) | Improved behavioral disability and locomotor activity | [2] |
| MPTP-induced parkinsonism | Marmoset | Adrogolide HCl | 0.10 µmol/kg (MED) | Improved behavioral disability and locomotor activity | [2] |
| L-dopa-primed MPTP-induced parkinsonism | Marmoset | A-86929 | 0.5 - 1.0 µmol/kg | Reversed akinesia with less intense dyskinesia than L-dopa | [3] |
ED50: Effective dose for 50% of the maximal response. MED: Minimum effective dose.
Experimental Protocols
This protocol describes the induction of a unilateral lesion of the nigrostriatal pathway in rats and the subsequent assessment of rotational behavior following administration of Adrogolide HCl.
Protocol Details:
-
Animal Model: Adult male Sprague-Dawley rats (200-250 g) are commonly used.
-
6-OHDA Lesion:
-
Anesthetize the rat and place it in a stereotaxic frame.
-
Perform a midline incision on the scalp to expose the skull.
-
Drill a small hole over the medial forebrain bundle (MFB) at specific stereotaxic coordinates.
-
Prepare a fresh solution of 6-OHDA (e.g., 2 mg/mL in sterile saline with 0.02% ascorbic acid).
-
Slowly infuse the 6-OHDA solution (e.g., 5 µL at 1 µL/minute) into the MFB.[4]
-
Leave the injection needle in place for 5 minutes before slowly retracting it.[4]
-
Suture the incision and provide post-operative care.
-
-
Treatment with Adrogolide HCl:
-
Allow the animals to recover for 10-14 days post-surgery.
-
Prepare Adrogolide HCl solution in a suitable vehicle (e.g., sterile saline).
-
Administer Adrogolide HCl via subcutaneous (s.c.) injection. Doses should be based on the reported ED50 value (0.54 µmol/kg) and a dose-response curve should be generated.[2]
-
-
Behavioral Assessment (Rotational Behavior):
-
Immediately after drug administration, place the rat in a cylindrical container equipped with an automated rotometer.
-
Record the number of full 360° contralateral (away from the lesioned side) rotations for a defined period (e.g., 60-90 minutes).
-
Analyze the data to determine the effect of Adrogolide HCl on rotational behavior compared to a vehicle control group.
-
This protocol outlines the induction of parkinsonism in common marmosets using MPTP and the subsequent evaluation of motor disability and locomotor activity following Adrogolide HCl administration.
Protocol Details:
-
Animal Model: Adult common marmosets (Callithrix jacchus) are a well-established non-human primate model for PD research.[5]
-
MPTP Administration:
-
Treatment with Adrogolide HCl:
-
Once stable parkinsonian deficits are established, administer Adrogolide HCl subcutaneously. The minimum effective dose has been reported as 0.10 µmol/kg.[2]
-
-
Behavioral Assessment:
-
Locomotor Activity: Measure locomotor activity in automated test cages.
-
Motor Disability: Score motor disability using a standardized rating scale that assesses posture, balance, and movement.
-
Observe and score the animals at regular intervals after drug administration to determine the onset, magnitude, and duration of the therapeutic effect.
-
Potential Application in Alzheimer's Disease Models
While direct studies of Adrogolide HCl in Alzheimer's disease (AD) models are lacking, evidence from studies with other dopamine D1 receptor agonists suggests a potential therapeutic role. Activation of D1 receptors has been shown to ameliorate cognitive deficits and neuroinflammation in a mouse model of AD induced by amyloid-beta (Aβ)1-42.
Rationale and Experimental Workflow
The proposed mechanism involves the D1 receptor-mediated modulation of neuroinflammatory pathways, such as the NLRP3 inflammasome, and the promotion of autophagy.
Proposed Protocol Outline:
-
Animal Model: Utilize a mouse model of AD, such as intracerebroventricular or hippocampal injection of Aβ1-42 oligomers.
-
Treatment: Administer Adrogolide HCl (e.g., intraperitoneally or subcutaneously) for a defined period.
-
Cognitive Assessment: Evaluate cognitive function using standard behavioral tests like the Morris water maze (spatial learning and memory) and the Y-maze (working memory).
-
Biochemical and Histological Analysis: Following behavioral testing, analyze brain tissue for markers of neuroinflammation (e.g., cytokines, microgliosis) and autophagy.
Potential Application in Huntington's Disease Models
The role of dopamine D1 receptors in Huntington's disease (HD) is complex. Some evidence suggests that over-activation of D1 receptors may contribute to excitotoxicity.[7] However, other studies have shown that D1 receptor agonists can rescue deficits in synaptic plasticity in HD mouse models, suggesting a potential to improve cognitive dysfunction.[7][8] For instance, the D1 agonist SKF38393 has been shown to restore impaired long-term potentiation (LTP) in the prefrontal cortex of R6/1 mice.[8]
Rationale for Investigation
Given these contrasting findings, the therapeutic potential of a selective D1 agonist like Adrogolide HCl in HD warrants careful investigation. The focus of such studies could be on cognitive enhancement at doses that do not exacerbate motor symptoms.
Proposed Experimental Approaches:
-
Model: Utilize transgenic mouse models of HD such as R6/1, R6/2, or YAC128.
-
Treatment: Administer Adrogolide HCl at various doses and assess both motor and cognitive outcomes.
-
Behavioral Assessment:
-
Motor Function: Use tests like the rotarod to assess motor coordination and balance.
-
Cognitive Function: Employ tasks that assess learning and memory, such as the novel object recognition test or fear conditioning.
-
-
Electrophysiology: Investigate the effects of Adrogolide HCl on synaptic plasticity (e.g., LTP) in brain slices from HD model mice.
Conclusion
This compound is a potent and selective dopamine D1 receptor agonist with demonstrated efficacy in preclinical models of Parkinson's disease. Its potential utility in Alzheimer's disease is supported by studies with similar compounds. The role of D1 receptor modulation in Huntington's disease is more complex and represents an area for further investigation. The protocols and data presented here provide a foundation for researchers to explore the therapeutic potential of Adrogolide HCl in various neurodegenerative conditions.
References
- 1. Adrogolide HCl (ABT-431; DAS-431), a prodrug of the dopamine D1 receptor agonist, A-86929: preclinical pharmacology and clinical data - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. conductscience.com [conductscience.com]
- 3. Actions of the D1 agonists A-77636 and A-86929 on locomotion and dyskinesia in MPTP-treated L-dopa-primed common marmosets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Modeling Parkinson’s Disease in Rats | Thermo Fisher Scientific - HK [thermofisher.com]
- 5. Modeling Parkinson's disease in the common marmoset (Callithrix jacchus): overview of models, methods, and animal care - PMC [pmc.ncbi.nlm.nih.gov]
- 6. youtube.com [youtube.com]
- 7. Frontiers | Dopamine imbalance in Huntington's disease: a mechanism for the lack of behavioral flexibility [frontiersin.org]
- 8. The Role of Dopamine in Huntington’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Adrogolide Hydrochloride low oral bioavailability solutions
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address the challenges associated with the low oral bioavailability of Adrogolide Hydrochloride. The information is tailored for researchers, scientists, and drug development professionals to assist in their experimental design and formulation development.
I. Frequently Asked Questions (FAQs)
Q1: Why does this compound exhibit low oral bioavailability?
A1: this compound has a reported oral bioavailability of approximately 4% in humans.[1][2] This is primarily attributed to extensive first-pass metabolism in the liver, where the drug is rapidly metabolized before it can reach systemic circulation.[1][2] Adrogolide is a prodrug that is quickly converted to its active metabolite, A-86929, in plasma.[1] The extensive metabolism in the liver significantly reduces the amount of active drug that is available to exert its therapeutic effect.
Q2: What are the primary metabolic pathways for drugs like this compound?
A2: While specific data for this compound is limited in publicly available literature, drugs with its chemical structure are often metabolized by the Cytochrome P450 (CYP) enzyme system in the liver. These enzymes are responsible for the oxidative metabolism of a wide array of xenobiotics. Additionally, efflux transporters, such as P-glycoprotein (P-gp), located in the intestines and liver, can actively pump the drug back into the intestinal lumen or into the bile, further reducing its absorption and bioavailability.
Q3: What are the potential formulation strategies to improve the oral bioavailability of this compound?
A3: Several formulation strategies can be employed to overcome high first-pass metabolism and improve the oral bioavailability of drugs like this compound. These include:
-
Lipid-Based Drug Delivery Systems (LBDDS): Formulating the drug in a lipid-based system can enhance its absorption through the lymphatic pathway, thereby bypassing the portal circulation and reducing first-pass metabolism in the liver.
-
Nanoparticle Formulations: Encapsulating this compound in nanoparticles can protect it from degradation in the gastrointestinal tract and from premature metabolism. Nanoparticles can also be designed to target specific absorption pathways.
-
Solid Dispersions: Creating a solid dispersion of the drug in a polymer matrix can enhance its dissolution rate and solubility, which can, in turn, improve absorption and bioavailability.
-
Use of Metabolic Inhibitors: Co-administration with inhibitors of specific CYP enzymes or P-gp transporters can decrease the rate of metabolism and efflux, leading to higher plasma concentrations of the drug. However, this approach requires careful consideration of potential drug-drug interactions.
II. Troubleshooting Guides
This section provides practical guidance for addressing specific issues encountered during the development of oral formulations for this compound.
Issue 1: Inconsistent or Low Drug Exposure in Preclinical Animal Studies
Possible Cause: High variability in first-pass metabolism or poor dissolution of the experimental formulation.
Troubleshooting Steps:
-
Characterize Physicochemical Properties: Ensure the solubility and dissolution rate of the drug substance are well-characterized under various pH conditions relevant to the gastrointestinal tract.
-
Evaluate Formulation Performance:
-
Dissolution Testing: Conduct in vitro dissolution studies of your formulation to ensure complete and rapid drug release.
-
Formulation Optimization: If dissolution is poor, consider micronization of the drug substance or developing enabling formulations such as solid dispersions or lipid-based systems.
-
-
Investigate Metabolic Stability:
-
In Vitro Metabolism Assay: Use liver microsomes (from the preclinical species and human) to determine the metabolic stability of this compound and identify the major metabolites. This can help in understanding the extent of metabolism.
-
CYP Inhibition Studies: If a specific CYP isozyme is suspected, conduct inhibition studies to see if blocking that enzyme increases the drug's stability.
-
III. Experimental Protocols
The following are detailed methodologies for key experiments to evaluate and improve the oral bioavailability of this compound.
Protocol 1: Preparation and Characterization of a Self-Emulsifying Drug Delivery System (SEDDS)
Objective: To develop a lipid-based formulation to enhance the oral bioavailability of this compound by promoting lymphatic absorption.
Materials:
-
This compound
-
Oil phase (e.g., Capryol 90)
-
Surfactant (e.g., Cremophor EL)
-
Co-surfactant (e.g., Transcutol HP)
-
Phosphate buffered saline (PBS, pH 6.8)
Methodology:
-
Screening of Excipients: Determine the solubility of this compound in various oils, surfactants, and co-surfactants to select the components with the highest solubilizing capacity.
-
Construction of Ternary Phase Diagrams: Based on the screening results, construct ternary phase diagrams with different proportions of the selected oil, surfactant, and co-surfactant to identify the self-emulsifying region.
-
Preparation of SEDDS Formulation:
-
Accurately weigh the components of the selected formulation.
-
Mix the oil, surfactant, and co-surfactant in a glass vial.
-
Heat the mixture to 40°C under gentle stirring until a homogenous isotropic mixture is formed.
-
Add this compound to the mixture and stir until it is completely dissolved.
-
-
Characterization of SEDDS:
-
Droplet Size and Zeta Potential: Disperse the SEDDS formulation in PBS (pH 6.8) and measure the droplet size and zeta potential using a dynamic light scattering instrument.
-
Self-Emulsification Time: Add the SEDDS formulation to a beaker containing PBS (pH 6.8) with gentle agitation and record the time taken for the formation of a clear emulsion.
-
In Vitro Drug Release: Perform in vitro drug release studies using a dialysis bag method in PBS (pH 6.8).
-
Data Presentation:
| Formulation Component | Ratio (w/w/w) | Droplet Size (nm) | Zeta Potential (mV) | Self-Emulsification Time (s) |
| Capryol 90 / Cremophor EL / Transcutol HP | 30:40:30 | 150 ± 5.2 | -12.5 ± 1.1 | 45 ± 3 |
| Capryol 90 / Cremophor EL / Transcutol HP | 20:50:30 | 120 ± 4.8 | -10.8 ± 0.9 | 30 ± 2 |
Table 1: Example characterization data for different SEDDS formulations.
Protocol 2: In Vivo Pharmacokinetic Study in Rats
Objective: To evaluate the oral bioavailability of the developed this compound formulation compared to a simple suspension.
Methodology:
-
Animals: Use male Sprague-Dawley rats (200-250 g).
-
Groups:
-
Group 1: Intravenous (IV) administration of this compound solution (1 mg/kg).
-
Group 2: Oral gavage of this compound suspension in 0.5% carboxymethyl cellulose (B213188) (10 mg/kg).
-
Group 3: Oral gavage of this compound SEDDS formulation (10 mg/kg).
-
-
Dosing and Sampling:
-
Administer the formulations to the respective groups.
-
Collect blood samples from the tail vein at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours) into heparinized tubes.
-
-
Sample Analysis:
-
Separate plasma by centrifugation.
-
Analyze the plasma concentrations of this compound and its active metabolite A-86929 using a validated LC-MS/MS method.
-
-
Pharmacokinetic Analysis: Calculate pharmacokinetic parameters (Cmax, Tmax, AUC, and oral bioavailability) using non-compartmental analysis.
Data Presentation:
| Formulation | Cmax (ng/mL) | Tmax (h) | AUC₀₋₂₄ (ng·h/mL) | Oral Bioavailability (%) |
| Suspension | 50 ± 12 | 1.0 ± 0.2 | 250 ± 55 | 4.2 |
| SEDDS | 250 ± 45 | 0.5 ± 0.1 | 1250 ± 210 | 21.0 |
Table 2: Example pharmacokinetic data comparing the oral bioavailability of this compound from a suspension and a SEDDS formulation in rats.
IV. Mandatory Visualizations
Figure 1: Pathway of this compound's first-pass metabolism.
Figure 2: Workflow for improving Adrogolide's oral bioavailability.
References
Adrogolide Hydrochloride low oral bioavailability solutions
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address the challenges associated with the low oral bioavailability of Adrogolide Hydrochloride. The information is tailored for researchers, scientists, and drug development professionals to assist in their experimental design and formulation development.
I. Frequently Asked Questions (FAQs)
Q1: Why does this compound exhibit low oral bioavailability?
A1: this compound has a reported oral bioavailability of approximately 4% in humans.[1][2] This is primarily attributed to extensive first-pass metabolism in the liver, where the drug is rapidly metabolized before it can reach systemic circulation.[1][2] Adrogolide is a prodrug that is quickly converted to its active metabolite, A-86929, in plasma.[1] The extensive metabolism in the liver significantly reduces the amount of active drug that is available to exert its therapeutic effect.
Q2: What are the primary metabolic pathways for drugs like this compound?
A2: While specific data for this compound is limited in publicly available literature, drugs with its chemical structure are often metabolized by the Cytochrome P450 (CYP) enzyme system in the liver. These enzymes are responsible for the oxidative metabolism of a wide array of xenobiotics. Additionally, efflux transporters, such as P-glycoprotein (P-gp), located in the intestines and liver, can actively pump the drug back into the intestinal lumen or into the bile, further reducing its absorption and bioavailability.
Q3: What are the potential formulation strategies to improve the oral bioavailability of this compound?
A3: Several formulation strategies can be employed to overcome high first-pass metabolism and improve the oral bioavailability of drugs like this compound. These include:
-
Lipid-Based Drug Delivery Systems (LBDDS): Formulating the drug in a lipid-based system can enhance its absorption through the lymphatic pathway, thereby bypassing the portal circulation and reducing first-pass metabolism in the liver.
-
Nanoparticle Formulations: Encapsulating this compound in nanoparticles can protect it from degradation in the gastrointestinal tract and from premature metabolism. Nanoparticles can also be designed to target specific absorption pathways.
-
Solid Dispersions: Creating a solid dispersion of the drug in a polymer matrix can enhance its dissolution rate and solubility, which can, in turn, improve absorption and bioavailability.
-
Use of Metabolic Inhibitors: Co-administration with inhibitors of specific CYP enzymes or P-gp transporters can decrease the rate of metabolism and efflux, leading to higher plasma concentrations of the drug. However, this approach requires careful consideration of potential drug-drug interactions.
II. Troubleshooting Guides
This section provides practical guidance for addressing specific issues encountered during the development of oral formulations for this compound.
Issue 1: Inconsistent or Low Drug Exposure in Preclinical Animal Studies
Possible Cause: High variability in first-pass metabolism or poor dissolution of the experimental formulation.
Troubleshooting Steps:
-
Characterize Physicochemical Properties: Ensure the solubility and dissolution rate of the drug substance are well-characterized under various pH conditions relevant to the gastrointestinal tract.
-
Evaluate Formulation Performance:
-
Dissolution Testing: Conduct in vitro dissolution studies of your formulation to ensure complete and rapid drug release.
-
Formulation Optimization: If dissolution is poor, consider micronization of the drug substance or developing enabling formulations such as solid dispersions or lipid-based systems.
-
-
Investigate Metabolic Stability:
-
In Vitro Metabolism Assay: Use liver microsomes (from the preclinical species and human) to determine the metabolic stability of this compound and identify the major metabolites. This can help in understanding the extent of metabolism.
-
CYP Inhibition Studies: If a specific CYP isozyme is suspected, conduct inhibition studies to see if blocking that enzyme increases the drug's stability.
-
III. Experimental Protocols
The following are detailed methodologies for key experiments to evaluate and improve the oral bioavailability of this compound.
Protocol 1: Preparation and Characterization of a Self-Emulsifying Drug Delivery System (SEDDS)
Objective: To develop a lipid-based formulation to enhance the oral bioavailability of this compound by promoting lymphatic absorption.
Materials:
-
This compound
-
Oil phase (e.g., Capryol 90)
-
Surfactant (e.g., Cremophor EL)
-
Co-surfactant (e.g., Transcutol HP)
-
Phosphate buffered saline (PBS, pH 6.8)
Methodology:
-
Screening of Excipients: Determine the solubility of this compound in various oils, surfactants, and co-surfactants to select the components with the highest solubilizing capacity.
-
Construction of Ternary Phase Diagrams: Based on the screening results, construct ternary phase diagrams with different proportions of the selected oil, surfactant, and co-surfactant to identify the self-emulsifying region.
-
Preparation of SEDDS Formulation:
-
Accurately weigh the components of the selected formulation.
-
Mix the oil, surfactant, and co-surfactant in a glass vial.
-
Heat the mixture to 40°C under gentle stirring until a homogenous isotropic mixture is formed.
-
Add this compound to the mixture and stir until it is completely dissolved.
-
-
Characterization of SEDDS:
-
Droplet Size and Zeta Potential: Disperse the SEDDS formulation in PBS (pH 6.8) and measure the droplet size and zeta potential using a dynamic light scattering instrument.
-
Self-Emulsification Time: Add the SEDDS formulation to a beaker containing PBS (pH 6.8) with gentle agitation and record the time taken for the formation of a clear emulsion.
-
In Vitro Drug Release: Perform in vitro drug release studies using a dialysis bag method in PBS (pH 6.8).
-
Data Presentation:
| Formulation Component | Ratio (w/w/w) | Droplet Size (nm) | Zeta Potential (mV) | Self-Emulsification Time (s) |
| Capryol 90 / Cremophor EL / Transcutol HP | 30:40:30 | 150 ± 5.2 | -12.5 ± 1.1 | 45 ± 3 |
| Capryol 90 / Cremophor EL / Transcutol HP | 20:50:30 | 120 ± 4.8 | -10.8 ± 0.9 | 30 ± 2 |
Table 1: Example characterization data for different SEDDS formulations.
Protocol 2: In Vivo Pharmacokinetic Study in Rats
Objective: To evaluate the oral bioavailability of the developed this compound formulation compared to a simple suspension.
Methodology:
-
Animals: Use male Sprague-Dawley rats (200-250 g).
-
Groups:
-
Group 1: Intravenous (IV) administration of this compound solution (1 mg/kg).
-
Group 2: Oral gavage of this compound suspension in 0.5% carboxymethyl cellulose (10 mg/kg).
-
Group 3: Oral gavage of this compound SEDDS formulation (10 mg/kg).
-
-
Dosing and Sampling:
-
Administer the formulations to the respective groups.
-
Collect blood samples from the tail vein at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours) into heparinized tubes.
-
-
Sample Analysis:
-
Separate plasma by centrifugation.
-
Analyze the plasma concentrations of this compound and its active metabolite A-86929 using a validated LC-MS/MS method.
-
-
Pharmacokinetic Analysis: Calculate pharmacokinetic parameters (Cmax, Tmax, AUC, and oral bioavailability) using non-compartmental analysis.
Data Presentation:
| Formulation | Cmax (ng/mL) | Tmax (h) | AUC₀₋₂₄ (ng·h/mL) | Oral Bioavailability (%) |
| Suspension | 50 ± 12 | 1.0 ± 0.2 | 250 ± 55 | 4.2 |
| SEDDS | 250 ± 45 | 0.5 ± 0.1 | 1250 ± 210 | 21.0 |
Table 2: Example pharmacokinetic data comparing the oral bioavailability of this compound from a suspension and a SEDDS formulation in rats.
IV. Mandatory Visualizations
Figure 1: Pathway of this compound's first-pass metabolism.
Figure 2: Workflow for improving Adrogolide's oral bioavailability.
References
Technical Support Center: Improving Adrogolide Hydrochloride Intrapulmonary Delivery Systems
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on improving intrapulmonary delivery systems for Adrogolide Hydrochloride.
Frequently Asked Questions (FAQs)
1. What is this compound and why is intrapulmonary delivery a promising administration route?
This compound (also known as ABT-431 or DAS-431) is a chemically stable prodrug that is rapidly converted in plasma to A-86929, a potent and selective dopamine (B1211576) D1 receptor agonist.[1][2][3] It has shown potential in treating conditions like Parkinson's disease and cocaine dependence.[1][2] However, this compound has a low oral bioavailability of approximately 4% due to extensive first-pass metabolism in the liver.[1][2][3] Intrapulmonary delivery offers a non-invasive method to bypass this first-pass effect, potentially leading to significantly increased bioavailability and a more rapid onset of action.[1][3][4]
2. What are the primary challenges in developing a dry powder inhaler (DPI) formulation for this compound?
Developing a successful DPI formulation for this compound involves overcoming several challenges common to inhaled drug development:
-
Particle Size Control: Achieving an optimal aerodynamic particle size is crucial for deep lung deposition.[5][6] Particles that are too large will impact the throat, while those that are too small may be exhaled.[6][7]
-
Formulation Stability: The physical and chemical stability of the this compound formulation is critical. Amorphous drug forms, often created during particle size reduction processes like spray drying, can be prone to recrystallization, which can affect aerosol performance.[8]
-
Powder Flow and Dispersion: Fine particles tend to be cohesive and adhesive, leading to poor flowability and incomplete dispersion from the inhaler device.[8][9]
-
Device Compatibility: The formulation must be compatible with the chosen DPI device to ensure consistent and reproducible dosing.[5][10][11]
-
Excipient Selection: The choice of excipients is limited for inhaled formulations. Commonly used carriers like lactose (B1674315) or mannitol (B672) must be carefully evaluated for their impact on formulation stability and aerosol performance.[6][12]
3. What are the key in vitro characterization tests for an this compound inhalation product?
Essential in vitro tests to characterize the performance of an this compound inhaler include:
-
Aerodynamic Particle Size Distribution (APSD): This is a critical quality attribute that determines where the drug particles will deposit in the respiratory tract. It is typically measured using cascade impactors.[7][13]
-
Delivered Dose Uniformity: This test ensures that the patient receives a consistent dose with each actuation of the inhaler.[5]
-
Moisture Content: For dry powder formulations, moisture content is a key stability indicator.[13]
-
Solid-State Characterization: Techniques like X-ray powder diffraction (XRPD) and differential scanning calorimetry (DSC) are used to assess the crystallinity and physical form of the drug substance and formulation.[8]
4. What is the mechanism of action of this compound's active metabolite, A-86929?
A-86929 is a selective agonist for the dopamine D1 receptor.[1][14] D1-like receptors are coupled to Gαs/olf proteins.[15] Upon agonist binding, this G-protein activates adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP).[15] cAMP then activates Protein Kinase A (PKA), which phosphorylates various downstream targets, including DARPP-32 (dopamine- and cAMP-regulated phosphoprotein of 32 kDa), ultimately modulating neuronal excitability and function.[15]
Troubleshooting Guides
Issue 1: Poor Aerosol Performance - Low Fine Particle Fraction (FPF)
Question: Our this compound DPI formulation shows a low Fine Particle Fraction (FPF) during in vitro testing. What are the potential causes and how can we improve it?
Answer:
A low FPF indicates that a suboptimal amount of the drug is reaching the desired size range for deep lung deposition. Here are some potential causes and troubleshooting steps:
| Potential Cause | Troubleshooting Steps |
| Suboptimal Particle Size | Ensure the primary particle size of this compound is within the 1-5 µm range. If using a carrier-based formulation, ensure the drug particles are effectively detaching from the carrier during aerosolization.[6][9] Consider optimizing the particle engineering process (e.g., milling or spray drying parameters).[12][16] |
| High Interparticle Cohesion/Adhesion | The cohesive nature of fine powders can lead to agglomeration.[9] The inclusion of a dispersion enhancer, such as L-leucine, in the formulation can help to reduce these forces.[17] |
| Inadequate Inhaler Device Performance | The chosen DPI may not be providing sufficient energy to de-agglomerate the powder.[10] Test the formulation in different DPI devices with varying resistance and dispersion mechanisms.[7] |
| Formulation Instability | Physical instability, such as the recrystallization of amorphous this compound, can alter particle properties and reduce aerosol performance.[8] Conduct solid-state characterization to assess the physical form of the drug in the formulation over time and under different storage conditions. |
Issue 2: Inconsistent Delivered Dose
Question: We are observing high variability in the delivered dose from our this compound inhaler. What could be causing this and how can we address it?
Answer:
Inconsistent delivered dose is a critical issue that can lead to therapeutic failure or adverse effects. The following table outlines potential causes and solutions:
| Potential Cause | Troubleshooting Steps |
| Poor Powder Flowability | If the this compound formulation has poor flow properties, it may not be metered accurately into the device's dosing chamber.[9] In carrier-based systems, optimizing the drug-to-carrier ratio and the carrier particle properties can improve flow. For carrier-free systems, consider particle engineering techniques to create more spherical particles.[9] |
| Device-Formulation Incompatibility | The formulation may be adhering to the internal surfaces of the inhaler, leading to incomplete dose emission.[5] Evaluate the compatibility of the formulation with the materials of the device. Surface modification of the device or formulation components may be necessary. |
| Environmental Sensitivity | High humidity can increase powder cohesiveness and affect dose metering and dispersion.[8] Conduct testing under controlled environmental conditions and consider the need for protective packaging for the final product. |
| Inconsistent Device Actuation | For passive DPIs, the delivered dose can be dependent on the patient's inspiratory effort.[7][10] It is important to test the device performance at a range of flow rates that represent the target patient population. |
Issue 3: Formulation Instability During Storage
Question: Our spray-dried this compound formulation shows changes in its physical properties and aerosol performance after storage. What is happening and how can we improve its stability?
Answer:
Spray drying often produces amorphous materials, which are thermodynamically unstable and can convert to a more stable crystalline form over time, especially in the presence of moisture and elevated temperatures.[8] This can negatively impact the aerosol performance.
| Potential Cause | Troubleshooting Steps |
| Amorphous to Crystalline Transition | The amorphous form of this compound is likely recrystallizing.[8] Adding stabilizing excipients to the formulation can help inhibit this transition. Excipients with a high glass transition temperature (Tg) can help maintain the amorphous state.[8] |
| Moisture Sorption | Amorphous materials are often hygroscopic. Absorbed water can act as a plasticizer, lowering the Tg and accelerating recrystallization.[8] Store samples in a low-humidity environment and consider co-formulating with less hygroscopic excipients. Ensure the final product is packaged in a moisture-protective manner. |
| Suboptimal Spray Drying Parameters | The conditions used during spray drying can influence the physical stability of the resulting powder.[16] Experiment with different inlet/outlet temperatures and drying gas flow rates to produce a more stable powder. |
Data Presentation
Table 1: Pharmacokinetic Parameters of Aerosolized ABT-431 in Dogs
This table summarizes pharmacokinetic data from a study on the pulmonary delivery of an aerosol suspension formulation of ABT-431 (this compound) in beagle dogs.[4]
| Parameter | Value |
| Dose | 5 mg |
| Cmax (ng/mL) | 13.3 ± 0.9 |
| AUC(0-24) (h·ng/mL) | 33.2 ± 10.6 |
| Lung Bioavailability (%) | 34 |
Data presented as mean ± standard deviation.
Experimental Protocols
1. Protocol for Determination of Aerodynamic Particle Size Distribution (APSD) by Cascade Impaction
This protocol provides a general method for assessing the APSD of a dry powder formulation of this compound using a Next Generation Impactor (NGI).
Materials:
-
This compound DPI
-
Next Generation Impactor (NGI)
-
Vacuum pump
-
Flow meter
-
Collection cups pre-coated with a solvent to prevent particle bounce
-
HPLC system for drug quantification
Methodology:
-
Assemble the NGI as per the manufacturer's instructions.
-
Connect the NGI to a vacuum pump through a flow meter.
-
Set the airflow rate to a clinically relevant value (e.g., 60 L/min). The pressure drop across the inhaler should be measured to ensure it is appropriate for the device.
-
Load a capsule or blister into the this compound DPI.
-
Insert the mouthpiece of the DPI into the NGI's induction port.
-
Activate the vacuum pump to draw air through the DPI for a specified duration (e.g., 4 seconds to simulate an inhalation).
-
Disassemble the NGI and carefully rinse the drug deposited on each stage and in the induction port with a suitable solvent.
-
Quantify the amount of this compound in each sample using a validated HPLC method.
-
Calculate the mass of drug deposited on each stage and determine the FPF (the fraction of the emitted dose with an aerodynamic diameter typically less than 5 µm).
2. Protocol for Solid-State Characterization by X-Ray Powder Diffraction (XRPD)
This protocol outlines the use of XRPD to assess the crystallinity of this compound in a powder formulation.
Materials:
-
This compound powder sample
-
XRPD instrument with a Cu Kα radiation source
-
Sample holder
Methodology:
-
Place a small amount of the this compound powder sample onto the sample holder and flatten the surface.
-
Place the sample holder into the XRPD instrument.
-
Set the instrument parameters (e.g., voltage, current, scan range, and scan speed). A typical scan range for organic molecules is 2θ from 5° to 40°.
-
Initiate the scan.
-
Analyze the resulting diffractogram. Sharp peaks are indicative of crystalline material, while a broad halo suggests amorphous content. The presence of new peaks or changes in peak intensities after storage can indicate a solid-state transformation.
Visualizations
Caption: Experimental workflow for developing an this compound DPI.
Caption: Simplified Dopamine D1 receptor signaling pathway.
References
- 1. Adrogolide HCl (ABT-431; DAS-431), a prodrug of the dopamine D1 receptor agonist, A-86929: preclinical pharmacology and clinical data - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Adrogolide HCl (ABT‐431; DAS‐431), a Prodrug of the Dopamine D1 Receptor Agonist, A‐86929: Preclinical Pharmacology and Clinical Data - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pulmonary delivery of a dopamine D-1 agonist, ABT-431, in dogs and humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Navigating Regulatory Challenges in Inhaled Drug Development - SciCord [scicord.com]
- 6. azolifesciences.com [azolifesciences.com]
- 7. The clinical relevance of dry powder inhaler performance for drug delivery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Physical stability of dry powder inhaler formulations - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Challenges Associated with the Pulmonary Delivery of Therapeutic Dry Powders for Preclinical Testing [jstage.jst.go.jp]
- 11. researchgate.net [researchgate.net]
- 12. Pulmonary drug delivery strategies: A concise, systematic review - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 15. Dopamine receptor signaling and current and future antipsychotic drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Aerosolization Characteristics of Dry Powder Inhaler Formulations for the Excipient Enhanced Growth (EEG) Application: Effect of Spray Drying Process Conditions on Aerosol Performance - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Aerosolization characteristics of dry powder inhaler formulations for the excipient enhanced growth (EEG) application: effect of spray drying process conditions on aerosol performance - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Improving Adrogolide Hydrochloride Intrapulmonary Delivery Systems
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on improving intrapulmonary delivery systems for Adrogolide Hydrochloride.
Frequently Asked Questions (FAQs)
1. What is this compound and why is intrapulmonary delivery a promising administration route?
This compound (also known as ABT-431 or DAS-431) is a chemically stable prodrug that is rapidly converted in plasma to A-86929, a potent and selective dopamine D1 receptor agonist.[1][2][3] It has shown potential in treating conditions like Parkinson's disease and cocaine dependence.[1][2] However, this compound has a low oral bioavailability of approximately 4% due to extensive first-pass metabolism in the liver.[1][2][3] Intrapulmonary delivery offers a non-invasive method to bypass this first-pass effect, potentially leading to significantly increased bioavailability and a more rapid onset of action.[1][3][4]
2. What are the primary challenges in developing a dry powder inhaler (DPI) formulation for this compound?
Developing a successful DPI formulation for this compound involves overcoming several challenges common to inhaled drug development:
-
Particle Size Control: Achieving an optimal aerodynamic particle size is crucial for deep lung deposition.[5][6] Particles that are too large will impact the throat, while those that are too small may be exhaled.[6][7]
-
Formulation Stability: The physical and chemical stability of the this compound formulation is critical. Amorphous drug forms, often created during particle size reduction processes like spray drying, can be prone to recrystallization, which can affect aerosol performance.[8]
-
Powder Flow and Dispersion: Fine particles tend to be cohesive and adhesive, leading to poor flowability and incomplete dispersion from the inhaler device.[8][9]
-
Device Compatibility: The formulation must be compatible with the chosen DPI device to ensure consistent and reproducible dosing.[5][10][11]
-
Excipient Selection: The choice of excipients is limited for inhaled formulations. Commonly used carriers like lactose or mannitol must be carefully evaluated for their impact on formulation stability and aerosol performance.[6][12]
3. What are the key in vitro characterization tests for an this compound inhalation product?
Essential in vitro tests to characterize the performance of an this compound inhaler include:
-
Aerodynamic Particle Size Distribution (APSD): This is a critical quality attribute that determines where the drug particles will deposit in the respiratory tract. It is typically measured using cascade impactors.[7][13]
-
Delivered Dose Uniformity: This test ensures that the patient receives a consistent dose with each actuation of the inhaler.[5]
-
Moisture Content: For dry powder formulations, moisture content is a key stability indicator.[13]
-
Solid-State Characterization: Techniques like X-ray powder diffraction (XRPD) and differential scanning calorimetry (DSC) are used to assess the crystallinity and physical form of the drug substance and formulation.[8]
4. What is the mechanism of action of this compound's active metabolite, A-86929?
A-86929 is a selective agonist for the dopamine D1 receptor.[1][14] D1-like receptors are coupled to Gαs/olf proteins.[15] Upon agonist binding, this G-protein activates adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP).[15] cAMP then activates Protein Kinase A (PKA), which phosphorylates various downstream targets, including DARPP-32 (dopamine- and cAMP-regulated phosphoprotein of 32 kDa), ultimately modulating neuronal excitability and function.[15]
Troubleshooting Guides
Issue 1: Poor Aerosol Performance - Low Fine Particle Fraction (FPF)
Question: Our this compound DPI formulation shows a low Fine Particle Fraction (FPF) during in vitro testing. What are the potential causes and how can we improve it?
Answer:
A low FPF indicates that a suboptimal amount of the drug is reaching the desired size range for deep lung deposition. Here are some potential causes and troubleshooting steps:
| Potential Cause | Troubleshooting Steps |
| Suboptimal Particle Size | Ensure the primary particle size of this compound is within the 1-5 µm range. If using a carrier-based formulation, ensure the drug particles are effectively detaching from the carrier during aerosolization.[6][9] Consider optimizing the particle engineering process (e.g., milling or spray drying parameters).[12][16] |
| High Interparticle Cohesion/Adhesion | The cohesive nature of fine powders can lead to agglomeration.[9] The inclusion of a dispersion enhancer, such as L-leucine, in the formulation can help to reduce these forces.[17] |
| Inadequate Inhaler Device Performance | The chosen DPI may not be providing sufficient energy to de-agglomerate the powder.[10] Test the formulation in different DPI devices with varying resistance and dispersion mechanisms.[7] |
| Formulation Instability | Physical instability, such as the recrystallization of amorphous this compound, can alter particle properties and reduce aerosol performance.[8] Conduct solid-state characterization to assess the physical form of the drug in the formulation over time and under different storage conditions. |
Issue 2: Inconsistent Delivered Dose
Question: We are observing high variability in the delivered dose from our this compound inhaler. What could be causing this and how can we address it?
Answer:
Inconsistent delivered dose is a critical issue that can lead to therapeutic failure or adverse effects. The following table outlines potential causes and solutions:
| Potential Cause | Troubleshooting Steps |
| Poor Powder Flowability | If the this compound formulation has poor flow properties, it may not be metered accurately into the device's dosing chamber.[9] In carrier-based systems, optimizing the drug-to-carrier ratio and the carrier particle properties can improve flow. For carrier-free systems, consider particle engineering techniques to create more spherical particles.[9] |
| Device-Formulation Incompatibility | The formulation may be adhering to the internal surfaces of the inhaler, leading to incomplete dose emission.[5] Evaluate the compatibility of the formulation with the materials of the device. Surface modification of the device or formulation components may be necessary. |
| Environmental Sensitivity | High humidity can increase powder cohesiveness and affect dose metering and dispersion.[8] Conduct testing under controlled environmental conditions and consider the need for protective packaging for the final product. |
| Inconsistent Device Actuation | For passive DPIs, the delivered dose can be dependent on the patient's inspiratory effort.[7][10] It is important to test the device performance at a range of flow rates that represent the target patient population. |
Issue 3: Formulation Instability During Storage
Question: Our spray-dried this compound formulation shows changes in its physical properties and aerosol performance after storage. What is happening and how can we improve its stability?
Answer:
Spray drying often produces amorphous materials, which are thermodynamically unstable and can convert to a more stable crystalline form over time, especially in the presence of moisture and elevated temperatures.[8] This can negatively impact the aerosol performance.
| Potential Cause | Troubleshooting Steps |
| Amorphous to Crystalline Transition | The amorphous form of this compound is likely recrystallizing.[8] Adding stabilizing excipients to the formulation can help inhibit this transition. Excipients with a high glass transition temperature (Tg) can help maintain the amorphous state.[8] |
| Moisture Sorption | Amorphous materials are often hygroscopic. Absorbed water can act as a plasticizer, lowering the Tg and accelerating recrystallization.[8] Store samples in a low-humidity environment and consider co-formulating with less hygroscopic excipients. Ensure the final product is packaged in a moisture-protective manner. |
| Suboptimal Spray Drying Parameters | The conditions used during spray drying can influence the physical stability of the resulting powder.[16] Experiment with different inlet/outlet temperatures and drying gas flow rates to produce a more stable powder. |
Data Presentation
Table 1: Pharmacokinetic Parameters of Aerosolized ABT-431 in Dogs
This table summarizes pharmacokinetic data from a study on the pulmonary delivery of an aerosol suspension formulation of ABT-431 (this compound) in beagle dogs.[4]
| Parameter | Value |
| Dose | 5 mg |
| Cmax (ng/mL) | 13.3 ± 0.9 |
| AUC(0-24) (h·ng/mL) | 33.2 ± 10.6 |
| Lung Bioavailability (%) | 34 |
Data presented as mean ± standard deviation.
Experimental Protocols
1. Protocol for Determination of Aerodynamic Particle Size Distribution (APSD) by Cascade Impaction
This protocol provides a general method for assessing the APSD of a dry powder formulation of this compound using a Next Generation Impactor (NGI).
Materials:
-
This compound DPI
-
Next Generation Impactor (NGI)
-
Vacuum pump
-
Flow meter
-
Collection cups pre-coated with a solvent to prevent particle bounce
-
HPLC system for drug quantification
Methodology:
-
Assemble the NGI as per the manufacturer's instructions.
-
Connect the NGI to a vacuum pump through a flow meter.
-
Set the airflow rate to a clinically relevant value (e.g., 60 L/min). The pressure drop across the inhaler should be measured to ensure it is appropriate for the device.
-
Load a capsule or blister into the this compound DPI.
-
Insert the mouthpiece of the DPI into the NGI's induction port.
-
Activate the vacuum pump to draw air through the DPI for a specified duration (e.g., 4 seconds to simulate an inhalation).
-
Disassemble the NGI and carefully rinse the drug deposited on each stage and in the induction port with a suitable solvent.
-
Quantify the amount of this compound in each sample using a validated HPLC method.
-
Calculate the mass of drug deposited on each stage and determine the FPF (the fraction of the emitted dose with an aerodynamic diameter typically less than 5 µm).
2. Protocol for Solid-State Characterization by X-Ray Powder Diffraction (XRPD)
This protocol outlines the use of XRPD to assess the crystallinity of this compound in a powder formulation.
Materials:
-
This compound powder sample
-
XRPD instrument with a Cu Kα radiation source
-
Sample holder
Methodology:
-
Place a small amount of the this compound powder sample onto the sample holder and flatten the surface.
-
Place the sample holder into the XRPD instrument.
-
Set the instrument parameters (e.g., voltage, current, scan range, and scan speed). A typical scan range for organic molecules is 2θ from 5° to 40°.
-
Initiate the scan.
-
Analyze the resulting diffractogram. Sharp peaks are indicative of crystalline material, while a broad halo suggests amorphous content. The presence of new peaks or changes in peak intensities after storage can indicate a solid-state transformation.
Visualizations
Caption: Experimental workflow for developing an this compound DPI.
Caption: Simplified Dopamine D1 receptor signaling pathway.
References
- 1. Adrogolide HCl (ABT-431; DAS-431), a prodrug of the dopamine D1 receptor agonist, A-86929: preclinical pharmacology and clinical data - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Adrogolide HCl (ABT‐431; DAS‐431), a Prodrug of the Dopamine D1 Receptor Agonist, A‐86929: Preclinical Pharmacology and Clinical Data - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pulmonary delivery of a dopamine D-1 agonist, ABT-431, in dogs and humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Navigating Regulatory Challenges in Inhaled Drug Development - SciCord [scicord.com]
- 6. azolifesciences.com [azolifesciences.com]
- 7. The clinical relevance of dry powder inhaler performance for drug delivery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Physical stability of dry powder inhaler formulations - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Challenges Associated with the Pulmonary Delivery of Therapeutic Dry Powders for Preclinical Testing [jstage.jst.go.jp]
- 11. researchgate.net [researchgate.net]
- 12. Pulmonary drug delivery strategies: A concise, systematic review - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 15. Dopamine receptor signaling and current and future antipsychotic drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Aerosolization Characteristics of Dry Powder Inhaler Formulations for the Excipient Enhanced Growth (EEG) Application: Effect of Spray Drying Process Conditions on Aerosol Performance - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Aerosolization characteristics of dry powder inhaler formulations for the excipient enhanced growth (EEG) application: effect of spray drying process conditions on aerosol performance - PubMed [pubmed.ncbi.nlm.nih.gov]
Adrogolide Hydrochloride First-Pass Metabolism: Technical Support Center
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating the first-pass metabolism of Adrogolide Hydrochloride (ABT-431).
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its first-pass metabolism a concern?
This compound (also known as ABT-431 or DAS-431) is a chemically stable prodrug that is rapidly converted in plasma to its active form, A-86929, a potent and selective dopamine (B1211576) D1 receptor agonist.[1][2] A primary challenge in the oral administration of this compound is its extensive first-pass metabolism in the liver. This rapid breakdown before the drug can reach systemic circulation results in a very low oral bioavailability of approximately 4% in humans.[1][2][3] This significantly limits its therapeutic efficacy when administered orally.
Q2: What is the mechanism of action of the active metabolite, A-86929?
A-86929 is a full agonist at the dopamine D1 receptors, with over 400 times more selectivity for D1 than D2 receptors in in-vitro functional assays.[1][2] By stimulating D1 receptors, it has shown potential in preclinical and clinical studies for conditions such as Parkinson's disease and cocaine dependence.[1]
Q3: What are the likely metabolic pathways for A-86929?
While specific metabolic pathways for this compound are not extensively detailed in publicly available literature, its active metabolite, A-86929, possesses a catechol moiety. This chemical structure is a key indicator for its metabolic fate. The primary metabolic pathways for catechols involve:
-
O-methylation: Catalyzed by Catechol-O-methyltransferase (COMT), this is a major pathway for the inactivation of catecholamines and other catechol-containing compounds.
-
Oxidation: Cytochrome P450 (CYP) enzymes in the liver are likely involved in the oxidation of the molecule. The specific isozymes have not been publicly identified.
-
Conjugation: Following oxidation, the metabolites may undergo Phase II conjugation reactions (e.g., glucuronidation or sulfation) to increase their water solubility and facilitate excretion.
Q4: Are there alternative routes of administration to bypass first-pass metabolism?
Yes, research has shown that pulmonary delivery of this compound via oral inhalation can significantly circumvent hepatic first-pass metabolism and increase its bioavailability.[1][3] Studies in dogs have demonstrated a lung bioavailability of approximately 75% with intratracheal instillation and 34% with an aerosol formulation. In humans, it is estimated that up to 25% of the drug is absorbed from the lungs, a significant improvement over oral administration.
Troubleshooting Guide for In Vitro Metabolism Studies
Researchers may encounter several challenges when studying the first-pass metabolism of this compound in vitro. This guide provides potential solutions to common issues.
| Problem | Potential Cause | Troubleshooting Steps |
| High variability in metabolic rate between experiments | Inconsistent cell viability in hepatocyte batches. | Always assess hepatocyte viability (e.g., via trypan blue exclusion) before starting the experiment. Use batches with >80% viability. |
| Variability in the activity of human liver microsome (HLM) lots. | Characterize each new lot of HLMs with known substrates for major CYP enzymes. Standardize protein concentration in incubations. | |
| Instability of Adrogolide or A-86929 in the incubation buffer. | Assess the stability of the compounds in the buffer without enzymes or cofactors over the incubation period. Adjust pH or buffer composition if necessary. | |
| No detectable metabolism of A-86929 | Inappropriate in vitro system. | A-86929 is a catechol. Ensure your system contains active COMT. For CYP-mediated metabolism, use S9 fractions or hepatocytes which contain both microsomal and cytosolic enzymes. |
| Missing essential cofactors. | For CYP-mediated metabolism, ensure the presence of NADPH. For COMT-mediated methylation, S-adenosylmethionine (SAM) is required. | |
| Low substrate concentration. | Ensure the substrate concentration is appropriate for the expected enzyme kinetics. Run a concentration-response curve. | |
| Difficulty in identifying and quantifying metabolites | Low metabolite formation. | Increase incubation time, enzyme concentration, or substrate concentration (while remaining within the linear range of the assay). |
| Inadequate analytical method. | Develop a sensitive and specific LC-MS/MS method for the parent compound and expected metabolites. Use authentic standards for metabolite identification and quantification if available. |
Data Summary
Pharmacokinetic Parameters of this compound
| Parameter | Oral Administration (Human) | Inhalation (Aerosol) (Dog) | Inhalation (Human, estimated) |
| Bioavailability | ~4%[1][2][3] | 34% | up to 25% |
| Cmax | Not available | 13.3 ± 0.9 ng/mL (5 mg dose) | Dose-dependent increase observed |
| AUC (0-24h) | Not available | 33.2 ± 10.6 h*ng/mL (5 mg dose) | Dose-dependent increase observed |
| Tmax | Not available | Not available | Rapid absorption observed |
| Half-life (plasma conversion to A-86929) | < 1 minute[1][2] | < 1 minute | < 1 minute |
Experimental Protocols
In Vitro Metabolism of A-86929 using Human Liver Microsomes
This protocol provides a general framework. Specific concentrations and incubation times may need to be optimized.
Objective: To determine the rate of metabolism of A-86929 by human liver microsomes and to identify the involvement of CYP enzymes.
Materials:
-
A-86929
-
Pooled human liver microsomes (HLMs)
-
NADPH regenerating system (e.g., G6P, G6PDH, NADP+)
-
0.1 M Phosphate (B84403) buffer (pH 7.4)
-
Specific CYP inhibitors (e.g., ketoconazole (B1673606) for CYP3A4, quinidine (B1679956) for CYP2D6)
-
Acetonitrile (for quenching the reaction)
-
LC-MS/MS system
Procedure:
-
Preparation of Incubation Mixture:
-
Prepare a stock solution of A-86929 in a suitable solvent (e.g., DMSO).
-
In a microcentrifuge tube, add phosphate buffer, HLM (final concentration typically 0.5-1 mg/mL), and A-86929 (final concentration typically 1-10 µM).
-
For CYP inhibition studies, pre-incubate the microsomes with the specific inhibitor for 15 minutes before adding A-86929.
-
-
Initiation of Reaction:
-
Pre-warm the incubation mixture to 37°C.
-
Initiate the reaction by adding the NADPH regenerating system.
-
-
Incubation:
-
Incubate at 37°C in a shaking water bath.
-
Collect aliquots at various time points (e.g., 0, 5, 15, 30, 60 minutes).
-
-
Termination of Reaction:
-
Stop the reaction by adding an equal volume of ice-cold acetonitrile.
-
-
Sample Processing:
-
Centrifuge the samples to precipitate the proteins.
-
Transfer the supernatant for LC-MS/MS analysis.
-
-
Analysis:
-
Quantify the remaining A-86929 and any formed metabolites using a validated LC-MS/MS method.
-
Calculate the rate of metabolism and the in vitro half-life.
-
Compare the rate of metabolism in the presence and absence of CYP inhibitors to identify the contributing enzymes.
-
Visualizations
Caption: Oral administration workflow of this compound.
Caption: Inhalation route bypassing first-pass metabolism.
Caption: In vitro metabolism experimental workflow.
References
- 1. Adrogolide HCl (ABT-431; DAS-431), a prodrug of the dopamine D1 receptor agonist, A-86929: preclinical pharmacology and clinical data - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Brain catecholamine metabolism in catechol-O-methyltransferase (COMT)-deficient mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Crystal structure of dopamine D1 receptor in complex with G protein and a non-catechol agonist - PMC [pmc.ncbi.nlm.nih.gov]
Adrogolide Hydrochloride First-Pass Metabolism: Technical Support Center
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating the first-pass metabolism of Adrogolide Hydrochloride (ABT-431).
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its first-pass metabolism a concern?
This compound (also known as ABT-431 or DAS-431) is a chemically stable prodrug that is rapidly converted in plasma to its active form, A-86929, a potent and selective dopamine D1 receptor agonist.[1][2] A primary challenge in the oral administration of this compound is its extensive first-pass metabolism in the liver. This rapid breakdown before the drug can reach systemic circulation results in a very low oral bioavailability of approximately 4% in humans.[1][2][3] This significantly limits its therapeutic efficacy when administered orally.
Q2: What is the mechanism of action of the active metabolite, A-86929?
A-86929 is a full agonist at the dopamine D1 receptors, with over 400 times more selectivity for D1 than D2 receptors in in-vitro functional assays.[1][2] By stimulating D1 receptors, it has shown potential in preclinical and clinical studies for conditions such as Parkinson's disease and cocaine dependence.[1]
Q3: What are the likely metabolic pathways for A-86929?
While specific metabolic pathways for this compound are not extensively detailed in publicly available literature, its active metabolite, A-86929, possesses a catechol moiety. This chemical structure is a key indicator for its metabolic fate. The primary metabolic pathways for catechols involve:
-
O-methylation: Catalyzed by Catechol-O-methyltransferase (COMT), this is a major pathway for the inactivation of catecholamines and other catechol-containing compounds.
-
Oxidation: Cytochrome P450 (CYP) enzymes in the liver are likely involved in the oxidation of the molecule. The specific isozymes have not been publicly identified.
-
Conjugation: Following oxidation, the metabolites may undergo Phase II conjugation reactions (e.g., glucuronidation or sulfation) to increase their water solubility and facilitate excretion.
Q4: Are there alternative routes of administration to bypass first-pass metabolism?
Yes, research has shown that pulmonary delivery of this compound via oral inhalation can significantly circumvent hepatic first-pass metabolism and increase its bioavailability.[1][3] Studies in dogs have demonstrated a lung bioavailability of approximately 75% with intratracheal instillation and 34% with an aerosol formulation. In humans, it is estimated that up to 25% of the drug is absorbed from the lungs, a significant improvement over oral administration.
Troubleshooting Guide for In Vitro Metabolism Studies
Researchers may encounter several challenges when studying the first-pass metabolism of this compound in vitro. This guide provides potential solutions to common issues.
| Problem | Potential Cause | Troubleshooting Steps |
| High variability in metabolic rate between experiments | Inconsistent cell viability in hepatocyte batches. | Always assess hepatocyte viability (e.g., via trypan blue exclusion) before starting the experiment. Use batches with >80% viability. |
| Variability in the activity of human liver microsome (HLM) lots. | Characterize each new lot of HLMs with known substrates for major CYP enzymes. Standardize protein concentration in incubations. | |
| Instability of Adrogolide or A-86929 in the incubation buffer. | Assess the stability of the compounds in the buffer without enzymes or cofactors over the incubation period. Adjust pH or buffer composition if necessary. | |
| No detectable metabolism of A-86929 | Inappropriate in vitro system. | A-86929 is a catechol. Ensure your system contains active COMT. For CYP-mediated metabolism, use S9 fractions or hepatocytes which contain both microsomal and cytosolic enzymes. |
| Missing essential cofactors. | For CYP-mediated metabolism, ensure the presence of NADPH. For COMT-mediated methylation, S-adenosylmethionine (SAM) is required. | |
| Low substrate concentration. | Ensure the substrate concentration is appropriate for the expected enzyme kinetics. Run a concentration-response curve. | |
| Difficulty in identifying and quantifying metabolites | Low metabolite formation. | Increase incubation time, enzyme concentration, or substrate concentration (while remaining within the linear range of the assay). |
| Inadequate analytical method. | Develop a sensitive and specific LC-MS/MS method for the parent compound and expected metabolites. Use authentic standards for metabolite identification and quantification if available. |
Data Summary
Pharmacokinetic Parameters of this compound
| Parameter | Oral Administration (Human) | Inhalation (Aerosol) (Dog) | Inhalation (Human, estimated) |
| Bioavailability | ~4%[1][2][3] | 34% | up to 25% |
| Cmax | Not available | 13.3 ± 0.9 ng/mL (5 mg dose) | Dose-dependent increase observed |
| AUC (0-24h) | Not available | 33.2 ± 10.6 h*ng/mL (5 mg dose) | Dose-dependent increase observed |
| Tmax | Not available | Not available | Rapid absorption observed |
| Half-life (plasma conversion to A-86929) | < 1 minute[1][2] | < 1 minute | < 1 minute |
Experimental Protocols
In Vitro Metabolism of A-86929 using Human Liver Microsomes
This protocol provides a general framework. Specific concentrations and incubation times may need to be optimized.
Objective: To determine the rate of metabolism of A-86929 by human liver microsomes and to identify the involvement of CYP enzymes.
Materials:
-
A-86929
-
Pooled human liver microsomes (HLMs)
-
NADPH regenerating system (e.g., G6P, G6PDH, NADP+)
-
0.1 M Phosphate buffer (pH 7.4)
-
Specific CYP inhibitors (e.g., ketoconazole for CYP3A4, quinidine for CYP2D6)
-
Acetonitrile (for quenching the reaction)
-
LC-MS/MS system
Procedure:
-
Preparation of Incubation Mixture:
-
Prepare a stock solution of A-86929 in a suitable solvent (e.g., DMSO).
-
In a microcentrifuge tube, add phosphate buffer, HLM (final concentration typically 0.5-1 mg/mL), and A-86929 (final concentration typically 1-10 µM).
-
For CYP inhibition studies, pre-incubate the microsomes with the specific inhibitor for 15 minutes before adding A-86929.
-
-
Initiation of Reaction:
-
Pre-warm the incubation mixture to 37°C.
-
Initiate the reaction by adding the NADPH regenerating system.
-
-
Incubation:
-
Incubate at 37°C in a shaking water bath.
-
Collect aliquots at various time points (e.g., 0, 5, 15, 30, 60 minutes).
-
-
Termination of Reaction:
-
Stop the reaction by adding an equal volume of ice-cold acetonitrile.
-
-
Sample Processing:
-
Centrifuge the samples to precipitate the proteins.
-
Transfer the supernatant for LC-MS/MS analysis.
-
-
Analysis:
-
Quantify the remaining A-86929 and any formed metabolites using a validated LC-MS/MS method.
-
Calculate the rate of metabolism and the in vitro half-life.
-
Compare the rate of metabolism in the presence and absence of CYP inhibitors to identify the contributing enzymes.
-
Visualizations
Caption: Oral administration workflow of this compound.
Caption: Inhalation route bypassing first-pass metabolism.
Caption: In vitro metabolism experimental workflow.
References
- 1. Adrogolide HCl (ABT-431; DAS-431), a prodrug of the dopamine D1 receptor agonist, A-86929: preclinical pharmacology and clinical data - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Brain catecholamine metabolism in catechol-O-methyltransferase (COMT)-deficient mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Crystal structure of dopamine D1 receptor in complex with G protein and a non-catechol agonist - PMC [pmc.ncbi.nlm.nih.gov]
Adrogolide Hydrochloride Stability and Degradation Product Analysis: A Technical Support Center
Welcome to the technical support center for Adrogolide Hydrochloride. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on stability studies and the analysis of potential degradation products. The following information is curated to assist in designing and troubleshooting your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its key structural features?
This compound is a chemically stable prodrug of A-86929, a potent dopamine (B1211576) D1 receptor agonist.[1] Its chemical formula is C22H26ClNO4S. Key functional groups in the molecule include two acetate (B1210297) ester moieties, a tertiary amine within a complex heterocyclic ring system, and a propyl group. The ester groups are designed to be hydrolyzed in vivo to release the active catechol-containing compound, A-86929. Understanding these functional groups is crucial for predicting potential degradation pathways.
Q2: What are the expected degradation pathways for this compound under forced degradation conditions?
While specific degradation products for this compound are not extensively documented in publicly available literature, based on its structure, the following degradation pathways are likely under typical forced degradation conditions:
-
Hydrolysis (Acidic and Basic): The two acetate ester groups are susceptible to hydrolysis. Basic conditions are expected to readily cleave these esters, yielding the active drug A-86929 (di-desacetyl Adrogolide) and acetic acid. Acidic conditions can also promote ester hydrolysis, though potentially at a slower rate than base-catalyzed hydrolysis.
-
Oxidation: The tertiary amine and the electron-rich aromatic ring system are potential sites for oxidation. The use of oxidizing agents like hydrogen peroxide could lead to the formation of N-oxides or other oxidative degradation products.
-
Thermal Degradation: At elevated temperatures, various degradation pathways could be initiated, including the potential for decarboxylation or other complex rearrangements, though Adrogolide has been described as chemically stable.[1]
-
Photodegradation: Exposure to UV or visible light may induce degradation, particularly if the molecule contains chromophores that absorb light at those wavelengths. The stability of the heterocyclic ring system under photolytic stress should be evaluated.
Q3: How should I set up a forced degradation study for this compound?
A forced degradation study is essential for developing and validating a stability-indicating analytical method.[2][3] The goal is to achieve 5-20% degradation of the active pharmaceutical ingredient (API) to ensure that the analytical method can separate the parent drug from its degradation products. Here is a typical set of conditions:
| Stress Condition | Reagent/Condition | Typical Duration | Notes |
| Acid Hydrolysis | 0.1 M HCl | 24 - 72 hours at 60°C | Monitor for ester hydrolysis. |
| Base Hydrolysis | 0.1 M NaOH | 2 - 8 hours at room temp. | Ester hydrolysis is expected to be rapid. |
| Oxidation | 3% H2O2 | 24 hours at room temp. | Protect from light to avoid photo-oxidation. |
| Thermal | 80°C (dry heat) | 48 - 72 hours | Evaluate the solid-state stability. |
| Photolytic | ICH Q1B conditions | Expose to UV and visible light | Conduct on both solid and solution samples. |
Q4: What is a suitable starting point for developing a stability-indicating HPLC method for this compound?
A reverse-phase HPLC (RP-HPLC) method with UV detection is a common and effective choice for the analysis of small molecules like this compound.[4][5]
| Parameter | Recommended Starting Condition |
| Column | C18, 250 mm x 4.6 mm, 5 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile (B52724) |
| Gradient | Start with a shallow gradient, e.g., 5% to 95% B over 30 minutes. |
| Flow Rate | 1.0 mL/min |
| Detection | UV at a wavelength of maximum absorbance (to be determined by UV scan). |
| Column Temperature | 30°C |
This method should be optimized to achieve adequate separation between the this compound peak and any degradation products formed during the forced degradation studies.
Troubleshooting Guides
Issue 1: No degradation is observed under stress conditions.
-
Possible Cause: The stress conditions are too mild or the duration is too short. This compound is reported to be chemically stable.[1]
-
Troubleshooting Steps:
-
Increase the temperature for hydrolytic and thermal studies (e.g., from 60°C to 80°C).
-
Increase the concentration of the stress agent (e.g., from 0.1 M HCl to 1 M HCl).
-
Extend the duration of the study.
-
For oxidative stress, a higher concentration of H2O2 or a different oxidizing agent may be required.
-
Issue 2: The drug substance degrades completely.
-
Possible Cause: The stress conditions are too harsh.
-
Troubleshooting Steps:
-
Decrease the temperature.
-
Lower the concentration of the stress agent.
-
Shorten the exposure time.
-
Take multiple time points to identify the optimal degradation level.
-
Issue 3: Poor peak shape or resolution in the HPLC chromatogram.
-
Possible Cause: Suboptimal mobile phase pH, column choice, or gradient profile.
-
Troubleshooting Steps:
-
Adjust Mobile Phase pH: The tertiary amine in this compound will have its charge state influenced by pH. Experiment with different mobile phase modifiers (e.g., formic acid, ammonium (B1175870) acetate) to improve peak shape.
-
Optimize Gradient: A shallower gradient can improve the resolution of closely eluting peaks.
-
Try a Different Column: If a C18 column does not provide adequate separation, consider a phenyl-hexyl or a polar-embedded column for alternative selectivity.
-
Issue 4: Difficulty in identifying degradation products.
-
Possible Cause: Degradation products are present at very low levels or are not chromophoric.
-
Troubleshooting Steps:
-
Use a Mass Spectrometer (LC-MS): Coupling the HPLC to a mass spectrometer is the most effective way to identify unknown degradation products by determining their mass-to-charge ratio (m/z).
-
Concentrate the Sample: If degradation levels are low, concentrating the stressed sample before injection may help in detecting minor degradation products.
-
Use a Diode Array Detector (DAD): A DAD can help to assess peak purity and identify if co-elution is occurring.
-
Experimental Protocols
Protocol 1: Forced Degradation Study
-
Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol (B129727) or a mixture of acetonitrile and water) at a concentration of 1 mg/mL.
-
Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Keep the solution at 60°C. Take samples at 0, 8, 24, and 48 hours. Neutralize the samples with an equivalent amount of 0.1 M NaOH before HPLC analysis.
-
Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Keep the solution at room temperature. Take samples at 0, 1, 2, 4, and 8 hours. Neutralize the samples with an equivalent amount of 0.1 M HCl before HPLC analysis.
-
Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% H2O2. Keep the solution at room temperature, protected from light. Take samples at 0, 8, and 24 hours.
-
Thermal Degradation: Place the solid this compound powder in a controlled temperature oven at 80°C. Dissolve samples at 0, 24, 48, and 72 hours for analysis.
-
Photostability: Expose the solid drug and the stock solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter. Analyze the samples after the exposure.
Protocol 2: Stability-Indicating HPLC-UV Method
-
Instrumentation: A high-performance liquid chromatograph equipped with a UV-Vis or Diode Array Detector.
-
Chromatographic Conditions:
-
Column: C18, 250 mm x 4.6 mm, 5 µm
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Column Temperature: 30°C
-
Detection Wavelength: To be determined by scanning the UV spectrum of this compound (typically between 200-400 nm).
-
Gradient Program:
Time (min) %B 0 5 25 90 30 90 31 5 | 35 | 5 |
-
-
Sample Preparation: Dilute the samples from the forced degradation study with the mobile phase to an appropriate concentration for HPLC analysis.
-
Analysis: Inject the unstressed sample (control) and the stressed samples. Monitor the chromatograms for the appearance of new peaks and a decrease in the peak area of the parent drug.
Visualizations
Caption: Workflow for this compound stability testing.
Caption: Potential degradation pathways of this compound.
Caption: Troubleshooting guide for HPLC peak resolution issues.
References
Adrogolide Hydrochloride Stability and Degradation Product Analysis: A Technical Support Center
Welcome to the technical support center for Adrogolide Hydrochloride. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on stability studies and the analysis of potential degradation products. The following information is curated to assist in designing and troubleshooting your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its key structural features?
This compound is a chemically stable prodrug of A-86929, a potent dopamine D1 receptor agonist.[1] Its chemical formula is C22H26ClNO4S. Key functional groups in the molecule include two acetate ester moieties, a tertiary amine within a complex heterocyclic ring system, and a propyl group. The ester groups are designed to be hydrolyzed in vivo to release the active catechol-containing compound, A-86929. Understanding these functional groups is crucial for predicting potential degradation pathways.
Q2: What are the expected degradation pathways for this compound under forced degradation conditions?
While specific degradation products for this compound are not extensively documented in publicly available literature, based on its structure, the following degradation pathways are likely under typical forced degradation conditions:
-
Hydrolysis (Acidic and Basic): The two acetate ester groups are susceptible to hydrolysis. Basic conditions are expected to readily cleave these esters, yielding the active drug A-86929 (di-desacetyl Adrogolide) and acetic acid. Acidic conditions can also promote ester hydrolysis, though potentially at a slower rate than base-catalyzed hydrolysis.
-
Oxidation: The tertiary amine and the electron-rich aromatic ring system are potential sites for oxidation. The use of oxidizing agents like hydrogen peroxide could lead to the formation of N-oxides or other oxidative degradation products.
-
Thermal Degradation: At elevated temperatures, various degradation pathways could be initiated, including the potential for decarboxylation or other complex rearrangements, though Adrogolide has been described as chemically stable.[1]
-
Photodegradation: Exposure to UV or visible light may induce degradation, particularly if the molecule contains chromophores that absorb light at those wavelengths. The stability of the heterocyclic ring system under photolytic stress should be evaluated.
Q3: How should I set up a forced degradation study for this compound?
A forced degradation study is essential for developing and validating a stability-indicating analytical method.[2][3] The goal is to achieve 5-20% degradation of the active pharmaceutical ingredient (API) to ensure that the analytical method can separate the parent drug from its degradation products. Here is a typical set of conditions:
| Stress Condition | Reagent/Condition | Typical Duration | Notes |
| Acid Hydrolysis | 0.1 M HCl | 24 - 72 hours at 60°C | Monitor for ester hydrolysis. |
| Base Hydrolysis | 0.1 M NaOH | 2 - 8 hours at room temp. | Ester hydrolysis is expected to be rapid. |
| Oxidation | 3% H2O2 | 24 hours at room temp. | Protect from light to avoid photo-oxidation. |
| Thermal | 80°C (dry heat) | 48 - 72 hours | Evaluate the solid-state stability. |
| Photolytic | ICH Q1B conditions | Expose to UV and visible light | Conduct on both solid and solution samples. |
Q4: What is a suitable starting point for developing a stability-indicating HPLC method for this compound?
A reverse-phase HPLC (RP-HPLC) method with UV detection is a common and effective choice for the analysis of small molecules like this compound.[4][5]
| Parameter | Recommended Starting Condition |
| Column | C18, 250 mm x 4.6 mm, 5 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | Start with a shallow gradient, e.g., 5% to 95% B over 30 minutes. |
| Flow Rate | 1.0 mL/min |
| Detection | UV at a wavelength of maximum absorbance (to be determined by UV scan). |
| Column Temperature | 30°C |
This method should be optimized to achieve adequate separation between the this compound peak and any degradation products formed during the forced degradation studies.
Troubleshooting Guides
Issue 1: No degradation is observed under stress conditions.
-
Possible Cause: The stress conditions are too mild or the duration is too short. This compound is reported to be chemically stable.[1]
-
Troubleshooting Steps:
-
Increase the temperature for hydrolytic and thermal studies (e.g., from 60°C to 80°C).
-
Increase the concentration of the stress agent (e.g., from 0.1 M HCl to 1 M HCl).
-
Extend the duration of the study.
-
For oxidative stress, a higher concentration of H2O2 or a different oxidizing agent may be required.
-
Issue 2: The drug substance degrades completely.
-
Possible Cause: The stress conditions are too harsh.
-
Troubleshooting Steps:
-
Decrease the temperature.
-
Lower the concentration of the stress agent.
-
Shorten the exposure time.
-
Take multiple time points to identify the optimal degradation level.
-
Issue 3: Poor peak shape or resolution in the HPLC chromatogram.
-
Possible Cause: Suboptimal mobile phase pH, column choice, or gradient profile.
-
Troubleshooting Steps:
-
Adjust Mobile Phase pH: The tertiary amine in this compound will have its charge state influenced by pH. Experiment with different mobile phase modifiers (e.g., formic acid, ammonium acetate) to improve peak shape.
-
Optimize Gradient: A shallower gradient can improve the resolution of closely eluting peaks.
-
Try a Different Column: If a C18 column does not provide adequate separation, consider a phenyl-hexyl or a polar-embedded column for alternative selectivity.
-
Issue 4: Difficulty in identifying degradation products.
-
Possible Cause: Degradation products are present at very low levels or are not chromophoric.
-
Troubleshooting Steps:
-
Use a Mass Spectrometer (LC-MS): Coupling the HPLC to a mass spectrometer is the most effective way to identify unknown degradation products by determining their mass-to-charge ratio (m/z).
-
Concentrate the Sample: If degradation levels are low, concentrating the stressed sample before injection may help in detecting minor degradation products.
-
Use a Diode Array Detector (DAD): A DAD can help to assess peak purity and identify if co-elution is occurring.
-
Experimental Protocols
Protocol 1: Forced Degradation Study
-
Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or a mixture of acetonitrile and water) at a concentration of 1 mg/mL.
-
Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Keep the solution at 60°C. Take samples at 0, 8, 24, and 48 hours. Neutralize the samples with an equivalent amount of 0.1 M NaOH before HPLC analysis.
-
Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Keep the solution at room temperature. Take samples at 0, 1, 2, 4, and 8 hours. Neutralize the samples with an equivalent amount of 0.1 M HCl before HPLC analysis.
-
Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% H2O2. Keep the solution at room temperature, protected from light. Take samples at 0, 8, and 24 hours.
-
Thermal Degradation: Place the solid this compound powder in a controlled temperature oven at 80°C. Dissolve samples at 0, 24, 48, and 72 hours for analysis.
-
Photostability: Expose the solid drug and the stock solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter. Analyze the samples after the exposure.
Protocol 2: Stability-Indicating HPLC-UV Method
-
Instrumentation: A high-performance liquid chromatograph equipped with a UV-Vis or Diode Array Detector.
-
Chromatographic Conditions:
-
Column: C18, 250 mm x 4.6 mm, 5 µm
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Column Temperature: 30°C
-
Detection Wavelength: To be determined by scanning the UV spectrum of this compound (typically between 200-400 nm).
-
Gradient Program:
Time (min) %B 0 5 25 90 30 90 31 5 | 35 | 5 |
-
-
Sample Preparation: Dilute the samples from the forced degradation study with the mobile phase to an appropriate concentration for HPLC analysis.
-
Analysis: Inject the unstressed sample (control) and the stressed samples. Monitor the chromatograms for the appearance of new peaks and a decrease in the peak area of the parent drug.
Visualizations
Caption: Workflow for this compound stability testing.
Caption: Potential degradation pathways of this compound.
Caption: Troubleshooting guide for HPLC peak resolution issues.
References
Technical Support Center: Adrogolide Hydrochloride Animal Model Studies
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing Adrogolide Hydrochloride (also known as ABT-431) in animal models. This compound is a prodrug that is rapidly converted to its active metabolite, A-86929, a potent and selective dopamine (B1211576) D1 receptor agonist.[1][2] While it showed promise in models of Parkinson's disease and cocaine addiction, its development was discontinued.[1][3] This guide is intended for drug development professionals and scientists investigating its properties.
Frequently Asked Questions (FAQs)
Q1: We are observing hyperactivity and what appear to be behavioral seizures in our rodent model after administering this compound. Is this a known effect?
A1: Yes, hyperactivity and behavioral seizures have been reported in rodents following treatment with the active D1 agonist A-86929 and its prodrug, this compound (ABT-431).[3] This is likely due to potent stimulation of the dopamine D1 receptors in the central nervous system.
Troubleshooting Steps:
-
Dose Reduction: The most immediate step is to perform a dose-response study to identify a lower dose that maintains the desired therapeutic effect without inducing seizures.
-
Pharmacokinetic Analysis: Analyze plasma and brain concentrations of the active metabolite, A-86929, to ensure they are within a therapeutic range and not accumulating to toxic levels.
-
Co-administration with Anticonvulsants: As a pharmacological tool to understand the mechanism, co-administration with a standard anticonvulsant could be explored, though this may confound other experimental results.
-
Animal Model Selection: Consider if the chosen rodent strain is particularly susceptible to agonist-induced seizures.
Q2: Our primate models are exhibiting dyskinesias. Is this expected with a D1 agonist that was reported to have a lower dyskinesia liability than L-DOPA?
A2: While some studies in MPTP-lesioned primates suggested that Adrogolide's active form, A-86929, was less likely to induce dyskinesias compared to levodopa, it is important to note that dyskinesias were a significant adverse event observed in human trials, which contributed to the discontinuation of the drug's development. Therefore, the appearance of dyskinesias in primate models, especially at higher doses or with chronic administration, is a plausible on-target effect.
Troubleshooting Steps:
-
Behavioral Scoring: Utilize a standardized dyskinesia rating scale for primates to quantify the severity and frequency of the movements.
-
Dose and Duration Adjustment: Investigate if the dyskinesias are dose-dependent or emerge after a certain duration of treatment. A lower dose or intermittent dosing schedule might mitigate this effect.
-
Comparison to a Positive Control: Administer a compound known to induce dyskinesia, such as L-DOPA, to the same cohort (after a suitable washout period) to benchmark the severity of Adrogolide-induced dyskinesias.
Q3: We are observing significant hypotension and emesis in our canine model. What is the likely mechanism and how can we manage this?
A3: Hypotension and emesis are known adverse effects of dopamine agonists, observed in human clinical trials of Adrogolide.[4] These effects are mediated by the activation of peripheral dopamine receptors. D1 receptor activation can lead to vasodilation and a subsequent drop in blood pressure. Emesis is often triggered by the activation of dopamine receptors in the chemoreceptor trigger zone (CTZ) in the brainstem.
Troubleshooting Steps:
-
Cardiovascular Monitoring: Implement continuous or frequent blood pressure monitoring (e.g., via telemetry or tail-cuff) to quantify the hypotensive effects.
-
Supportive Care: Ensure animals are well-hydrated. For emesis, supportive care should be provided to prevent dehydration.
-
Peripheral Dopamine Antagonist: To confirm a peripheral mechanism, consider co-administration with a peripherally restricted dopamine antagonist like domperidone (B1670879) (note: this will alter the drug's overall pharmacological profile).
-
Route of Administration: If using systemic administration, consider if a more targeted delivery method (if applicable to the research question) could reduce peripheral exposure.
Summary of Potential Adverse Events
Due to the discontinuation of this compound's development, detailed quantitative data from preclinical toxicology studies are not widely available in the public domain. The following table summarizes the adverse events reported in various species, primarily from efficacy and human studies.
| Animal Model | Adverse Event | On-Target/Off-Target | Severity Reference |
| Rodents | Hyperactivity, Behavioral Seizures | On-Target (CNS) | [3] |
| Marmosets (MPTP) | Improved motor scores (therapeutic effect) | On-Target (CNS) | [5] |
| Cynomolgus Monkeys (MPTP) | Lower propensity for dyskinesia vs. L-DOPA | On-Target (CNS) | [4] |
| Humans | Nausea, Emesis, Dizziness, Postural Hypotension | On-Target (Peripheral/CNS) | [4] |
| Humans | Dyskinesia | On-Target (CNS) | |
| General | Low abuse potential | On-Target (CNS) |
General Experimental Protocol for Assessing Dopamine Agonist-Related Adverse Events
The following is a generalized protocol for evaluating the safety and tolerability of a dopamine D1 agonist like this compound in a rodent model. This is a template and should be adapted for specific research questions and institutional guidelines.
Objective: To identify the maximum tolerated dose (MTD) and characterize the adverse event profile of this compound following acute or sub-chronic administration in rats.
Materials:
-
This compound
-
Vehicle solution
-
Sprague-Dawley rats (male and female)
-
Standard caging and husbandry supplies
-
Observational scoring sheets
-
Blood pressure monitoring system (e.g., tail-cuff)
-
Equipment for blood collection and clinical chemistry/hematology analysis
Methodology:
-
Dose Formulation: Prepare fresh solutions of this compound in the appropriate vehicle on each day of dosing.
-
Animal Acclimation: Acclimate animals to the housing and handling procedures for at least one week prior to the study.
-
Dose Groups: Establish multiple dose groups, including a vehicle control and at least three escalating doses of this compound.
-
Administration: Administer the compound via the intended experimental route (e.g., subcutaneous, intravenous).
-
Clinical Observations:
-
Conduct detailed clinical observations immediately post-dose and at regular intervals (e.g., 1, 2, 4, 8, and 24 hours) on the first day.
-
Observations should include, but are not limited to: changes in posture, gait, activity level, presence of tremors, convulsions, stereotyped behaviors, and signs of gastrointestinal distress.
-
Use a standardized scoring system to quantify observations.
-
-
Cardiovascular Assessment: Measure blood pressure and heart rate at baseline and at peak effect times determined from pilot studies.
-
Body Weight: Record body weights daily.
-
Terminal Procedures (for toxicology studies):
-
At the end of the study period, collect blood for hematology and clinical chemistry analysis.
-
Perform a full necropsy and collect major organs for histopathological examination.
-
Visualizations
Signaling Pathway
Caption: Mechanism of this compound action.
Experimental Workflow
Caption: Troubleshooting workflow for adverse events.
References
- 1. ABT-431: the diacetyl prodrug of A-86929, a potent and selective dopamine D1 receptor agonist: in vitro characterization and effects in animal models of Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Adrogolide HCl (ABT-431; DAS-431), a prodrug of the dopamine D1 receptor agonist, A-86929: preclinical pharmacology and clinical data - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The selective dopamine D1 receptor agonist A-86929 maintains efficacy with repeated treatment in rodent and primate models of Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ABT-431, a D1 receptor agonist prodrug, has efficacy in Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Technical Support Center: Adrogolide Hydrochloride Animal Model Studies
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing Adrogolide Hydrochloride (also known as ABT-431) in animal models. This compound is a prodrug that is rapidly converted to its active metabolite, A-86929, a potent and selective dopamine D1 receptor agonist.[1][2] While it showed promise in models of Parkinson's disease and cocaine addiction, its development was discontinued.[1][3] This guide is intended for drug development professionals and scientists investigating its properties.
Frequently Asked Questions (FAQs)
Q1: We are observing hyperactivity and what appear to be behavioral seizures in our rodent model after administering this compound. Is this a known effect?
A1: Yes, hyperactivity and behavioral seizures have been reported in rodents following treatment with the active D1 agonist A-86929 and its prodrug, this compound (ABT-431).[3] This is likely due to potent stimulation of the dopamine D1 receptors in the central nervous system.
Troubleshooting Steps:
-
Dose Reduction: The most immediate step is to perform a dose-response study to identify a lower dose that maintains the desired therapeutic effect without inducing seizures.
-
Pharmacokinetic Analysis: Analyze plasma and brain concentrations of the active metabolite, A-86929, to ensure they are within a therapeutic range and not accumulating to toxic levels.
-
Co-administration with Anticonvulsants: As a pharmacological tool to understand the mechanism, co-administration with a standard anticonvulsant could be explored, though this may confound other experimental results.
-
Animal Model Selection: Consider if the chosen rodent strain is particularly susceptible to agonist-induced seizures.
Q2: Our primate models are exhibiting dyskinesias. Is this expected with a D1 agonist that was reported to have a lower dyskinesia liability than L-DOPA?
A2: While some studies in MPTP-lesioned primates suggested that Adrogolide's active form, A-86929, was less likely to induce dyskinesias compared to levodopa, it is important to note that dyskinesias were a significant adverse event observed in human trials, which contributed to the discontinuation of the drug's development. Therefore, the appearance of dyskinesias in primate models, especially at higher doses or with chronic administration, is a plausible on-target effect.
Troubleshooting Steps:
-
Behavioral Scoring: Utilize a standardized dyskinesia rating scale for primates to quantify the severity and frequency of the movements.
-
Dose and Duration Adjustment: Investigate if the dyskinesias are dose-dependent or emerge after a certain duration of treatment. A lower dose or intermittent dosing schedule might mitigate this effect.
-
Comparison to a Positive Control: Administer a compound known to induce dyskinesia, such as L-DOPA, to the same cohort (after a suitable washout period) to benchmark the severity of Adrogolide-induced dyskinesias.
Q3: We are observing significant hypotension and emesis in our canine model. What is the likely mechanism and how can we manage this?
A3: Hypotension and emesis are known adverse effects of dopamine agonists, observed in human clinical trials of Adrogolide.[4] These effects are mediated by the activation of peripheral dopamine receptors. D1 receptor activation can lead to vasodilation and a subsequent drop in blood pressure. Emesis is often triggered by the activation of dopamine receptors in the chemoreceptor trigger zone (CTZ) in the brainstem.
Troubleshooting Steps:
-
Cardiovascular Monitoring: Implement continuous or frequent blood pressure monitoring (e.g., via telemetry or tail-cuff) to quantify the hypotensive effects.
-
Supportive Care: Ensure animals are well-hydrated. For emesis, supportive care should be provided to prevent dehydration.
-
Peripheral Dopamine Antagonist: To confirm a peripheral mechanism, consider co-administration with a peripherally restricted dopamine antagonist like domperidone (note: this will alter the drug's overall pharmacological profile).
-
Route of Administration: If using systemic administration, consider if a more targeted delivery method (if applicable to the research question) could reduce peripheral exposure.
Summary of Potential Adverse Events
Due to the discontinuation of this compound's development, detailed quantitative data from preclinical toxicology studies are not widely available in the public domain. The following table summarizes the adverse events reported in various species, primarily from efficacy and human studies.
| Animal Model | Adverse Event | On-Target/Off-Target | Severity Reference |
| Rodents | Hyperactivity, Behavioral Seizures | On-Target (CNS) | [3] |
| Marmosets (MPTP) | Improved motor scores (therapeutic effect) | On-Target (CNS) | [5] |
| Cynomolgus Monkeys (MPTP) | Lower propensity for dyskinesia vs. L-DOPA | On-Target (CNS) | [4] |
| Humans | Nausea, Emesis, Dizziness, Postural Hypotension | On-Target (Peripheral/CNS) | [4] |
| Humans | Dyskinesia | On-Target (CNS) | |
| General | Low abuse potential | On-Target (CNS) |
General Experimental Protocol for Assessing Dopamine Agonist-Related Adverse Events
The following is a generalized protocol for evaluating the safety and tolerability of a dopamine D1 agonist like this compound in a rodent model. This is a template and should be adapted for specific research questions and institutional guidelines.
Objective: To identify the maximum tolerated dose (MTD) and characterize the adverse event profile of this compound following acute or sub-chronic administration in rats.
Materials:
-
This compound
-
Vehicle solution
-
Sprague-Dawley rats (male and female)
-
Standard caging and husbandry supplies
-
Observational scoring sheets
-
Blood pressure monitoring system (e.g., tail-cuff)
-
Equipment for blood collection and clinical chemistry/hematology analysis
Methodology:
-
Dose Formulation: Prepare fresh solutions of this compound in the appropriate vehicle on each day of dosing.
-
Animal Acclimation: Acclimate animals to the housing and handling procedures for at least one week prior to the study.
-
Dose Groups: Establish multiple dose groups, including a vehicle control and at least three escalating doses of this compound.
-
Administration: Administer the compound via the intended experimental route (e.g., subcutaneous, intravenous).
-
Clinical Observations:
-
Conduct detailed clinical observations immediately post-dose and at regular intervals (e.g., 1, 2, 4, 8, and 24 hours) on the first day.
-
Observations should include, but are not limited to: changes in posture, gait, activity level, presence of tremors, convulsions, stereotyped behaviors, and signs of gastrointestinal distress.
-
Use a standardized scoring system to quantify observations.
-
-
Cardiovascular Assessment: Measure blood pressure and heart rate at baseline and at peak effect times determined from pilot studies.
-
Body Weight: Record body weights daily.
-
Terminal Procedures (for toxicology studies):
-
At the end of the study period, collect blood for hematology and clinical chemistry analysis.
-
Perform a full necropsy and collect major organs for histopathological examination.
-
Visualizations
Signaling Pathway
Caption: Mechanism of this compound action.
Experimental Workflow
Caption: Troubleshooting workflow for adverse events.
References
- 1. ABT-431: the diacetyl prodrug of A-86929, a potent and selective dopamine D1 receptor agonist: in vitro characterization and effects in animal models of Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Adrogolide HCl (ABT-431; DAS-431), a prodrug of the dopamine D1 receptor agonist, A-86929: preclinical pharmacology and clinical data - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The selective dopamine D1 receptor agonist A-86929 maintains efficacy with repeated treatment in rodent and primate models of Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ABT-431, a D1 receptor agonist prodrug, has efficacy in Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Adrogolide Hydrochloride Dose-Response Relationship Optimization: A Technical Support Center
This technical support center provides researchers, scientists, and drug development professionals with essential information for optimizing the dose-response relationship of Adrogolide Hydrochloride. It includes troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key data presented in a clear, accessible format.
Troubleshooting Guides & FAQs
This section addresses common issues encountered during the experimental evaluation of this compound's dose-response relationship.
Frequently Asked Questions (FAQs)
-
Q1: What is this compound and its primary mechanism of action? A1: this compound (also known as ABT-431) is a prodrug that is rapidly converted in plasma to its active metabolite, A-86929.[1][2][3] A-86929 is a potent and selective full agonist of the dopamine (B1211576) D1 receptor.[1][2][3][4] Its primary mechanism involves the activation of D1 receptors, which are coupled to the Gαs/olf G-protein, leading to the stimulation of adenylyl cyclase and a subsequent increase in intracellular cyclic AMP (cAMP).[5][6]
-
Q2: What are the expected in vitro potency and efficacy of the active metabolite, A-86929? A2: In functional in vitro assays, A-86929 has demonstrated a high potency with an EC50 of approximately 1.1 nM.[1] It acts as a full agonist, with an intrinsic activity comparable to that of dopamine (102% of dopamine's effect).[1]
-
Q3: In which preclinical models has this compound been effective? A3: Adrogolide has shown efficacy in rodent and primate models of Parkinson's disease.[1][2][3] For instance, in rats with unilateral 6-hydroxydopamine lesions, subcutaneous administration of Adrogolide (ABT-431) induced contralateral rotations with an ED50 of 0.54 µmol/kg.[4] The active metabolite, A-86929, was even more potent with an ED50 of 0.24 µmol/kg for the same effect.[4]
-
Q4: What are common challenges in establishing a stable dose-response curve for a D1 agonist like Adrogolide? A4: Common challenges include receptor desensitization upon prolonged agonist exposure, cellular toxicity at high concentrations, and issues with compound solubility. Ensuring consistent cell health, appropriate assay duration, and careful preparation of drug dilutions are crucial for obtaining reproducible results.
Troubleshooting Common Experimental Issues
| Problem | Potential Cause(s) | Recommended Solution(s) |
| High variability between replicates | Inconsistent cell seeding density, pipetting errors, edge effects in multi-well plates, or reagent instability. | Ensure a homogeneous cell suspension before seeding. Use calibrated pipettes and consider reverse pipetting for viscous solutions. Avoid using the outer wells of the plate or fill them with sterile buffer/media to minimize evaporation. Prepare fresh drug dilutions for each experiment. |
| Low or no signal response | Low D1 receptor expression in the chosen cell line, inactive compound, or issues with the detection reagent. | Confirm D1 receptor expression in your cell line using techniques like qPCR or western blotting. Use a fresh stock of this compound and verify its identity and purity. Ensure that the detection reagents (e.g., for cAMP measurement) are within their expiration date and stored correctly. Include a known D1 agonist as a positive control. |
| High background signal | Contamination of cell culture, autofluorescence from the compound or media components, or non-specific binding. | Regularly test for mycoplasma contamination. Use phenol (B47542) red-free media if using fluorescence-based readouts. Determine the background signal from wells containing only media and from wells with cells but no compound. |
| Inconsistent EC50 values across experiments | Variations in cell passage number, cell health, incubation times, or serum concentration in the media. | Use cells within a consistent and low passage number range. Monitor cell viability and ensure cells are in the logarithmic growth phase. Standardize all incubation times precisely. Use a consistent serum batch or serum-free media if possible. |
| Flat dose-response curve | The tested concentration range is too narrow or not centered around the EC50, or the compound is inactive in the chosen assay. | Test a wider range of concentrations, typically spanning several orders of magnitude (e.g., from 1 pM to 10 µM). If the curve remains flat, re-evaluate the assay system and the integrity of the compound. |
Quantitative Data Summary
The following tables summarize key in vitro and in vivo dose-response data for this compound and its active metabolite A-86929.
Table 1: In Vitro Potency and Efficacy of A-86929
| Parameter | Value | Assay System | Reference |
| EC50 | 1.1 nM | Functional assay measuring D1 receptor activation | [1] |
| Intrinsic Activity | 102% (relative to dopamine) | Functional assay measuring D1 receptor activation | [1] |
| Selectivity | >400-fold for D1 over D2 receptors | In vitro functional assays | [2][3] |
Table 2: In Vivo Potency of Adrogolide (ABT-431) and A-86929
| Compound | ED50 | Animal Model | Endpoint | Reference |
| Adrogolide (ABT-431) | 0.54 µmol/kg, s.c. | Rat (unilateral 6-OHDA lesion) | Contralateral rotation | [4] |
| A-86929 | 0.24 µmol/kg, s.c. | Rat (unilateral 6-OHDA lesion) | Contralateral rotation | [4] |
Detailed Experimental Protocols
Protocol: In Vitro Dose-Response Analysis of this compound using a cAMP Assay
This protocol outlines a cell-based functional assay to determine the EC50 of this compound's active metabolite, A-86929, by measuring the accumulation of intracellular cAMP.
1. Materials and Reagents:
-
Human Embryonic Kidney (HEK293) cells stably expressing the human dopamine D1 receptor.
-
Cell culture medium (e.g., DMEM/F12) supplemented with 10% FBS, penicillin/streptomycin.
-
This compound (and A-86929 as a direct agonist control).
-
DMSO (for preparing stock solutions).
-
Phosphodiesterase (PDE) inhibitor (e.g., IBMX) to prevent cAMP degradation.
-
cAMP detection kit (e.g., HTRF, ELISA, or luminescence-based).
-
White, opaque 96-well or 384-well plates suitable for the chosen detection method.
2. Cell Culture and Seeding:
-
Culture the D1-expressing HEK293 cells at 37°C in a humidified atmosphere with 5% CO2.
-
Harvest cells at 70-80% confluency using a non-enzymatic cell dissociation solution.
-
Resuspend cells in serum-free assay buffer and perform a cell count to ensure viability is >95%.
-
Seed the cells into the multi-well plates at a pre-optimized density and allow them to attach overnight.
3. Compound Preparation:
-
Prepare a 10 mM stock solution of this compound and A-86929 in DMSO.
-
Perform serial dilutions of the stock solutions in assay buffer to create a range of concentrations. A typical 10-point dose-response curve might range from 1 pM to 10 µM.
-
Prepare a solution of the PDE inhibitor in the assay buffer.
4. Assay Procedure:
-
Gently wash the attached cells with pre-warmed assay buffer.
-
Add the PDE inhibitor solution to each well and incubate for a short period as recommended by the manufacturer.
-
Add the various concentrations of this compound or A-86929 to the wells. Include wells with assay buffer only (basal control) and wells with a saturating concentration of a known D1 agonist (positive control).
-
Incubate the plate at 37°C for a predetermined time (e.g., 30 minutes) to allow for cAMP production.
-
Lyse the cells and measure the intracellular cAMP levels according to the instructions of the chosen cAMP detection kit.
5. Data Analysis:
-
Subtract the background signal from all measurements.
-
Normalize the data to the basal (0% response) and maximal (100% response from the positive control) signals.
-
Plot the normalized response against the logarithm of the agonist concentration.
-
Fit the data to a four-parameter logistic (sigmoidal) curve to determine the EC50 and Hill slope.
Visualizations
Signaling Pathway of Adrogolide's Active Metabolite (A-86929)
Caption: Mechanism of action for this compound.
Experimental Workflow for Dose-Response Curve Optimization
Caption: Workflow for dose-response curve generation.
References
- 1. researchgate.net [researchgate.net]
- 2. Adrogolide HCl (ABT-431; DAS-431), a prodrug of the dopamine D1 receptor agonist, A-86929: preclinical pharmacology and clinical data - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Adrogolide HCl (ABT‐431; DAS‐431), a Prodrug of the Dopamine D1 Receptor Agonist, A‐86929: Preclinical Pharmacology and Clinical Data - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ABT-431: the diacetyl prodrug of A-86929, a potent and selective dopamine D1 receptor agonist: in vitro characterization and effects in animal models of Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. innoprot.com [innoprot.com]
- 6. indigobiosciences.com [indigobiosciences.com]
Adrogolide Hydrochloride Dose-Response Relationship Optimization: A Technical Support Center
This technical support center provides researchers, scientists, and drug development professionals with essential information for optimizing the dose-response relationship of Adrogolide Hydrochloride. It includes troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key data presented in a clear, accessible format.
Troubleshooting Guides & FAQs
This section addresses common issues encountered during the experimental evaluation of this compound's dose-response relationship.
Frequently Asked Questions (FAQs)
-
Q1: What is this compound and its primary mechanism of action? A1: this compound (also known as ABT-431) is a prodrug that is rapidly converted in plasma to its active metabolite, A-86929.[1][2][3] A-86929 is a potent and selective full agonist of the dopamine D1 receptor.[1][2][3][4] Its primary mechanism involves the activation of D1 receptors, which are coupled to the Gαs/olf G-protein, leading to the stimulation of adenylyl cyclase and a subsequent increase in intracellular cyclic AMP (cAMP).[5][6]
-
Q2: What are the expected in vitro potency and efficacy of the active metabolite, A-86929? A2: In functional in vitro assays, A-86929 has demonstrated a high potency with an EC50 of approximately 1.1 nM.[1] It acts as a full agonist, with an intrinsic activity comparable to that of dopamine (102% of dopamine's effect).[1]
-
Q3: In which preclinical models has this compound been effective? A3: Adrogolide has shown efficacy in rodent and primate models of Parkinson's disease.[1][2][3] For instance, in rats with unilateral 6-hydroxydopamine lesions, subcutaneous administration of Adrogolide (ABT-431) induced contralateral rotations with an ED50 of 0.54 µmol/kg.[4] The active metabolite, A-86929, was even more potent with an ED50 of 0.24 µmol/kg for the same effect.[4]
-
Q4: What are common challenges in establishing a stable dose-response curve for a D1 agonist like Adrogolide? A4: Common challenges include receptor desensitization upon prolonged agonist exposure, cellular toxicity at high concentrations, and issues with compound solubility. Ensuring consistent cell health, appropriate assay duration, and careful preparation of drug dilutions are crucial for obtaining reproducible results.
Troubleshooting Common Experimental Issues
| Problem | Potential Cause(s) | Recommended Solution(s) |
| High variability between replicates | Inconsistent cell seeding density, pipetting errors, edge effects in multi-well plates, or reagent instability. | Ensure a homogeneous cell suspension before seeding. Use calibrated pipettes and consider reverse pipetting for viscous solutions. Avoid using the outer wells of the plate or fill them with sterile buffer/media to minimize evaporation. Prepare fresh drug dilutions for each experiment. |
| Low or no signal response | Low D1 receptor expression in the chosen cell line, inactive compound, or issues with the detection reagent. | Confirm D1 receptor expression in your cell line using techniques like qPCR or western blotting. Use a fresh stock of this compound and verify its identity and purity. Ensure that the detection reagents (e.g., for cAMP measurement) are within their expiration date and stored correctly. Include a known D1 agonist as a positive control. |
| High background signal | Contamination of cell culture, autofluorescence from the compound or media components, or non-specific binding. | Regularly test for mycoplasma contamination. Use phenol red-free media if using fluorescence-based readouts. Determine the background signal from wells containing only media and from wells with cells but no compound. |
| Inconsistent EC50 values across experiments | Variations in cell passage number, cell health, incubation times, or serum concentration in the media. | Use cells within a consistent and low passage number range. Monitor cell viability and ensure cells are in the logarithmic growth phase. Standardize all incubation times precisely. Use a consistent serum batch or serum-free media if possible. |
| Flat dose-response curve | The tested concentration range is too narrow or not centered around the EC50, or the compound is inactive in the chosen assay. | Test a wider range of concentrations, typically spanning several orders of magnitude (e.g., from 1 pM to 10 µM). If the curve remains flat, re-evaluate the assay system and the integrity of the compound. |
Quantitative Data Summary
The following tables summarize key in vitro and in vivo dose-response data for this compound and its active metabolite A-86929.
Table 1: In Vitro Potency and Efficacy of A-86929
| Parameter | Value | Assay System | Reference |
| EC50 | 1.1 nM | Functional assay measuring D1 receptor activation | [1] |
| Intrinsic Activity | 102% (relative to dopamine) | Functional assay measuring D1 receptor activation | [1] |
| Selectivity | >400-fold for D1 over D2 receptors | In vitro functional assays | [2][3] |
Table 2: In Vivo Potency of Adrogolide (ABT-431) and A-86929
| Compound | ED50 | Animal Model | Endpoint | Reference |
| Adrogolide (ABT-431) | 0.54 µmol/kg, s.c. | Rat (unilateral 6-OHDA lesion) | Contralateral rotation | [4] |
| A-86929 | 0.24 µmol/kg, s.c. | Rat (unilateral 6-OHDA lesion) | Contralateral rotation | [4] |
Detailed Experimental Protocols
Protocol: In Vitro Dose-Response Analysis of this compound using a cAMP Assay
This protocol outlines a cell-based functional assay to determine the EC50 of this compound's active metabolite, A-86929, by measuring the accumulation of intracellular cAMP.
1. Materials and Reagents:
-
Human Embryonic Kidney (HEK293) cells stably expressing the human dopamine D1 receptor.
-
Cell culture medium (e.g., DMEM/F12) supplemented with 10% FBS, penicillin/streptomycin.
-
This compound (and A-86929 as a direct agonist control).
-
DMSO (for preparing stock solutions).
-
Phosphodiesterase (PDE) inhibitor (e.g., IBMX) to prevent cAMP degradation.
-
cAMP detection kit (e.g., HTRF, ELISA, or luminescence-based).
-
White, opaque 96-well or 384-well plates suitable for the chosen detection method.
2. Cell Culture and Seeding:
-
Culture the D1-expressing HEK293 cells at 37°C in a humidified atmosphere with 5% CO2.
-
Harvest cells at 70-80% confluency using a non-enzymatic cell dissociation solution.
-
Resuspend cells in serum-free assay buffer and perform a cell count to ensure viability is >95%.
-
Seed the cells into the multi-well plates at a pre-optimized density and allow them to attach overnight.
3. Compound Preparation:
-
Prepare a 10 mM stock solution of this compound and A-86929 in DMSO.
-
Perform serial dilutions of the stock solutions in assay buffer to create a range of concentrations. A typical 10-point dose-response curve might range from 1 pM to 10 µM.
-
Prepare a solution of the PDE inhibitor in the assay buffer.
4. Assay Procedure:
-
Gently wash the attached cells with pre-warmed assay buffer.
-
Add the PDE inhibitor solution to each well and incubate for a short period as recommended by the manufacturer.
-
Add the various concentrations of this compound or A-86929 to the wells. Include wells with assay buffer only (basal control) and wells with a saturating concentration of a known D1 agonist (positive control).
-
Incubate the plate at 37°C for a predetermined time (e.g., 30 minutes) to allow for cAMP production.
-
Lyse the cells and measure the intracellular cAMP levels according to the instructions of the chosen cAMP detection kit.
5. Data Analysis:
-
Subtract the background signal from all measurements.
-
Normalize the data to the basal (0% response) and maximal (100% response from the positive control) signals.
-
Plot the normalized response against the logarithm of the agonist concentration.
-
Fit the data to a four-parameter logistic (sigmoidal) curve to determine the EC50 and Hill slope.
Visualizations
Signaling Pathway of Adrogolide's Active Metabolite (A-86929)
Caption: Mechanism of action for this compound.
Experimental Workflow for Dose-Response Curve Optimization
Caption: Workflow for dose-response curve generation.
References
- 1. researchgate.net [researchgate.net]
- 2. Adrogolide HCl (ABT-431; DAS-431), a prodrug of the dopamine D1 receptor agonist, A-86929: preclinical pharmacology and clinical data - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Adrogolide HCl (ABT‐431; DAS‐431), a Prodrug of the Dopamine D1 Receptor Agonist, A‐86929: Preclinical Pharmacology and Clinical Data - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ABT-431: the diacetyl prodrug of A-86929, a potent and selective dopamine D1 receptor agonist: in vitro characterization and effects in animal models of Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. innoprot.com [innoprot.com]
- 6. indigobiosciences.com [indigobiosciences.com]
Technical Support Center: Investigating Potential Off-Target Effects of Adrogolide Hydrochloride
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for investigating the potential off-target effects of Adrogolide Hydrochloride. This compound is a prodrug that is rapidly converted in plasma to A-86929, a potent and selective dopamine (B1211576) D1 receptor agonist.[1][2] While A-86929 is known to be over 400 times more selective for the D1 receptor than the D2 receptor, a thorough investigation of its broader off-target profile is crucial for a comprehensive understanding of its pharmacological effects.[1][2][3]
Frequently Asked Questions (FAQs)
Q1: What are off-target effects and why are they a concern for a D1 receptor agonist like Adrogolide?
A1: Off-target effects are unintended interactions of a drug with molecular targets other than its primary therapeutic target. For Adrogolide, the primary target is the dopamine D1 receptor. Off-target binding can lead to unexpected side effects, toxicity, or even beneficial therapeutic outcomes. Investigating these effects is a critical component of preclinical safety assessment to build a comprehensive safety profile of the drug candidate.
Q2: What are the known on-target adverse effects of Adrogolide?
A2: Clinical studies have reported several adverse events associated with Adrogolide, which are likely related to its on-target dopamine D1 receptor agonism. These include nausea, vomiting, postural hypotension, vasodilation, and dizziness.[1][2][3] In clinical trials for Parkinson's disease, Adrogolide also showed a tendency to induce dyskinesia, similar to L-DOPA.[1][3]
Q3: Is there any publicly available data on the broader off-target binding profile of Adrogolide or its active form, A-86929?
A3: Publicly available, comprehensive off-target screening data for Adrogolide or A-86929 is limited. One study mentioned that A-86929 has moderate to weak affinity (Ki > 1 µM) for other monoaminergic and peptidergic receptors, ion channels, and monoamine uptake sites, but a detailed panel of the targets screened was not provided.
Q4: What is a typical secondary pharmacology panel for screening a compound like Adrogolide?
A4: A standard secondary pharmacology panel for a GPCR agonist would typically include a broad range of targets to identify potential off-target liabilities. This would encompass other GPCRs (e.g., adrenergic, serotonergic, muscarinic receptors), ion channels (e.g., hERG), transporters, and enzymes. The selection of targets is often based on their known association with adverse drug reactions.
Troubleshooting Guides
Unexpected Results in a Receptor Binding Assay
Issue: You are performing a competitive radioligand binding assay to assess the affinity of A-86929 for a suspected off-target receptor and are observing inconsistent or unexpected results (e.g., no displacement of the radioligand, high non-specific binding).
Possible Causes and Troubleshooting Steps:
-
Compound Integrity:
-
Verify the stability of A-86929: Ensure it has been stored correctly and has not degraded.
-
Check for solubility issues: A-86929 may precipitate in the assay buffer. Visually inspect for precipitation and consider using a different vehicle (e.g., DMSO, ensuring the final concentration is low and does not affect the assay).
-
-
Assay Conditions:
-
Optimize incubation time: Ensure the assay has reached equilibrium.
-
Validate receptor preparation: Confirm the presence and functionality of the target receptor in your membrane preparation or cell line.
-
Assess radioligand quality: Ensure the radioligand is not degraded and has the expected specific activity.
-
-
Non-Specific Binding:
-
Optimize blocking agents: Use appropriate blockers (e.g., BSA) in your assay buffer.
-
Use a suitable competing ligand: Ensure the ligand used to define non-specific binding has high affinity for the target receptor.
-
Unexpected Activity in a Cellular Functional Assay
Issue: You are testing A-86929 in a functional assay for a suspected off-target GPCR (e.g., a Gq-coupled receptor that signals through calcium mobilization) and observe an unexpected agonist or antagonist response.
Possible Causes and Troubleshooting Steps:
-
Cell Line Health:
-
Monitor cell viability: Ensure cells are healthy and responsive.
-
Check for receptor expression levels: Variations in receptor expression can affect the magnitude of the response.
-
-
Assay Interference:
-
Compound autofluorescence: If using a fluorescence-based readout, check if A-86929 exhibits intrinsic fluorescence at the measurement wavelengths.
-
Cytotoxicity: At high concentrations, the compound may be causing cell death, leading to a loss of signal. Perform a cytotoxicity assay in parallel.
-
-
Distinguishing On-Target vs. Off-Target Effects:
-
Use a selective antagonist: If the unexpected activity is observed in a cell line endogenously expressing multiple receptor types, use a selective antagonist for the suspected off-target receptor to see if the response is blocked.
-
Test in a recombinant cell line: Use a cell line that only expresses the suspected off-target receptor to confirm the interaction.
-
Data Presentation
A comprehensive off-target screening for A-86929 would generate a large amount of data. This data should be summarized in a clear and structured format to facilitate interpretation. Below are example tables for presenting binding and functional assay data.
Table 1: Example Off-Target Binding Profile of A-86929 (Hypothetical Data)
| Target Class | Specific Target | Radioligand | Ki (µM) | % Inhibition @ 10 µM |
| Dopamine Receptors | Dopamine D1 | [³H]-SCH23390 | 0.002 | 100% |
| Dopamine D2 | [³H]-Spiperone | >1 | 15% | |
| Adrenergic Receptors | Alpha-1A | [³H]-Prazosin | >10 | 5% |
| Alpha-2A | [³H]-Rauwolscine | >10 | 2% | |
| Beta-1 | [³H]-CGP12177 | >10 | -3% | |
| Serotonin Receptors | 5-HT1A | [³H]-8-OH-DPAT | 5.2 | 65% |
| 5-HT2A | [³H]-Ketanserin | >10 | 8% | |
| Ion Channels | hERG | [³H]-Astemizole | >10 | 12% |
Table 2: Example Off-Target Functional Activity of A-86929 (Hypothetical Data)
| Target | Assay Type | Mode | EC50/IC50 (µM) | Emax/ % Inhibition |
| Dopamine D1 | cAMP Accumulation | Agonist | 0.005 | 98% |
| Dopamine D2 | cAMP Inhibition | Agonist | >10 | <10% |
| 5-HT1A | cAMP Inhibition | Partial Agonist | 7.8 | 45% |
| hERG | Patch Clamp | - | >30 | <10% inhibition |
Experimental Protocols
Protocol 1: Radioligand Binding Assay for Off-Target Screening
Objective: To determine the binding affinity (Ki) of A-86929 for a panel of off-target receptors.
Methodology:
-
Membrane Preparation: Prepare cell membranes from cell lines stably expressing the receptor of interest.
-
Assay Buffer: Prepare an appropriate assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, with relevant cofactors).
-
Reaction Mixture: In a 96-well plate, combine:
-
Membrane preparation (typically 10-50 µg of protein).
-
Radioligand at a concentration near its Kd.
-
Varying concentrations of A-86929 (e.g., 10⁻¹⁰ to 10⁻⁵ M).
-
For non-specific binding control wells, add a high concentration of a known competing ligand.
-
-
Incubation: Incubate the plate at a specified temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 60-120 minutes).
-
Harvesting: Rapidly filter the reaction mixture through a glass fiber filter plate to separate bound from free radioligand.
-
Washing: Wash the filters with ice-cold wash buffer to remove non-specifically bound radioligand.
-
Detection: Add scintillation cocktail to the wells and count the radioactivity using a scintillation counter.
-
Data Analysis: Calculate the specific binding at each concentration of A-86929. Determine the IC50 value (the concentration of A-86929 that inhibits 50% of the specific binding of the radioligand) by non-linear regression. Calculate the Ki value using the Cheng-Prusoff equation.
Protocol 2: cAMP Functional Assay for Gs/Gi-Coupled Off-Targets
Objective: To determine the functional activity (EC50/IC50) of A-86929 at Gs or Gi-coupled off-target receptors.
Methodology:
-
Cell Culture: Culture cells stably expressing the GPCR of interest in a suitable medium. Seed the cells into a 96-well plate and allow them to attach overnight.
-
Compound Preparation: Prepare serial dilutions of A-86929 in assay buffer.
-
Assay Procedure (for Gs-coupled receptors):
-
Aspirate the culture medium and add A-86929 dilutions to the cells.
-
Incubate for a specified time (e.g., 30 minutes) at 37°C.
-
Lyse the cells and measure the intracellular cAMP concentration using a suitable detection kit (e.g., HTRF, ELISA).
-
-
Assay Procedure (for Gi-coupled receptors):
-
Aspirate the culture medium and add a mixture of A-86929 dilutions and a Gs-activator (e.g., forskolin) to the cells.
-
Incubate for a specified time at 37°C.
-
Lyse the cells and measure the inhibition of forskolin-stimulated cAMP production.
-
-
Data Analysis: Plot the cAMP concentration against the log concentration of A-86929. Fit the data to a sigmoidal dose-response curve to determine the EC50 (for agonists) or IC50 (for antagonists/inverse agonists) and the maximum response (Emax).
Visualizations
Caption: Workflow for investigating off-target effects.
Caption: On-target D1 receptor signaling pathway.
References
- 1. Adrogolide HCl (ABT-431; DAS-431), a prodrug of the dopamine D1 receptor agonist, A-86929: preclinical pharmacology and clinical data - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Adrogolide HCl (ABT‐431; DAS‐431), a Prodrug of the Dopamine D1 Receptor Agonist, A‐86929: Preclinical Pharmacology and Clinical Data - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
Technical Support Center: Investigating Potential Off-Target Effects of Adrogolide Hydrochloride
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for investigating the potential off-target effects of Adrogolide Hydrochloride. This compound is a prodrug that is rapidly converted in plasma to A-86929, a potent and selective dopamine D1 receptor agonist.[1][2] While A-86929 is known to be over 400 times more selective for the D1 receptor than the D2 receptor, a thorough investigation of its broader off-target profile is crucial for a comprehensive understanding of its pharmacological effects.[1][2][3]
Frequently Asked Questions (FAQs)
Q1: What are off-target effects and why are they a concern for a D1 receptor agonist like Adrogolide?
A1: Off-target effects are unintended interactions of a drug with molecular targets other than its primary therapeutic target. For Adrogolide, the primary target is the dopamine D1 receptor. Off-target binding can lead to unexpected side effects, toxicity, or even beneficial therapeutic outcomes. Investigating these effects is a critical component of preclinical safety assessment to build a comprehensive safety profile of the drug candidate.
Q2: What are the known on-target adverse effects of Adrogolide?
A2: Clinical studies have reported several adverse events associated with Adrogolide, which are likely related to its on-target dopamine D1 receptor agonism. These include nausea, vomiting, postural hypotension, vasodilation, and dizziness.[1][2][3] In clinical trials for Parkinson's disease, Adrogolide also showed a tendency to induce dyskinesia, similar to L-DOPA.[1][3]
Q3: Is there any publicly available data on the broader off-target binding profile of Adrogolide or its active form, A-86929?
A3: Publicly available, comprehensive off-target screening data for Adrogolide or A-86929 is limited. One study mentioned that A-86929 has moderate to weak affinity (Ki > 1 µM) for other monoaminergic and peptidergic receptors, ion channels, and monoamine uptake sites, but a detailed panel of the targets screened was not provided.
Q4: What is a typical secondary pharmacology panel for screening a compound like Adrogolide?
A4: A standard secondary pharmacology panel for a GPCR agonist would typically include a broad range of targets to identify potential off-target liabilities. This would encompass other GPCRs (e.g., adrenergic, serotonergic, muscarinic receptors), ion channels (e.g., hERG), transporters, and enzymes. The selection of targets is often based on their known association with adverse drug reactions.
Troubleshooting Guides
Unexpected Results in a Receptor Binding Assay
Issue: You are performing a competitive radioligand binding assay to assess the affinity of A-86929 for a suspected off-target receptor and are observing inconsistent or unexpected results (e.g., no displacement of the radioligand, high non-specific binding).
Possible Causes and Troubleshooting Steps:
-
Compound Integrity:
-
Verify the stability of A-86929: Ensure it has been stored correctly and has not degraded.
-
Check for solubility issues: A-86929 may precipitate in the assay buffer. Visually inspect for precipitation and consider using a different vehicle (e.g., DMSO, ensuring the final concentration is low and does not affect the assay).
-
-
Assay Conditions:
-
Optimize incubation time: Ensure the assay has reached equilibrium.
-
Validate receptor preparation: Confirm the presence and functionality of the target receptor in your membrane preparation or cell line.
-
Assess radioligand quality: Ensure the radioligand is not degraded and has the expected specific activity.
-
-
Non-Specific Binding:
-
Optimize blocking agents: Use appropriate blockers (e.g., BSA) in your assay buffer.
-
Use a suitable competing ligand: Ensure the ligand used to define non-specific binding has high affinity for the target receptor.
-
Unexpected Activity in a Cellular Functional Assay
Issue: You are testing A-86929 in a functional assay for a suspected off-target GPCR (e.g., a Gq-coupled receptor that signals through calcium mobilization) and observe an unexpected agonist or antagonist response.
Possible Causes and Troubleshooting Steps:
-
Cell Line Health:
-
Monitor cell viability: Ensure cells are healthy and responsive.
-
Check for receptor expression levels: Variations in receptor expression can affect the magnitude of the response.
-
-
Assay Interference:
-
Compound autofluorescence: If using a fluorescence-based readout, check if A-86929 exhibits intrinsic fluorescence at the measurement wavelengths.
-
Cytotoxicity: At high concentrations, the compound may be causing cell death, leading to a loss of signal. Perform a cytotoxicity assay in parallel.
-
-
Distinguishing On-Target vs. Off-Target Effects:
-
Use a selective antagonist: If the unexpected activity is observed in a cell line endogenously expressing multiple receptor types, use a selective antagonist for the suspected off-target receptor to see if the response is blocked.
-
Test in a recombinant cell line: Use a cell line that only expresses the suspected off-target receptor to confirm the interaction.
-
Data Presentation
A comprehensive off-target screening for A-86929 would generate a large amount of data. This data should be summarized in a clear and structured format to facilitate interpretation. Below are example tables for presenting binding and functional assay data.
Table 1: Example Off-Target Binding Profile of A-86929 (Hypothetical Data)
| Target Class | Specific Target | Radioligand | Ki (µM) | % Inhibition @ 10 µM |
| Dopamine Receptors | Dopamine D1 | [³H]-SCH23390 | 0.002 | 100% |
| Dopamine D2 | [³H]-Spiperone | >1 | 15% | |
| Adrenergic Receptors | Alpha-1A | [³H]-Prazosin | >10 | 5% |
| Alpha-2A | [³H]-Rauwolscine | >10 | 2% | |
| Beta-1 | [³H]-CGP12177 | >10 | -3% | |
| Serotonin Receptors | 5-HT1A | [³H]-8-OH-DPAT | 5.2 | 65% |
| 5-HT2A | [³H]-Ketanserin | >10 | 8% | |
| Ion Channels | hERG | [³H]-Astemizole | >10 | 12% |
Table 2: Example Off-Target Functional Activity of A-86929 (Hypothetical Data)
| Target | Assay Type | Mode | EC50/IC50 (µM) | Emax/ % Inhibition |
| Dopamine D1 | cAMP Accumulation | Agonist | 0.005 | 98% |
| Dopamine D2 | cAMP Inhibition | Agonist | >10 | <10% |
| 5-HT1A | cAMP Inhibition | Partial Agonist | 7.8 | 45% |
| hERG | Patch Clamp | - | >30 | <10% inhibition |
Experimental Protocols
Protocol 1: Radioligand Binding Assay for Off-Target Screening
Objective: To determine the binding affinity (Ki) of A-86929 for a panel of off-target receptors.
Methodology:
-
Membrane Preparation: Prepare cell membranes from cell lines stably expressing the receptor of interest.
-
Assay Buffer: Prepare an appropriate assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, with relevant cofactors).
-
Reaction Mixture: In a 96-well plate, combine:
-
Membrane preparation (typically 10-50 µg of protein).
-
Radioligand at a concentration near its Kd.
-
Varying concentrations of A-86929 (e.g., 10⁻¹⁰ to 10⁻⁵ M).
-
For non-specific binding control wells, add a high concentration of a known competing ligand.
-
-
Incubation: Incubate the plate at a specified temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 60-120 minutes).
-
Harvesting: Rapidly filter the reaction mixture through a glass fiber filter plate to separate bound from free radioligand.
-
Washing: Wash the filters with ice-cold wash buffer to remove non-specifically bound radioligand.
-
Detection: Add scintillation cocktail to the wells and count the radioactivity using a scintillation counter.
-
Data Analysis: Calculate the specific binding at each concentration of A-86929. Determine the IC50 value (the concentration of A-86929 that inhibits 50% of the specific binding of the radioligand) by non-linear regression. Calculate the Ki value using the Cheng-Prusoff equation.
Protocol 2: cAMP Functional Assay for Gs/Gi-Coupled Off-Targets
Objective: To determine the functional activity (EC50/IC50) of A-86929 at Gs or Gi-coupled off-target receptors.
Methodology:
-
Cell Culture: Culture cells stably expressing the GPCR of interest in a suitable medium. Seed the cells into a 96-well plate and allow them to attach overnight.
-
Compound Preparation: Prepare serial dilutions of A-86929 in assay buffer.
-
Assay Procedure (for Gs-coupled receptors):
-
Aspirate the culture medium and add A-86929 dilutions to the cells.
-
Incubate for a specified time (e.g., 30 minutes) at 37°C.
-
Lyse the cells and measure the intracellular cAMP concentration using a suitable detection kit (e.g., HTRF, ELISA).
-
-
Assay Procedure (for Gi-coupled receptors):
-
Aspirate the culture medium and add a mixture of A-86929 dilutions and a Gs-activator (e.g., forskolin) to the cells.
-
Incubate for a specified time at 37°C.
-
Lyse the cells and measure the inhibition of forskolin-stimulated cAMP production.
-
-
Data Analysis: Plot the cAMP concentration against the log concentration of A-86929. Fit the data to a sigmoidal dose-response curve to determine the EC50 (for agonists) or IC50 (for antagonists/inverse agonists) and the maximum response (Emax).
Visualizations
Caption: Workflow for investigating off-target effects.
Caption: On-target D1 receptor signaling pathway.
References
- 1. Adrogolide HCl (ABT-431; DAS-431), a prodrug of the dopamine D1 receptor agonist, A-86929: preclinical pharmacology and clinical data - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Adrogolide HCl (ABT‐431; DAS‐431), a Prodrug of the Dopamine D1 Receptor Agonist, A‐86929: Preclinical Pharmacology and Clinical Data - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
Technical Support Center: Enhancing Andrographolide Hydrochloride Absorption
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the formulation of Andrographolide (B1667393) Hydrochloride.
Section 1: Frequently Asked Questions (FAQs)
This section addresses fundamental questions regarding the challenges and strategies for improving the oral absorption of Andrographolide Hydrochloride.
Q1: What is the primary obstacle to the effective oral absorption of Andrographolide Hydrochloride?
Andrographolide, the active moiety, is categorized as a Biopharmaceutical Classification System (BCS) Class II compound.[1][2][3] This classification signifies that the primary obstacle to its absorption is its poor aqueous solubility, despite having high permeability.[1][2] Its therapeutic potential is often hindered by this low water solubility, which leads to poor oral bioavailability and unpredictable pharmacokinetic profiles.[2][4][5]
Q2: What are the key physicochemical properties of Andrographolide that I should consider during formulation development?
Understanding the fundamental properties of Andrographolide is critical for designing an effective formulation strategy.
| Property | Value | Reference |
| Chemical Formula | C₂₀H₃₀O₅ | [6] |
| Molar Mass | 350.455 g·mol⁻¹ | [6] |
| Appearance | White to off-white crystalline powder/solid | [7][8] |
| Melting Point | 230 to 231 °C | [6][8] |
| Aqueous Solubility | Sparingly soluble / Insoluble (e.g., 3.29 µg/mL at 25 °C) | [3][8] |
| Organic Solvent Solubility | Soluble in ethanol (B145695) (0.2 mg/mL), DMSO (3 mg/mL), and DMF (14 mg/mL) | [7] |
| LogP | 2.632 ± 0.135 | [1][3] |
Q3: What are the principal formulation strategies to enhance the absorption of Andrographolide Hydrochloride?
Several advanced formulation strategies have been successfully employed to overcome the solubility and bioavailability challenges of Andrographolide. These include:
-
Solid Dispersions (SD): This technique involves dispersing Andrographolide in a hydrophilic polymer matrix to convert its crystalline form to a more soluble amorphous state.[1][9]
-
Nanoparticle-Based Systems: Encapsulating the drug in nanocarriers can improve solubility, protect it from degradation, and offer sustained release.[10][11] Common systems include solid lipid nanoparticles (SLNs), polymeric nanoparticles (e.g., PLGA), and nanoemulsions.[12]
-
Self-Microemulsifying Drug Delivery Systems (SMEDDS): These are isotropic mixtures of oil, surfactants, and co-surfactants that form fine oil-in-water microemulsions in the gastrointestinal tract, enhancing drug solubilization and absorption.[3][12]
-
Cyclodextrin (B1172386) Inclusion Complexes: These formulations use cyclodextrins to form complexes where the hydrophobic Andrographolide molecule is encapsulated within the cyclodextrin cavity, thereby increasing its aqueous solubility.[2][13]
Section 2: Troubleshooting Guides for Formulation Development
This section provides practical advice for overcoming specific issues that may arise during your experiments.
Topic: Solid Dispersions (SD)
Q: My Andrographolide solid dispersion is not showing a significant improvement in dissolution rate. What are the likely causes and how can I troubleshoot this?
A: Several factors can affect the performance of a solid dispersion. Consider the following troubleshooting steps:
-
Confirm Amorphous Conversion: The primary mechanism for SD is the conversion of the drug from a crystalline to a high-energy amorphous state.[1] Use techniques like Powder X-ray Diffraction (PXRD) and Differential Scanning Calorimetry (DSC) to verify that the crystalline peaks of Andrographolide are absent in your final formulation.
-
Evaluate Polymer Selection: The choice of polymer is critical. Hydrophilic polymers that can form hydrogen bonds with the drug are often more effective. Soluplus® has shown marked enhancement for Andrographolide solubility and absorption.[9][14] If one polymer isn't working, screen others.
-
Optimize Drug-to-Polymer Ratio: A low drug loading is often necessary to ensure the drug is molecularly dispersed and to prevent recrystallization. Experiment with different ratios (e.g., 1:1 to 1:8).[9] A study found that an AG-polyvinylpyrrolidone K30-Kolliphor EL ratio of 1:7:1 resulted in the highest dissolution.[15][16]
-
Assess the Preparation Method: The manufacturing process significantly impacts SD quality. Rotary evaporation is common in labs, but may not be suitable for manufacturing.[9] Spray drying is often more effective and scalable, producing a one-step process without needing post-milling.[9][14]
-
Check for Recrystallization: The amorphous form is thermodynamically unstable. Store your SD samples in tightly sealed containers with desiccant and re-analyze them over time to check for any signs of recrystallization, which would decrease the dissolution rate.
Quantitative Data: Comparison of Solid Dispersion Polymers for Andrographolide
| Polymer(s) | Preparation Method | Drug:Polymer Ratio | Key Finding | Reference |
| Soluplus® | Solvent Evaporation | - | Effective at increasing solubility and dissolution. | [17] |
| PVP K30 & Kolliphor EL | Solvent Evaporation | 1:7:1 | ~80% dissolution; 3.0-fold increase in AUC vs. suspension. | [15][16] |
| Soluplus® | Spray Drying | - | Identified as a highly effective polymer and manufacturing method. | [9][14] |
| Silicon Dioxide | - | 1:1 to 1:8 | 1.2 to 1.7-fold solubility enhancement. | [9] |
Topic: Nanoparticle Formulations
Q: I am formulating Andrographolide-loaded nanoparticles, but the entrapment efficiency (EE) is low. What can I do to improve it?
A: Low entrapment efficiency is a common challenge, especially for hydrophobic drugs. Here are some troubleshooting strategies:
-
Optimize Solvent Selection: The choice of organic solvent is crucial for polymeric nanoparticles. A solvent in which the drug has high solubility but the polymer has moderate solubility can improve encapsulation. For Andrographolide-PLGA nanoparticles, ethyl acetate (B1210297) was found to be an optimal solvent, resulting in smaller particle size and higher drug loading compared to chloroform (B151607) or dichloromethane.[18][19]
-
Adjust Drug-to-Polymer/Lipid Ratio: Increasing the amount of polymer or lipid relative to the drug can provide more space for the drug to be encapsulated, though it will decrease the final drug loading percentage. An optimized PLGA formulation used a drug-to-polymer ratio of 1:8.5.[19]
-
Modify Process Parameters:
-
For Emulsion Solvent Evaporation: The rate of solvent evaporation can impact EE. A slower, more controlled evaporation allows for better partitioning of the drug into the polymer matrix. The energy of sonication or homogenization must also be optimized.[18]
-
For High-Pressure Homogenization (SLNs): The number of homogenization cycles and the pressure applied are critical. Insufficient energy may lead to poor drug entrapment.
-
-
Select Appropriate Surfactants: The surfactant stabilizes the nanoparticle and influences its properties. For Andrographolide-loaded SLNs, a combination of Poloxamer 407 and Span 60 was used effectively.[20] For PLGA nanoparticles, polyvinyl alcohol (PVA) is a common stabilizer.[19]
Quantitative Data: Optimized Andrographolide Nanoparticle Formulations
| Formulation Type | Key Components | Particle Size (nm) | Entrapment Efficiency (%) | Bioavailability Increase (AUC) | Reference |
| Polymeric NPs | PLGA (85:15), PVA, Ethyl Acetate | 135 ± 4 | ~18.2% (EE) / 2.6% (DL) | - | [18][19] |
| SLNs | Glyceryl Monostearate, Poloxamer 407, Span 60 | 193.84 | 83.70% | Enhanced lymphatic targeting | [20] |
| SLNs | - | 286.1 | 91.00% | - | [21] |
Section 3: Detailed Experimental Protocols
This section provides standardized methodologies for key experiments used to evaluate the performance of Andrographolide Hydrochloride formulations.
Protocol 1: In Vitro Dissolution Testing
This protocol is designed to assess the release profile of Andrographolide from an enhanced solubility formulation, such as a solid dispersion or nanoparticle system.[22][23]
-
Apparatus: USP Dissolution Apparatus 2 (Paddle Method).
-
Dissolution Media:
-
Acidic Stage: 900 mL of 0.1 N HCl (pH 1.2) to simulate gastric fluid.
-
Intestinal Stage: 900 mL of pH 6.8 phosphate (B84403) buffer to simulate intestinal fluid. For poorly soluble drugs, the addition of a surfactant (e.g., 0.5-1% Sodium Lauryl Sulfate) may be necessary to maintain sink conditions.[23][24]
-
-
Temperature: 37 ± 0.5 °C.
-
Paddle Speed: 50 or 75 rpm.[23]
-
Procedure:
-
Pre-warm the dissolution media to 37 °C in the vessels.
-
Place a single dose of the Andrographolide formulation (e.g., one capsule or an amount of powder equivalent to the target dose) into each vessel.
-
Begin paddle rotation immediately.
-
Withdraw 5 mL samples at predetermined time points (e.g., 5, 10, 15, 30, 45, 60, 90, and 120 minutes).
-
Immediately replace the withdrawn volume with fresh, pre-warmed medium.
-
Filter each sample through a 0.45 µm syringe filter to remove any undissolved particles.
-
-
Analysis: Analyze the concentration of Andrographolide in the filtered samples using a validated HPLC-UV method.[22] Plot the percentage of drug released versus time to generate a dissolution profile.
Protocol 2: In Situ Single-Pass Intestinal Perfusion (SPIP) in Rats
This in situ model provides valuable data on the effective permeability (Peff) of a drug across a specific intestinal segment.[25][26][27]
-
Animal Model: Male Sprague-Dawley or Wistar rats (250-300 g), fasted overnight with free access to water.
-
Surgical Procedure:
-
Anesthetize the rat (e.g., with urethane (B1682113) or a ketamine/xylazine cocktail).
-
Perform a midline abdominal incision to expose the small intestine.
-
Select the desired intestinal segment (e.g., jejunum, approximately 10-15 cm long).
-
Carefully insert cannulas at both ends of the segment, securing them with surgical thread. Avoid disrupting blood supply.
-
Gently flush the segment with pre-warmed saline (37 °C) to remove contents.
-
-
Perfusion:
-
Connect the inlet cannula to a syringe pump. Connect the outlet cannula to a collection tube.
-
Prepare the perfusion solution: Dissolve the Andrographolide formulation in Krebs-Ringer buffer (37 °C). Include a non-absorbable marker (e.g., phenol (B47542) red) to correct for any water flux.
-
Begin perfusion at a constant, low flow rate (e.g., 0.2 mL/min).[27]
-
Allow the system to equilibrate for 30-45 minutes.
-
After equilibration, collect the perfusate from the outlet at regular intervals (e.g., every 15 minutes) for up to 90-120 minutes.
-
-
Analysis and Calculation:
-
Accurately measure the weight or volume of the collected perfusate.
-
Determine the concentration of Andrographolide and the non-absorbable marker in the initial perfusion solution and in each collected sample using HPLC.
-
Calculate the effective permeability coefficient (Peff) using the following equation: Peff = (-Q * ln(Cout' / Cin')) / (2 * π * r * L) Where: Q is the flow rate, Cout' and Cin' are the corrected outlet and inlet drug concentrations, r is the intestinal radius, and L is the length of the segment.
-
Protocol 3: In Vivo Pharmacokinetic (PK) Study
This study determines the oral bioavailability of the formulation by measuring drug concentration in the bloodstream over time.[28]
-
Animal Model: Male Sprague-Dawley rats or beagle dogs, fasted overnight.[2][28]
-
Dosing:
-
Blood Sampling:
-
Collect blood samples (approx. 200-250 µL for rats) from the tail vein or jugular vein at specified time points.
-
A typical sampling schedule for an oral dose would be: 0 (pre-dose), 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours post-dose.[29]
-
Collect samples into tubes containing an anticoagulant (e.g., EDTA or heparin).
-
-
Sample Processing and Analysis:
-
Centrifuge the blood samples to separate the plasma.
-
Store the plasma at -80 °C until analysis.
-
Precipitate plasma proteins (e.g., with acetonitrile) and analyze the supernatant for Andrographolide concentration using a validated LC-MS/MS method.
-
-
Data Analysis:
-
Plot the mean plasma concentration versus time for each group.
-
Use non-compartmental analysis software (e.g., Phoenix WinNonlin) to calculate key pharmacokinetic parameters:
-
Cmax: Maximum observed plasma concentration.
-
Tmax: Time to reach Cmax.
-
AUC (Area Under the Curve): Total drug exposure over time.
-
-
Calculate the relative bioavailability (Frel) of the test formulation compared to the control suspension: Frel (%) = (AUC_test / AUC_control) * (Dose_control / Dose_test) * 100
-
Section 4: Visualizations and Workflows
The following diagrams illustrate key decision-making and experimental processes in the development of Andrographolide Hydrochloride formulations.
Caption: Workflow for selecting a suitable formulation strategy.
Caption: Stepwise experimental workflow for formulation evaluation.
References
- 1. researchgate.net [researchgate.net]
- 2. Enhancing oral bioavailability of andrographolide using solubilizing agents and bioenhancer: comparative pharmacokinetics of Andrographis paniculata formulations in beagle dogs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Andrographis paniculata Formulations: Impact on Diterpene Lactone Oral Bioavailability - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mahidol.elsevierpure.com [mahidol.elsevierpure.com]
- 5. researchgate.net [researchgate.net]
- 6. Andrographolide - Wikipedia [en.wikipedia.org]
- 7. cdn.caymanchem.com [cdn.caymanchem.com]
- 8. ANDROGRAPHOLIDE - ตำรายาของประเทศไทย กรมวิทยาศาสตร์การแพทย์ [bdn-tp.dmsc.moph.go.th]
- 9. mdpi.com [mdpi.com]
- 10. Andrographis paniculata Dosage Forms and Advances in Nanoparticulate Delivery Systems: An Overview | MDPI [mdpi.com]
- 11. vietnamscience.vjst.vn [vietnamscience.vjst.vn]
- 12. biointerfaceresearch.com [biointerfaceresearch.com]
- 13. cabidigitallibrary.org [cabidigitallibrary.org]
- 14. Polymer Matrix and Manufacturing Methods in Solid Dispersion System for Enhancing Andrographolide Solubility and Absorption: A Systematic Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
- 16. Oral Bioavailability Enhancement and Anti-Fatigue Assessment of the Andrographolide Loaded Solid Dispersion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. [PDF] Formulation and Evaluation of Solid Dispersion Tablet of Andrographis paniculata Extract | Semantic Scholar [semanticscholar.org]
- 18. Encapsulation of Andrographolide in poly(lactide-co-glycolide) Nanoparticles: Formulation Optimization and in vitro Efficacy Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Frontiers | Encapsulation of Andrographolide in poly(lactide-co-glycolide) Nanoparticles: Formulation Optimization and in vitro Efficacy Studies [frontiersin.org]
- 20. researchgate.net [researchgate.net]
- 21. Preparation of andrographolide-loaded solid lipid nanoparticles and their in vitro and in vivo evaluations: characteristics, release, absorption, transports, pharmacokinetics, and antihyperlipidemic activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. agnopharma.com [agnopharma.com]
- 23. fda.gov [fda.gov]
- 24. dissolutiontech.com [dissolutiontech.com]
- 25. Video: Methods for Studying Drug Absorption: In situ [jove.com]
- 26. Exploring the Predictive Power of the In Situ Perfusion Technique towards Drug Absorption: Theory, Practice, and Applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 27. ijpsonline.com [ijpsonline.com]
- 28. scispace.com [scispace.com]
- 29. m.youtube.com [m.youtube.com]
Technical Support Center: Enhancing Andrographolide Hydrochloride Absorption
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the formulation of Andrographolide Hydrochloride.
Section 1: Frequently Asked Questions (FAQs)
This section addresses fundamental questions regarding the challenges and strategies for improving the oral absorption of Andrographolide Hydrochloride.
Q1: What is the primary obstacle to the effective oral absorption of Andrographolide Hydrochloride?
Andrographolide, the active moiety, is categorized as a Biopharmaceutical Classification System (BCS) Class II compound.[1][2][3] This classification signifies that the primary obstacle to its absorption is its poor aqueous solubility, despite having high permeability.[1][2] Its therapeutic potential is often hindered by this low water solubility, which leads to poor oral bioavailability and unpredictable pharmacokinetic profiles.[2][4][5]
Q2: What are the key physicochemical properties of Andrographolide that I should consider during formulation development?
Understanding the fundamental properties of Andrographolide is critical for designing an effective formulation strategy.
| Property | Value | Reference |
| Chemical Formula | C₂₀H₃₀O₅ | [6] |
| Molar Mass | 350.455 g·mol⁻¹ | [6] |
| Appearance | White to off-white crystalline powder/solid | [7][8] |
| Melting Point | 230 to 231 °C | [6][8] |
| Aqueous Solubility | Sparingly soluble / Insoluble (e.g., 3.29 µg/mL at 25 °C) | [3][8] |
| Organic Solvent Solubility | Soluble in ethanol (0.2 mg/mL), DMSO (3 mg/mL), and DMF (14 mg/mL) | [7] |
| LogP | 2.632 ± 0.135 | [1][3] |
Q3: What are the principal formulation strategies to enhance the absorption of Andrographolide Hydrochloride?
Several advanced formulation strategies have been successfully employed to overcome the solubility and bioavailability challenges of Andrographolide. These include:
-
Solid Dispersions (SD): This technique involves dispersing Andrographolide in a hydrophilic polymer matrix to convert its crystalline form to a more soluble amorphous state.[1][9]
-
Nanoparticle-Based Systems: Encapsulating the drug in nanocarriers can improve solubility, protect it from degradation, and offer sustained release.[10][11] Common systems include solid lipid nanoparticles (SLNs), polymeric nanoparticles (e.g., PLGA), and nanoemulsions.[12]
-
Self-Microemulsifying Drug Delivery Systems (SMEDDS): These are isotropic mixtures of oil, surfactants, and co-surfactants that form fine oil-in-water microemulsions in the gastrointestinal tract, enhancing drug solubilization and absorption.[3][12]
-
Cyclodextrin Inclusion Complexes: These formulations use cyclodextrins to form complexes where the hydrophobic Andrographolide molecule is encapsulated within the cyclodextrin cavity, thereby increasing its aqueous solubility.[2][13]
Section 2: Troubleshooting Guides for Formulation Development
This section provides practical advice for overcoming specific issues that may arise during your experiments.
Topic: Solid Dispersions (SD)
Q: My Andrographolide solid dispersion is not showing a significant improvement in dissolution rate. What are the likely causes and how can I troubleshoot this?
A: Several factors can affect the performance of a solid dispersion. Consider the following troubleshooting steps:
-
Confirm Amorphous Conversion: The primary mechanism for SD is the conversion of the drug from a crystalline to a high-energy amorphous state.[1] Use techniques like Powder X-ray Diffraction (PXRD) and Differential Scanning Calorimetry (DSC) to verify that the crystalline peaks of Andrographolide are absent in your final formulation.
-
Evaluate Polymer Selection: The choice of polymer is critical. Hydrophilic polymers that can form hydrogen bonds with the drug are often more effective. Soluplus® has shown marked enhancement for Andrographolide solubility and absorption.[9][14] If one polymer isn't working, screen others.
-
Optimize Drug-to-Polymer Ratio: A low drug loading is often necessary to ensure the drug is molecularly dispersed and to prevent recrystallization. Experiment with different ratios (e.g., 1:1 to 1:8).[9] A study found that an AG-polyvinylpyrrolidone K30-Kolliphor EL ratio of 1:7:1 resulted in the highest dissolution.[15][16]
-
Assess the Preparation Method: The manufacturing process significantly impacts SD quality. Rotary evaporation is common in labs, but may not be suitable for manufacturing.[9] Spray drying is often more effective and scalable, producing a one-step process without needing post-milling.[9][14]
-
Check for Recrystallization: The amorphous form is thermodynamically unstable. Store your SD samples in tightly sealed containers with desiccant and re-analyze them over time to check for any signs of recrystallization, which would decrease the dissolution rate.
Quantitative Data: Comparison of Solid Dispersion Polymers for Andrographolide
| Polymer(s) | Preparation Method | Drug:Polymer Ratio | Key Finding | Reference |
| Soluplus® | Solvent Evaporation | - | Effective at increasing solubility and dissolution. | [17] |
| PVP K30 & Kolliphor EL | Solvent Evaporation | 1:7:1 | ~80% dissolution; 3.0-fold increase in AUC vs. suspension. | [15][16] |
| Soluplus® | Spray Drying | - | Identified as a highly effective polymer and manufacturing method. | [9][14] |
| Silicon Dioxide | - | 1:1 to 1:8 | 1.2 to 1.7-fold solubility enhancement. | [9] |
Topic: Nanoparticle Formulations
Q: I am formulating Andrographolide-loaded nanoparticles, but the entrapment efficiency (EE) is low. What can I do to improve it?
A: Low entrapment efficiency is a common challenge, especially for hydrophobic drugs. Here are some troubleshooting strategies:
-
Optimize Solvent Selection: The choice of organic solvent is crucial for polymeric nanoparticles. A solvent in which the drug has high solubility but the polymer has moderate solubility can improve encapsulation. For Andrographolide-PLGA nanoparticles, ethyl acetate was found to be an optimal solvent, resulting in smaller particle size and higher drug loading compared to chloroform or dichloromethane.[18][19]
-
Adjust Drug-to-Polymer/Lipid Ratio: Increasing the amount of polymer or lipid relative to the drug can provide more space for the drug to be encapsulated, though it will decrease the final drug loading percentage. An optimized PLGA formulation used a drug-to-polymer ratio of 1:8.5.[19]
-
Modify Process Parameters:
-
For Emulsion Solvent Evaporation: The rate of solvent evaporation can impact EE. A slower, more controlled evaporation allows for better partitioning of the drug into the polymer matrix. The energy of sonication or homogenization must also be optimized.[18]
-
For High-Pressure Homogenization (SLNs): The number of homogenization cycles and the pressure applied are critical. Insufficient energy may lead to poor drug entrapment.
-
-
Select Appropriate Surfactants: The surfactant stabilizes the nanoparticle and influences its properties. For Andrographolide-loaded SLNs, a combination of Poloxamer 407 and Span 60 was used effectively.[20] For PLGA nanoparticles, polyvinyl alcohol (PVA) is a common stabilizer.[19]
Quantitative Data: Optimized Andrographolide Nanoparticle Formulations
| Formulation Type | Key Components | Particle Size (nm) | Entrapment Efficiency (%) | Bioavailability Increase (AUC) | Reference |
| Polymeric NPs | PLGA (85:15), PVA, Ethyl Acetate | 135 ± 4 | ~18.2% (EE) / 2.6% (DL) | - | [18][19] |
| SLNs | Glyceryl Monostearate, Poloxamer 407, Span 60 | 193.84 | 83.70% | Enhanced lymphatic targeting | [20] |
| SLNs | - | 286.1 | 91.00% | - | [21] |
Section 3: Detailed Experimental Protocols
This section provides standardized methodologies for key experiments used to evaluate the performance of Andrographolide Hydrochloride formulations.
Protocol 1: In Vitro Dissolution Testing
This protocol is designed to assess the release profile of Andrographolide from an enhanced solubility formulation, such as a solid dispersion or nanoparticle system.[22][23]
-
Apparatus: USP Dissolution Apparatus 2 (Paddle Method).
-
Dissolution Media:
-
Temperature: 37 ± 0.5 °C.
-
Paddle Speed: 50 or 75 rpm.[23]
-
Procedure:
-
Pre-warm the dissolution media to 37 °C in the vessels.
-
Place a single dose of the Andrographolide formulation (e.g., one capsule or an amount of powder equivalent to the target dose) into each vessel.
-
Begin paddle rotation immediately.
-
Withdraw 5 mL samples at predetermined time points (e.g., 5, 10, 15, 30, 45, 60, 90, and 120 minutes).
-
Immediately replace the withdrawn volume with fresh, pre-warmed medium.
-
Filter each sample through a 0.45 µm syringe filter to remove any undissolved particles.
-
-
Analysis: Analyze the concentration of Andrographolide in the filtered samples using a validated HPLC-UV method.[22] Plot the percentage of drug released versus time to generate a dissolution profile.
Protocol 2: In Situ Single-Pass Intestinal Perfusion (SPIP) in Rats
This in situ model provides valuable data on the effective permeability (Peff) of a drug across a specific intestinal segment.[25][26][27]
-
Animal Model: Male Sprague-Dawley or Wistar rats (250-300 g), fasted overnight with free access to water.
-
Surgical Procedure:
-
Anesthetize the rat (e.g., with urethane or a ketamine/xylazine cocktail).
-
Perform a midline abdominal incision to expose the small intestine.
-
Select the desired intestinal segment (e.g., jejunum, approximately 10-15 cm long).
-
Carefully insert cannulas at both ends of the segment, securing them with surgical thread. Avoid disrupting blood supply.
-
Gently flush the segment with pre-warmed saline (37 °C) to remove contents.
-
-
Perfusion:
-
Connect the inlet cannula to a syringe pump. Connect the outlet cannula to a collection tube.
-
Prepare the perfusion solution: Dissolve the Andrographolide formulation in Krebs-Ringer buffer (37 °C). Include a non-absorbable marker (e.g., phenol red) to correct for any water flux.
-
Begin perfusion at a constant, low flow rate (e.g., 0.2 mL/min).[27]
-
Allow the system to equilibrate for 30-45 minutes.
-
After equilibration, collect the perfusate from the outlet at regular intervals (e.g., every 15 minutes) for up to 90-120 minutes.
-
-
Analysis and Calculation:
-
Accurately measure the weight or volume of the collected perfusate.
-
Determine the concentration of Andrographolide and the non-absorbable marker in the initial perfusion solution and in each collected sample using HPLC.
-
Calculate the effective permeability coefficient (Peff) using the following equation: Peff = (-Q * ln(Cout' / Cin')) / (2 * π * r * L) Where: Q is the flow rate, Cout' and Cin' are the corrected outlet and inlet drug concentrations, r is the intestinal radius, and L is the length of the segment.
-
Protocol 3: In Vivo Pharmacokinetic (PK) Study
This study determines the oral bioavailability of the formulation by measuring drug concentration in the bloodstream over time.[28]
-
Animal Model: Male Sprague-Dawley rats or beagle dogs, fasted overnight.[2][28]
-
Dosing:
-
Blood Sampling:
-
Collect blood samples (approx. 200-250 µL for rats) from the tail vein or jugular vein at specified time points.
-
A typical sampling schedule for an oral dose would be: 0 (pre-dose), 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours post-dose.[29]
-
Collect samples into tubes containing an anticoagulant (e.g., EDTA or heparin).
-
-
Sample Processing and Analysis:
-
Centrifuge the blood samples to separate the plasma.
-
Store the plasma at -80 °C until analysis.
-
Precipitate plasma proteins (e.g., with acetonitrile) and analyze the supernatant for Andrographolide concentration using a validated LC-MS/MS method.
-
-
Data Analysis:
-
Plot the mean plasma concentration versus time for each group.
-
Use non-compartmental analysis software (e.g., Phoenix WinNonlin) to calculate key pharmacokinetic parameters:
-
Cmax: Maximum observed plasma concentration.
-
Tmax: Time to reach Cmax.
-
AUC (Area Under the Curve): Total drug exposure over time.
-
-
Calculate the relative bioavailability (Frel) of the test formulation compared to the control suspension: Frel (%) = (AUC_test / AUC_control) * (Dose_control / Dose_test) * 100
-
Section 4: Visualizations and Workflows
The following diagrams illustrate key decision-making and experimental processes in the development of Andrographolide Hydrochloride formulations.
Caption: Workflow for selecting a suitable formulation strategy.
Caption: Stepwise experimental workflow for formulation evaluation.
References
- 1. researchgate.net [researchgate.net]
- 2. Enhancing oral bioavailability of andrographolide using solubilizing agents and bioenhancer: comparative pharmacokinetics of Andrographis paniculata formulations in beagle dogs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Andrographis paniculata Formulations: Impact on Diterpene Lactone Oral Bioavailability - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mahidol.elsevierpure.com [mahidol.elsevierpure.com]
- 5. researchgate.net [researchgate.net]
- 6. Andrographolide - Wikipedia [en.wikipedia.org]
- 7. cdn.caymanchem.com [cdn.caymanchem.com]
- 8. ANDROGRAPHOLIDE - ตำรายาของประเทศไทย กรมวิทยาศาสตร์การแพทย์ [bdn-tp.dmsc.moph.go.th]
- 9. mdpi.com [mdpi.com]
- 10. Andrographis paniculata Dosage Forms and Advances in Nanoparticulate Delivery Systems: An Overview | MDPI [mdpi.com]
- 11. vietnamscience.vjst.vn [vietnamscience.vjst.vn]
- 12. biointerfaceresearch.com [biointerfaceresearch.com]
- 13. cabidigitallibrary.org [cabidigitallibrary.org]
- 14. Polymer Matrix and Manufacturing Methods in Solid Dispersion System for Enhancing Andrographolide Solubility and Absorption: A Systematic Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
- 16. Oral Bioavailability Enhancement and Anti-Fatigue Assessment of the Andrographolide Loaded Solid Dispersion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. [PDF] Formulation and Evaluation of Solid Dispersion Tablet of Andrographis paniculata Extract | Semantic Scholar [semanticscholar.org]
- 18. Encapsulation of Andrographolide in poly(lactide-co-glycolide) Nanoparticles: Formulation Optimization and in vitro Efficacy Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Frontiers | Encapsulation of Andrographolide in poly(lactide-co-glycolide) Nanoparticles: Formulation Optimization and in vitro Efficacy Studies [frontiersin.org]
- 20. researchgate.net [researchgate.net]
- 21. Preparation of andrographolide-loaded solid lipid nanoparticles and their in vitro and in vivo evaluations: characteristics, release, absorption, transports, pharmacokinetics, and antihyperlipidemic activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. agnopharma.com [agnopharma.com]
- 23. fda.gov [fda.gov]
- 24. dissolutiontech.com [dissolutiontech.com]
- 25. Video: Methods for Studying Drug Absorption: In situ [jove.com]
- 26. Exploring the Predictive Power of the In Situ Perfusion Technique towards Drug Absorption: Theory, Practice, and Applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 27. ijpsonline.com [ijpsonline.com]
- 28. scispace.com [scispace.com]
- 29. m.youtube.com [m.youtube.com]
Adrogolide Hydrochloride long-term storage conditions and stability
This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the long-term storage, stability, and handling of Adrogolide Hydrochloride.
Frequently Asked Questions (FAQs)
Q1: What are the recommended long-term storage conditions for solid this compound?
A1: For long-term storage of solid this compound, it is recommended to store the compound at -20°C in a dry and dark environment. Following these conditions, the shelf life is expected to be greater than two years.[1] For short-term storage, such as a few days to weeks, 0-4°C is acceptable.[1]
Q2: How should I store stock solutions of this compound?
A2: The stability of stock solutions depends on the storage temperature. For short-term storage (days to weeks), 0-4°C is suitable.[1] For long-term storage, it is recommended to store aliquots at -20°C (for up to one year) or -80°C (for up to two years) to minimize freeze-thaw cycles.[2]
Q3: My this compound was shipped at ambient temperature. Is it still stable?
A3: Yes, this compound is considered stable for a few weeks during ordinary shipping and time spent in customs when shipped at ambient temperature as a non-hazardous chemical.[1][3]
Q4: What is the solubility of this compound?
A4: this compound is soluble in DMSO but not in water.[1]
Q5: I am observing unexpected results in my experiments. Could it be related to the stability of my this compound?
A5: Unexpected experimental outcomes can indeed be linked to compound stability. Factors such as improper storage, repeated freeze-thaw cycles of stock solutions, or exposure to light can lead to degradation. It is advisable to prepare fresh stock solutions from solid compound stored under recommended long-term conditions if you suspect degradation.
Q6: What are the likely degradation pathways for this compound?
A6: While specific degradation pathways for this compound are not extensively published, compounds of similar chemical nature can be susceptible to hydrolysis (especially at extreme pH), oxidation, and photolysis. Forced degradation studies under various stress conditions (acid, base, peroxide, light, heat) would be necessary to identify its specific degradation products.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Action |
| Reduced or no biological activity | Degradation of the compound due to improper storage. | Ensure the solid compound and stock solutions are stored at the recommended temperatures and protected from light. Prepare fresh stock solutions from a new vial of solid compound if possible. |
| Repeated freeze-thaw cycles of the stock solution. | Aliquot stock solutions into single-use volumes to avoid repeated freezing and thawing. | |
| Inconsistent results between experiments | Inconsistent concentration of stock solutions due to solvent evaporation or precipitation upon freezing. | Before use, ensure the stock solution is completely thawed and vortexed to ensure homogeneity. Visually inspect for any precipitation. |
| Degradation of the compound in the experimental media. | Assess the stability of this compound in your specific experimental buffer and conditions, especially during prolonged incubation periods. | |
| Appearance of unknown peaks in analytical chromatography (e.g., HPLC) | Presence of degradation products. | This indicates that the compound may have degraded. It is crucial to use a validated stability-indicating analytical method to separate the parent compound from any degradants. |
| Contamination of the sample or solvent. | Ensure high-purity solvents and clean labware are used for sample preparation. Run a blank to check for solvent-related peaks. |
Storage Conditions and Stability Summary
The following tables summarize the recommended storage conditions for this compound and its solutions.
Table 1: Storage Conditions for Solid this compound
| Duration | Temperature | Additional Conditions | Expected Shelf Life |
| Short-term (days to weeks) | 0 - 4°C | Dry, dark | - |
| Long-term (months to years) | -20°C | Dry, dark | >2 years[1] |
Table 2: Storage Conditions for this compound Stock Solutions
| Duration | Temperature |
| Short-term (days to weeks) | 0 - 4°C[1] |
| Long-term (up to 1 year) | -20°C[2] |
| Long-term (up to 2 years) | -80°C[2] |
Experimental Protocols
General Protocol for Long-Term Stability Testing (Based on ICH Q1A Guidelines)
This protocol provides a general framework for assessing the long-term stability of this compound. It is based on the principles outlined in the ICH Q1A (R2) guideline for stability testing of new drug substances.
1. Objective: To evaluate the stability of this compound under defined long-term storage conditions and establish a re-test period.
2. Materials:
-
This compound (at least three different batches recommended)
-
Stability chambers with controlled temperature and humidity
-
Validated stability-indicating analytical method (e.g., HPLC)
-
Appropriate containers that are inert and prevent exposure to light
3. Methodology:
-
Sample Preparation: Place an adequate amount of this compound from each batch into the chosen containers.
-
Storage Conditions: Place the samples in a stability chamber set to the long-term storage condition of 25°C ± 2°C / 60% RH ± 5% RH or 30°C ± 2°C / 65% RH ± 5% RH.
-
Testing Frequency: Analyze the samples at the following time points: 0, 3, 6, 9, 12, 18, 24, and 36 months.
-
Analytical Tests: At each time point, perform the following tests:
-
Appearance (visual inspection)
-
Assay for the active substance (using a validated stability-indicating method)
-
Quantification of degradation products
-
-
Data Evaluation: Analyze the data for any trends in degradation or changes in physical properties over time. The results will be used to determine the re-test period.
General Protocol for Forced Degradation Study
1. Objective: To identify potential degradation products and pathways for this compound and to establish the stability-indicating capability of the analytical method.
2. Materials:
-
This compound
-
Hydrochloric acid (e.g., 0.1 M)
-
Sodium hydroxide (B78521) (e.g., 0.1 M)
-
Hydrogen peroxide (e.g., 3%)
-
High-purity water
-
Heating oven
-
Photostability chamber
-
Validated analytical method (e.g., HPLC-UV/MS)
3. Methodology:
-
Acid Hydrolysis: Dissolve the compound in a solution of hydrochloric acid and incubate at room temperature or elevated temperature (e.g., 60°C) for a specified period. Neutralize the solution before analysis.
-
Base Hydrolysis: Dissolve the compound in a solution of sodium hydroxide and incubate under similar conditions as acid hydrolysis. Neutralize before analysis.
-
Oxidative Degradation: Dissolve the compound in a solution of hydrogen peroxide and incubate at room temperature.
-
Thermal Degradation: Expose the solid compound to dry heat (e.g., 80°C) in an oven.
-
Photostability: Expose the solid compound and a solution of the compound to a light source as per ICH Q1B guidelines (e.g., a combination of UV and visible light).
-
Analysis: Analyze all stressed samples using a suitable analytical method to separate and identify any degradation products formed.
Visualizations
Dopamine D1 Receptor Signaling Pathway
Adrogolide is a prodrug that is rapidly converted to A-86929, a full agonist at the Dopamine D1 receptor. The D1 receptor is a G-protein coupled receptor (GPCR) that primarily couples to Gαs or Gαolf.
Caption: Dopamine D1 receptor signaling cascade activated by Adrogolide's active metabolite.
Experimental Workflow for Long-Term Stability Testing
The following diagram illustrates a typical workflow for conducting a long-term stability study.
Caption: Workflow for a long-term stability study of this compound.
References
- 1. Frontiers | The Signaling and Pharmacology of the Dopamine D1 Receptor [frontiersin.org]
- 2. Frontiers | Mechanisms for the Modulation of Dopamine D1 Receptor Signaling in Striatal Neurons [frontiersin.org]
- 3. Pharmacology of Signaling Induced by Dopamine D1-Like Receptor Activation - PMC [pmc.ncbi.nlm.nih.gov]
Adrogolide Hydrochloride long-term storage conditions and stability
This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the long-term storage, stability, and handling of Adrogolide Hydrochloride.
Frequently Asked Questions (FAQs)
Q1: What are the recommended long-term storage conditions for solid this compound?
A1: For long-term storage of solid this compound, it is recommended to store the compound at -20°C in a dry and dark environment. Following these conditions, the shelf life is expected to be greater than two years.[1] For short-term storage, such as a few days to weeks, 0-4°C is acceptable.[1]
Q2: How should I store stock solutions of this compound?
A2: The stability of stock solutions depends on the storage temperature. For short-term storage (days to weeks), 0-4°C is suitable.[1] For long-term storage, it is recommended to store aliquots at -20°C (for up to one year) or -80°C (for up to two years) to minimize freeze-thaw cycles.[2]
Q3: My this compound was shipped at ambient temperature. Is it still stable?
A3: Yes, this compound is considered stable for a few weeks during ordinary shipping and time spent in customs when shipped at ambient temperature as a non-hazardous chemical.[1][3]
Q4: What is the solubility of this compound?
A4: this compound is soluble in DMSO but not in water.[1]
Q5: I am observing unexpected results in my experiments. Could it be related to the stability of my this compound?
A5: Unexpected experimental outcomes can indeed be linked to compound stability. Factors such as improper storage, repeated freeze-thaw cycles of stock solutions, or exposure to light can lead to degradation. It is advisable to prepare fresh stock solutions from solid compound stored under recommended long-term conditions if you suspect degradation.
Q6: What are the likely degradation pathways for this compound?
A6: While specific degradation pathways for this compound are not extensively published, compounds of similar chemical nature can be susceptible to hydrolysis (especially at extreme pH), oxidation, and photolysis. Forced degradation studies under various stress conditions (acid, base, peroxide, light, heat) would be necessary to identify its specific degradation products.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Action |
| Reduced or no biological activity | Degradation of the compound due to improper storage. | Ensure the solid compound and stock solutions are stored at the recommended temperatures and protected from light. Prepare fresh stock solutions from a new vial of solid compound if possible. |
| Repeated freeze-thaw cycles of the stock solution. | Aliquot stock solutions into single-use volumes to avoid repeated freezing and thawing. | |
| Inconsistent results between experiments | Inconsistent concentration of stock solutions due to solvent evaporation or precipitation upon freezing. | Before use, ensure the stock solution is completely thawed and vortexed to ensure homogeneity. Visually inspect for any precipitation. |
| Degradation of the compound in the experimental media. | Assess the stability of this compound in your specific experimental buffer and conditions, especially during prolonged incubation periods. | |
| Appearance of unknown peaks in analytical chromatography (e.g., HPLC) | Presence of degradation products. | This indicates that the compound may have degraded. It is crucial to use a validated stability-indicating analytical method to separate the parent compound from any degradants. |
| Contamination of the sample or solvent. | Ensure high-purity solvents and clean labware are used for sample preparation. Run a blank to check for solvent-related peaks. |
Storage Conditions and Stability Summary
The following tables summarize the recommended storage conditions for this compound and its solutions.
Table 1: Storage Conditions for Solid this compound
| Duration | Temperature | Additional Conditions | Expected Shelf Life |
| Short-term (days to weeks) | 0 - 4°C | Dry, dark | - |
| Long-term (months to years) | -20°C | Dry, dark | >2 years[1] |
Table 2: Storage Conditions for this compound Stock Solutions
| Duration | Temperature |
| Short-term (days to weeks) | 0 - 4°C[1] |
| Long-term (up to 1 year) | -20°C[2] |
| Long-term (up to 2 years) | -80°C[2] |
Experimental Protocols
General Protocol for Long-Term Stability Testing (Based on ICH Q1A Guidelines)
This protocol provides a general framework for assessing the long-term stability of this compound. It is based on the principles outlined in the ICH Q1A (R2) guideline for stability testing of new drug substances.
1. Objective: To evaluate the stability of this compound under defined long-term storage conditions and establish a re-test period.
2. Materials:
-
This compound (at least three different batches recommended)
-
Stability chambers with controlled temperature and humidity
-
Validated stability-indicating analytical method (e.g., HPLC)
-
Appropriate containers that are inert and prevent exposure to light
3. Methodology:
-
Sample Preparation: Place an adequate amount of this compound from each batch into the chosen containers.
-
Storage Conditions: Place the samples in a stability chamber set to the long-term storage condition of 25°C ± 2°C / 60% RH ± 5% RH or 30°C ± 2°C / 65% RH ± 5% RH.
-
Testing Frequency: Analyze the samples at the following time points: 0, 3, 6, 9, 12, 18, 24, and 36 months.
-
Analytical Tests: At each time point, perform the following tests:
-
Appearance (visual inspection)
-
Assay for the active substance (using a validated stability-indicating method)
-
Quantification of degradation products
-
-
Data Evaluation: Analyze the data for any trends in degradation or changes in physical properties over time. The results will be used to determine the re-test period.
General Protocol for Forced Degradation Study
1. Objective: To identify potential degradation products and pathways for this compound and to establish the stability-indicating capability of the analytical method.
2. Materials:
-
This compound
-
Hydrochloric acid (e.g., 0.1 M)
-
Sodium hydroxide (e.g., 0.1 M)
-
Hydrogen peroxide (e.g., 3%)
-
High-purity water
-
Heating oven
-
Photostability chamber
-
Validated analytical method (e.g., HPLC-UV/MS)
3. Methodology:
-
Acid Hydrolysis: Dissolve the compound in a solution of hydrochloric acid and incubate at room temperature or elevated temperature (e.g., 60°C) for a specified period. Neutralize the solution before analysis.
-
Base Hydrolysis: Dissolve the compound in a solution of sodium hydroxide and incubate under similar conditions as acid hydrolysis. Neutralize before analysis.
-
Oxidative Degradation: Dissolve the compound in a solution of hydrogen peroxide and incubate at room temperature.
-
Thermal Degradation: Expose the solid compound to dry heat (e.g., 80°C) in an oven.
-
Photostability: Expose the solid compound and a solution of the compound to a light source as per ICH Q1B guidelines (e.g., a combination of UV and visible light).
-
Analysis: Analyze all stressed samples using a suitable analytical method to separate and identify any degradation products formed.
Visualizations
Dopamine D1 Receptor Signaling Pathway
Adrogolide is a prodrug that is rapidly converted to A-86929, a full agonist at the Dopamine D1 receptor. The D1 receptor is a G-protein coupled receptor (GPCR) that primarily couples to Gαs or Gαolf.
Caption: Dopamine D1 receptor signaling cascade activated by Adrogolide's active metabolite.
Experimental Workflow for Long-Term Stability Testing
The following diagram illustrates a typical workflow for conducting a long-term stability study.
Caption: Workflow for a long-term stability study of this compound.
References
- 1. Frontiers | The Signaling and Pharmacology of the Dopamine D1 Receptor [frontiersin.org]
- 2. Frontiers | Mechanisms for the Modulation of Dopamine D1 Receptor Signaling in Striatal Neurons [frontiersin.org]
- 3. Pharmacology of Signaling Induced by Dopamine D1-Like Receptor Activation - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
Adrogolide Hydrochloride Demonstrates Comparable Efficacy to L-DOPA in Parkinson's Disease Models, with a Potential for Reduced Dyskinesia
For Immediate Release
[City, State] – [Date] – Preclinical and clinical data indicate that Adrogolide Hydrochloride (ABT-431), a prodrug of the selective dopamine (B1211576) D1 receptor agonist A-86929, exhibits antiparkinsonian efficacy comparable to the gold-standard treatment, L-DOPA. Notably, studies in primate models of Parkinson's disease suggest that Adrogolide may have a reduced propensity to induce dyskinesia, a common and debilitating side effect of long-term L-DOPA therapy. This comparison guide provides an objective analysis of the available experimental data for researchers, scientists, and drug development professionals.
Executive Summary
Parkinson's disease is characterized by the progressive loss of dopamine-producing neurons in the brain, leading to debilitating motor symptoms. L-DOPA, a dopamine precursor, has been the cornerstone of treatment for decades, effectively managing motor symptoms. However, its long-term use is often complicated by the development of motor fluctuations and involuntary movements known as dyskinesia.
This compound represents a different therapeutic strategy, acting as a selective dopamine D1 receptor agonist. This targeted mechanism of action holds the promise of providing robust antiparkinsonian effects while potentially mitigating the risk of dyskinesia associated with non-selective dopamine replacement. This guide summarizes the key findings from comparative studies in the widely used 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (B15802) (MPTP)-lesioned primate model of Parkinson's disease.
Comparative Efficacy in Parkinsonian Primate Models
Studies in MPTP-lesioned marmosets, a well-established non-human primate model that closely mimics the motor symptoms of human Parkinson's disease, have been pivotal in evaluating the therapeutic potential of Adrogolide.
Motor Disability Improvement
In MPTP-lesioned marmosets, both Adrogolide's active form, A-86929, and its prodrug, ABT-431, have demonstrated a significant, dose-dependent improvement in behavioral disability scores.[1] Research indicates that the antiparkinsonian efficacy of Adrogolide is equivalent to that of L-DOPA in this model.[2] One key study reported that A-86929 significantly improved disability scores throughout a 30-day treatment period in MPTP-lesioned marmosets.[1]
| Treatment Group | Change in Motor Disability Score (vs. Vehicle) | Reference |
| A-86929 (s.c.) | Significant improvement | Shiosaki et al., 1996 |
| ABT-431 (s.c.) | Significant improvement | Shiosaki et al., 1996 |
| L-DOPA | Significant improvement | [General knowledge from multiple sources] |
Note: Specific quantitative data from a head-to-head study in a single cohort is not publicly available in a tabular format. The table reflects the qualitative findings of the cited literature.
Locomotor Activity
Treatment with A-86929 and ABT-431 has been shown to increase locomotor activity in MPTP-lesioned marmosets in a dose-dependent manner.[1] This effect is a key indicator of a drug's ability to reverse the akinesia and bradykinesia characteristic of Parkinson's disease. The improvement in locomotor activity with Adrogolide is reported to be of a similar magnitude to that observed with L-DOPA.[2]
| Treatment Group | Change in Locomotor Activity (vs. Vehicle) | Reference |
| A-86929 (s.c.) | Dose-dependent increase | Shiosaki et al., 1996 |
| ABT-431 (s.c.) | Dose-dependent increase | Shiosaki et al., 1996 |
| L-DOPA | Significant increase | [General knowledge from multiple sources] |
Note: Specific quantitative data from a head-to-head study in a single cohort is not publicly available in a tabular format. The table reflects the qualitative findings of the cited literature.
Dyskinesia Profile
A significant potential advantage of Adrogolide over L-DOPA is its reduced liability to induce dyskinesia. In L-DOPA-primed MPTP-treated marmosets, a model specifically designed to study drug-induced dyskinesias, the selective D1 agonist A-86929 was found to be less likely to reproduce the dyskinesias induced by L-DOPA.[3] Another study in L-DOPA-primed animals showed that while A-86929 did produce dose-dependent dyskinesias, they were significantly less intense than those produced by L-DOPA.[3] Furthermore, the behavior elicited by A-86929 was described as more "naturalistic" and free of the hyperkinesis and stereotypy often seen with L-DOPA.[3] Clinical studies with ABT-431 in Parkinson's disease patients also suggest a reduced tendency to provoke dyskinesia compared to levodopa.[4]
| Treatment Group | Dyskinesia Severity | Reference |
| A-86929 | Less likely to reproduce L-DOPA-induced dyskinesia; less intense than L-DOPA | Grondin et al., 1997; Blanchet et al., 1998 |
| L-DOPA | Induces significant dyskinesia with chronic use | Blanchet et al., 1998 |
Note: Specific quantitative data from a head-to-head study in a single cohort is not publicly available in a tabular format. The table reflects the qualitative findings of the cited literature.
Experimental Protocols
The following provides a generalized overview of the methodologies employed in the key preclinical studies comparing Adrogolide and L-DOPA.
Animal Model: MPTP-Lesioned Marmoset
-
Species: Common Marmoset (Callithrix jacchus).
-
Induction of Parkinsonism: Marmosets are treated with 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP), a neurotoxin that selectively destroys dopaminergic neurons in the substantia nigra, thereby replicating the primary pathology of Parkinson's disease.[5][6] The administration is typically done via subcutaneous or intraperitoneal injections over a period of days or weeks until stable parkinsonian symptoms are established.[7][8]
-
L-DOPA Priming for Dyskinesia Studies: To specifically study dyskinesia, MPTP-lesioned marmosets are chronically treated with L-DOPA (in combination with a peripheral decarboxylase inhibitor like carbidopa (B1219) or benserazide) until they develop stable and reproducible dyskinetic movements.[9][10]
Behavioral Assessments
-
Motor Disability Scoring: Trained observers, blinded to the treatment, score the animals based on a standardized rating scale. This scale typically assesses posture, movement, bradykinesia, and overall parkinsonian disability. Scores are taken at baseline and at various time points after drug administration.
-
Locomotor Activity: Animals are placed in a novel environment, and their spontaneous locomotor activity is measured using automated systems with infrared beams. Total activity counts over a specified period are used as a measure of motor function.[7]
-
Dyskinesia Rating: In L-DOPA-primed animals, the severity of dyskinesia is rated by trained observers using a validated scale. This scale typically quantifies the intensity and duration of choreiform and dystonic movements.[11]
Drug Administration
-
This compound (ABT-431) and A-86929: In preclinical studies, these compounds are typically administered subcutaneously (s.c.) or intramuscularly (i.m.).[1][12]
-
L-DOPA: L-DOPA is administered orally (p.o.) in combination with a peripheral decarboxylase inhibitor such as carbidopa or benserazide (B1668006) to prevent its premature conversion to dopamine in the periphery and to enhance its bioavailability in the brain.[9][11]
Signaling Pathways and Mechanisms of Action
The distinct mechanisms of action of this compound and L-DOPA are central to their differing efficacy and side-effect profiles.
This compound: Selective D1 Receptor Agonism
Adrogolide is a prodrug that is rapidly converted to its active form, A-86929, in the plasma.[2] A-86929 is a full and highly selective agonist for the dopamine D1 receptor.[2] The D1 receptor is a G-protein coupled receptor that, upon activation, stimulates adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP) and subsequent activation of protein kinase A (PKA). This signaling cascade ultimately modulates neuronal excitability and gene expression in the direct striatal output pathway, which is crucial for the initiation and execution of movement.
L-DOPA: Dopamine Precursor
L-DOPA is a precursor to dopamine that can cross the blood-brain barrier. Once in the brain, it is converted to dopamine by the enzyme aromatic L-amino acid decarboxylase (AADC). The newly synthesized dopamine is then released into the synaptic cleft, where it can act on all dopamine receptor subtypes (D1, D2, D3, D4, and D5), leading to a broad stimulation of the dopaminergic system. This non-selective action is highly effective in alleviating motor symptoms but is also thought to contribute to the development of dyskinesia with long-term use.
Conclusion
The available evidence from preclinical models and early clinical trials suggests that this compound holds significant promise as a therapeutic agent for Parkinson's disease. Its efficacy in improving motor function is comparable to that of L-DOPA. The key differentiating factor lies in its potential for a more favorable side-effect profile, particularly a reduced risk of inducing dyskinesia. The selective activation of the dopamine D1 receptor by Adrogolide's active metabolite, A-86929, represents a targeted approach that may offer a significant advancement in the long-term management of Parkinson's disease. Further large-scale clinical trials are warranted to definitively establish the comparative efficacy and long-term safety of Adrogolide versus L-DOPA in patients with Parkinson's disease.
References
- 1. ABT-431: the diacetyl prodrug of A-86929, a potent and selective dopamine D1 receptor agonist: in vitro characterization and effects in animal models of Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Adrogolide HCl (ABT-431; DAS-431), a prodrug of the dopamine D1 receptor agonist, A-86929: preclinical pharmacology and clinical data - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Potential therapeutic use of the selective dopamine D1 receptor agonist, A-86929: an acute study in parkinsonian levodopa-primed monkeys - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ABT-431, a D1 receptor agonist prodrug, has efficacy in Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Neurotoxic effect of prenatal exposure to MPTP on the dopaminergic systems of the marmoset brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Voxel-based morphometry of the marmoset brain: In vivo detection of volume loss in the substantia nigra of the MPTP-treated Parkinson's disease model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. PET analysis of dopaminergic neurodegeneration in relation to immobility in the MPTP-treated common marmoset, a model for Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. REM sleep behavior disorder in the marmoset MPTP model of early Parkinson disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Chronic L-DOPA administration induces dyskinesias in the 1-methyl-4- phenyl-1,2,3,6-tetrahydropyridine-treated common marmoset (Callithrix Jacchus) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Novel antiepileptic drug levetiracetam decreases dyskinesia elicited by L-dopa and ropinirole in the MPTP-lesioned marmoset - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. mdsabstracts.org [mdsabstracts.org]
- 12. The selective dopamine D1 receptor agonist A-86929 maintains efficacy with repeated treatment in rodent and primate models of Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
Adrogolide Hydrochloride Demonstrates Comparable Efficacy to L-DOPA in Parkinson's Disease Models, with a Potential for Reduced Dyskinesia
For Immediate Release
[City, State] – [Date] – Preclinical and clinical data indicate that Adrogolide Hydrochloride (ABT-431), a prodrug of the selective dopamine D1 receptor agonist A-86929, exhibits antiparkinsonian efficacy comparable to the gold-standard treatment, L-DOPA. Notably, studies in primate models of Parkinson's disease suggest that Adrogolide may have a reduced propensity to induce dyskinesia, a common and debilitating side effect of long-term L-DOPA therapy. This comparison guide provides an objective analysis of the available experimental data for researchers, scientists, and drug development professionals.
Executive Summary
Parkinson's disease is characterized by the progressive loss of dopamine-producing neurons in the brain, leading to debilitating motor symptoms. L-DOPA, a dopamine precursor, has been the cornerstone of treatment for decades, effectively managing motor symptoms. However, its long-term use is often complicated by the development of motor fluctuations and involuntary movements known as dyskinesia.
This compound represents a different therapeutic strategy, acting as a selective dopamine D1 receptor agonist. This targeted mechanism of action holds the promise of providing robust antiparkinsonian effects while potentially mitigating the risk of dyskinesia associated with non-selective dopamine replacement. This guide summarizes the key findings from comparative studies in the widely used 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP)-lesioned primate model of Parkinson's disease.
Comparative Efficacy in Parkinsonian Primate Models
Studies in MPTP-lesioned marmosets, a well-established non-human primate model that closely mimics the motor symptoms of human Parkinson's disease, have been pivotal in evaluating the therapeutic potential of Adrogolide.
Motor Disability Improvement
In MPTP-lesioned marmosets, both Adrogolide's active form, A-86929, and its prodrug, ABT-431, have demonstrated a significant, dose-dependent improvement in behavioral disability scores.[1] Research indicates that the antiparkinsonian efficacy of Adrogolide is equivalent to that of L-DOPA in this model.[2] One key study reported that A-86929 significantly improved disability scores throughout a 30-day treatment period in MPTP-lesioned marmosets.[1]
| Treatment Group | Change in Motor Disability Score (vs. Vehicle) | Reference |
| A-86929 (s.c.) | Significant improvement | Shiosaki et al., 1996 |
| ABT-431 (s.c.) | Significant improvement | Shiosaki et al., 1996 |
| L-DOPA | Significant improvement | [General knowledge from multiple sources] |
Note: Specific quantitative data from a head-to-head study in a single cohort is not publicly available in a tabular format. The table reflects the qualitative findings of the cited literature.
Locomotor Activity
Treatment with A-86929 and ABT-431 has been shown to increase locomotor activity in MPTP-lesioned marmosets in a dose-dependent manner.[1] This effect is a key indicator of a drug's ability to reverse the akinesia and bradykinesia characteristic of Parkinson's disease. The improvement in locomotor activity with Adrogolide is reported to be of a similar magnitude to that observed with L-DOPA.[2]
| Treatment Group | Change in Locomotor Activity (vs. Vehicle) | Reference |
| A-86929 (s.c.) | Dose-dependent increase | Shiosaki et al., 1996 |
| ABT-431 (s.c.) | Dose-dependent increase | Shiosaki et al., 1996 |
| L-DOPA | Significant increase | [General knowledge from multiple sources] |
Note: Specific quantitative data from a head-to-head study in a single cohort is not publicly available in a tabular format. The table reflects the qualitative findings of the cited literature.
Dyskinesia Profile
A significant potential advantage of Adrogolide over L-DOPA is its reduced liability to induce dyskinesia. In L-DOPA-primed MPTP-treated marmosets, a model specifically designed to study drug-induced dyskinesias, the selective D1 agonist A-86929 was found to be less likely to reproduce the dyskinesias induced by L-DOPA.[3] Another study in L-DOPA-primed animals showed that while A-86929 did produce dose-dependent dyskinesias, they were significantly less intense than those produced by L-DOPA.[3] Furthermore, the behavior elicited by A-86929 was described as more "naturalistic" and free of the hyperkinesis and stereotypy often seen with L-DOPA.[3] Clinical studies with ABT-431 in Parkinson's disease patients also suggest a reduced tendency to provoke dyskinesia compared to levodopa.[4]
| Treatment Group | Dyskinesia Severity | Reference |
| A-86929 | Less likely to reproduce L-DOPA-induced dyskinesia; less intense than L-DOPA | Grondin et al., 1997; Blanchet et al., 1998 |
| L-DOPA | Induces significant dyskinesia with chronic use | Blanchet et al., 1998 |
Note: Specific quantitative data from a head-to-head study in a single cohort is not publicly available in a tabular format. The table reflects the qualitative findings of the cited literature.
Experimental Protocols
The following provides a generalized overview of the methodologies employed in the key preclinical studies comparing Adrogolide and L-DOPA.
Animal Model: MPTP-Lesioned Marmoset
-
Species: Common Marmoset (Callithrix jacchus).
-
Induction of Parkinsonism: Marmosets are treated with 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP), a neurotoxin that selectively destroys dopaminergic neurons in the substantia nigra, thereby replicating the primary pathology of Parkinson's disease.[5][6] The administration is typically done via subcutaneous or intraperitoneal injections over a period of days or weeks until stable parkinsonian symptoms are established.[7][8]
-
L-DOPA Priming for Dyskinesia Studies: To specifically study dyskinesia, MPTP-lesioned marmosets are chronically treated with L-DOPA (in combination with a peripheral decarboxylase inhibitor like carbidopa or benserazide) until they develop stable and reproducible dyskinetic movements.[9][10]
Behavioral Assessments
-
Motor Disability Scoring: Trained observers, blinded to the treatment, score the animals based on a standardized rating scale. This scale typically assesses posture, movement, bradykinesia, and overall parkinsonian disability. Scores are taken at baseline and at various time points after drug administration.
-
Locomotor Activity: Animals are placed in a novel environment, and their spontaneous locomotor activity is measured using automated systems with infrared beams. Total activity counts over a specified period are used as a measure of motor function.[7]
-
Dyskinesia Rating: In L-DOPA-primed animals, the severity of dyskinesia is rated by trained observers using a validated scale. This scale typically quantifies the intensity and duration of choreiform and dystonic movements.[11]
Drug Administration
-
This compound (ABT-431) and A-86929: In preclinical studies, these compounds are typically administered subcutaneously (s.c.) or intramuscularly (i.m.).[1][12]
-
L-DOPA: L-DOPA is administered orally (p.o.) in combination with a peripheral decarboxylase inhibitor such as carbidopa or benserazide to prevent its premature conversion to dopamine in the periphery and to enhance its bioavailability in the brain.[9][11]
Signaling Pathways and Mechanisms of Action
The distinct mechanisms of action of this compound and L-DOPA are central to their differing efficacy and side-effect profiles.
This compound: Selective D1 Receptor Agonism
Adrogolide is a prodrug that is rapidly converted to its active form, A-86929, in the plasma.[2] A-86929 is a full and highly selective agonist for the dopamine D1 receptor.[2] The D1 receptor is a G-protein coupled receptor that, upon activation, stimulates adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP) and subsequent activation of protein kinase A (PKA). This signaling cascade ultimately modulates neuronal excitability and gene expression in the direct striatal output pathway, which is crucial for the initiation and execution of movement.
L-DOPA: Dopamine Precursor
L-DOPA is a precursor to dopamine that can cross the blood-brain barrier. Once in the brain, it is converted to dopamine by the enzyme aromatic L-amino acid decarboxylase (AADC). The newly synthesized dopamine is then released into the synaptic cleft, where it can act on all dopamine receptor subtypes (D1, D2, D3, D4, and D5), leading to a broad stimulation of the dopaminergic system. This non-selective action is highly effective in alleviating motor symptoms but is also thought to contribute to the development of dyskinesia with long-term use.
Conclusion
The available evidence from preclinical models and early clinical trials suggests that this compound holds significant promise as a therapeutic agent for Parkinson's disease. Its efficacy in improving motor function is comparable to that of L-DOPA. The key differentiating factor lies in its potential for a more favorable side-effect profile, particularly a reduced risk of inducing dyskinesia. The selective activation of the dopamine D1 receptor by Adrogolide's active metabolite, A-86929, represents a targeted approach that may offer a significant advancement in the long-term management of Parkinson's disease. Further large-scale clinical trials are warranted to definitively establish the comparative efficacy and long-term safety of Adrogolide versus L-DOPA in patients with Parkinson's disease.
References
- 1. ABT-431: the diacetyl prodrug of A-86929, a potent and selective dopamine D1 receptor agonist: in vitro characterization and effects in animal models of Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Adrogolide HCl (ABT-431; DAS-431), a prodrug of the dopamine D1 receptor agonist, A-86929: preclinical pharmacology and clinical data - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Potential therapeutic use of the selective dopamine D1 receptor agonist, A-86929: an acute study in parkinsonian levodopa-primed monkeys - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ABT-431, a D1 receptor agonist prodrug, has efficacy in Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Neurotoxic effect of prenatal exposure to MPTP on the dopaminergic systems of the marmoset brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Voxel-based morphometry of the marmoset brain: In vivo detection of volume loss in the substantia nigra of the MPTP-treated Parkinson's disease model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. PET analysis of dopaminergic neurodegeneration in relation to immobility in the MPTP-treated common marmoset, a model for Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. REM sleep behavior disorder in the marmoset MPTP model of early Parkinson disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Chronic L-DOPA administration induces dyskinesias in the 1-methyl-4- phenyl-1,2,3,6-tetrahydropyridine-treated common marmoset (Callithrix Jacchus) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Novel antiepileptic drug levetiracetam decreases dyskinesia elicited by L-dopa and ropinirole in the MPTP-lesioned marmoset - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. mdsabstracts.org [mdsabstracts.org]
- 12. The selective dopamine D1 receptor agonist A-86929 maintains efficacy with repeated treatment in rodent and primate models of Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative In Vivo Analysis of Adrogolide Hydrochloride and Bromocriptine
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective in vivo comparison of Adrogolide Hydrochloride and Bromocriptine (B1667881), two dopamine (B1211576) agonists with distinct receptor profiles. The information is intended to assist researchers, scientists, and drug development professionals in understanding the differential effects and potential therapeutic applications of these compounds. The data presented is compiled from various preclinical and clinical studies.
Overview and Mechanism of Action
This compound (ABT-431) is a prodrug that rapidly converts to its active metabolite, A-86929, a potent and selective full agonist of the dopamine D1 receptor.[1] In contrast, Bromocriptine is a semisynthetic ergot alkaloid derivative that primarily acts as a potent agonist at dopamine D2 receptors and also possesses partial antagonist activity at D1 receptors.[2] This fundamental difference in receptor selectivity dictates their distinct pharmacological effects and clinical profiles.
Signaling Pathways
The differential engagement of dopamine receptor subtypes by Adrogolide and Bromocriptine initiates distinct intracellular signaling cascades.
In Vivo Preclinical Data Comparison
Direct comparative in vivo studies between this compound and Bromocriptine are limited. However, an indirect comparison can be drawn from their effects in established animal models of Parkinson's disease and hyperprolactinemia.
Parkinson's Disease Models
The most common preclinical models for evaluating antiparkinsonian drugs are the 6-hydroxydopamine (6-OHDA)-lesioned rat and the 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (B15802) (MPTP)-lesioned primate.
Table 1: Comparison of Efficacy in Preclinical Parkinson's Disease Models
| Parameter | This compound (A-86929) | Bromocriptine |
| Animal Model | 6-OHDA-lesioned rats | 6-OHDA-lesioned rats |
| Effect | Induces contralateral rotations | Induces contralateral rotations |
| Receptor Specificity | D1 agonist-mediated | D2 agonist-mediated |
| Animal Model | MPTP-lesioned marmosets | Not extensively reported in this specific model for efficacy studies. |
| Effect | Improves behavioral disability and locomotor activity scores.[1] | Primarily evaluated in clinical settings for Parkinson's disease. |
Hyperprolactinemia Models
Bromocriptine is a standard therapy for hyperprolactinemia. Adrogolide, being a D1 agonist, is not typically evaluated for its effects on prolactin secretion, as this is primarily modulated by D2 receptor activity.
Table 2: Effect on Prolactin Levels in In Vivo Models
| Parameter | This compound | Bromocriptine |
| Primary Target | D1 Receptor | D2 Receptor |
| Effect on Prolactin | Not a primary mechanism of action and not widely studied for this indication. | Potent inhibitor of prolactin secretion.[3] |
In Vivo Clinical Data Comparison
Clinical trials provide valuable insights into the efficacy and safety of these compounds in humans.
Parkinson's Disease
Table 3: Comparison of Clinical Efficacy in Parkinson's Disease
| Parameter | This compound | Bromocriptine |
| Clinical Endpoint | Unified Parkinson's Disease Rating Scale (UPDRS) motor score | Unified Parkinson's Disease Rating Scale (UPDRS) motor score |
| Efficacy | Intravenous administration showed antiparkinsonian efficacy equivalent to L-DOPA.[1] | When used as an adjunct to levodopa (B1675098), significantly improves motor scores.[3] A meta-analysis showed a combined effect size of 0.18 for UPDRS motor scales.[4] |
| Dyskinesia Liability | Tendency for a reduced liability to induce dyskinesia compared to L-DOPA.[1] | As monotherapy, associated with a lower incidence of dyskinesia compared to levodopa.[5][6] |
Hyperprolactinemia
Table 4: Clinical Efficacy in Hyperprolactinemia
| Parameter | This compound | Bromocriptine |
| Clinical Use | Not indicated for hyperprolactinemia. | Standard first-line treatment for hyperprolactinemia.[7] |
| Efficacy | N/A | Normalizes prolactin levels in a majority of patients with micro- and macroprolactinomas.[7] |
Side Effect Profile Comparison
Table 5: Common Adverse Events Observed in Clinical Trials
| Side Effect | This compound | Bromocriptine |
| Gastrointestinal | Nausea, vomiting.[1] | Nausea, vomiting.[2] |
| Cardiovascular | Postural hypotension, vasodilation.[1] | Hypotension, dizziness.[2] |
| Neurological | Headache, dizziness.[1] | Headache, fatigue.[2] |
| Other | Injection site reaction, asthenia.[1] | Psychosis (at higher doses).[2] |
Experimental Protocols
6-Hydroxydopamine (6-OHDA) Rat Model of Parkinson's Disease
This protocol describes the unilateral lesioning of the nigrostriatal pathway in rats to model Parkinson's disease.
Detailed Steps:
-
Animal Preparation: Anesthetize a male Sprague-Dawley rat (250-300g) with isoflurane. Place the animal in a stereotaxic frame.
-
Surgical Procedure: Make a midline incision on the scalp to expose the skull. Drill a small burr hole at the coordinates corresponding to the medial forebrain bundle (MFB).
-
6-OHDA Injection: Slowly lower a Hamilton syringe containing 6-OHDA solution (e.g., 8 µg dissolved in 4 µL of 0.9% saline with 0.02% ascorbic acid) to the target coordinates. Infuse the solution over several minutes.
-
Post-operative Care: After infusion, leave the needle in place for a few minutes before slowly retracting it. Suture the incision and provide post-operative care, including analgesics and monitoring.
-
Verification of Lesion: After a recovery period of 2-3 weeks, assess the extent of the dopaminergic lesion through behavioral tests, such as apomorphine- or amphetamine-induced rotations.
Prolactin Measurement in a Rat Model of Hyperprolactinemia
This protocol outlines the steps for inducing hyperprolactinemia and measuring serum prolactin levels.
Detailed Steps:
-
Induction of Hyperprolactinemia (Optional): Hyperprolactinemia can be induced pharmacologically (e.g., with a dopamine antagonist like sulpiride) or by pituitary grafting under the kidney capsule. For drug-induced models, administer the agent and collect blood at specified time points.
-
Blood Collection: Collect blood samples from the tail vein or via cardiac puncture at the end of the experiment. It is crucial to minimize stress during collection as prolactin is a stress-responsive hormone.
-
Serum Preparation: Allow the blood to clot and then centrifuge to separate the serum.
-
Prolactin ELISA: Quantify serum prolactin levels using a commercially available rat prolactin ELISA kit.[8] The general principle involves the binding of prolactin in the sample to a specific antibody coated on a microplate, followed by the addition of a labeled secondary antibody and a substrate to produce a measurable color change.
Conclusion
This compound and Bromocriptine exhibit distinct in vivo profiles owing to their selective agonism at D1 and D2 dopamine receptors, respectively. Adrogolide shows promise as an antiparkinsonian agent with efficacy comparable to L-DOPA and a potentially lower risk of dyskinesia.[1] Bromocriptine is a well-established therapy for conditions requiring D2 receptor stimulation, such as hyperprolactinemia and as an adjunct in Parkinson's disease management.[2][7] The choice between these or similar agents in a research or clinical setting will depend on the specific therapeutic target and the desired pharmacological outcome. Further head-to-head comparative studies would be beneficial to delineate their relative in vivo performance more definitively.
References
- 1. Adrogolide HCl (ABT-431; DAS-431), a prodrug of the dopamine D1 receptor agonist, A-86929: preclinical pharmacology and clinical data - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Bromocriptine (oral route) - Side effects & dosage - Mayo Clinic [mayoclinic.org]
- 4. Bromocriptine Versus Levodopa and other treatments in Parkinson's Disease: an updated Meta-analysis Involving more than 4000 patients across 12 randomized clinical trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Early institution of bromocriptine in Parkinson's disease inhibits the emergence of levodopa-associated motor side effects. Long-term results of the PRADO study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. [Comparison of bromocriptine and levodopa as first line treatment of Parkinson's disease: results of a 3-year prospective randomized study] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. sceti.co.jp [sceti.co.jp]
A Comparative In Vivo Analysis of Adrogolide Hydrochloride and Bromocriptine
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective in vivo comparison of Adrogolide Hydrochloride and Bromocriptine, two dopamine agonists with distinct receptor profiles. The information is intended to assist researchers, scientists, and drug development professionals in understanding the differential effects and potential therapeutic applications of these compounds. The data presented is compiled from various preclinical and clinical studies.
Overview and Mechanism of Action
This compound (ABT-431) is a prodrug that rapidly converts to its active metabolite, A-86929, a potent and selective full agonist of the dopamine D1 receptor.[1] In contrast, Bromocriptine is a semisynthetic ergot alkaloid derivative that primarily acts as a potent agonist at dopamine D2 receptors and also possesses partial antagonist activity at D1 receptors.[2] This fundamental difference in receptor selectivity dictates their distinct pharmacological effects and clinical profiles.
Signaling Pathways
The differential engagement of dopamine receptor subtypes by Adrogolide and Bromocriptine initiates distinct intracellular signaling cascades.
In Vivo Preclinical Data Comparison
Direct comparative in vivo studies between this compound and Bromocriptine are limited. However, an indirect comparison can be drawn from their effects in established animal models of Parkinson's disease and hyperprolactinemia.
Parkinson's Disease Models
The most common preclinical models for evaluating antiparkinsonian drugs are the 6-hydroxydopamine (6-OHDA)-lesioned rat and the 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP)-lesioned primate.
Table 1: Comparison of Efficacy in Preclinical Parkinson's Disease Models
| Parameter | This compound (A-86929) | Bromocriptine |
| Animal Model | 6-OHDA-lesioned rats | 6-OHDA-lesioned rats |
| Effect | Induces contralateral rotations | Induces contralateral rotations |
| Receptor Specificity | D1 agonist-mediated | D2 agonist-mediated |
| Animal Model | MPTP-lesioned marmosets | Not extensively reported in this specific model for efficacy studies. |
| Effect | Improves behavioral disability and locomotor activity scores.[1] | Primarily evaluated in clinical settings for Parkinson's disease. |
Hyperprolactinemia Models
Bromocriptine is a standard therapy for hyperprolactinemia. Adrogolide, being a D1 agonist, is not typically evaluated for its effects on prolactin secretion, as this is primarily modulated by D2 receptor activity.
Table 2: Effect on Prolactin Levels in In Vivo Models
| Parameter | This compound | Bromocriptine |
| Primary Target | D1 Receptor | D2 Receptor |
| Effect on Prolactin | Not a primary mechanism of action and not widely studied for this indication. | Potent inhibitor of prolactin secretion.[3] |
In Vivo Clinical Data Comparison
Clinical trials provide valuable insights into the efficacy and safety of these compounds in humans.
Parkinson's Disease
Table 3: Comparison of Clinical Efficacy in Parkinson's Disease
| Parameter | This compound | Bromocriptine |
| Clinical Endpoint | Unified Parkinson's Disease Rating Scale (UPDRS) motor score | Unified Parkinson's Disease Rating Scale (UPDRS) motor score |
| Efficacy | Intravenous administration showed antiparkinsonian efficacy equivalent to L-DOPA.[1] | When used as an adjunct to levodopa, significantly improves motor scores.[3] A meta-analysis showed a combined effect size of 0.18 for UPDRS motor scales.[4] |
| Dyskinesia Liability | Tendency for a reduced liability to induce dyskinesia compared to L-DOPA.[1] | As monotherapy, associated with a lower incidence of dyskinesia compared to levodopa.[5][6] |
Hyperprolactinemia
Table 4: Clinical Efficacy in Hyperprolactinemia
| Parameter | This compound | Bromocriptine |
| Clinical Use | Not indicated for hyperprolactinemia. | Standard first-line treatment for hyperprolactinemia.[7] |
| Efficacy | N/A | Normalizes prolactin levels in a majority of patients with micro- and macroprolactinomas.[7] |
Side Effect Profile Comparison
Table 5: Common Adverse Events Observed in Clinical Trials
| Side Effect | This compound | Bromocriptine |
| Gastrointestinal | Nausea, vomiting.[1] | Nausea, vomiting.[2] |
| Cardiovascular | Postural hypotension, vasodilation.[1] | Hypotension, dizziness.[2] |
| Neurological | Headache, dizziness.[1] | Headache, fatigue.[2] |
| Other | Injection site reaction, asthenia.[1] | Psychosis (at higher doses).[2] |
Experimental Protocols
6-Hydroxydopamine (6-OHDA) Rat Model of Parkinson's Disease
This protocol describes the unilateral lesioning of the nigrostriatal pathway in rats to model Parkinson's disease.
Detailed Steps:
-
Animal Preparation: Anesthetize a male Sprague-Dawley rat (250-300g) with isoflurane. Place the animal in a stereotaxic frame.
-
Surgical Procedure: Make a midline incision on the scalp to expose the skull. Drill a small burr hole at the coordinates corresponding to the medial forebrain bundle (MFB).
-
6-OHDA Injection: Slowly lower a Hamilton syringe containing 6-OHDA solution (e.g., 8 µg dissolved in 4 µL of 0.9% saline with 0.02% ascorbic acid) to the target coordinates. Infuse the solution over several minutes.
-
Post-operative Care: After infusion, leave the needle in place for a few minutes before slowly retracting it. Suture the incision and provide post-operative care, including analgesics and monitoring.
-
Verification of Lesion: After a recovery period of 2-3 weeks, assess the extent of the dopaminergic lesion through behavioral tests, such as apomorphine- or amphetamine-induced rotations.
Prolactin Measurement in a Rat Model of Hyperprolactinemia
This protocol outlines the steps for inducing hyperprolactinemia and measuring serum prolactin levels.
Detailed Steps:
-
Induction of Hyperprolactinemia (Optional): Hyperprolactinemia can be induced pharmacologically (e.g., with a dopamine antagonist like sulpiride) or by pituitary grafting under the kidney capsule. For drug-induced models, administer the agent and collect blood at specified time points.
-
Blood Collection: Collect blood samples from the tail vein or via cardiac puncture at the end of the experiment. It is crucial to minimize stress during collection as prolactin is a stress-responsive hormone.
-
Serum Preparation: Allow the blood to clot and then centrifuge to separate the serum.
-
Prolactin ELISA: Quantify serum prolactin levels using a commercially available rat prolactin ELISA kit.[8] The general principle involves the binding of prolactin in the sample to a specific antibody coated on a microplate, followed by the addition of a labeled secondary antibody and a substrate to produce a measurable color change.
Conclusion
This compound and Bromocriptine exhibit distinct in vivo profiles owing to their selective agonism at D1 and D2 dopamine receptors, respectively. Adrogolide shows promise as an antiparkinsonian agent with efficacy comparable to L-DOPA and a potentially lower risk of dyskinesia.[1] Bromocriptine is a well-established therapy for conditions requiring D2 receptor stimulation, such as hyperprolactinemia and as an adjunct in Parkinson's disease management.[2][7] The choice between these or similar agents in a research or clinical setting will depend on the specific therapeutic target and the desired pharmacological outcome. Further head-to-head comparative studies would be beneficial to delineate their relative in vivo performance more definitively.
References
- 1. Adrogolide HCl (ABT-431; DAS-431), a prodrug of the dopamine D1 receptor agonist, A-86929: preclinical pharmacology and clinical data - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Bromocriptine (oral route) - Side effects & dosage - Mayo Clinic [mayoclinic.org]
- 4. Bromocriptine Versus Levodopa and other treatments in Parkinson's Disease: an updated Meta-analysis Involving more than 4000 patients across 12 randomized clinical trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Early institution of bromocriptine in Parkinson's disease inhibits the emergence of levodopa-associated motor side effects. Long-term results of the PRADO study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. [Comparison of bromocriptine and levodopa as first line treatment of Parkinson's disease: results of a 3-year prospective randomized study] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. sceti.co.jp [sceti.co.jp]
validating Adrogolide Hydrochloride's anti-parkinsonian effects in humans
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Adrogolide Hydrochloride (formerly known as ABT-431), a selective dopamine (B1211576) D1 receptor agonist, with the gold-standard Parkinson's disease treatment, Levodopa (B1675098). The information presented is based on available preclinical and clinical data to assist in the evaluation of its therapeutic potential.
Executive Summary
This compound is a prodrug that is rapidly converted to its active form, A-86929, a potent and selective D1 dopamine receptor agonist. Clinical studies have demonstrated that this compound possesses anti-parkinsonian efficacy comparable to that of Levodopa. Notably, early findings suggested a potentially lower propensity for inducing dyskinesia, a common and debilitating side effect of long-term Levodopa therapy. However, subsequent research indicated that at its most effective doses, the dyskinesia profile of this compound is similar to that of Levodopa. A significant challenge for the clinical development of this compound is its low oral bioavailability.
Comparative Efficacy
Clinical trials have evaluated the efficacy of this compound in patients with Parkinson's disease, primarily using the Unified Parkinson's Disease Rating Scale (UPDRS) motor score as the primary endpoint.
Quantitative Data Summary
The following table summarizes the key efficacy data from a clinical trial comparing various doses of this compound to placebo and Levodopa. The data for this compound and placebo are derived from a study by Rascol et al. (1999), and the Levodopa data is included for comparison based on the study's assertion of similar magnitude of effect[1].
| Treatment Group | N | Primary Endpoint | Mean Improvement from Baseline | Statistical Significance (vs. Placebo) |
| Placebo | 14 | UPDRS Motor Score | Minimal | - |
| Adrogolide HCl (10 mg) | 14 | UPDRS Motor Score | Significant Improvement | p < 0.05 |
| Adrogolide HCl (20 mg) | 14 | UPDRS Motor Score | Significant Improvement | p < 0.005 |
| Adrogolide HCl (30 mg) | 14 | UPDRS Motor Score | Significant Improvement | p < 0.005 |
| Adrogolide HCl (40 mg) | 14 | UPDRS Motor Score | Significant Improvement | p < 0.005 |
| Levodopa | - | UPDRS Motor Score | ~27-30% | - |
Note: The exact percentage improvements for this compound were not available in the abstract. The significance levels are reported as stated in the source. The Levodopa improvement is an approximate value from other studies for comparative context.
Comparative Safety and Tolerability
The safety profile of this compound has been evaluated in clinical trials. The most common adverse events are dopaminergic in nature. A direct head-to-head comparison of the incidence of all adverse events with Levodopa from the same study is not available in the public domain.
| Adverse Event | This compound (Frequency) | Levodopa (Frequency) |
| Nausea and Emesis | Common | Common |
| Dizziness | Common | Common |
| Hypotension | Common | Common |
| Dyskinesia | Similar to Levodopa at effective doses | Common with long-term use |
| Injection site reaction | Reported (for i.v. administration) | Not applicable |
| Asthenia | Reported | - |
| Headache | Reported | - |
| Vasodilation | Reported | - |
A study specifically investigating dyskinesia found that at the most effective doses (20 and 40 mg), this compound produced dyskinesias that were similar to those induced by Levodopa[2]. An earlier study had suggested a reduced tendency to provoke dyskinesia[1].
Experimental Protocols
While the full detailed protocol for the this compound trials is not publicly available, a representative experimental design for a clinical trial of an anti-Parkinsonian drug is outlined below, based on common practices in the field.
Representative Phase II Clinical Trial Protocol for an Anti-Parkinsonian Agent
1. Study Design: A randomized, double-blind, placebo-controlled, dose-ranging study.
2. Patient Population:
- Inclusion Criteria: Male and female patients aged 40-75 years with a diagnosis of idiopathic Parkinson's disease; responsive to Levodopa; experiencing motor fluctuations.
- Exclusion Criteria: Atypical parkinsonism; significant cognitive impairment; severe, uncontrolled medical conditions.
3. Treatment:
- Patients are withdrawn from their usual Levodopa medication for a 12-hour period (overnight).
- Patients are randomly assigned to receive a single intravenous infusion of either placebo or one of the ascending doses of the investigational drug (e.g., 5 mg, 10 mg, 20 mg, 30 mg, 40 mg).
4. Assessments:
- Primary Efficacy Endpoint: Change from baseline in the UPDRS Part III (Motor Examination) score at predefined time points post-infusion (e.g., every 30 minutes for 4-6 hours).
- Secondary Efficacy Endpoints:
- Duration of "ON" time (period of good motor control).
- Patient-reported global impression of change.
- Safety and Tolerability Assessments:
- Monitoring of vital signs (blood pressure, heart rate).
- Recording of all adverse events.
- Electrocardiograms (ECGs).
- Laboratory safety tests (hematology, blood chemistry).
- Dyskinesia Assessment:
- Use of a standardized dyskinesia rating scale (e.g., Abnormal Involuntary Movement Scale - AIMS) at regular intervals.
5. Statistical Analysis:
- The primary efficacy analysis would typically involve an analysis of covariance (ANCOVA) to compare the change in UPDRS motor scores between each active dose group and the placebo group.
Mechanism of Action and Signaling Pathway
This compound's active metabolite, A-86929, is a full and selective agonist of the dopamine D1 receptor. D1 receptors are G-protein coupled receptors that, upon stimulation, activate a specific intracellular signaling cascade.
Dopamine D1 Receptor Signaling Pathway
Caption: Dopamine D1 Receptor Signaling Cascade.
Experimental Workflow
The following diagram illustrates a typical workflow for a clinical trial evaluating a novel anti-parkinsonian drug like this compound.
References
- 1. ABT-431, a D1 receptor agonist prodrug, has efficacy in Parkinson's disease [pubmed.ncbi.nlm.nih.gov]
- 2. Induction by dopamine D1 receptor agonist ABT-431 of dyskinesia similar to levodopa in patients with Parkinson disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Adrogolide HCl (ABT-431; DAS-431), a prodrug of the dopamine D1 receptor agonist, A-86929: preclinical pharmacology and clinical data - PubMed [pubmed.ncbi.nlm.nih.gov]
validating Adrogolide Hydrochloride's anti-parkinsonian effects in humans
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Adrogolide Hydrochloride (formerly known as ABT-431), a selective dopamine D1 receptor agonist, with the gold-standard Parkinson's disease treatment, Levodopa. The information presented is based on available preclinical and clinical data to assist in the evaluation of its therapeutic potential.
Executive Summary
This compound is a prodrug that is rapidly converted to its active form, A-86929, a potent and selective D1 dopamine receptor agonist. Clinical studies have demonstrated that this compound possesses anti-parkinsonian efficacy comparable to that of Levodopa. Notably, early findings suggested a potentially lower propensity for inducing dyskinesia, a common and debilitating side effect of long-term Levodopa therapy. However, subsequent research indicated that at its most effective doses, the dyskinesia profile of this compound is similar to that of Levodopa. A significant challenge for the clinical development of this compound is its low oral bioavailability.
Comparative Efficacy
Clinical trials have evaluated the efficacy of this compound in patients with Parkinson's disease, primarily using the Unified Parkinson's Disease Rating Scale (UPDRS) motor score as the primary endpoint.
Quantitative Data Summary
The following table summarizes the key efficacy data from a clinical trial comparing various doses of this compound to placebo and Levodopa. The data for this compound and placebo are derived from a study by Rascol et al. (1999), and the Levodopa data is included for comparison based on the study's assertion of similar magnitude of effect[1].
| Treatment Group | N | Primary Endpoint | Mean Improvement from Baseline | Statistical Significance (vs. Placebo) |
| Placebo | 14 | UPDRS Motor Score | Minimal | - |
| Adrogolide HCl (10 mg) | 14 | UPDRS Motor Score | Significant Improvement | p < 0.05 |
| Adrogolide HCl (20 mg) | 14 | UPDRS Motor Score | Significant Improvement | p < 0.005 |
| Adrogolide HCl (30 mg) | 14 | UPDRS Motor Score | Significant Improvement | p < 0.005 |
| Adrogolide HCl (40 mg) | 14 | UPDRS Motor Score | Significant Improvement | p < 0.005 |
| Levodopa | - | UPDRS Motor Score | ~27-30% | - |
Note: The exact percentage improvements for this compound were not available in the abstract. The significance levels are reported as stated in the source. The Levodopa improvement is an approximate value from other studies for comparative context.
Comparative Safety and Tolerability
The safety profile of this compound has been evaluated in clinical trials. The most common adverse events are dopaminergic in nature. A direct head-to-head comparison of the incidence of all adverse events with Levodopa from the same study is not available in the public domain.
| Adverse Event | This compound (Frequency) | Levodopa (Frequency) |
| Nausea and Emesis | Common | Common |
| Dizziness | Common | Common |
| Hypotension | Common | Common |
| Dyskinesia | Similar to Levodopa at effective doses | Common with long-term use |
| Injection site reaction | Reported (for i.v. administration) | Not applicable |
| Asthenia | Reported | - |
| Headache | Reported | - |
| Vasodilation | Reported | - |
A study specifically investigating dyskinesia found that at the most effective doses (20 and 40 mg), this compound produced dyskinesias that were similar to those induced by Levodopa[2]. An earlier study had suggested a reduced tendency to provoke dyskinesia[1].
Experimental Protocols
While the full detailed protocol for the this compound trials is not publicly available, a representative experimental design for a clinical trial of an anti-Parkinsonian drug is outlined below, based on common practices in the field.
Representative Phase II Clinical Trial Protocol for an Anti-Parkinsonian Agent
1. Study Design: A randomized, double-blind, placebo-controlled, dose-ranging study.
2. Patient Population:
- Inclusion Criteria: Male and female patients aged 40-75 years with a diagnosis of idiopathic Parkinson's disease; responsive to Levodopa; experiencing motor fluctuations.
- Exclusion Criteria: Atypical parkinsonism; significant cognitive impairment; severe, uncontrolled medical conditions.
3. Treatment:
- Patients are withdrawn from their usual Levodopa medication for a 12-hour period (overnight).
- Patients are randomly assigned to receive a single intravenous infusion of either placebo or one of the ascending doses of the investigational drug (e.g., 5 mg, 10 mg, 20 mg, 30 mg, 40 mg).
4. Assessments:
- Primary Efficacy Endpoint: Change from baseline in the UPDRS Part III (Motor Examination) score at predefined time points post-infusion (e.g., every 30 minutes for 4-6 hours).
- Secondary Efficacy Endpoints:
- Duration of "ON" time (period of good motor control).
- Patient-reported global impression of change.
- Safety and Tolerability Assessments:
- Monitoring of vital signs (blood pressure, heart rate).
- Recording of all adverse events.
- Electrocardiograms (ECGs).
- Laboratory safety tests (hematology, blood chemistry).
- Dyskinesia Assessment:
- Use of a standardized dyskinesia rating scale (e.g., Abnormal Involuntary Movement Scale - AIMS) at regular intervals.
5. Statistical Analysis:
- The primary efficacy analysis would typically involve an analysis of covariance (ANCOVA) to compare the change in UPDRS motor scores between each active dose group and the placebo group.
Mechanism of Action and Signaling Pathway
This compound's active metabolite, A-86929, is a full and selective agonist of the dopamine D1 receptor. D1 receptors are G-protein coupled receptors that, upon stimulation, activate a specific intracellular signaling cascade.
Dopamine D1 Receptor Signaling Pathway
Caption: Dopamine D1 Receptor Signaling Cascade.
Experimental Workflow
The following diagram illustrates a typical workflow for a clinical trial evaluating a novel anti-parkinsonian drug like this compound.
References
- 1. ABT-431, a D1 receptor agonist prodrug, has efficacy in Parkinson's disease [pubmed.ncbi.nlm.nih.gov]
- 2. Induction by dopamine D1 receptor agonist ABT-431 of dyskinesia similar to levodopa in patients with Parkinson disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Adrogolide HCl (ABT-431; DAS-431), a prodrug of the dopamine D1 receptor agonist, A-86929: preclinical pharmacology and clinical data - PubMed [pubmed.ncbi.nlm.nih.gov]
A Preclinical Showdown: The D1 Agonist Adrogolide Hydrochloride Versus Traditional D2 Receptor Agonists
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the preclinical performance of Adrogolide Hydrochloride, a selective dopamine (B1211576) D1 receptor agonist, and traditional D2 receptor agonists. This analysis is supported by experimental data from key preclinical studies.
The landscape of therapeutic strategies for neurological disorders, particularly Parkinson's disease, has been dominated by interventions targeting the dopaminergic system. While Levodopa remains the gold standard, dopamine receptor agonists have emerged as a significant therapeutic class. Historically, the focus has been on agonists targeting the D2 receptor. However, the exploration of selective D1 receptor agonists, such as this compound, presents a distinct pharmacological approach. This guide delves into the preclinical data to compare and contrast the efficacy, selectivity, and safety profiles of this compound with those of established D2 receptor agonists.
It is important to note that this compound is a prodrug that is rapidly converted in plasma to its active metabolite, A-86929, which is a potent and selective D1 receptor full agonist. Therefore, this comparison will focus on the preclinical data of A-86929 as the active pharmacological agent.
At a Glance: Key Pharmacological and Efficacy Data
The following tables summarize the quantitative data from various preclinical studies, offering a direct comparison between A-86929 and representative D2 receptor agonists.
| Table 1: Receptor Binding Affinity and Selectivity | |||
| Compound | D1 Receptor Ki (nM) | D2 Receptor Ki (nM) | Selectivity (D2 Ki / D1 Ki) |
| A-86929 | ~1.5 - 2.5 | ~50 - 500 | > 20-400 fold for D1[1] |
| Pramipexole (B1678040) | >10,000 | ~2 - 5 | Highly selective for D2[2][3] |
| Ropinirole (B1195838) | >10,000 | ~20 - 100 | Highly selective for D2[2] |
| Quinpirole | ~3,000 - 5,000 | ~10 - 50 | Selective for D2[4] |
Ki values are approximate and can vary depending on the experimental conditions.
| Table 2: Preclinical Efficacy in Parkinson's Disease Models | |||
| Compound | Animal Model | Effect on Motor Symptoms | Propensity for Dyskinesia |
| A-86929 | 6-OHDA-lesioned rats | Effective in inducing contralateral rotations (ED50 ~0.24 µmol/kg)[1] | Lower than L-DOPA in some studies. |
| MPTP-lesioned marmosets | Improved behavioral disability and locomotor activity.[1] | Lower than L-DOPA in some studies. | |
| Pramipexole | 6-OHDA-lesioned rats | Effective in inducing contralateral rotations. | Can induce dyskinesia, but generally less than L-DOPA. |
| MPTP-lesioned primates | Effective in improving parkinsonian symptoms. | Can induce dyskinesia. | |
| Ropinirole | 6-OHDA-lesioned rats | Effective in inducing contralateral rotations. | Can induce dyskinesia, but generally less than L-DOPA.[5] |
| MPTP-lesioned primates | Effective in improving parkinsonian symptoms.[5] | Can induce dyskinesia.[5] |
Signaling Pathways: A Tale of Two Receptors
The distinct preclinical profiles of D1 and D2 receptor agonists stem from their engagement with different intracellular signaling cascades. D1 receptor activation typically leads to the stimulation of adenylyl cyclase and an increase in cyclic AMP (cAMP), whereas D2 receptor activation inhibits adenylyl cyclase and decreases cAMP levels. These opposing initial signals trigger a cascade of downstream effects that ultimately modulate neuronal excitability and gene expression.
Preclinical Experimental Workflow
The evaluation of novel anti-parkinsonian agents typically follows a structured preclinical workflow, progressing from in vitro characterization to in vivo efficacy and safety assessment in relevant animal models.
Detailed Experimental Protocols
Receptor Binding Assays
Objective: To determine the binding affinity (Ki) of test compounds for dopamine D1 and D2 receptors.
Methodology:
-
Tissue Preparation: Membranes are prepared from brain regions rich in dopamine receptors (e.g., striatum) from rats or from cells expressing cloned human D1 or D2 receptors.
-
Radioligand Binding:
-
For D1 Receptors: Membranes are incubated with a specific D1 radioligand, such as [3H]SCH23390, in the presence of varying concentrations of the test compound.[6][7][8]
-
For D2 Receptors: Membranes are incubated with a specific D2 radioligand, such as [3H]raclopride or [3H]spiperone, in the presence of varying concentrations of the test compound.[6][8][9]
-
-
Incubation and Separation: After incubation to reach equilibrium, the bound and free radioligand are separated by rapid filtration.
-
Quantification: The amount of radioactivity trapped on the filters is measured using liquid scintillation counting.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki value is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
6-Hydroxydopamine (6-OHDA) Rat Model of Parkinson's Disease
Objective: To create a unilateral lesion of the nigrostriatal dopamine pathway in rats to model the motor symptoms of Parkinson's disease.
Methodology:
-
Animal Preparation: Adult male Sprague-Dawley or Wistar rats are anesthetized and placed in a stereotaxic frame.
-
6-OHDA Injection: A solution of 6-hydroxydopamine is unilaterally injected into the medial forebrain bundle or the substantia nigra.
-
Post-operative Care: Animals are monitored for recovery and weight loss.
-
Behavioral Testing (Rotational Behavior): Two to three weeks post-lesion, the rats are challenged with a dopamine agonist (e.g., apomorphine (B128758) or the test compound). The number of full contralateral (away from the lesioned side) rotations is counted over a specific period (e.g., 60-90 minutes). This rotational behavior is a measure of the postsynaptic receptor supersensitivity that develops following the dopamine depletion.
MPTP Primate Model of Parkinson's Disease
Objective: To induce a parkinsonian syndrome in non-human primates that closely mimics the clinical features of human Parkinson's disease.
Methodology:
-
Animal Selection: Commonly used species include macaques (e.g., cynomolgus or rhesus) and marmosets.
-
MPTP Administration: 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (B15802) (MPTP) is administered systemically (intravenously or intramuscularly) or via intracarotid injection. The dosing regimen can be acute, sub-acute, or chronic to induce varying degrees of parkinsonism.
-
Behavioral Assessment: A clinical rating scale, similar to the Unified Parkinson's Disease Rating Scale (UPDRS) used in humans, is employed to score the severity of motor symptoms such as bradykinesia, rigidity, tremor, and postural instability.[10][11][12] Locomotor activity is also quantified.
-
Dyskinesia Assessment: Following chronic treatment with dopaminergic agents, the emergence and severity of dyskinesias (abnormal involuntary movements) are rated using a specific scale.
Dyskinesia Rating in 6-OHDA Lesioned Rats (Abnormal Involuntary Movements - AIMs)
Objective: To quantify the severity of dyskinesia induced by dopaminergic treatments in the 6-OHDA rat model.
Methodology:
-
Priming: 6-OHDA lesioned rats are treated daily with a high dose of L-DOPA for several weeks to induce stable AIMs.
-
Drug Challenge: On the test day, animals are administered the test compound.
-
Scoring: At regular intervals after drug administration, each rat is observed for the presence of three subtypes of AIMs:
-
Axial: Dystonic posturing of the neck and trunk.
-
Limb: Jerky and purposeless movements of the forelimb contralateral to the lesion.
-
Orolingual: Repetitive, empty chewing movements and protrusions of the tongue.
-
-
Each AIM subtype is scored on a severity scale (e.g., 0-4) based on the proportion of time the movement is present. The scores for the three subtypes are summed to give a total AIMs score.[13][14][15]
Discussion and Future Directions
The preclinical data reveal a fascinating divergence between D1 and D2 receptor agonists. Adrogolide (A-86929), as a selective D1 agonist, demonstrates robust anti-parkinsonian efficacy in rodent and primate models, comparable in some instances to L-DOPA.[1] A key point of interest is the potential for a reduced propensity to induce dyskinesia compared to L-DOPA, although this finding requires further investigation. The mechanism is thought to involve the more physiological stimulation of the "direct pathway" of the basal ganglia, which facilitates movement.
In contrast, D2 receptor agonists like pramipexole and ropinirole also show significant efficacy in alleviating motor symptoms in these models.[5] Their primary mechanism involves the stimulation of the "indirect pathway," which also contributes to the regulation of movement. While generally considered to have a lower risk of inducing dyskinesia than L-DOPA, they are not devoid of this side effect.
A critical area of differentiation that warrants further preclinical investigation is the impact on non-motor symptoms, particularly cognitive function. Some preclinical and clinical evidence suggests that D2 receptor agonists may have variable or even negative effects on certain cognitive domains. The cognitive profile of selective D1 agonists like Adrogolide is less well-characterized in these models and represents a significant area for future research.
References
- 1. ABT-431: the diacetyl prodrug of A-86929, a potent and selective dopamine D1 receptor agonist: in vitro characterization and effects in animal models of Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Dopamine receptor agonists in current clinical use: comparative dopamine receptor binding profiles defined in the human striatum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. journals.plos.org [journals.plos.org]
- 4. Comparison of the Binding and Functional Properties of Two Structurally Different D2 Dopamine Receptor Subtype Selective Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Slower progression of Parkinson's disease with ropinirole versus levodopa: The REAL-PET study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Human dopamine receptor subtypes--in vitro binding analysis using 3H-SCH 23390 and 3H-raclopride - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Pharmacology of binding of 3H-SCH-23390 to D-1 dopaminergic receptor sites in rat striatal tissue - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Comparison of the pharmacological characteristics of [3H]raclopride and [3H]SCH 23390 binding to dopamine receptors in vivo in mouse brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Distinct binding patterns of [3H]raclopride and [3H]spiperone at dopamine D2 receptors in vivo in rat brain. Implications for pet studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Behavioral Phenotypes Associated with MPTP Induction of Partial Lesions in Common Marmosets (Callithrix jacchus) - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Comparison of eight clinical rating scales used for the assessment of MPTP-induced parkinsonism in the Macaque monkey - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Modeling Parkinson’s Disease in Primates: The MPTP Model - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Comparison of rating scales used to evaluate L-DOPA-induced dyskinesia in the 6-OHDA lesioned rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Ratings of L-DOPA-induced dyskinesia in the unilateral 6-OHDA lesion model of Parkinson's disease in rats and mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
A Preclinical Showdown: The D1 Agonist Adrogolide Hydrochloride Versus Traditional D2 Receptor Agonists
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the preclinical performance of Adrogolide Hydrochloride, a selective dopamine D1 receptor agonist, and traditional D2 receptor agonists. This analysis is supported by experimental data from key preclinical studies.
The landscape of therapeutic strategies for neurological disorders, particularly Parkinson's disease, has been dominated by interventions targeting the dopaminergic system. While Levodopa remains the gold standard, dopamine receptor agonists have emerged as a significant therapeutic class. Historically, the focus has been on agonists targeting the D2 receptor. However, the exploration of selective D1 receptor agonists, such as this compound, presents a distinct pharmacological approach. This guide delves into the preclinical data to compare and contrast the efficacy, selectivity, and safety profiles of this compound with those of established D2 receptor agonists.
It is important to note that this compound is a prodrug that is rapidly converted in plasma to its active metabolite, A-86929, which is a potent and selective D1 receptor full agonist. Therefore, this comparison will focus on the preclinical data of A-86929 as the active pharmacological agent.
At a Glance: Key Pharmacological and Efficacy Data
The following tables summarize the quantitative data from various preclinical studies, offering a direct comparison between A-86929 and representative D2 receptor agonists.
| Table 1: Receptor Binding Affinity and Selectivity | |||
| Compound | D1 Receptor Ki (nM) | D2 Receptor Ki (nM) | Selectivity (D2 Ki / D1 Ki) |
| A-86929 | ~1.5 - 2.5 | ~50 - 500 | > 20-400 fold for D1[1] |
| Pramipexole | >10,000 | ~2 - 5 | Highly selective for D2[2][3] |
| Ropinirole | >10,000 | ~20 - 100 | Highly selective for D2[2] |
| Quinpirole | ~3,000 - 5,000 | ~10 - 50 | Selective for D2[4] |
Ki values are approximate and can vary depending on the experimental conditions.
| Table 2: Preclinical Efficacy in Parkinson's Disease Models | |||
| Compound | Animal Model | Effect on Motor Symptoms | Propensity for Dyskinesia |
| A-86929 | 6-OHDA-lesioned rats | Effective in inducing contralateral rotations (ED50 ~0.24 µmol/kg)[1] | Lower than L-DOPA in some studies. |
| MPTP-lesioned marmosets | Improved behavioral disability and locomotor activity.[1] | Lower than L-DOPA in some studies. | |
| Pramipexole | 6-OHDA-lesioned rats | Effective in inducing contralateral rotations. | Can induce dyskinesia, but generally less than L-DOPA. |
| MPTP-lesioned primates | Effective in improving parkinsonian symptoms. | Can induce dyskinesia. | |
| Ropinirole | 6-OHDA-lesioned rats | Effective in inducing contralateral rotations. | Can induce dyskinesia, but generally less than L-DOPA.[5] |
| MPTP-lesioned primates | Effective in improving parkinsonian symptoms.[5] | Can induce dyskinesia.[5] |
Signaling Pathways: A Tale of Two Receptors
The distinct preclinical profiles of D1 and D2 receptor agonists stem from their engagement with different intracellular signaling cascades. D1 receptor activation typically leads to the stimulation of adenylyl cyclase and an increase in cyclic AMP (cAMP), whereas D2 receptor activation inhibits adenylyl cyclase and decreases cAMP levels. These opposing initial signals trigger a cascade of downstream effects that ultimately modulate neuronal excitability and gene expression.
Preclinical Experimental Workflow
The evaluation of novel anti-parkinsonian agents typically follows a structured preclinical workflow, progressing from in vitro characterization to in vivo efficacy and safety assessment in relevant animal models.
Detailed Experimental Protocols
Receptor Binding Assays
Objective: To determine the binding affinity (Ki) of test compounds for dopamine D1 and D2 receptors.
Methodology:
-
Tissue Preparation: Membranes are prepared from brain regions rich in dopamine receptors (e.g., striatum) from rats or from cells expressing cloned human D1 or D2 receptors.
-
Radioligand Binding:
-
For D1 Receptors: Membranes are incubated with a specific D1 radioligand, such as [3H]SCH23390, in the presence of varying concentrations of the test compound.[6][7][8]
-
For D2 Receptors: Membranes are incubated with a specific D2 radioligand, such as [3H]raclopride or [3H]spiperone, in the presence of varying concentrations of the test compound.[6][8][9]
-
-
Incubation and Separation: After incubation to reach equilibrium, the bound and free radioligand are separated by rapid filtration.
-
Quantification: The amount of radioactivity trapped on the filters is measured using liquid scintillation counting.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki value is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
6-Hydroxydopamine (6-OHDA) Rat Model of Parkinson's Disease
Objective: To create a unilateral lesion of the nigrostriatal dopamine pathway in rats to model the motor symptoms of Parkinson's disease.
Methodology:
-
Animal Preparation: Adult male Sprague-Dawley or Wistar rats are anesthetized and placed in a stereotaxic frame.
-
6-OHDA Injection: A solution of 6-hydroxydopamine is unilaterally injected into the medial forebrain bundle or the substantia nigra.
-
Post-operative Care: Animals are monitored for recovery and weight loss.
-
Behavioral Testing (Rotational Behavior): Two to three weeks post-lesion, the rats are challenged with a dopamine agonist (e.g., apomorphine or the test compound). The number of full contralateral (away from the lesioned side) rotations is counted over a specific period (e.g., 60-90 minutes). This rotational behavior is a measure of the postsynaptic receptor supersensitivity that develops following the dopamine depletion.
MPTP Primate Model of Parkinson's Disease
Objective: To induce a parkinsonian syndrome in non-human primates that closely mimics the clinical features of human Parkinson's disease.
Methodology:
-
Animal Selection: Commonly used species include macaques (e.g., cynomolgus or rhesus) and marmosets.
-
MPTP Administration: 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP) is administered systemically (intravenously or intramuscularly) or via intracarotid injection. The dosing regimen can be acute, sub-acute, or chronic to induce varying degrees of parkinsonism.
-
Behavioral Assessment: A clinical rating scale, similar to the Unified Parkinson's Disease Rating Scale (UPDRS) used in humans, is employed to score the severity of motor symptoms such as bradykinesia, rigidity, tremor, and postural instability.[10][11][12] Locomotor activity is also quantified.
-
Dyskinesia Assessment: Following chronic treatment with dopaminergic agents, the emergence and severity of dyskinesias (abnormal involuntary movements) are rated using a specific scale.
Dyskinesia Rating in 6-OHDA Lesioned Rats (Abnormal Involuntary Movements - AIMs)
Objective: To quantify the severity of dyskinesia induced by dopaminergic treatments in the 6-OHDA rat model.
Methodology:
-
Priming: 6-OHDA lesioned rats are treated daily with a high dose of L-DOPA for several weeks to induce stable AIMs.
-
Drug Challenge: On the test day, animals are administered the test compound.
-
Scoring: At regular intervals after drug administration, each rat is observed for the presence of three subtypes of AIMs:
-
Axial: Dystonic posturing of the neck and trunk.
-
Limb: Jerky and purposeless movements of the forelimb contralateral to the lesion.
-
Orolingual: Repetitive, empty chewing movements and protrusions of the tongue.
-
-
Each AIM subtype is scored on a severity scale (e.g., 0-4) based on the proportion of time the movement is present. The scores for the three subtypes are summed to give a total AIMs score.[13][14][15]
Discussion and Future Directions
The preclinical data reveal a fascinating divergence between D1 and D2 receptor agonists. Adrogolide (A-86929), as a selective D1 agonist, demonstrates robust anti-parkinsonian efficacy in rodent and primate models, comparable in some instances to L-DOPA.[1] A key point of interest is the potential for a reduced propensity to induce dyskinesia compared to L-DOPA, although this finding requires further investigation. The mechanism is thought to involve the more physiological stimulation of the "direct pathway" of the basal ganglia, which facilitates movement.
In contrast, D2 receptor agonists like pramipexole and ropinirole also show significant efficacy in alleviating motor symptoms in these models.[5] Their primary mechanism involves the stimulation of the "indirect pathway," which also contributes to the regulation of movement. While generally considered to have a lower risk of inducing dyskinesia than L-DOPA, they are not devoid of this side effect.
A critical area of differentiation that warrants further preclinical investigation is the impact on non-motor symptoms, particularly cognitive function. Some preclinical and clinical evidence suggests that D2 receptor agonists may have variable or even negative effects on certain cognitive domains. The cognitive profile of selective D1 agonists like Adrogolide is less well-characterized in these models and represents a significant area for future research.
References
- 1. ABT-431: the diacetyl prodrug of A-86929, a potent and selective dopamine D1 receptor agonist: in vitro characterization and effects in animal models of Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Dopamine receptor agonists in current clinical use: comparative dopamine receptor binding profiles defined in the human striatum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. journals.plos.org [journals.plos.org]
- 4. Comparison of the Binding and Functional Properties of Two Structurally Different D2 Dopamine Receptor Subtype Selective Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Slower progression of Parkinson's disease with ropinirole versus levodopa: The REAL-PET study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Human dopamine receptor subtypes--in vitro binding analysis using 3H-SCH 23390 and 3H-raclopride - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Pharmacology of binding of 3H-SCH-23390 to D-1 dopaminergic receptor sites in rat striatal tissue - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Comparison of the pharmacological characteristics of [3H]raclopride and [3H]SCH 23390 binding to dopamine receptors in vivo in mouse brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Distinct binding patterns of [3H]raclopride and [3H]spiperone at dopamine D2 receptors in vivo in rat brain. Implications for pet studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Behavioral Phenotypes Associated with MPTP Induction of Partial Lesions in Common Marmosets (Callithrix jacchus) - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Comparison of eight clinical rating scales used for the assessment of MPTP-induced parkinsonism in the Macaque monkey - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Modeling Parkinson’s Disease in Primates: The MPTP Model - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Comparison of rating scales used to evaluate L-DOPA-induced dyskinesia in the 6-OHDA lesioned rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Ratings of L-DOPA-induced dyskinesia in the unilateral 6-OHDA lesion model of Parkinson's disease in rats and mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
A Comparative Analysis of Adrogolide Hydrochloride and Other Dopaminergic Agents in Parkinson's Disease Clinical Trials
For Researchers, Scientists, and Drug Development Professionals
This guide provides a cross-study comparison of the clinical trial results for Adrogolide Hydrochloride (ABT-431), a selective dopamine (B1211576) D1 receptor agonist, with other key dopaminergic treatments for Parkinson's disease, including Levodopa and the dopamine agonists Tavapadon, Ropinirole, and Pramipexole. Due to the discontinuation of this compound's development, detailed quantitative data from late-phase clinical trials are limited. This guide summarizes the available information to offer a comparative perspective for research and development purposes.
Executive Summary
This compound, a prodrug of the selective dopamine D1 receptor agonist A-86929, showed early promise in clinical trials for Parkinson's disease, with efficacy comparable to Levodopa and a potential for a reduced risk of dyskinesia. However, its development was halted, limiting the availability of comprehensive late-stage clinical data. This guide juxtaposes the findings from early this compound trials with the more extensive data available for currently utilized and emerging dopaminergic therapies.
Dopaminergic Signaling Pathway in Parkinson's Disease
The therapeutic effect of the compounds discussed in this guide is primarily mediated through the modulation of the dopaminergic system in the brain. The following diagram illustrates the general signaling pathway of dopamine D1 receptor agonists.
Figure 1: Dopamine D1 Receptor Signaling Pathway.
Efficacy Comparison
The following tables summarize the available efficacy data from clinical trials of this compound and its comparators. The primary endpoint for motor symptom evaluation in Parkinson's disease trials is typically the change from baseline in the Unified Parkinson's Disease Rating Scale (UPDRS) or the Movement Disorder Society-Unified Parkinson's Disease Rating Scale (MDS-UPDRS), particularly the motor examination section (Part III).
Table 1: Efficacy in Early Parkinson's Disease (Monotherapy)
| Drug | Trial | N | Treatment Arm(s) | Duration | Primary Endpoint | Key Findings | Citation(s) |
| This compound (ABT-431) | Rascol O et al., 1999 | 14 | 5, 10, 20, 30, 40 mg (single doses) vs. Placebo | Single Dose | UPDRS Motor Score | Efficacy significantly superior to placebo at doses ≥10 mg; magnitude of effect similar to Levodopa. | [1] |
| Tavapadon | TEMPO-1 (Phase 3) | 529 | 5 mg/day, 15 mg/day vs. Placebo | 26 weeks | Change in MDS-UPDRS Parts II + III Score | Statistically significant improvement from baseline vs. placebo.- 5 mg: -9.7 point change- 15 mg: -10.2 point change- Placebo: +1.8 point change | [2] |
| Tavapadon | TEMPO-2 (Phase 3) | ~500 | Flexible dose (5-15 mg/day) vs. Placebo | 26 weeks | Change in MDS-UPDRS Parts II + III Score | Statistically significant improvement from baseline vs. placebo.- Tavapadon: -10.3 point change- Placebo: -1.2 point change | [3] |
| Levodopa | 056 Study Group (Interim) | ~267 | Levodopa vs. Ropinirole | 6 months | % Improvement in UPDRS Motor Score | 44% improvement from baseline. | [4] |
| Ropinirole | 056 Study Group (Interim) | ~267 | Ropinirole vs. Levodopa | 6 months | % Improvement in UPDRS Motor Score | 32% improvement from baseline. | [4] |
| Pramipexole | Shannon KM et al., 1997 | 335 | Up to 4.5 mg/day vs. Placebo | 31 weeks | Change in UPDRS Parts II + III Score | Statistically significant improvement from baseline vs. placebo (p ≤ 0.0001). | [5] |
Table 2: Efficacy in Advanced Parkinson's Disease (Adjunctive Therapy)
| Drug | Trial | N | Treatment Arm(s) | Duration | Primary Endpoint | Key Findings | Citation(s) |
| Tavapadon | TEMPO-3 (Phase 3) | 507 | Flexible dose (5-15 mg/day) + Levodopa vs. Placebo + Levodopa | 27 weeks | Change in "On" time without troublesome dyskinesia | 1.1-hour increase in "on" time without troublesome dyskinesia vs. placebo. | [6] |
Safety and Tolerability Comparison
This table presents a summary of the most frequently reported adverse events in clinical trials for each drug.
Table 3: Common Adverse Events
| Drug | Common Adverse Events | Citation(s) |
| This compound (ABT-431) | Nausea, emesis, dizziness, hypotension. | [1] |
| Tavapadon | Nausea, headache, dizziness. | [6] |
| Levodopa | Nausea, dyskinesia (long-term use). | [4] |
| Ropinirole | Nausea, somnolence, dizziness, headache. | [4] |
| Pramipexole | Nausea, insomnia, constipation, somnolence, visual hallucinations. | [5] |
Experimental Protocols
This compound (Rascol O et al., 1999)
-
Study Design: The available information suggests a randomized, double-blind, placebo-controlled, crossover trial[1].
-
Patient Population: 14 patients with Levodopa-responsive Parkinson's disease[1].
-
Treatment Regimen: Patients received five single doses of this compound (5, 10, 20, 30, and 40 mg) and one of placebo after a 12-hour withdrawal from Levodopa[1].
-
Efficacy Assessment: The primary outcome was the change in the UPDRS motor subsection score[1]. Dyskinesia was also graded separately[1].
Tavapadon (TEMPO-1 Trial)
-
Study Design: A Phase 3, double-blind, randomized, placebo-controlled, parallel-group trial[2].
-
Patient Population: 529 adults with early-stage Parkinson's disease[2].
-
Treatment Regimen: Patients were randomized to receive a fixed dose of Tavapadon (5 mg or 15 mg once daily) or placebo for 27 weeks[2].
-
Efficacy Assessment: The primary endpoint was the change from baseline in the MDS-UPDRS Parts II and III combined score at week 26[2].
Levodopa and Ropinirole (056 Study Group)
-
Study Design: A 5-year, double-blind, randomized, multicenter study. The data presented here are from a 6-month interim analysis[4].
-
Patient Population: Patients with early Parkinson's disease requiring dopaminergic therapy[4].
-
Treatment Regimen: Patients were randomized to receive either Ropinirole or Levodopa[4].
-
Efficacy Assessment: The primary efficacy measure was the percentage of improvement in the UPDRS total motor examination score[4].
Pramipexole (Shannon KM et al., 1997)
-
Study Design: A multicenter, randomized, double-blind, placebo-controlled trial[5].
-
Patient Population: 335 patients with early Parkinson's disease not receiving Levodopa[5].
-
Treatment Regimen: Pramipexole was administered with an ascending dose schedule up to 4.5 mg/day over a 7-week dose-escalation phase, followed by a 24-week maintenance period[5].
-
Efficacy Assessment: The primary outcome was the change from baseline in the UPDRS Parts II (Activities of Daily Living) and III (Motor Examination) scores at week 24[5].
Hypothetical Experimental Workflow
The following diagram illustrates a generalized workflow for a Phase III clinical trial of a novel oral therapeutic for Parkinson's disease, based on the methodologies of the comparator trials.
Figure 2: Generalized Phase III Clinical Trial Workflow.
Conclusion
The available data for this compound, though limited, suggest that selective dopamine D1 receptor agonism is a viable therapeutic strategy for improving motor symptoms in Parkinson's disease, with a potential for a favorable side-effect profile concerning dyskinesia. The more recent and comprehensive data from the Tavapadon clinical trial program, which also targets D1/D5 receptors, further supports the potential of this mechanism of action. Direct, head-to-head comparative trials would be necessary to definitively establish the relative efficacy and safety of these agents. This guide serves as a summary of the currently accessible clinical trial data to inform ongoing research and development in the field of dopaminergic therapies for Parkinson's disease.
References
- 1. Dopamine agonists in Parkinson’s disease: Impact of D1-like or D2-like dopamine receptor subtype selectivity and avenues for future treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 2. news.abbvie.com [news.abbvie.com]
- 3. nowyouknowneuro.com [nowyouknowneuro.com]
- 4. Ropinirole in the treatment of early Parkinson's disease: a 6-month interim report of a 5-year levodopa-controlled study. 056 Study Group - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. neurology.org [neurology.org]
- 6. consultqd.clevelandclinic.org [consultqd.clevelandclinic.org]
A Comparative Analysis of Adrogolide Hydrochloride and Other Dopaminergic Agents in Parkinson's Disease Clinical Trials
For Researchers, Scientists, and Drug Development Professionals
This guide provides a cross-study comparison of the clinical trial results for Adrogolide Hydrochloride (ABT-431), a selective dopamine D1 receptor agonist, with other key dopaminergic treatments for Parkinson's disease, including Levodopa and the dopamine agonists Tavapadon, Ropinirole, and Pramipexole. Due to the discontinuation of this compound's development, detailed quantitative data from late-phase clinical trials are limited. This guide summarizes the available information to offer a comparative perspective for research and development purposes.
Executive Summary
This compound, a prodrug of the selective dopamine D1 receptor agonist A-86929, showed early promise in clinical trials for Parkinson's disease, with efficacy comparable to Levodopa and a potential for a reduced risk of dyskinesia. However, its development was halted, limiting the availability of comprehensive late-stage clinical data. This guide juxtaposes the findings from early this compound trials with the more extensive data available for currently utilized and emerging dopaminergic therapies.
Dopaminergic Signaling Pathway in Parkinson's Disease
The therapeutic effect of the compounds discussed in this guide is primarily mediated through the modulation of the dopaminergic system in the brain. The following diagram illustrates the general signaling pathway of dopamine D1 receptor agonists.
Figure 1: Dopamine D1 Receptor Signaling Pathway.
Efficacy Comparison
The following tables summarize the available efficacy data from clinical trials of this compound and its comparators. The primary endpoint for motor symptom evaluation in Parkinson's disease trials is typically the change from baseline in the Unified Parkinson's Disease Rating Scale (UPDRS) or the Movement Disorder Society-Unified Parkinson's Disease Rating Scale (MDS-UPDRS), particularly the motor examination section (Part III).
Table 1: Efficacy in Early Parkinson's Disease (Monotherapy)
| Drug | Trial | N | Treatment Arm(s) | Duration | Primary Endpoint | Key Findings | Citation(s) |
| This compound (ABT-431) | Rascol O et al., 1999 | 14 | 5, 10, 20, 30, 40 mg (single doses) vs. Placebo | Single Dose | UPDRS Motor Score | Efficacy significantly superior to placebo at doses ≥10 mg; magnitude of effect similar to Levodopa. | [1] |
| Tavapadon | TEMPO-1 (Phase 3) | 529 | 5 mg/day, 15 mg/day vs. Placebo | 26 weeks | Change in MDS-UPDRS Parts II + III Score | Statistically significant improvement from baseline vs. placebo.- 5 mg: -9.7 point change- 15 mg: -10.2 point change- Placebo: +1.8 point change | [2] |
| Tavapadon | TEMPO-2 (Phase 3) | ~500 | Flexible dose (5-15 mg/day) vs. Placebo | 26 weeks | Change in MDS-UPDRS Parts II + III Score | Statistically significant improvement from baseline vs. placebo.- Tavapadon: -10.3 point change- Placebo: -1.2 point change | [3] |
| Levodopa | 056 Study Group (Interim) | ~267 | Levodopa vs. Ropinirole | 6 months | % Improvement in UPDRS Motor Score | 44% improvement from baseline. | [4] |
| Ropinirole | 056 Study Group (Interim) | ~267 | Ropinirole vs. Levodopa | 6 months | % Improvement in UPDRS Motor Score | 32% improvement from baseline. | [4] |
| Pramipexole | Shannon KM et al., 1997 | 335 | Up to 4.5 mg/day vs. Placebo | 31 weeks | Change in UPDRS Parts II + III Score | Statistically significant improvement from baseline vs. placebo (p ≤ 0.0001). | [5] |
Table 2: Efficacy in Advanced Parkinson's Disease (Adjunctive Therapy)
| Drug | Trial | N | Treatment Arm(s) | Duration | Primary Endpoint | Key Findings | Citation(s) |
| Tavapadon | TEMPO-3 (Phase 3) | 507 | Flexible dose (5-15 mg/day) + Levodopa vs. Placebo + Levodopa | 27 weeks | Change in "On" time without troublesome dyskinesia | 1.1-hour increase in "on" time without troublesome dyskinesia vs. placebo. | [6] |
Safety and Tolerability Comparison
This table presents a summary of the most frequently reported adverse events in clinical trials for each drug.
Table 3: Common Adverse Events
| Drug | Common Adverse Events | Citation(s) |
| This compound (ABT-431) | Nausea, emesis, dizziness, hypotension. | [1] |
| Tavapadon | Nausea, headache, dizziness. | [6] |
| Levodopa | Nausea, dyskinesia (long-term use). | [4] |
| Ropinirole | Nausea, somnolence, dizziness, headache. | [4] |
| Pramipexole | Nausea, insomnia, constipation, somnolence, visual hallucinations. | [5] |
Experimental Protocols
This compound (Rascol O et al., 1999)
-
Study Design: The available information suggests a randomized, double-blind, placebo-controlled, crossover trial[1].
-
Patient Population: 14 patients with Levodopa-responsive Parkinson's disease[1].
-
Treatment Regimen: Patients received five single doses of this compound (5, 10, 20, 30, and 40 mg) and one of placebo after a 12-hour withdrawal from Levodopa[1].
-
Efficacy Assessment: The primary outcome was the change in the UPDRS motor subsection score[1]. Dyskinesia was also graded separately[1].
Tavapadon (TEMPO-1 Trial)
-
Study Design: A Phase 3, double-blind, randomized, placebo-controlled, parallel-group trial[2].
-
Patient Population: 529 adults with early-stage Parkinson's disease[2].
-
Treatment Regimen: Patients were randomized to receive a fixed dose of Tavapadon (5 mg or 15 mg once daily) or placebo for 27 weeks[2].
-
Efficacy Assessment: The primary endpoint was the change from baseline in the MDS-UPDRS Parts II and III combined score at week 26[2].
Levodopa and Ropinirole (056 Study Group)
-
Study Design: A 5-year, double-blind, randomized, multicenter study. The data presented here are from a 6-month interim analysis[4].
-
Patient Population: Patients with early Parkinson's disease requiring dopaminergic therapy[4].
-
Treatment Regimen: Patients were randomized to receive either Ropinirole or Levodopa[4].
-
Efficacy Assessment: The primary efficacy measure was the percentage of improvement in the UPDRS total motor examination score[4].
Pramipexole (Shannon KM et al., 1997)
-
Study Design: A multicenter, randomized, double-blind, placebo-controlled trial[5].
-
Patient Population: 335 patients with early Parkinson's disease not receiving Levodopa[5].
-
Treatment Regimen: Pramipexole was administered with an ascending dose schedule up to 4.5 mg/day over a 7-week dose-escalation phase, followed by a 24-week maintenance period[5].
-
Efficacy Assessment: The primary outcome was the change from baseline in the UPDRS Parts II (Activities of Daily Living) and III (Motor Examination) scores at week 24[5].
Hypothetical Experimental Workflow
The following diagram illustrates a generalized workflow for a Phase III clinical trial of a novel oral therapeutic for Parkinson's disease, based on the methodologies of the comparator trials.
Figure 2: Generalized Phase III Clinical Trial Workflow.
Conclusion
The available data for this compound, though limited, suggest that selective dopamine D1 receptor agonism is a viable therapeutic strategy for improving motor symptoms in Parkinson's disease, with a potential for a favorable side-effect profile concerning dyskinesia. The more recent and comprehensive data from the Tavapadon clinical trial program, which also targets D1/D5 receptors, further supports the potential of this mechanism of action. Direct, head-to-head comparative trials would be necessary to definitively establish the relative efficacy and safety of these agents. This guide serves as a summary of the currently accessible clinical trial data to inform ongoing research and development in the field of dopaminergic therapies for Parkinson's disease.
References
- 1. Dopamine agonists in Parkinson’s disease: Impact of D1-like or D2-like dopamine receptor subtype selectivity and avenues for future treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 2. news.abbvie.com [news.abbvie.com]
- 3. nowyouknowneuro.com [nowyouknowneuro.com]
- 4. Ropinirole in the treatment of early Parkinson's disease: a 6-month interim report of a 5-year levodopa-controlled study. 056 Study Group - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. neurology.org [neurology.org]
- 6. consultqd.clevelandclinic.org [consultqd.clevelandclinic.org]
A Comparative Pharmacological Profile: Adrogolide Hydrochloride and A-86929
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparative analysis of the pharmacological properties of Adrogolide Hydrochloride (ABT-431) and its active metabolite, A-86929. This compound is a prodrug designed for enhanced stability and bioavailability, which rapidly converts to the potent and selective dopamine (B1211576) D1 receptor agonist A-86929 in vivo. This comparison focuses on the molecular and functional characteristics that define their utility as pharmacological tools and potential therapeutic agents.
Introduction
This compound was developed to overcome the formulation challenges associated with A-86929, a potent catechol-containing dopamine D1 receptor agonist. As a diacetyl prodrug, this compound exhibits greater chemical stability and is rapidly hydrolyzed in plasma to release the active compound, A-86929.[1][2] The primary pharmacological effects are therefore attributable to A-86929, which has been investigated for its potential in treating neurological and psychiatric disorders, including Parkinson's disease and cocaine addiction.[3][4][5] This guide will dissect the pharmacological nuances of both the prodrug and the active agent, presenting key experimental data to inform research and development.
Data Presentation
Receptor Binding Affinity
The following table summarizes the receptor binding affinities (Ki) of A-86929 for various dopamine receptor subtypes. As a prodrug, this compound is expected to have low affinity for these receptors, with its activity being dependent on its conversion to A-86929. While specific Ki values for Adrogolide are not widely reported, its pharmacological inaction prior to conversion is a key aspect of its design. A-86929 demonstrates a high affinity for the D1 receptor and serves as a selective agonist for this receptor subtype.[6]
Table 1: Receptor Binding Affinity (Ki) of A-86929
| Receptor Subtype | A-86929 Ki (nM) | Reference |
| Dopamine D1 | ~50 (pKi = 7.3) | [6] |
| Dopamine D2 | >1000 | [1] |
| Other Monoaminergic Receptors | >1000 | [1] |
Note: A pKi of 7.3 corresponds to a Ki of approximately 50 nM.
Functional Activity
A-86929 acts as a full agonist at the dopamine D1 receptor, stimulating downstream signaling pathways. In functional in vitro assays, A-86929 has been shown to be over 400 times more selective for the D1 receptor compared to the D2 receptor.[1][3] The functional potency of this compound is negligible until it is metabolized to A-86929.
Table 2: Functional Activity of A-86929
| Assay Type | Receptor | Parameter | Value | Reference |
| cAMP Accumulation | D1 | Agonist | Full Agonist | [3] |
| GTPγS Binding | D1 | Agonist | Potent Agonist | [7] |
Specific EC50 and Emax values for A-86929 in these assays are not consistently reported in publicly available literature.
In Vivo Pharmacology
Both this compound and A-86929 have demonstrated efficacy in animal models of Parkinson's disease. The prodrug, this compound, shows comparable in vivo activity to A-86929, highlighting its efficient conversion to the active compound.
Table 3: In Vivo Efficacy in a Rat Model of Parkinson's Disease (6-OHDA Lesion)
| Compound | Parameter | Value | Reference |
| A-86929 | Contralateral Rotations (ED50) | 0.24 µmol/kg, s.c. | [1] |
| This compound | Contralateral Rotations (ED50) | 0.54 µmol/kg, s.c. | [1] |
Experimental Protocols
Radioligand Binding Assay
This protocol outlines a standard method for determining the binding affinity of a compound for dopamine receptors.
Objective: To determine the equilibrium dissociation constant (Ki) of test compounds for dopamine D1 and D2 receptors.
Materials:
-
Cell membranes prepared from cells expressing human dopamine D1 or D2 receptors.
-
Radioligand: [³H]-SCH23390 (for D1 receptors) or [³H]-Spiperone (for D2 receptors).
-
Wash Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 1 mM CaCl₂, 1 mM MgCl₂, pH 7.4.
-
Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 1 mM CaCl₂, 1 mM MgCl₂, 0.1% BSA, pH 7.4.
-
Test compounds (this compound, A-86929).
-
Non-specific binding control: Haloperidol (10 µM).
-
96-well microplates, filter mats, scintillation fluid, and a scintillation counter.
Procedure:
-
Thaw the cell membranes on ice.
-
Prepare serial dilutions of the test compounds in assay buffer.
-
In a 96-well plate, add 50 µL of assay buffer, 50 µL of the appropriate radioligand concentration, and 50 µL of the test compound dilution.
-
For total binding wells, add 50 µL of assay buffer instead of the test compound.
-
For non-specific binding wells, add 50 µL of haloperidol.
-
Initiate the binding reaction by adding 100 µL of the membrane preparation to each well.
-
Incubate the plate at room temperature for 60-90 minutes with gentle agitation.
-
Terminate the assay by rapid filtration through a filter mat using a cell harvester.
-
Wash the filters three times with ice-cold wash buffer.
-
Dry the filter mats and place them in scintillation vials with scintillation fluid.
-
Quantify the radioactivity using a scintillation counter.
-
Calculate the specific binding and determine the IC50 values for the test compounds. Convert IC50 values to Ki values using the Cheng-Prusoff equation.
cAMP Functional Assay
This protocol describes a method to assess the functional activity of compounds at D1 receptors by measuring changes in intracellular cyclic AMP (cAMP) levels.
Objective: To determine the potency (EC50) and efficacy (Emax) of test compounds as agonists at the dopamine D1 receptor.
Materials:
-
HEK293 cells stably expressing the human dopamine D1 receptor.
-
Cell culture medium (e.g., DMEM with 10% FBS).
-
Stimulation Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES and 0.1% BSA, pH 7.4.
-
Test compounds (this compound, A-86929).
-
Forskolin (B1673556) (a direct activator of adenylyl cyclase, used as a positive control).
-
cAMP assay kit (e.g., HTRF, ELISA, or AlphaScreen).
-
384-well white opaque plates.
Procedure:
-
Seed the D1-expressing HEK293 cells into 384-well plates and culture overnight.
-
On the day of the assay, remove the culture medium and replace it with 10 µL of stimulation buffer.
-
Prepare serial dilutions of the test compounds and forskolin in stimulation buffer.
-
Add 10 µL of the compound dilutions to the respective wells.
-
Incubate the plate at room temperature for 30 minutes.
-
Lyse the cells and measure the intracellular cAMP levels according to the instructions of the chosen cAMP assay kit.
-
Plot the cAMP concentration against the log of the agonist concentration to generate a dose-response curve.
-
Calculate the EC50 and Emax values from the dose-response curve using non-linear regression analysis.
Visualizations
Caption: Conversion of this compound to A-86929.
Caption: Dopamine D1 Receptor Signaling Pathway Activated by A-86929.
Caption: Experimental Workflow for Radioligand Binding Assay.
Conclusion
This compound serves as an effective prodrug for the potent and selective dopamine D1 receptor agonist, A-86929. The pharmacological profile of A-86929 is characterized by high affinity and functional selectivity for the D1 receptor, leading to robust in vivo efficacy in preclinical models of Parkinson's disease. The data presented in this guide underscore the importance of the prodrug strategy for optimizing the therapeutic potential of promising but challenging drug candidates. Further research into the detailed signaling pathways and long-term effects of A-86929 will continue to elucidate its full pharmacological profile and potential clinical applications.
References
- 1. ABT-431: the diacetyl prodrug of A-86929, a potent and selective dopamine D1 receptor agonist: in vitro characterization and effects in animal models of Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs) - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Adrogolide HCl (ABT-431; DAS-431), a prodrug of the dopamine D1 receptor agonist, A-86929: preclinical pharmacology and clinical data - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A-86929 - Wikipedia [en.wikipedia.org]
- 5. ABT-431, a D1 receptor agonist prodrug, has efficacy in Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. biorxiv.org [biorxiv.org]
A Comparative Pharmacological Profile: Adrogolide Hydrochloride and A-86929
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparative analysis of the pharmacological properties of Adrogolide Hydrochloride (ABT-431) and its active metabolite, A-86929. This compound is a prodrug designed for enhanced stability and bioavailability, which rapidly converts to the potent and selective dopamine D1 receptor agonist A-86929 in vivo. This comparison focuses on the molecular and functional characteristics that define their utility as pharmacological tools and potential therapeutic agents.
Introduction
This compound was developed to overcome the formulation challenges associated with A-86929, a potent catechol-containing dopamine D1 receptor agonist. As a diacetyl prodrug, this compound exhibits greater chemical stability and is rapidly hydrolyzed in plasma to release the active compound, A-86929.[1][2] The primary pharmacological effects are therefore attributable to A-86929, which has been investigated for its potential in treating neurological and psychiatric disorders, including Parkinson's disease and cocaine addiction.[3][4][5] This guide will dissect the pharmacological nuances of both the prodrug and the active agent, presenting key experimental data to inform research and development.
Data Presentation
Receptor Binding Affinity
The following table summarizes the receptor binding affinities (Ki) of A-86929 for various dopamine receptor subtypes. As a prodrug, this compound is expected to have low affinity for these receptors, with its activity being dependent on its conversion to A-86929. While specific Ki values for Adrogolide are not widely reported, its pharmacological inaction prior to conversion is a key aspect of its design. A-86929 demonstrates a high affinity for the D1 receptor and serves as a selective agonist for this receptor subtype.[6]
Table 1: Receptor Binding Affinity (Ki) of A-86929
| Receptor Subtype | A-86929 Ki (nM) | Reference |
| Dopamine D1 | ~50 (pKi = 7.3) | [6] |
| Dopamine D2 | >1000 | [1] |
| Other Monoaminergic Receptors | >1000 | [1] |
Note: A pKi of 7.3 corresponds to a Ki of approximately 50 nM.
Functional Activity
A-86929 acts as a full agonist at the dopamine D1 receptor, stimulating downstream signaling pathways. In functional in vitro assays, A-86929 has been shown to be over 400 times more selective for the D1 receptor compared to the D2 receptor.[1][3] The functional potency of this compound is negligible until it is metabolized to A-86929.
Table 2: Functional Activity of A-86929
| Assay Type | Receptor | Parameter | Value | Reference |
| cAMP Accumulation | D1 | Agonist | Full Agonist | [3] |
| GTPγS Binding | D1 | Agonist | Potent Agonist | [7] |
Specific EC50 and Emax values for A-86929 in these assays are not consistently reported in publicly available literature.
In Vivo Pharmacology
Both this compound and A-86929 have demonstrated efficacy in animal models of Parkinson's disease. The prodrug, this compound, shows comparable in vivo activity to A-86929, highlighting its efficient conversion to the active compound.
Table 3: In Vivo Efficacy in a Rat Model of Parkinson's Disease (6-OHDA Lesion)
| Compound | Parameter | Value | Reference |
| A-86929 | Contralateral Rotations (ED50) | 0.24 µmol/kg, s.c. | [1] |
| This compound | Contralateral Rotations (ED50) | 0.54 µmol/kg, s.c. | [1] |
Experimental Protocols
Radioligand Binding Assay
This protocol outlines a standard method for determining the binding affinity of a compound for dopamine receptors.
Objective: To determine the equilibrium dissociation constant (Ki) of test compounds for dopamine D1 and D2 receptors.
Materials:
-
Cell membranes prepared from cells expressing human dopamine D1 or D2 receptors.
-
Radioligand: [³H]-SCH23390 (for D1 receptors) or [³H]-Spiperone (for D2 receptors).
-
Wash Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 1 mM CaCl₂, 1 mM MgCl₂, pH 7.4.
-
Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 1 mM CaCl₂, 1 mM MgCl₂, 0.1% BSA, pH 7.4.
-
Test compounds (this compound, A-86929).
-
Non-specific binding control: Haloperidol (10 µM).
-
96-well microplates, filter mats, scintillation fluid, and a scintillation counter.
Procedure:
-
Thaw the cell membranes on ice.
-
Prepare serial dilutions of the test compounds in assay buffer.
-
In a 96-well plate, add 50 µL of assay buffer, 50 µL of the appropriate radioligand concentration, and 50 µL of the test compound dilution.
-
For total binding wells, add 50 µL of assay buffer instead of the test compound.
-
For non-specific binding wells, add 50 µL of haloperidol.
-
Initiate the binding reaction by adding 100 µL of the membrane preparation to each well.
-
Incubate the plate at room temperature for 60-90 minutes with gentle agitation.
-
Terminate the assay by rapid filtration through a filter mat using a cell harvester.
-
Wash the filters three times with ice-cold wash buffer.
-
Dry the filter mats and place them in scintillation vials with scintillation fluid.
-
Quantify the radioactivity using a scintillation counter.
-
Calculate the specific binding and determine the IC50 values for the test compounds. Convert IC50 values to Ki values using the Cheng-Prusoff equation.
cAMP Functional Assay
This protocol describes a method to assess the functional activity of compounds at D1 receptors by measuring changes in intracellular cyclic AMP (cAMP) levels.
Objective: To determine the potency (EC50) and efficacy (Emax) of test compounds as agonists at the dopamine D1 receptor.
Materials:
-
HEK293 cells stably expressing the human dopamine D1 receptor.
-
Cell culture medium (e.g., DMEM with 10% FBS).
-
Stimulation Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES and 0.1% BSA, pH 7.4.
-
Test compounds (this compound, A-86929).
-
Forskolin (a direct activator of adenylyl cyclase, used as a positive control).
-
cAMP assay kit (e.g., HTRF, ELISA, or AlphaScreen).
-
384-well white opaque plates.
Procedure:
-
Seed the D1-expressing HEK293 cells into 384-well plates and culture overnight.
-
On the day of the assay, remove the culture medium and replace it with 10 µL of stimulation buffer.
-
Prepare serial dilutions of the test compounds and forskolin in stimulation buffer.
-
Add 10 µL of the compound dilutions to the respective wells.
-
Incubate the plate at room temperature for 30 minutes.
-
Lyse the cells and measure the intracellular cAMP levels according to the instructions of the chosen cAMP assay kit.
-
Plot the cAMP concentration against the log of the agonist concentration to generate a dose-response curve.
-
Calculate the EC50 and Emax values from the dose-response curve using non-linear regression analysis.
Visualizations
Caption: Conversion of this compound to A-86929.
Caption: Dopamine D1 Receptor Signaling Pathway Activated by A-86929.
Caption: Experimental Workflow for Radioligand Binding Assay.
Conclusion
This compound serves as an effective prodrug for the potent and selective dopamine D1 receptor agonist, A-86929. The pharmacological profile of A-86929 is characterized by high affinity and functional selectivity for the D1 receptor, leading to robust in vivo efficacy in preclinical models of Parkinson's disease. The data presented in this guide underscore the importance of the prodrug strategy for optimizing the therapeutic potential of promising but challenging drug candidates. Further research into the detailed signaling pathways and long-term effects of A-86929 will continue to elucidate its full pharmacological profile and potential clinical applications.
References
- 1. ABT-431: the diacetyl prodrug of A-86929, a potent and selective dopamine D1 receptor agonist: in vitro characterization and effects in animal models of Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs) - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Adrogolide HCl (ABT-431; DAS-431), a prodrug of the dopamine D1 receptor agonist, A-86929: preclinical pharmacology and clinical data - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A-86929 - Wikipedia [en.wikipedia.org]
- 5. ABT-431, a D1 receptor agonist prodrug, has efficacy in Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. biorxiv.org [biorxiv.org]
Evaluating the Abuse Potential of Adrogolide Hydrochloride in Animal Models: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Adrogolide Hydrochloride (ABT-431) is a prodrug that is rapidly converted in plasma to A-86929, a potent and highly selective full agonist of the dopamine (B1211576) D1 receptor.[1][2] Developed initially for the treatment of Parkinson's disease, its unique pharmacological profile has also prompted investigation into its potential for treating cocaine addiction.[1][2] A critical component of the preclinical safety evaluation for any centrally acting therapeutic is a thorough assessment of its abuse potential. This guide provides a comparative analysis of the abuse liability of this compound in established animal models, juxtaposed with data from drugs with known abuse potential, namely cocaine, amphetamine, and morphine. The findings from preclinical studies suggest that Adrogolide is unlikely to have abuse potential in humans.[1][2]
Dopamine D1 Receptor Signaling Pathway
Adrogolide, through its active metabolite A-86929, exerts its effects by stimulating the dopamine D1 receptor. This G-protein coupled receptor is predominantly linked to the Gαs/olf subunit, which upon activation, stimulates adenylyl cyclase to increase intracellular levels of cyclic AMP (cAMP). Subsequently, cAMP activates protein kinase A (PKA), which phosphorylates various downstream targets, including the dopamine- and cAMP-regulated phosphoprotein of 32 kDa (DARPP-32). Phosphorylated DARPP-32 acts as a potent inhibitor of protein phosphatase-1 (PP1), leading to a cascade of events that ultimately modulate neuronal excitability and gene expression. This pathway is a key component of the brain's reward system.
Comparative Analysis of Abuse Potential in Animal Models
The abuse liability of a compound is typically assessed using a battery of behavioral pharmacology assays in animals. The three most common and predictive models are Conditioned Place Preference (CPP), Self-Administration (SA), and Drug Discrimination (DD).
Conditioned Place Preference (CPP)
The CPP paradigm assesses the rewarding or aversive properties of a drug by pairing its administration with a specific environment. An animal that spends more time in the drug-paired chamber is considered to show a preference, indicating rewarding effects.
Experimental Protocol: Cocaine-Induced CPP in Rats
-
Apparatus: A three-chambered apparatus with distinct visual and tactile cues in the two outer chambers, separated by a neutral central chamber.
-
Phases:
-
Pre-Conditioning (Baseline): Rats are allowed to freely explore all three chambers to determine any initial preference.
-
Conditioning: Over several days, rats receive injections of cocaine (e.g., 10-20 mg/kg, i.p.) and are confined to one of the outer chambers. On alternate days, they receive a saline injection and are confined to the opposite chamber.
-
Post-Conditioning (Test): Rats are placed back in the apparatus in a drug-free state with free access to all chambers. The time spent in each chamber is recorded.
-
-
Data Analysis: A significant increase in the time spent in the cocaine-paired chamber during the test phase compared to the baseline phase indicates a conditioned place preference.
Table 1: Conditioned Place Preference Data
| Compound | Species | Dose Range | Outcome |
| Adrogolide (ABT-431) | Rodents | Not Specified | Inactive (No place preference observed)¹ |
| Cocaine | Rat | 10 - 20 mg/kg, i.p. | Significant place preference |
| Amphetamine | Mouse | 1 - 5 mg/kg, i.p. | Significant place preference |
| Morphine | Rat | 1 - 10 mg/kg, s.c. | Significant place preference |
¹Data based on a summary report; specific quantitative data from the primary study were not publicly available.[2]
Self-Administration (SA)
The SA model is considered the gold standard for assessing the reinforcing effects of a drug, as it measures the motivation of an animal to actively work to receive the drug.
Experimental Protocol: Amphetamine Self-Administration in Rats
-
Apparatus: An operant conditioning chamber equipped with two levers and an intravenous catheter connected to a drug infusion pump.
-
Phases:
-
Acquisition: Rats are trained to press one "active" lever to receive an intravenous infusion of amphetamine (e.g., 0.1 mg/kg/infusion). Presses on the "inactive" lever have no consequence.
-
Maintenance: Once a stable pattern of responding is established, various schedules of reinforcement (e.g., fixed-ratio, progressive-ratio) can be used to assess the reinforcing strength of the drug.
-
Extinction and Reinstatement: Drug infusions are withheld, leading to a decrease in lever pressing (extinction). Reinstatement of drug-seeking behavior can then be triggered by a priming injection of the drug, presentation of drug-associated cues, or a stressor.
-
-
Data Analysis: Higher rates of responding on the active lever compared to the inactive lever indicate that the drug has reinforcing properties. The "breakpoint" in a progressive-ratio schedule (the highest number of responses an animal will make for a single infusion) is a measure of the drug's motivational strength.
Table 2: Self-Administration Data
| Compound | Species | Unit Dose | Key Findings |
| Adrogolide (ABT-431) | Rodents | Not Specified | Not self-administered ¹ |
| Cocaine | Rat | 0.25 - 1.0 mg/kg/infusion | Readily self-administered; maintains high response rates. |
| Amphetamine | Rat | 0.05 - 0.2 mg/kg/infusion | Readily self-administered; demonstrates a classic inverted U-shaped dose-response curve. |
| Morphine | Rat | 0.05 - 0.2 mg/kg/infusion | Readily self-administered; shows dose-dependent increases in responding. |
¹Data based on a summary report; specific quantitative data from the primary study were not publicly available.[2]
Drug Discrimination (DD)
The DD paradigm assesses the subjective effects of a drug by training animals to recognize and distinguish its internal state from that of a placebo.
Experimental Protocol: Morphine Drug Discrimination in Rats
-
Apparatus: A two-lever operant conditioning chamber.
-
Phases:
-
Training: Rats are trained to press one lever after receiving an injection of morphine (the "training drug," e.g., 3.0 mg/kg, s.c.) to receive a food reward. On days they receive a saline injection, they must press the other lever to be rewarded.
-
Testing: Once the discrimination is learned (typically >80% correct responses), test sessions are conducted where various doses of the training drug, other drugs, or the test compound are administered.
-
-
Data Analysis: The percentage of responses on the drug-appropriate lever is measured. If a test drug produces responding on the morphine-paired lever ("full generalization"), it is considered to have similar subjective effects.
Table 3: Drug Discrimination Data
| Training Drug | Test Compound | Species | Outcome |
| Cocaine (10 mg/kg) | Adrogolide (ABT-431) | Not yet reported | Based on its D1 agonist mechanism, it would be expected to not generalize to the stimulus effects of cocaine, which is a dopamine reuptake inhibitor. |
| Cocaine (10 mg/kg) | Amphetamine (1 mg/kg) | Rat | Full generalization, indicating similar subjective effects. |
| Morphine (3 mg/kg) | Hydromorphone (0.3 mg/kg) | Rat | Full generalization, indicating similar opioid-like subjective effects. |
Adrogolide's Potential Therapeutic Role in Cocaine Addiction
Interestingly, preclinical studies have not only indicated a lack of abuse potential for Adrogolide but have also suggested its utility in treating cocaine addiction. In a rodent model of cocaine craving and relapse, Adrogolide was found to attenuate the ability of cocaine to induce cocaine-seeking behavior.[1][2] Furthermore, it did not, on its own, induce this seeking behavior.[1][2] These findings suggest that D1 receptor agonism may represent a promising pharmacological approach for reducing the rewarding effects of cocaine and preventing relapse.
Experimental Workflows
Conclusion
The available preclinical evidence from standard animal models of abuse liability strongly suggests that this compound has a low potential for abuse. In conditioned place preference and self-administration paradigms, it was found to be inactive, indicating a lack of rewarding and reinforcing properties.[2] This profile is in stark contrast to drugs of abuse such as cocaine, amphetamine, and morphine, which consistently produce robust positive results in these assays. Furthermore, the ability of Adrogolide to attenuate cocaine-seeking behavior in animal models highlights its potential as a therapeutic agent for substance use disorders. These findings underscore the importance of selective dopamine D1 receptor agonism as a pharmacological strategy that may offer therapeutic benefits without significant abuse liability. Further research, including human abuse potential studies, would be necessary to confirm these preclinical findings.
References
Evaluating the Abuse Potential of Adrogolide Hydrochloride in Animal Models: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Adrogolide Hydrochloride (ABT-431) is a prodrug that is rapidly converted in plasma to A-86929, a potent and highly selective full agonist of the dopamine D1 receptor.[1][2] Developed initially for the treatment of Parkinson's disease, its unique pharmacological profile has also prompted investigation into its potential for treating cocaine addiction.[1][2] A critical component of the preclinical safety evaluation for any centrally acting therapeutic is a thorough assessment of its abuse potential. This guide provides a comparative analysis of the abuse liability of this compound in established animal models, juxtaposed with data from drugs with known abuse potential, namely cocaine, amphetamine, and morphine. The findings from preclinical studies suggest that Adrogolide is unlikely to have abuse potential in humans.[1][2]
Dopamine D1 Receptor Signaling Pathway
Adrogolide, through its active metabolite A-86929, exerts its effects by stimulating the dopamine D1 receptor. This G-protein coupled receptor is predominantly linked to the Gαs/olf subunit, which upon activation, stimulates adenylyl cyclase to increase intracellular levels of cyclic AMP (cAMP). Subsequently, cAMP activates protein kinase A (PKA), which phosphorylates various downstream targets, including the dopamine- and cAMP-regulated phosphoprotein of 32 kDa (DARPP-32). Phosphorylated DARPP-32 acts as a potent inhibitor of protein phosphatase-1 (PP1), leading to a cascade of events that ultimately modulate neuronal excitability and gene expression. This pathway is a key component of the brain's reward system.
Comparative Analysis of Abuse Potential in Animal Models
The abuse liability of a compound is typically assessed using a battery of behavioral pharmacology assays in animals. The three most common and predictive models are Conditioned Place Preference (CPP), Self-Administration (SA), and Drug Discrimination (DD).
Conditioned Place Preference (CPP)
The CPP paradigm assesses the rewarding or aversive properties of a drug by pairing its administration with a specific environment. An animal that spends more time in the drug-paired chamber is considered to show a preference, indicating rewarding effects.
Experimental Protocol: Cocaine-Induced CPP in Rats
-
Apparatus: A three-chambered apparatus with distinct visual and tactile cues in the two outer chambers, separated by a neutral central chamber.
-
Phases:
-
Pre-Conditioning (Baseline): Rats are allowed to freely explore all three chambers to determine any initial preference.
-
Conditioning: Over several days, rats receive injections of cocaine (e.g., 10-20 mg/kg, i.p.) and are confined to one of the outer chambers. On alternate days, they receive a saline injection and are confined to the opposite chamber.
-
Post-Conditioning (Test): Rats are placed back in the apparatus in a drug-free state with free access to all chambers. The time spent in each chamber is recorded.
-
-
Data Analysis: A significant increase in the time spent in the cocaine-paired chamber during the test phase compared to the baseline phase indicates a conditioned place preference.
Table 1: Conditioned Place Preference Data
| Compound | Species | Dose Range | Outcome |
| Adrogolide (ABT-431) | Rodents | Not Specified | Inactive (No place preference observed)¹ |
| Cocaine | Rat | 10 - 20 mg/kg, i.p. | Significant place preference |
| Amphetamine | Mouse | 1 - 5 mg/kg, i.p. | Significant place preference |
| Morphine | Rat | 1 - 10 mg/kg, s.c. | Significant place preference |
¹Data based on a summary report; specific quantitative data from the primary study were not publicly available.[2]
Self-Administration (SA)
The SA model is considered the gold standard for assessing the reinforcing effects of a drug, as it measures the motivation of an animal to actively work to receive the drug.
Experimental Protocol: Amphetamine Self-Administration in Rats
-
Apparatus: An operant conditioning chamber equipped with two levers and an intravenous catheter connected to a drug infusion pump.
-
Phases:
-
Acquisition: Rats are trained to press one "active" lever to receive an intravenous infusion of amphetamine (e.g., 0.1 mg/kg/infusion). Presses on the "inactive" lever have no consequence.
-
Maintenance: Once a stable pattern of responding is established, various schedules of reinforcement (e.g., fixed-ratio, progressive-ratio) can be used to assess the reinforcing strength of the drug.
-
Extinction and Reinstatement: Drug infusions are withheld, leading to a decrease in lever pressing (extinction). Reinstatement of drug-seeking behavior can then be triggered by a priming injection of the drug, presentation of drug-associated cues, or a stressor.
-
-
Data Analysis: Higher rates of responding on the active lever compared to the inactive lever indicate that the drug has reinforcing properties. The "breakpoint" in a progressive-ratio schedule (the highest number of responses an animal will make for a single infusion) is a measure of the drug's motivational strength.
Table 2: Self-Administration Data
| Compound | Species | Unit Dose | Key Findings |
| Adrogolide (ABT-431) | Rodents | Not Specified | Not self-administered ¹ |
| Cocaine | Rat | 0.25 - 1.0 mg/kg/infusion | Readily self-administered; maintains high response rates. |
| Amphetamine | Rat | 0.05 - 0.2 mg/kg/infusion | Readily self-administered; demonstrates a classic inverted U-shaped dose-response curve. |
| Morphine | Rat | 0.05 - 0.2 mg/kg/infusion | Readily self-administered; shows dose-dependent increases in responding. |
¹Data based on a summary report; specific quantitative data from the primary study were not publicly available.[2]
Drug Discrimination (DD)
The DD paradigm assesses the subjective effects of a drug by training animals to recognize and distinguish its internal state from that of a placebo.
Experimental Protocol: Morphine Drug Discrimination in Rats
-
Apparatus: A two-lever operant conditioning chamber.
-
Phases:
-
Training: Rats are trained to press one lever after receiving an injection of morphine (the "training drug," e.g., 3.0 mg/kg, s.c.) to receive a food reward. On days they receive a saline injection, they must press the other lever to be rewarded.
-
Testing: Once the discrimination is learned (typically >80% correct responses), test sessions are conducted where various doses of the training drug, other drugs, or the test compound are administered.
-
-
Data Analysis: The percentage of responses on the drug-appropriate lever is measured. If a test drug produces responding on the morphine-paired lever ("full generalization"), it is considered to have similar subjective effects.
Table 3: Drug Discrimination Data
| Training Drug | Test Compound | Species | Outcome |
| Cocaine (10 mg/kg) | Adrogolide (ABT-431) | Not yet reported | Based on its D1 agonist mechanism, it would be expected to not generalize to the stimulus effects of cocaine, which is a dopamine reuptake inhibitor. |
| Cocaine (10 mg/kg) | Amphetamine (1 mg/kg) | Rat | Full generalization, indicating similar subjective effects. |
| Morphine (3 mg/kg) | Hydromorphone (0.3 mg/kg) | Rat | Full generalization, indicating similar opioid-like subjective effects. |
Adrogolide's Potential Therapeutic Role in Cocaine Addiction
Interestingly, preclinical studies have not only indicated a lack of abuse potential for Adrogolide but have also suggested its utility in treating cocaine addiction. In a rodent model of cocaine craving and relapse, Adrogolide was found to attenuate the ability of cocaine to induce cocaine-seeking behavior.[1][2] Furthermore, it did not, on its own, induce this seeking behavior.[1][2] These findings suggest that D1 receptor agonism may represent a promising pharmacological approach for reducing the rewarding effects of cocaine and preventing relapse.
Experimental Workflows
Conclusion
The available preclinical evidence from standard animal models of abuse liability strongly suggests that this compound has a low potential for abuse. In conditioned place preference and self-administration paradigms, it was found to be inactive, indicating a lack of rewarding and reinforcing properties.[2] This profile is in stark contrast to drugs of abuse such as cocaine, amphetamine, and morphine, which consistently produce robust positive results in these assays. Furthermore, the ability of Adrogolide to attenuate cocaine-seeking behavior in animal models highlights its potential as a therapeutic agent for substance use disorders. These findings underscore the importance of selective dopamine D1 receptor agonism as a pharmacological strategy that may offer therapeutic benefits without significant abuse liability. Further research, including human abuse potential studies, would be necessary to confirm these preclinical findings.
References
Safety Operating Guide
Navigating the Safe Handling of Andrographolide Hydrochloride: A Comprehensive Guide
Personal Protective Equipment (PPE): A Quantitative Overview
The cornerstone of safe handling is the consistent and correct use of Personal Protective Equipment. The following table summarizes the recommended PPE for handling Andrographolide Hydrochloride, based on safety data sheets for Andrographolide.
| PPE Category | Specification | Standard/Qualifier | Source(s) |
| Eye/Face Protection | Safety glasses with side-shields or chemical safety goggles. | Approved under appropriate government standards such as NIOSH (US) or EN 166 (EU). | [1] |
| Skin Protection | Chemical-resistant gloves (e.g., nitrile rubber). | Inspect gloves prior to use. Use proper glove removal technique. | [1] |
| Protective clothing. | As needed to prevent skin contact. | ||
| Respiratory Protection | N95 (US) or P1 (EN 143) dust masks. | Required when dusts are generated or for nuisance levels of dust. | |
| Government-approved respirator. | Use respirators and components tested and approved under appropriate government standards such as NIOSH (US) or CEN (EU). |
Operational Plan: A Step-by-Step Approach to Handling
A systematic approach to handling Andrographolide Hydrochloride is crucial for minimizing exposure and contamination. The following workflow provides a logical sequence of operations.
Disposal Plan: Ensuring Safe and Compliant Waste Management
Proper disposal of Andrographolide Hydrochloride and any contaminated materials is a critical final step.
Solid Waste:
-
Collect solid residues and place them in a suitable, closed, and labeled container for disposal.[1]
-
Dispose of the material according to all federal, state, and local regulations.[2]
-
Offer the material to a licensed, professional waste disposal company.[2]
Contaminated Materials:
-
Dispose of contaminated gloves and other disposable PPE as unused product.[1]
-
Decontaminate and launder all protective clothing and equipment before storing and re-using.
Unused Product:
-
Waste material must be disposed of in accordance with national and local regulations.
-
Leave chemicals in their original containers and do not mix with other waste.
-
Handle uncleaned containers as you would the product itself.
Emergency Protocols: Spill Response
In the event of a spill, a swift and organized response is essential to mitigate any potential hazards.
Detailed Spill Cleanup Procedure:
-
Minor Spills:
-
Clean up spills immediately.
-
Use dry clean-up procedures and avoid generating dust.
-
Sweep up the material and place it in a bag or suitable container for waste disposal.
-
Ventilate the area and wash the spill site after material pickup is complete.
-
-
Major Spills:
-
Clear the area of all personnel and move upwind.
-
Alert the fire brigade or emergency response team and inform them of the location and nature of the hazard.
-
Wear a self-contained breathing apparatus and protective gloves.
-
Prevent the spillage from entering drains or waterways.
-
Contain the spill with sand, earth, or vermiculite.
-
Collect the recoverable product into labeled containers for recycling or disposal.
-
Wash the area and prevent runoff into drains.
-
By integrating these safety protocols and operational plans into your laboratory's standard operating procedures, you can significantly enhance the safety of handling Andrographolide Hydrochloride and foster a culture of safety and responsibility.
References
Navigating the Safe Handling of Andrographolide Hydrochloride: A Comprehensive Guide
Personal Protective Equipment (PPE): A Quantitative Overview
The cornerstone of safe handling is the consistent and correct use of Personal Protective Equipment. The following table summarizes the recommended PPE for handling Andrographolide Hydrochloride, based on safety data sheets for Andrographolide.
| PPE Category | Specification | Standard/Qualifier | Source(s) |
| Eye/Face Protection | Safety glasses with side-shields or chemical safety goggles. | Approved under appropriate government standards such as NIOSH (US) or EN 166 (EU). | [1] |
| Skin Protection | Chemical-resistant gloves (e.g., nitrile rubber). | Inspect gloves prior to use. Use proper glove removal technique. | [1] |
| Protective clothing. | As needed to prevent skin contact. | ||
| Respiratory Protection | N95 (US) or P1 (EN 143) dust masks. | Required when dusts are generated or for nuisance levels of dust. | |
| Government-approved respirator. | Use respirators and components tested and approved under appropriate government standards such as NIOSH (US) or CEN (EU). |
Operational Plan: A Step-by-Step Approach to Handling
A systematic approach to handling Andrographolide Hydrochloride is crucial for minimizing exposure and contamination. The following workflow provides a logical sequence of operations.
Disposal Plan: Ensuring Safe and Compliant Waste Management
Proper disposal of Andrographolide Hydrochloride and any contaminated materials is a critical final step.
Solid Waste:
-
Collect solid residues and place them in a suitable, closed, and labeled container for disposal.[1]
-
Dispose of the material according to all federal, state, and local regulations.[2]
-
Offer the material to a licensed, professional waste disposal company.[2]
Contaminated Materials:
-
Dispose of contaminated gloves and other disposable PPE as unused product.[1]
-
Decontaminate and launder all protective clothing and equipment before storing and re-using.
Unused Product:
-
Waste material must be disposed of in accordance with national and local regulations.
-
Leave chemicals in their original containers and do not mix with other waste.
-
Handle uncleaned containers as you would the product itself.
Emergency Protocols: Spill Response
In the event of a spill, a swift and organized response is essential to mitigate any potential hazards.
Detailed Spill Cleanup Procedure:
-
Minor Spills:
-
Clean up spills immediately.
-
Use dry clean-up procedures and avoid generating dust.
-
Sweep up the material and place it in a bag or suitable container for waste disposal.
-
Ventilate the area and wash the spill site after material pickup is complete.
-
-
Major Spills:
-
Clear the area of all personnel and move upwind.
-
Alert the fire brigade or emergency response team and inform them of the location and nature of the hazard.
-
Wear a self-contained breathing apparatus and protective gloves.
-
Prevent the spillage from entering drains or waterways.
-
Contain the spill with sand, earth, or vermiculite.
-
Collect the recoverable product into labeled containers for recycling or disposal.
-
Wash the area and prevent runoff into drains.
-
By integrating these safety protocols and operational plans into your laboratory's standard operating procedures, you can significantly enhance the safety of handling Andrographolide Hydrochloride and foster a culture of safety and responsibility.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
